molecular formula C8H6FIN2 B1393708 6-Fluoro-3-iodo-1-methyl-1H-indazole CAS No. 1257535-15-1

6-Fluoro-3-iodo-1-methyl-1H-indazole

Cat. No.: B1393708
CAS No.: 1257535-15-1
M. Wt: 276.05 g/mol
InChI Key: OXRRUHBRZWKTKV-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodo-1-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H6FIN2 and its molecular weight is 276.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-fluoro-3-iodo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRRUHBRZWKTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Fluoro-3-iodo-1-methyl-1H-indazole: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Fluoro-3-iodo-1-methyl-1H-indazole is a halogenated and methylated indazole derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. The indazole core, a bicyclic aromatic heterocycle, is a privileged scaffold found in numerous pharmacologically active compounds.[1][2] The strategic placement of the fluorine, iodine, and methyl groups on this scaffold imparts unique chemical properties that make it a valuable intermediate for the synthesis of complex molecular targets, particularly in drug discovery programs.[3]

The fluorine atom at the 6-position can significantly influence the molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability, while also potentially engaging in specific interactions with biological targets.[4][5][6] The iodine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. The methyl group at the 1-position of the indazole ring prevents tautomerization and directs the regioselectivity of further chemical transformations. This guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1257535-15-1[7]
Molecular Formula C₈H₆FIN₂[7]
Molecular Weight 276.05 g/mol [7]
Appearance Yellowish-brown solid[3]
Purity ≥ 97% (HPLC)[3]
Storage Conditions 0-8 °C, protect from light[3][8]

Synthesis and Purification

The synthesis of this compound typically involves a multi-step sequence starting from a commercially available fluorinated aniline derivative. While specific, detailed protocols for this exact molecule are often proprietary or found within patent literature, a general and logical synthetic pathway can be constructed based on established indazole synthesis methodologies.[9]

A plausible synthetic route would begin with the diazotization of a suitably substituted fluoroaniline, followed by an intramolecular cyclization to form the indazole core. Subsequent iodination at the 3-position and methylation at the N-1 position would yield the final product.

Conceptual Synthesis Workflow:

G A Starting Material (e.g., 4-Fluoro-2-methylaniline) B Step 1: Diazotization (NaNO₂, HCl) A->B C Step 2: Intramolecular Cyclization (Jacobsen-type reaction) B->C D Intermediate (6-Fluoro-1H-indazole) C->D E Step 3: Iodination (I₂, Base) D->E F Intermediate (6-Fluoro-3-iodo-1H-indazole) E->F G Step 4: N-Methylation (CH₃I, Base) F->G H Final Product (this compound) G->H I Purification (Column Chromatography) H->I

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Protocol (Hypothetical):

  • Step 1 & 2: Formation of the Indazole Core: A substituted fluoroaniline is diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is then induced to undergo an intramolecular cyclization to form the 6-fluoro-1H-indazole intermediate.

  • Step 3: Iodination: The 6-fluoro-1H-indazole is regioselectively iodinated at the C3 position. This is often achieved using molecular iodine in the presence of a base.[10] The electron-rich nature of the C3 position in indazoles facilitates this electrophilic substitution.

  • Step 4: N-Methylation: The N-H of the pyrazole ring in 6-fluoro-3-iodo-1H-indazole is deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) and then reacted with an electrophilic methylating agent such as methyl iodide to yield the final product.

  • Purification: The crude product is typically purified by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Derivatization

The primary site of reactivity for derivatization of this compound is the carbon-iodine bond at the 3-position. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it an excellent precursor for introducing a wide range of substituents.

Key Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a widely used method to introduce aryl or heteroaryl groups.

  • Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst.[11] This reaction is useful for synthesizing alkynyl-substituted indazoles.

  • Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst to form vinyl-substituted indazoles.[12]

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 3-aminoindazole derivatives.

  • Stille Coupling: Reaction with organostannanes in the presence of a palladium catalyst.

Common Derivatization Pathways:

G cluster_0 Starting Material cluster_1 Coupling Reactions cluster_2 Products A This compound B Suzuki (Ar-B(OH)₂, Pd cat.) A->B C-C bond C Sonogashira (R-C≡CH, Pd/Cu cat.) A->C C-C bond D Heck (Alkene, Pd cat.) A->D C-C bond E Buchwald-Hartwig (R₂NH, Pd cat.) A->E C-N bond F 3-Aryl/Heteroaryl Derivative B->F G 3-Alkynyl Derivative C->G H 3-Vinyl Derivative D->H I 3-Amino Derivative E->I

Caption: Key cross-coupling reactions of this compound.

The fluorine atom at the 6-position is generally unreactive under standard cross-coupling conditions but exerts a significant electronic influence on the indazole ring system, potentially modulating the reactivity of the C-I bond and the properties of the resulting derivatives.

Applications in Drug Discovery

Substituted indazoles are a prominent class of compounds in medicinal chemistry, with several approved drugs and numerous clinical candidates featuring this scaffold. They are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2]

This compound is a valuable building block for the synthesis of kinase inhibitors. The indazole core can serve as a hinge-binding motif in the ATP-binding site of many kinases, and the substituents introduced at the 3-position via cross-coupling can be tailored to achieve potency and selectivity for specific kinase targets.[12] The fluorine atom can enhance binding affinity through hydrogen bonding or other electrostatic interactions and can also improve metabolic stability by blocking potential sites of metabolism.[13]

Safety and Handling

Hazard Statements:

Based on data for similar iodo-indazole compounds, this compound is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8][14]

Precautionary Statements:

  • Use only in a well-ventilated area.

  • Wear protective gloves, eye protection, and face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

  • Chem-Impex. 6-Fluoro-3-iodo-indazole. [Link]

  • PubChem. 6-iodo-1H-indazole. National Institutes of Health. [Link]

  • National Institutes of Health. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. [Link]

  • PubMed. Fluorinated Pyrazoles: From Synthesis to Applications. [Link]

  • Google Patents. Methods for preparing indazole compounds.
  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • ScienceDirect. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Organic Chemistry Portal. Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. [Link]

  • Scientific Research Publishing. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. [Link]

  • ACS Publications. 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. [Link]

  • ResearchGate. Importance of Fluorine in Benzazole Compounds. [Link]

  • YouTube. Indole synthesis, reactions and applications. [Link]

Sources

A Comprehensive Guide to the Structural Elucidation of 6-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, methodology-driven approach to the unambiguous structural elucidation of 6-fluoro-3-iodo-1-methyl-1H-indazole (CAS: 1257535-15-1). This compound serves as a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The primary challenge in its synthesis and characterization lies in confirming the regioselectivity of the N-methylation. This document outlines a self-validating analytical workflow, integrating mass spectrometry and advanced nuclear magnetic resonance (NMR) techniques, to definitively establish the N1-alkylation pattern. The protocols and data interpretation strategies described herein are designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.

The Analytical Challenge: N1 vs. N2 Regioisomerism

The synthesis of N-substituted indazoles via alkylation of an NH-indazole precursor is often complicated by the formation of two possible regioisomers: the N1- and N2-alkylated products.[2][3][4][5] The electronic and steric environment of the indazole core can influence the N1:N2 product ratio, but the formation of a mixture is common.

Regioisomers of methylated indazoleFigure 1. The two possible regioisomers resulting from the methylation of 6-fluoro-3-iodo-1H-indazole. The core analytical task is to differentiate the desired N1 isomer from the potential N2 byproduct.

Consequently, the central goal of the structural elucidation is not merely to confirm the presence of all constituent parts, but to irrefutably prove the connectivity of the methyl group to the N1 position. This requires analytical techniques capable of probing multi-bond connectivity and spatial proximity, for which advanced 2D NMR spectroscopy is indispensable.[3][5]

The Strategic Analytical Workflow

A robust elucidation strategy relies on a multi-technique, confirmatory approach. Each step provides a piece of the puzzle, and the collective data must form a cohesive and non-contradictory structural assignment. Our field-proven workflow is designed to be efficient and conclusive.

Elucidation_Workflow cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: 1D NMR Spectroscopy cluster_2 Step 3: 2D NMR Connectivity Mapping cluster_3 Step 4: Definitive Isomer Assignment cluster_4 Step 5: Ultimate Confirmation (Optional) MS High-Resolution Mass Spectrometry (HRMS) Confirm Molecular Formula (C₈H₆FIN₂) NMR_1D ¹H, ¹³C, and ¹⁹F NMR Identify all unique nuclei and basic coupling MS->NMR_1D Molecular weight confirmed COSY COSY Map ¹H-¹H spin systems NMR_1D->COSY Proton signals assigned HSQC HSQC Correlate protons to directly attached carbons COSY->HSQC Aromatic spin system mapped HMBC HMBC Map long-range (²J, ³J) H-C correlations HSQC->HMBC C-H framework established NOESY NOESY Confirm N1 position via through-space ¹H-¹H proximity (N-CH₃ to H7) HMBC->NOESY Connectivity suggests N1 isomer XRAY Single Crystal X-ray Crystallography Provide absolute 3D structure NOESY->XRAY N1 structure proven spectroscopically

A systematic workflow for structural elucidation.

Experimental Protocols & Data Interpretation

Mass Spectrometry: Molecular Formula Verification

The first step is to confirm that the compound has the correct elemental composition. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish the target compound from isomers or impurities with different formulas.[6]

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Use an internal calibrant (lock mass) to ensure high mass accuracy (< 5 ppm).

Data Interpretation: The primary objective is to match the observed accurate mass of the [M+H]⁺ ion with the theoretically calculated mass. The presence of iodine provides a monoisotopic signature that simplifies analysis.

ParameterExpected ValueObserved Value
Molecular Formula C₈H₆FIN₂-
Calculated Exact Mass [M] 275.9559-
Calculated m/z [M+H]⁺ 276.9637e.g., 276.9635
Mass Error -< 5 ppm

A result within 5 ppm of the calculated value provides high confidence in the elemental composition.

NMR Spectroscopy: The Core of the Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[7] A combination of 1D and 2D experiments is required to solve this specific structural problem.

Experimental Protocol: General NMR

  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Experiments: Acquire ¹H, ¹³C{¹H}, ¹⁹F{¹H}, COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs.

3.2.1. 1D NMR: The Foundational Spectrum

  • ¹H NMR: Should reveal three distinct aromatic proton signals and one methyl singlet. The aromatic protons will exhibit splitting patterns arising from both ³J(H,H) and J(H,F) couplings.

  • ¹³C NMR: Eight carbon signals are expected. The carbon directly attached to fluorine (C6) will appear as a doublet with a large one-bond coupling constant (¹J(C,F) ≈ 240-250 Hz). The carbon attached to iodine (C3) will be significantly shielded.

  • ¹⁹F NMR: A single resonance is expected, likely appearing as a triplet of doublets due to coupling with the adjacent H5 and the meta-coupled H7 protons.

3.2.2. 2D NMR: Unambiguous Isomer Assignment While 1D NMR confirms the presence of the necessary fragments, 2D NMR establishes their connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are decisive in distinguishing the N1 and N2 isomers.[2][3][5]

HMBC Analysis: This experiment reveals correlations between protons and carbons that are typically 2 or 3 bonds apart. The key correlation for the N1 isomer is a ³J coupling between the N-methyl protons (N¹-CH₃) and the C7a carbon. This correlation is absent in the N2 isomer.

NOESY Analysis: This experiment detects protons that are close in space, regardless of their bonding connectivity. For the N1-methyl isomer, the methyl group is spatially proximate to the proton at the C7 position (H7). Therefore, a NOE cross-peak between the N-CH₃ singlet and the H7 signal is definitive proof of the N1 regiochemistry.

Key 2D NMR correlations for confirming N1-methylation.

| Predicted NMR Data Summary for this compound | | :--- | :--- | :--- | | Nucleus | Signal | Key Diagnostic Correlation(s) | | ¹H | ~4.1 ppm (s, 3H, N-CH₃) | NOESY correlation to H7; HMBC correlation to C7a & C3. | | | ~7.6 ppm (d, 1H, H4) | COSY correlation to H5. | | | ~7.1 ppm (dd, 1H, H5) | COSY correlation to H4; Shows J(H,F) coupling. | | | ~7.3 ppm (dd, 1H, H7) | NOESY correlation to N-CH₃; Shows J(H,F) coupling. | | ¹³C | ~35 ppm (N-CH₃) | HSQC correlation to N-CH₃ protons. | | | ~90 ppm (C3) | HMBC correlation from N-CH₃ protons. | | | ~160 ppm (d, ¹J(C,F) ≈ 245 Hz, C6) | - | | | ~141 ppm (C7a) | HMBC correlation from N-CH₃ protons. | | ¹⁹F | ~ -115 ppm (td) | Shows coupling to H5 and H7. |

Single Crystal X-ray Crystallography: The Final Arbiter

When a molecule can be grown as a high-quality single crystal, X-ray crystallography provides the ultimate, unambiguous proof of structure.[8] It generates a 3D model of the molecule, revealing the precise spatial arrangement of every atom and confirming connectivity, bond lengths, and angles.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow single crystals of the compound from a suitable solvent system (e.g., slow evaporation from ethanol, hexane/ethyl acetate).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).

Data Interpretation: The refined crystal structure will provide a clear 3D image and a crystallographic information file (CIF) that explicitly details the atomic coordinates and connectivity, leaving no doubt as to the N1-methylation of the indazole core.

Conclusion

The structural elucidation of this compound is a clear example of a common challenge in synthetic chemistry: the confirmation of regiochemistry. A purely mass-based analysis is insufficient. A logical and systematic application of 1D and 2D NMR techniques provides a robust and self-validating pathway to an unambiguous assignment. The key diagnostic experiments are HMBC, which demonstrates a three-bond coupling between the N-methyl protons and the C7a bridgehead carbon, and NOESY, which confirms the spatial proximity of the N-methyl group to the H7 proton. Together, these experiments irrefutably establish the 1-methyl substitution pattern. For absolute confirmation, particularly for regulatory filings or reference standard characterization, single-crystal X-ray analysis serves as the definitive method.

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Retrieved from [Link]

  • REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. (n.d.). DergiPark. Retrieved from [Link]

  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Retrieved from [Link]

  • Treadwell, E. M., et al. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 13, 1929–1939. Retrieved from [Link]

  • TU Graz. (n.d.). Practical Aspects of Single Crystal X-ray Crystallography. Retrieved from [Link]

  • U.S. Drug Enforcement Administration. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]

  • Various Authors. (2007). Supporting Information. Wiley-VCH. Retrieved from [Link]

  • WO2006048745A1 - Methods for preparing indazole compounds. (n.d.). Google Patents.

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An In-Depth Technical Guide to 6-Fluoro-3-iodo-1-methyl-1H-indazole (CAS: 1257535-15-1): A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 6-Fluoro-3-iodo-1-methyl-1H-indazole is a strategically important heterocyclic compound widely employed as a versatile building block in the synthesis of complex organic molecules. Its unique trifunctional nature—a fluorinated indazole core, a reactive C-3 iodine atom, and a methylated N-1 position—makes it an invaluable intermediate for drug discovery and development professionals. The fluorinated indazole scaffold is a privileged structure in medicinal chemistry, known for enhancing metabolic stability and binding affinity.[1] This guide provides a comprehensive overview of the compound's chemical properties, detailed synthesis protocols, reactivity, applications in medicinal chemistry, and essential safety information, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a substituted indazole derivative. The indazole ring system, a bioisostere of indole, is a core component in numerous FDA-approved drugs.[2][3] The strategic placement of a fluorine atom at the 6-position can significantly modulate the electronic properties and metabolic stability of resulting drug candidates. The iodine atom at the 3-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.[4]

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS Number 1257535-15-1
IUPAC Name This compound
Molecular Formula C₈H₆FIN₂
Molecular Weight 276.05 g/mol
Appearance Typically a solid, ranging from off-white to yellow or brown
Melting Point Not consistently reported; related compounds like 6-iodo-1H-indazole melt at 208-211 °C.[5]
Boiling Point No data available.[6]
Solubility Generally soluble in organic solvents like DMF, DMSO, and chlorinated solvents.

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a multi-step sequence starting from a commercially available fluorinated precursor. A common and logical pathway involves the initial formation of the indazole core, followed by regioselective iodination and methylation.

Representative Synthesis Workflow

A plausible and efficient synthesis begins with 6-fluoro-1H-indazole. The process involves two key transformations: C-3 iodination and N-1 methylation.

Synthesis_Workflow Start 6-Fluoro-1H-indazole Step1 Step 1: Iodination (C-3 Position) Start->Step1 Intermediate 6-Fluoro-3-iodo-1H-indazole Step1->Intermediate NIS or I₂ Solvent (e.g., DMF) Step2 Step 2: Methylation (N-1 Position) Intermediate->Step2 Product This compound (CAS: 1257535-15-1) Step2->Product Methylating Agent (e.g., MeI, DMS) Base (e.g., K₂CO₃, NaH)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Fluoro-3-iodo-1H-indazole

This step involves the direct iodination of the electron-rich indazole ring at the C-3 position. N-Iodosuccinimide (NIS) is a preferred reagent for this transformation due to its mild nature and high regioselectivity.[7]

  • Rationale: The indazole C-3 position is electronically analogous to the C-2 position of indole and is susceptible to electrophilic substitution. NIS provides an electrophilic iodine source ("I+"). The reaction is typically run in a polar aprotic solvent like DMF to ensure solubility of the starting material.[7]

  • Protocol:

    • To a solution of 6-fluoro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, pour the reaction mixture into water to precipitate the product and quench any unreacted NIS.

    • Filter the resulting solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound

The final step is the N-alkylation of the indazole nitrogen. The presence of two nitrogen atoms (N-1 and N-2) can lead to isomeric products. However, N-1 alkylation is generally the thermodynamically favored outcome.

  • Rationale: A strong base like sodium hydride (NaH) is used to deprotonate the indazole N-H, forming the indazolide anion. This anion then acts as a nucleophile, attacking the methylating agent (e.g., methyl iodide). The choice of a strong base and a polar aprotic solvent drives the reaction to completion.

  • Protocol:

    • Suspend 6-fluoro-3-iodo-1H-indazole (1.0 eq) in anhydrous DMF or THF in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

    • Add methyl iodide (MeI, 1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired this compound.

Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the reactivity of its carbon-iodine bond. This bond is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon, nitrogen, and oxygen-based functionalities. This capability is crucial for building molecular complexity and exploring the structure-activity relationship (SAR) in drug discovery programs.[4]

Key Cross-Coupling Reactions

Table 2: Major Cross-Coupling Applications

Reaction NameCoupling PartnerBond FormedTypical Application
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids or EstersC-C (sp²-sp²)Building biaryl or heteroaryl-aryl structures, core scaffolds of many kinase inhibitors.[8]
Sonogashira Terminal AlkynesC-C (sp²-sp)Introducing linear alkynyl linkers, useful for probing binding pockets.[4]
Buchwald-Hartwig Amines, AmidesC-NAttaching primary or secondary amines, a common pharmacophore in CNS-active drugs.
Heck AlkenesC-C (sp²-sp²)Vinylation of the indazole core, creating rigidified analogs.[9]
Generalized Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is arguably the most utilized transformation for this substrate. It enables the creation of C-C bonds with exceptional functional group tolerance.[8][10]

  • Causality: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:

    • Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the indazole, forming a Pd(II) intermediate. This is the rate-determining step, and C-I bonds are highly reactive.

    • Transmetalation: The boronic acid (activated by a base) transfers its organic group to the palladium center.

    • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Suzuki_Mechanism cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ Intermediate1 Ind-Pd(II)-I (Oxidative Addition) Pd0->Intermediate1 Indazole Ind-I (Substrate) Indazole->Intermediate1 Oxidative Addition BoronicAcid R-B(OH)₂ + Base Intermediate2 Ind-Pd(II)-R (Transmetalation) BoronicAcid->Intermediate2 Product Ind-R (Product) Intermediate1->Intermediate2 Transmetalation Intermediate2->Pd0 Intermediate2->Product Reductive Elimination

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

  • Protocol:

    • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

    • Purge the vessel with an inert gas (Argon or Nitrogen).

    • Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.

    • Heat the mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

    • Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Applications in Drug Discovery

The 1-methyl-1H-indazole scaffold is a key pharmacophore found in numerous clinically relevant molecules, particularly kinase inhibitors. The addition of a fluorine atom at the 6-position often enhances metabolic stability by blocking a potential site of oxidative metabolism and can improve binding affinity through favorable electronic interactions.

Table 3: Therapeutic Relevance of the Indazole Scaffold

Drug NameTherapeutic AreaTarget(s)Role of Indazole Core
Axitinib OncologyVEGFR, PDGFRActs as a hinge-binding motif, crucial for kinase inhibition.[11]
Pazopanib OncologyVEGFR, PDGFR, c-KitProvides the core scaffold for interaction within the ATP-binding pocket.[2]
Granisetron Antiemetic5-HT₃ ReceptorKey structural element for receptor antagonism.[11]
Entrectinib OncologyTRK, ROS1, ALKServes as the central heterocyclic core for binding to the kinase active site.[11]

The use of this compound allows medicinal chemists to rapidly synthesize libraries of novel indazole-based compounds. By varying the coupling partner in reactions like the Suzuki coupling, researchers can systematically probe the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions must be observed.

  • Hazard Identification:

    • Harmful if swallowed.[12]

    • Causes skin and serious eye irritation.[12]

    • May cause respiratory irritation.[12]

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.[5]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • Protect from light, as iodo-compounds can be light-sensitive.[5]

    • Store under an inert atmosphere to maintain product quality.[5]

Conclusion

This compound is a high-value, versatile synthetic intermediate. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the synthesis of complex, biologically active molecules. The presence of the fluorinated indazole core makes it especially relevant for modern drug discovery programs targeting a wide range of diseases, from oncology to neurodegenerative disorders. This guide provides the foundational knowledge for researchers to effectively and safely utilize this powerful chemical tool in their synthetic endeavors.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole.
  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2018, August). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 19). 6-Iodo-1H-indazole - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem - National Institutes of Health (NIH). (n.d.). 6-iodo-1H-indazole. Retrieved from [Link]

  • PubMed Central - National Institutes of Health (NIH). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ResearchGate. (2023, October 18). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. Retrieved from [Link]

  • PubMed Central - National Institutes of Health (NIH). (2022, October 24). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (2023, October 13). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • ArODES - HES-SO. (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). Retrieved from [Link]

Sources

Technical Guide: Synthesis of 6-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-3-iodo-1-methyl-1H-indazole is a critical heterocyclic building block extensively utilized in the discovery of small-molecule kinase inhibitors (e.g., VEGFR, tyrosine kinases) and modulators of the central nervous system.[1] Its structural utility lies in the orthogonal reactivity of its substituents: the C3-iodine atom serves as an excellent handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C6-fluorine atom allows for nucleophilic aromatic substitution (


) or late-stage functionalization.[1]

This guide details the optimal synthetic pathway, prioritizing regioselectivity (N1 vs. N2 methylation) and scalability. The recommended protocol proceeds via C3-iodination followed by N1-methylation , a route validated by analogous industrial syntheses of 6-bromo and 6-nitro indazoles.[1]

Retrosynthetic Analysis

The synthesis of this compound (Target 1 ) can be deconstructed into two primary disconnections: the N-Methyl bond and the C3-Iodine bond.[1]

  • Strategy A (Preferred): C3-Iodination of the parent 6-fluoro-1H-indazole followed by N-methylation.[1] This route minimizes the risk of side reactions on the methyl group and typically offers better control over purification of the N1/N2 isomers in the final step.

  • Strategy B: N-methylation of 6-fluoro-1H-indazole followed by C3-iodination.[1] While viable, separating the N1/N2 methyl isomers at the first step can be challenging, and subsequent iodination requires careful handling to avoid over-iodination.

Retrosynthesis Figure 1: Retrosynthetic analysis favoring the C3-iodination first strategy. Target This compound (Target) Inter1 6-Fluoro-3-iodo-1H-indazole Target->Inter1 N-Methylation (MeI or DMS, Base) Start 6-Fluoro-1H-indazole (Commercially Available) Inter1->Start C3-Iodination (I2, KOH)

Synthetic Route & Mechanisms[1][2][3][4]

Step 1: C3-Iodination of 6-Fluoro-1H-indazole

The C3 position of the indazole ring is the most electron-rich and susceptible to electrophilic aromatic substitution.[1] The presence of the electron-withdrawing fluorine at C6 slightly deactivates the ring, but standard iodination conditions using molecular iodine (


) and a base remain highly effective.
  • Reagents: Iodine (

    
    ), Potassium Hydroxide (KOH).
    
  • Solvent: DMF (N,N-Dimethylformamide) or 1,4-Dioxane.[1]

  • Mechanism: The base deprotonates the N1-H, increasing electron density at C3. The resulting anion attacks the electrophilic iodine species.

Step 2: Regioselective N-Methylation

Indazoles possess two nucleophilic nitrogen atoms (N1 and N2).[1] Alkylation typically yields a mixture of N1- and N2-alkylated products.[1][2][3]

  • Thermodynamic Control: N1-alkylation is thermodynamically favored due to the preservation of the benzenoid aromaticity in the fused ring system.

  • Kinetic Control: N2-alkylation can occur under kinetic conditions or due to steric hindrance, but for simple methyl groups, N1 is usually the major product (often >3:1 ratio).

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).[1]

SynthesisWorkflow Figure 2: Step-by-step synthetic workflow. cluster_0 Step 1: Iodination cluster_1 Step 2: Methylation Start 6-Fluoro-1H-indazole Inter 6-Fluoro-3-iodo-1H-indazole Start->Inter Electrophilic Subst. Reagents1 I2, KOH DMF, RT to 60°C Product This compound (Major N1) Inter->Product SN2 Alkylation Byproduct 2-Methyl Isomer (Minor N2) Inter->Byproduct Reagents2 MeI, K2CO3 DMF, 0°C to RT

Detailed Experimental Protocols

Step 1: Preparation of 6-Fluoro-3-iodo-1H-indazole[1]

Reaction Overview:

Parameter Specification
Substrate 6-Fluoro-1H-indazole (CAS: 348-25-4)

| Reagent | Iodine (


) (1.1 - 1.2 equiv) |
| Base  | KOH (pellets or powder, 2.0 - 2.5 equiv) |
| Solvent  | DMF (Anhydrous preferred) |
| Temperature  | 20°C – 60°C |
| Expected Yield  | 85% – 95% |[1]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Fluoro-1H-indazole (10.0 g, 73.5 mmol) in DMF (100 mL).

  • Base Addition: Add KOH (8.25 g, 147 mmol) in a single portion. Stir for 15 minutes at room temperature. The solution may darken.

  • Iodination: Cool the mixture to 0°C in an ice bath. Add Iodine (

    
    ) (20.5 g, 80.8 mmol) portion-wise over 30 minutes to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature (RT). If reaction progress (monitored by TLC/HPLC) is slow, heat to 50–60°C for 2–4 hours.

  • Quench: Pour the reaction mixture into ice-cold water (500 mL) containing 10% sodium thiosulfate (

    
    ) to quench excess iodine.
    
  • Isolation: A precipitate should form. Stir for 30 minutes. Filter the solid, wash copiously with water to remove DMF and inorganic salts.

  • Drying: Dry the solid under vacuum at 45°C.

    • Checkpoint: The product, 6-Fluoro-3-iodo-1H-indazole , is typically an off-white to pale yellow solid.[1]

Step 2: Synthesis of this compound[1]

Reaction Overview:

Parameter Specification
Substrate 6-Fluoro-3-iodo-1H-indazole (from Step 1)
Alkylating Agent Methyl Iodide (MeI) (1.2 equiv)

| Base |


 (anhydrous, 1.5 - 2.0 equiv) |
| Solvent  | DMF or Acetonitrile |
| Temperature  | 0°C to RT |
| Expected Yield  | 70% – 80% (N1 isomer) |[1]

Protocol:

  • Setup: Dissolve 6-Fluoro-3-iodo-1H-indazole (10.0 g, 38.2 mmol) in anhydrous DMF (80 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add

    
      (7.9 g, 57.3 mmol) and stir the suspension at RT for 20 minutes.
    
  • Methylation: Cool the mixture to 0°C. Add Methyl Iodide (MeI) (2.85 mL, 45.8 mmol) dropwise via syringe. Caution: MeI is a neurotoxin and carcinogen.[1]

  • Completion: Remove the ice bath and stir at RT for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] You will likely observe two spots: the major N1-methyl product (higher

    
     usually) and the minor N2-methyl product.[1]
    
  • Workup: Dilute with water (400 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine (
    
    
    
    mL), dry over
    
    
    , and concentrate in vacuo.
  • Purification: The crude residue requires purification to remove the N2 isomer.

    • Method: Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.

    • Outcome: Isolate This compound as a white to pale yellow crystalline solid.[1]

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical data should be verified.

  • 1H NMR (DMSO-d6 or

    
    ): 
    
    • Look for the N-Methyl singlet around

      
       4.00 - 4.10 ppm.[1]
      
    • The aromatic region will show three protons. The splitting pattern of the C7-H (dd) is characteristic of 6-fluoro substitution.[1]

    • Differentiation: The N2-methyl isomer typically shows the methyl peak further downfield (shifted by ~0.2-0.3 ppm) compared to the N1-isomer.[1]

  • 13C NMR:

    • C3-I carbon typically appears around

      
       90-100 ppm.[1]
      
    • C-F coupling will be observed for C6 (

      
      245 Hz coupling constant), C5, and C7.
      
  • Mass Spectrometry (ESI+):

    • Target Mass:

      
      .[1]
      
    • Isotope pattern: Iodine is monoisotopic, but check for lack of bromine artifacts if 6-bromo precursor was suspected.[1]

Safety & Handling

  • Methyl Iodide (MeI): Highly volatile, neurotoxic, and carcinogenic. Must be handled in a well-ventilated fume hood.[1] Destroy excess MeI with aqueous ammonia or nucleophilic scavengers before disposal.[1]

  • Iodine (

    
    ):  Corrosive and stains skin.[1] Use gloves.
    
  • Indazoles: Generally biologically active; treat as potential kinase inhibitors with unknown toxicology.[1] Use standard PPE.[1]

References

  • ChemicalBook. 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis.[1][4] (Provides analogous route for bromo-derivative).

  • Giraud, F., et al. C3-Indazole Functionalization: A Review. (Comprehensive review on iodination conditions).

  • Pitchai, M., et al. Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor.[1][5] (Discusses Selectfluor reactivity, relevant for fluoro-indazoles).

  • Luo, G., et al. Regioselective N-alkylation of the 1H-indazole scaffold. (Mechanistic insight into N1 vs N2 selectivity).

  • Vertex Pharmaceuticals. Patent WO2006048745A1 - Methods for preparing indazole compounds.[1] (Industrial protocols for 3-iodo-indazole derivatives).

Sources

An In-depth Technical Guide to 6-Fluoro-3-iodo-1-methyl-1H-indazole: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a variety of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][2] The therapeutic success of indazole-based drugs, such as the kinase inhibitor Pazopanib, has further fueled interest in the synthesis and biological evaluation of novel indazole analogues.[3] This guide focuses on a specific derivative, 6-Fluoro-3-iodo-1-methyl-1H-indazole, a key building block in the development of next-generation therapeutics.

Compound Identification and Physicochemical Properties

The IUPAC name for the compound of interest is This compound . Its chemical structure and key identifiers are presented below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1257535-15-1[1]
Molecular Formula C₈H₆FIN₂[1]
Molecular Weight 276.05 g/mol [1]
Canonical SMILES CN1N=C(I)C2=C1C=C(F)C=C2N/A

A comparison of the physicochemical properties of this compound and its precursor, 6-Fluoro-3-iodo-1H-indazole, is provided in the table below. While experimental data for the methylated compound is limited, predicted values and data from its precursor offer valuable insights.

PropertyThis compound6-Fluoro-3-iodo-1H-indazole
Molecular Weight 276.05 g/mol [1]262.02 g/mol [4]
Appearance Not specified (likely a solid)Yellowish-brown solid[4]
Melting Point Not availableNot available
Boiling Point Not available361.4 ± 22.0 °C at 760 mmHg[5]
Solubility Not availableNot available

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor, such as 6-fluoro-1H-indazole. The general synthetic workflow involves the iodination of the indazole ring followed by N-methylation.

Synthesis_Workflow Precursor 6-Fluoro-1H-indazole Intermediate 6-Fluoro-3-iodo-1H-indazole Precursor->Intermediate Iodination (e.g., I₂, base) Product This compound Intermediate->Product N-Methylation (e.g., CH₃I, base)

A generalized synthetic workflow for this compound.
Step 1: Iodination of 6-Fluoro-1H-indazole

The iodination of the indazole ring at the C3 position is a crucial first step. This is typically achieved using molecular iodine (I₂) in the presence of a base.

Experimental Protocol:

  • To a solution of 6-fluoro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF), add a base (e.g., potassium hydroxide or sodium hydroxide).

  • Cool the mixture in an ice bath.

  • Add a solution of iodine in DMF dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-Fluoro-3-iodo-1H-indazole.[6]

Causality Behind Experimental Choices: The use of a base is essential to deprotonate the indazole N-H, forming the more nucleophilic indazolide anion, which then attacks the electrophilic iodine. DMF is a common polar aprotic solvent that facilitates this type of reaction.

Step 2: N-Methylation of 6-Fluoro-3-iodo-1H-indazole

The final step is the regioselective methylation of the indazole nitrogen. The N1 position is generally the thermodynamically favored site for alkylation.[7]

Experimental Protocol:

  • To a solution of 6-Fluoro-3-iodo-1H-indazole in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a strong, non-nucleophilic base like sodium hydride (NaH) at 0 °C.

  • Allow the mixture to stir for a short period to ensure complete deprotonation.

  • Add a methylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford this compound.

Self-Validating System: The regioselectivity of the N-methylation is a critical aspect. The formation of the desired N1-isomer as the major product is favored under thermodynamic control.[8] Spectroscopic techniques such as ¹H and ¹³C NMR can be used to confirm the structure and regiochemistry of the final product, as the chemical shifts of the N-methyl group and the ring protons differ between the N1 and N2 isomers.[7]

Applications in Drug Discovery and Development

The strategic placement of fluoro, iodo, and methyl groups on the indazole scaffold makes this compound a highly valuable intermediate in drug discovery, particularly in the development of protein kinase inhibitors.

Role as a Kinase Inhibitor Building Block

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9] Indazole derivatives have been extensively explored as kinase inhibitors due to their ability to mimic the purine core of ATP and interact with the hinge region of the kinase active site.

The 3-iodo substituent on the indazole ring is particularly significant as it provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Heck reactions.[8] This allows for the introduction of a wide variety of substituents at this position, enabling the exploration of the chemical space around the kinase active site to enhance potency and selectivity. The 6-fluoro group can improve metabolic stability and binding affinity through favorable interactions with the target protein. The N1-methyl group can also influence the compound's physicochemical properties and its interaction with the kinase.

Kinase_Inhibition cluster_0 Kinase Active Site ATP_Binding_Site ATP Binding Site Catalytic_Loop Catalytic Loop ATP_Binding_Site->Catalytic_Loop Activates Hinge_Region Hinge Region Substrate Substrate Protein Catalytic_Loop->Substrate Phosphorylates Indazole_Inhibitor This compound (or derivative) Indazole_Inhibitor->ATP_Binding_Site Binds to ATP ATP ATP->ATP_Binding_Site Competes for Phosphorylated_Substrate Phosphorylated Substrate

Sources

An In-Depth Technical Guide to 6-Fluoro-3-iodo-1-methyl-1H-indazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 6-Fluoro-3-iodo-1-methyl-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, spectroscopic profile, recommended synthetic and purification protocols, and key aspects of its chemical reactivity. Furthermore, it explores the compound's role as a versatile building block in the synthesis of complex bioactive molecules, grounded in the strategic importance of the indazole scaffold and its specific halogenation pattern. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors.

Introduction: The Strategic Value of Functionalized Indazoles

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its structure is present in numerous compounds with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Indazole derivatives are often utilized as bioisosteres for indoles, offering unique electronic properties and metabolic profiles.[2][3][4]

1.1 Significance of Fluorine and Iodine Substitution

The specific substitution pattern of this compound imparts distinct and advantageous characteristics for drug development:

  • Fluorine at the 6-position: The incorporation of a fluorine atom can significantly enhance metabolic stability by blocking potential sites of oxidation.[5] As the most electronegative element, fluorine can also modulate the acidity/basicity (pKa) of nearby functional groups and influence binding interactions with biological targets through favorable dipole-dipole or charge-dipole interactions.[5]

  • Iodine at the 3-position: The carbon-iodine bond at the C3 position is a versatile synthetic handle. Its relative lability makes it an excellent leaving group for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse molecular fragments.[6][7] This strategic placement enables the construction of complex molecular architectures from the indazole core.[7]

  • Methyl at the N1-position: The N-methylation prevents tautomerization and provides a fixed regioisomer, which is crucial for consistent structure-activity relationship (SAR) studies and ensuring specific interactions with biological targets.

This unique combination of substituents makes this compound a highly valuable building block for creating novel therapeutic agents.[8]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are critical for designing synthetic reactions, purification procedures, and analytical methods.

2.1 Molecular and Physical Data

PropertyValueSource
CAS Number 1257535-15-1Matrix Scientific[9]
Molecular Formula C₈H₆FIN₂Matrix Scientific[9]
Molecular Weight 276.05 g/mol Matrix Scientific[9]
Appearance Data not available; related compounds are typically off-white to yellowish-brown solids.[8][10]-
Boiling Point 361.4 ± 22.0 °C (Predicted for 6-Fluoro-3-iodo-1H-indazole)Moldb[11]
Purity ≥ 97% (Typically available)Chem-Impex[8]

2.2 Spectroscopic Profile

While specific spectra for this exact compound are not publicly available, the expected spectroscopic characteristics can be inferred from closely related structures.

  • ¹H NMR (Proton NMR): The spectrum would show distinct signals for the aromatic protons on the indazole ring and a singlet for the N-methyl group. The fluorine at C6 would cause characteristic splitting patterns (coupling) in the signals of adjacent aromatic protons.

  • ¹³C NMR (Carbon NMR): The spectrum would display eight distinct carbon signals. The carbon atom bonded to iodine (C3) would appear in the downfield region, while the carbon bonded to fluorine (C6) would show a large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR (Fluorine NMR): A single resonance would be observed for the fluorine atom at the C6 position.

  • Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M+) at m/z 276. The isotopic pattern would be characteristic of a molecule containing one iodine atom.

Synthesis and Purification

The synthesis of this compound typically involves a multi-step sequence starting from a commercially available fluorinated precursor.

3.1 Retrosynthetic Analysis and Proposed Pathway

A logical synthetic approach involves the iodination of a pre-formed N-methylated fluoroindazole. This strategy ensures regiochemical control.

G target This compound intermediate1 6-Fluoro-1-methyl-1H-indazole target->intermediate1 C3 Iodination intermediate2 6-Fluoro-1H-indazole intermediate1->intermediate2 N1-Methylation starting_material Fluorinated Precursor (e.g., 4-Fluoro-2-methylaniline) intermediate2->starting_material Indazole Formation

Caption: Retrosynthetic analysis of this compound.

3.2 Recommended Synthetic Protocol

This protocol is a representative procedure based on established methods for indazole synthesis and functionalization.[12]

Step 1: N-Methylation of 6-Fluoro-1H-indazole

  • Rationale: To ensure the methyl group is installed at the desired N1 position before the subsequent iodination step.

  • Procedure: a. Dissolve 6-Fluoro-1H-indazole (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile. b. Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), and stir the mixture at room temperature for 30 minutes. c. Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise. d. Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material. e. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Iodination of 6-Fluoro-1-methyl-1H-indazole

  • Rationale: To introduce the iodine atom at the C3 position, which is activated for electrophilic substitution.

  • Procedure: a. Dissolve the crude 6-Fluoro-1-methyl-1H-indazole from the previous step in DMF. b. Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion at room temperature.[12] c. Stir the reaction mixture at room temperature for 4-8 hours. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. f. Combine the organic extracts, wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine. g. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

3.3 Purification and Characterization Workflow

A systematic workflow is essential to ensure the final product meets the high purity standards required for drug development.

G start Crude Product from Synthesis purification Purification: Silica Gel Column Chromatography (e.g., Hexane/Ethyl Acetate gradient) start->purification analysis1 Purity Check: TLC & LC-MS purification->analysis1 fractions Combine Pure Fractions analysis1->fractions Purity >95% solvent_removal Solvent Removal (Rotary Evaporation) fractions->solvent_removal final_product Final Product: This compound solvent_removal->final_product analysis2 Final Characterization: ¹H NMR, ¹³C NMR, HRMS final_product->analysis2 storage Store under inert gas at 2-8°C analysis2->storage Structure Confirmed

Caption: Workflow for purification and analytical validation.

Chemical Reactivity and Handling

4.1 Reactivity of the C-I Bond

The primary site of reactivity is the C3-iodine bond. This functionality makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form substituted alkynyl indazoles.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based substituents.

Expert Insight: The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions, such as de-iodination.[7] For complex substrates, screening a panel of phosphine ligands or using N-heterocyclic carbene (NHC)-based palladium catalysts may be necessary.

4.2 Stability and Storage

Like many iodo-aromatic compounds, this compound may be sensitive to light and air over long periods.

  • Storage Conditions: Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration at 2-8°C is recommended.[11]

4.3 Safety and Handling Precautions

This compound is classified as an irritant.[9] Standard laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[13][14]

Applications in Drug Discovery

This compound is not an end-product therapeutic itself but rather a high-value intermediate. Its utility lies in its ability to serve as a foundational scaffold for building more complex molecules with potential biological activity.

  • Kinase Inhibitors: The indazole core is a common feature in many kinase inhibitors used in oncology (e.g., Pazopanib, Niraparib).[1] This building block allows for the exploration of novel substitutions at the C3 position to target the ATP-binding site of various kinases.

  • Fragment-Based Drug Discovery (FBDD): The molecule can be used in FBDD campaigns. The indazole core provides a robust anchor, and the reactive iodine handle allows for rapid fragment evolution and optimization of initial hits.

  • Lead Optimization: In later stages of drug discovery, this intermediate allows for the systematic modification of a lead compound to improve potency, selectivity, and pharmacokinetic properties (ADME).

Conclusion

This compound is a strategically designed chemical entity that combines the privileged indazole scaffold with the metabolic stability offered by a fluorine substituent and the synthetic versatility of an iodine handle. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for medicinal chemists. This guide provides the foundational knowledge required for its effective handling, synthesis, and application in the rational design and development of next-generation therapeutics.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10911744, 3-Iodo-1H-indazole. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 351278, 6-Fluoroindole. [Link]

  • ResearchGate. Synthesis of indazole-based fluorophores. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12991241, 6-iodo-1H-indazole. [Link]

  • Frontiers. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. [Link]

  • Pharmaffiliates. Theophylline. [Link]

  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

  • Google Patents. Methods for preparing indazole compounds.
  • National Center for Biotechnology Information. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. [Link]

  • Royal Society of Chemistry. Synthesis of indazole-based fluorophores. [Link]

  • Beilstein Journals. Synthesis and reactivity of azole-based iodazinium salts. [Link]

  • National Center for Biotechnology Information. Synthesis of indazole-based fluorophores. [Link]

  • Patsnap. Synthesis method of 6-iodine-1H-indazole. [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

Sources

6-Fluoro-3-iodo-1-methyl-1H-indazole molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Analytics & Synthesis: 6-Fluoro-3-iodo-1-methyl-1H-indazole Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary: The Linchpin Intermediate

This compound (CAS: 1257535-15-1) represents a critical "linchpin" scaffold in modern drug discovery, particularly within the kinase inhibitor space. Its structural value lies in its orthogonality: the C3-iodine provides a reactive handle for Suzuki-Miyaura or Sonogashira cross-couplings, while the C6-fluorine modulates metabolic stability and lipophilicity (LogD).

For researchers, the molecular weight of this compound is not merely a physical constant but a pivotal variable in stoichiometric calculations for high-throughput screening (HTS) libraries and mass spectrometry-based quality control. This guide provides the definitive physicochemical profile, a self-validating synthesis protocol, and the analytical logic required to distinguish it from its regioisomers.

Physicochemical Profile & Molecular Weight Analysis

Accurate molecular weight determination is essential for resolving the compound from potential impurities (e.g., non-iodinated precursors or regioisomers).

Table 1: Core Physicochemical Data
PropertyValueTechnical Context
Molecular Formula C₈H₆FIN₂ Confirmed stoichiometry.[1]
Molecular Weight (Average) 276.05 g/mol Used for molarity calculations in synthesis.
Monoisotopic Mass 275.9532 Da Critical for HRMS. Iodine is monoisotopic (

I), meaning the mass spectrum will lack the typical M+2 isotope pattern seen with Bromine or Chlorine.
Exact Mass 275.95325For high-resolution mass spec calibration.
CAS Number 1257535-15-1Unique identifier for procurement/database search.

Expert Insight on Mass Spectrometry: Due to the presence of Iodine (


I) and Fluorine (

F), both of which are monoisotopic, the mass spectrum of this compound is exceptionally clean. You will observe a sharp parent ion

at m/z 276.96 . The absence of an M+2 peak is a rapid diagnostic tool to confirm the presence of Iodine over Bromine (which shows a 1:1 M:M+2 ratio).

Synthesis & Characterization Strategy

The synthesis of this compound requires navigating the classic "Indazole Regioselectivity Problem." Alkylation of the indazole nitrogen can occur at N1 (thermodynamic) or N2 (kinetic/steric), leading to mixtures that are difficult to separate.

Recommended Route: The "Iodination-First" Protocol

We recommend iodinating the parent scaffold before methylation. This leverages the high reactivity of the C3 position in the free amine and simplifies the purification of the final N-methyl isomers.

Step 1: C3-Iodination of 6-Fluoro-1H-indazole

  • Reagents: Iodine (

    
    ), Potassium Hydroxide (KOH), DMF.[1][2]
    
  • Protocol: Dissolve 6-fluoro-1H-indazole in DMF. Add KOH (2.0 equiv) followed by

    
     (1.1 equiv). Stir at RT for 1-3 hours.[1] Quench with aqueous sodium thiosulfate (
    
    
    
    ) to remove excess iodine.
  • Causality: The basic conditions generate the indazolyl anion, which is highly nucleophilic at C3. Thiosulfate quenching prevents oxidative side reactions during workup.

  • Self-Validation: The disappearance of the C3-proton singlet (

    
     ppm) in 
    
    
    
    H NMR confirms quantitative iodination.

Step 2: N-Methylation (Regiocontrol)

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, Cesium Carbonate (

    
    ), THF or DMF.
    
  • Protocol: Treat the 3-iodo intermediate with

    
     (1.5 equiv) and MeI (1.1 equiv) at 
    
    
    
    .
  • Regioselectivity: This reaction typically yields a ~4:1 mixture favoring the N1-methyl isomer (Target) over the N2-methyl isomer.

  • Purification: Silica gel chromatography is required. The N1-isomer is generally less polar (higher

    
    ) than the N2-isomer in Hexane/EtOAc systems.
    
Visualizing the Synthesis Workflow

SynthesisPath Start 6-Fluoro-1H-indazole (Precursor) Step1 Step 1: Iodination (I2, KOH, DMF) Start->Step1 Inter Intermediate: 6-Fluoro-3-iodo-1H-indazole Step1->Inter Loss of C3-H Step2 Step 2: Methylation (MeI, Cs2CO3) Inter->Step2 Prod1 TARGET (N1-Me): This compound (Major Product) Step2->Prod1 Thermodynamic Path Prod2 Impurity (N2-Me): 6-Fluoro-3-iodo-2-methyl-2H-indazole (Minor Product) Step2->Prod2 Kinetic Path

Caption: Synthesis pathway highlighting the critical branching point at Step 2 where regioselectivity determines the yield of the target N1-isomer.

Analytical Logic: Validating the Structure

Distinguishing the N1-methyl target from the N2-methyl impurity is the most challenging aspect of this workflow. Standard LC-MS cannot distinguish them as they are isobaric (same MW: 276.05). You must use NMR.

The Self-Validating NMR Protocol
  • Run 1D

    
    H NMR:  Confirm the presence of the methyl singlet (
    
    
    
    ppm) and the aromatic pattern for the 6-fluoro substituted ring.
  • Run 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive test.

Logic Tree for Isomer Assignment:

  • Observation A (Target): Strong NOE correlation between the N-Methyl protons and the C7-Proton (the aromatic proton adjacent to the nitrogen).

  • Observation B (Impurity): NO NOE correlation between N-Methyl protons and C7-Proton. (The N2-Methyl is spatially distant from C7).

Visualizing the Analytical Decision Tree

AnalyticalLogic Start Isolate Product (MW 276.05) CheckH Does 1H NMR show C3-H Signal? Start->CheckH IodinationFail FAILED: Incomplete Iodination CheckH->IodinationFail Yes (Signal Present) NOECheck NOESY Experiment: N-Me signal correlates with C7-H? CheckH->NOECheck No (Signal Absent) ResultN1 CONFIRMED: N1-Methyl Isomer (Target) NOECheck->ResultN1 Yes (Strong NOE) ResultN2 REJECT: N2-Methyl Isomer (Impurity) NOECheck->ResultN2 No NOE

Caption: Decision logic for validating structural identity using NMR spectroscopy, ensuring the correct regioisomer is selected.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Beilstein-Institut. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024. [Link]

  • Royal Society of Chemistry (RSC). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 2024. [Link]

  • National Institutes of Health (NIH). Regioselective N-alkylation of the 1H-indazole scaffold. PubMed Central. [Link]

Sources

Technical Characterization: 6-Fluoro-3-iodo-1-methyl-1H-indazole

[1]

Compound Identity & Significance

This compound represents a "privileged scaffold" in medicinal chemistry. The 3-iodo position serves as a versatile handle for Suzuki-Miyaura cross-couplings (typically to introduce heteroaryl groups), while the 6-fluoro substitution modulates metabolic stability and potency. The N1-methyl group locks the tautomeric equilibrium, a critical step for ensuring consistent binding modes in protein-ligand interactions.

PropertyData
IUPAC Name This compound
CAS Number 1257535-15-1
Molecular Formula C

H

FIN

Molecular Weight 276.05 g/mol
Exact Mass 275.9559
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, CH

Cl

, EtOAc; Low solubility in water

Spectroscopic Atlas

Mass Spectrometry (LC-MS)

The presence of Iodine (monoisotopic mass 126.9) and Fluorine (monoisotopic mass 18.99) creates a distinct spectral signature.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Parent Ion [M+H]

    
    :  277.06 m/z
    
  • Isotopic Pattern:

    • M+H (277.06): 100% relative abundance.

    • M+H+1 (278.06): ~9% (due to

      
      C).
      
    • Absence of M+2: Unlike bromine-containing compounds (which show a 1:1 doublet), iodine compounds show a single dominant peak.

  • Fragmentation: Loss of Iodine radical (I•, -127 Da) is a common fragmentation pathway under high collision energy, yielding a fragment at ~150 m/z.

Nuclear Magnetic Resonance ( H NMR)

The regiochemistry of the methyl group (N1 vs. N2) is the primary characterization challenge. The N1-methyl isomer is thermodynamically favored but N2-impurities can form during synthesis.

Solvent: DMSO-

PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
N-CH

4.05 Singlet (s)-Diagnostic for N1-methylation. (N2-Me typically shifts upfield to ~4.15-4.20 in some analogs, but NOE is the gold standard).
H4 7.45 - 7.55 dd

,

Deshielded by C3-Iodine. Shows coupling to H5 and long-range coupling to F6.
H5 7.10 - 7.20 td (or ddd)

,

,

"Triplet of doublets" appearance due to overlapping couplings with F6 and H4.
H7 7.60 - 7.65 dd

,

Shows strong Through-Space (NOE) correlation with N-CH

.

Critical Validation: The H7 proton is spatially proximal to the N1-Methyl group. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment must show a cross-peak between the singlet at 4.05 ppm and the doublet at ~7.60 ppm. If this cross-peak is absent, the compound may be the N2-isomer.

Carbon NMR ( C NMR)

Fluorine coupling (


  • C3 (C-I): ~95.0 ppm (Significantly upfield due to the heavy atom effect of Iodine).

  • C6 (C-F): ~162.5 ppm (Doublet,

    
     Hz).
    
  • N-CH

    
    :  ~36.5 ppm.
    
  • C7a (Bridgehead): ~141.0 ppm.

Experimental Protocols

Synthesis & Purification Workflow

The highest purity is achieved by iodinating the already methylated precursor, rather than methylating the iodinated precursor (which leads to N1/N2 mixtures).

Protocol: Iodination of 6-Fluoro-1-methyl-1H-indazole

  • Reagents: 6-Fluoro-1-methyl-1H-indazole (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), DMF (5 vol).

  • Procedure: Dissolve substrate in DMF. Add NIS portion-wise at 0°C. Warm to RT and stir for 4 hours.

  • Workup: Quench with 10% Nangcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    S
    
    
    O
    
    
    (aq) to remove excess iodine (yellow color fades). Extract with EtOAc.[1]
  • Purification: Recrystallization from Heptane/EtOAc is preferred over column chromatography to remove traces of succinimide.

Quality Control: HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).

  • Retention Time: Expect elution ~5.5 - 6.0 min (moderately lipophilic).

Structural Validation Logic (Decision Tree)

The following diagram illustrates the logical flow for confirming the structure and distinguishing it from the common N2-isomer impurity.

GStartCrude Product(Post-Synthesis)LCMSLC-MS AnalysisTarget: 277 m/zStart->LCMSMassCheckMass = 277?LCMS->MassCheckNMR1H NMR (DMSO-d6)MassCheck->NMRYesResult_FailREJECTWrong Core StructureMassCheck->Result_FailNo (Check Br/Cl impurities)MeGroupMethyl Signal Check(~4.0 ppm)NMR->MeGroupNOESYNOESY Experiment(Me group vs Aromatic H)MeGroup->NOESYSinglet PresentDecisionCross-peak Me <-> H7?NOESY->DecisionResult_N1CONFIRMEDThis compoundDecision->Result_N1Yes (Correlation)Result_N2REJECTN2-Isomer DetectedDecision->Result_N2No (Correlation to H3? Impossible if Iodo present)

Caption: Structural validation workflow emphasizing the NOESY checkpoint to distinguish N1 vs N2 regioisomers.

References

  • Synthesis of Indazole Intermediates: Le, S., et al. (2021).[3] Imidazopiperazine inhibitors of transcription activating proteins. US Patent 11,058,688 B2.[2] (Describes iodination of the 5-bromo-analog, validating the NIS/DMF route).

  • Regioselectivity in Indazoles: Regioselective N-alkylation of the 1H-indazole scaffold. National Institutes of Health (NIH) / PubMed Central. (Explains the thermodynamic preference for N1-alkylation).

  • Compound Data: PubChem CID 54366624 (this compound).

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Structural Elucidation

The indazole scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents. The specific compound, 6-Fluoro-3-iodo-1-methyl-1H-indazole, incorporates several key functionalities: a fluorine atom, which can modulate metabolic stability and binding affinity; an iodine atom, which serves as a versatile synthetic handle for further elaboration via cross-coupling reactions; and an N-methyl group, which eliminates tautomerism and fixes the scaffold's electronic properties.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. ¹H NMR spectroscopy is the most powerful and widely used tool for this purpose, providing precise information about the electronic environment, connectivity, and spatial relationships of protons within a molecule. This guide explains the causality behind the expected spectral features of the title compound, providing a robust framework for its identification and characterization.

Foundational Principles: Predicting the Spectrum

The ¹H NMR spectrum of this compound is governed by the interplay of its constituent parts: the indazole core, the N-methyl group, and the halogen substituents. Our predictive analysis is built upon established chemical shift data and coupling constant principles.[1]

The Indazole Core and N-Methylation

The parent 1H-indazole presents a complex spectrum due to NH tautomerism. N-methylation to form a 1-methyl-1H-indazole simplifies this by locking the structure, leading to more predictable chemical shifts for the aromatic protons.[2][3] The methyl group itself is expected to appear as a sharp singlet in a region typical for N-CH₃ groups, generally around 3.8-4.2 ppm.

The Influence of Halogen Substituents

The electronic properties of the fluorine and iodine atoms profoundly influence the chemical shifts of the remaining ring protons (H4, H5, and H7).

  • Fluorine (at C6): Fluorine is a strongly electronegative, electron-withdrawing atom. This has two major consequences:

    • Chemical Shift: It deshields (shifts downfield) protons that are ortho and para to it. Therefore, H5 and H7 are expected to be shifted downfield.

    • ¹H-¹⁹F Coupling: The NMR-active ¹⁹F nucleus (spin ½, 100% abundance) couples with nearby protons, splitting their signals.[4] These through-bond J-couplings are highly distance-dependent:

      • ³JH,F (ortho): Typically 8–10 Hz.

      • ⁴JH,F (meta): Typically 5–7 Hz.

      • ⁵JH,F (para): Typically 1–3 Hz.[5]

  • Iodine (at C3): Iodine's effect is more complex. While it is electronegative, its primary influence stems from its large size and the "heavy atom effect," which can induce shielding or deshielding depending on the specific molecular geometry and solvent. It also removes the H3 proton, simplifying the spectrum in that region.[6]

Experimental Protocol: Acquiring High-Quality Data

A self-validating protocol is essential for trustworthy results. The following procedure outlines a standard method for acquiring a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound and has minimal overlapping signals. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are standard choices. For this guide, we will assume CDCl₃.

  • Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters
  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Acquisition:

    • Temperature: 298 K (25 °C).

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Sweep Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ≥ 3 seconds to ensure good resolution.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Processing:

    • Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

Spectral Analysis and Interpretation

The logical workflow for interpreting the spectrum involves identifying the key signals, analyzing their multiplicities, and using coupling constants to assign each signal to a specific proton.

Diagram 1: Molecular Structure and Proton Numbering

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and assignments for the protons of this compound.

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J in Hz)Integration
N-CH₃ ~4.10Singlet (s)-3H
H4 ~7.75Doublet (d)³JH4,H5 ≈ 9.01H
H5 ~7.15Triplet of Doublets (td)³JH5,H4 ≈ 9.0, ³JH5,F6(ortho) ≈ 9.0, ⁴JH5,H7 ≈ 2.01H
H7 ~7.40Doublet of Doublets (dd)⁴JH7,F6(meta) ≈ 6.0, ⁴JH7,H5 ≈ 2.01H
Detailed Signal Rationale
  • N-CH₃ (Singlet, ~4.10 ppm): This signal corresponds to the three protons of the methyl group attached to N1. Lacking any adjacent protons, it appears as a sharp singlet. Its downfield position is characteristic of a methyl group attached to a nitrogen atom within a heterocyclic aromatic system.[3]

  • H4 (Doublet, ~7.75 ppm): This proton is expected to be the most downfield of the aromatic signals. Its primary coupling is an ortho-coupling to H5 (~9.0 Hz), splitting it into a clear doublet. Any para-coupling to H7 or ⁵J coupling to the fluorine would be very small (<1 Hz) and likely not resolved, hence the prediction of a simple doublet.

  • H5 (Triplet of Doublets, ~7.15 ppm): The H5 signal is predicted to be the most complex. It experiences three distinct couplings:

    • A large ortho-coupling to H4 (~9.0 Hz).

    • An equally large ortho-coupling to the C6-Fluorine (~9.0 Hz).

    • A smaller meta-coupling to H7 (~2.0 Hz). Because the two ortho-couplings are of similar magnitude, the signal will appear as a triplet, where each peak of the triplet is further split into a doublet by the smaller H7 coupling (a triplet of doublets). This distinctive pattern is a key validation point.

  • H7 (Doublet of Doublets, ~7.40 ppm): The H7 proton is ortho to the N1-methyl group and meta to the fluorine. Its signal is split by a meta-coupling to the C6-Fluorine (~6.0 Hz) and a meta-coupling to H5 (~2.0 Hz), resulting in a doublet of doublets.

Diagram 2: Spectral Interpretation Workflow

G start Acquire ¹H NMR Spectrum id_ch3 Identify N-CH₃ Singlet (~4.1 ppm, 3H) start->id_ch3 id_arom Analyze Aromatic Region (~7.0-8.0 ppm, 3H) start->id_arom find_td Locate Triplet of Doublets (td) Signal = H5 id_arom->find_td analyze_d Analyze most downfield Doublet (d) Signal = H4 find_td->analyze_d Ortho J coupling (~9 Hz) analyze_dd Analyze remaining Doublet of Doublets (dd) Signal = H7 find_td->analyze_dd Meta J coupling (~2 Hz) validate Validate Couplings: J(H4,H5) ≈ J(H5,F6) J(H5,H7) ≈ J(H7,H5) analyze_d->validate analyze_dd->validate end_node Structure Confirmed validate->end_node

Conclusion

The structural elucidation of this compound via ¹H NMR spectroscopy is a deductive process grounded in fundamental principles. By systematically analyzing the predicted chemical shifts, integration, and, most critically, the distinct multiplicity patterns arising from both ¹H-¹H and ¹H-¹⁹F coupling, an unambiguous assignment can be achieved. The characteristic triplet of doublets for H5 and the doublet of doublets for H7, in conjunction with the simpler signals for H4 and the N-methyl group, provide a unique spectral fingerprint. This guide serves as a robust framework for researchers, enabling them to confidently interpret experimental data and verify the synthesis of this valuable chemical entity.

References

  • Wiley-VCH. (2007). Supporting Information for a chemical synthesis publication. Provides general procedures and representative ¹H NMR data for various indazole derivatives.

  • The Royal Society of Chemistry. (2014). Supporting Information for 'Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds'. Contains characterization data, including ¹H NMR spectra for various substituted indazoles.

  • University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. A guide detailing methods for assigning aromatic proton signals based on coupling patterns and substituent effects.

  • Elguero, J., et al. (2022). "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions". The Journal of Organic Chemistry. Discusses the characterization of indazole derivatives.

  • National Center for Biotechnology Information. "6-iodo-1H-indazole". PubChem Compound Database.

  • ResearchGate. (n.d.). ¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. Provides spectral data for related indazole structures.

  • ChemicalBook. "1-methylindazole(13436-48-1) ¹H NMR spectrum". Provides reference spectrum for 1-methylindazole.

  • DiRocco, D. A., et al. (2019). "Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds". ACS Omega. Details methods for predicting NMR shifts in fluorinated compounds.

  • National Center for Biotechnology Information. "3-Iodo-1H-indazole". PubChem Compound Database.

  • Emsley, J. W., Phillips, L., & Wray, V. "Fluorine Coupling Constants". Progress in Nuclear Magnetic Resonance Spectroscopy. A foundational text on H-F coupling constants.

  • Google Patents. "Methods for preparing indazole compounds". Patent literature describing synthesis of related iodo-indazoles.

  • National Center for Biotechnology Information. "6-Fluoro-1H-indazole". PubChem Compound Database.

  • National Center for Biotechnology Information. "1-Methyl-1H-indazole". PubChem Compound Database.

Sources

13C NMR data for 6-Fluoro-3-iodo-1-methyl-1H-indazole

Technical Guide: C NMR Characterization of this compound

Executive Summary & Structural Context

Compound: this compound CAS: 858629-06-8 Core Scaffold: 1H-Indazole Key Spectroscopic Features: [1][2][3][4][5][6][7][8][9]

  • Heavy Atom Effect (Iodine): The C3 carbon exhibits a significant upfield shift (shielding) due to the spin-orbit coupling of the iodine atom, a diagnostic feature often misassigned as an aliphatic or sp

    
     carbon by automated software.
    
  • Fluorine Coupling (

    
    F-
    
    
    C):
    The C6 fluorine introduces characteristic doublet splitting patterns across the benzenoid ring (
    
    
    ,
    
    
    , and
    
    
    ), serving as an internal "molecular ruler" for assignment verification.
  • N-Methylation: The N1-methyl group provides a distinct high-field signal, crucial for distinguishing N1 vs. N2 regioisomers.

Predicted High-Fidelity C NMR Data

Note: The following data represents a high-confidence theoretical assignment derived from substituent chemical shift (SCS) additivity rules, validated against experimental data for 3-iodoindazole and 6-fluoroindazole analogs.

Table 1: Chemical Shift & Assignment Matrix
Carbon PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C6 162.5 ± 1.0 Doublet (d)

Ipso-F: Deshielded; large one-bond coupling.[4]
C7a 141.0 ± 1.5 Doublet (d)

Bridgehead: Downfield due to N1 attachment.[4]
C3a 123.0 ± 1.5 Doublet (d)

Bridgehead: Linking pyrazole/benzene rings.[4]
C4 122.5 ± 1.0 Doublet (d)

Meta-F: Inductive effect + weak coupling.[4]
C5 111.5 ± 1.0 Doublet (d)

Ortho-F: Shielded by resonance; medium coupling.[4]
C7 97.5 ± 1.5 Doublet (d)

Ortho-F: Highly shielded (ortho + steric).[4]
C3 95.0 ± 2.0 Singlet (s)N/AIpso-I: Heavy Atom Effect. Strongly shielded.[4]
N-Me 36.5 ± 1.0 Singlet (s)N/AN1-Methyl: Diagnostic aliphatic signal.[4]

Mechanistic Spectral Analysis[2][4][10]

The "Iodine Anomaly" (Heavy Atom Effect)

In standard aromatics, substituting a hydrogen with a heteroatom typically deshields the attached carbon (shifts it downfield). Iodine is the exception.

  • Mechanism: The large electron cloud of iodine induces significant spin-orbit coupling , which mixes excited states into the ground state. This relativistic effect causes a paramagnetic shielding of the attached nucleus.

  • Observation: While the C3 of a standard indazole appears at ~134 ppm, the C3-I in this compound will appear significantly upfield, likely between 90–100 ppm .

  • Protocol Alert: Do not mistake this peak for a solvent impurity or an alkene; it is the quaternary C3.

The Fluorine "Fingerprint"

The fluorine atom at C6 acts as a spin label, splitting the signals of the benzenoid ring. This splitting pattern confirms the regiochemistry of the fluorine.

  • 
     (C6):  ~245 Hz.[8] The signal will be widely split, often appearing as two weak peaks due to intensity distribution.
    
  • 
     (C5, C7):  ~25 Hz. These "ortho" carbons will appear as clear doublets.
    
  • Differentiation: C7 is typically more shielded (upfield, ~97 ppm) than C5 (~111 ppm) due to the proximity of the N-methyl group and electronic density patterns.

Assignment Logic & Workflow

The following diagram illustrates the logical pathway for assigning the

AssignmentWorkflowStartRaw 13C{1H} SpectrumStep1Identify N-Me (~36 ppm)Start->Step1Aliphatic RegionStep2Identify C6 (Doublet, J~245 Hz)Step1->Step2Most DeshieldedStep3Identify C3 (Iodine Effect, ~95 ppm)Step2->Step3Anomalous Upfield Ar-CStep4Assign Ortho Carbons (C5, C7)Step3->Step4Analyze 2J CouplingsStep5Differentiate C5 vs C7Step4->Step5NOESY Correlation (N-Me to H7)EndFinal AssignmentStep5->EndVerification

Figure 1: Step-by-step logic flow for assigning the

Structure-Property Relationship Map

This diagram correlates the chemical structure with the observed NMR phenomena.

StructureMapIodineIodine (C3)ShieldingHeavy Atom Shielding(Upfield Shift)Iodine->ShieldingFluorineFluorine (C6)SplittingScalar Coupling(Doublets)Fluorine->SplittingNMethylN-MethylNOENOE Proximity(Spatial)NMethyl->NOEC3C3 (~95 ppm)Shielding->C3C6C6 (~162 ppm)Splitting->C61J (~245Hz)C7C7 (~97 ppm)Splitting->C72J (~25Hz)C5C5 (~111 ppm)Splitting->C52J (~25Hz)NOE->C7Distinguishes C7 from C5

Figure 2: Interaction map showing how substituents influence specific carbon environments.[4]

Experimental Protocol for Validation

To replicate these results or validate a synthesized batch, follow this rigorous protocol:

  • Solvent Selection: Use DMSO-d

    
      (39.5 ppm reference). It provides better solubility for indazoles than CDCl
    
    
    and prevents aggregation which can broaden peaks.
  • Concentration: Prepare a solution of 15–20 mg of compound in 0.6 mL solvent.

  • Pulse Sequence:

    • Use a standard proton-decoupled

      
      C sequence (e.g., zgpg30 on Bruker).
      
    • Relaxation Delay (D1): Set D1

      
       2.0 seconds. Quaternary carbons (C3, C6, C3a, C7a) have long 
      
      
      relaxation times. Insufficient delay will suppress the diagnostic C3-Iodine peak.
    • Scans: Minimum 1024 scans to resolve the low-intensity outer wings of the C6-Fluorine doublet.

  • Processing: Apply an exponential window function (LB = 1.0–3.0 Hz) to improve the signal-to-noise ratio for the quaternary carbons.

References

  • Indazole Chemical Shifts: Claramunt, R. M., et al. "Carbon-13 NMR of indazoles."[10] Magnetic Resonance in Chemistry, 2006. (Establishes baseline shifts for the 1H-indazole scaffold).

  • Heavy Atom Effect: Kaupp, M., et al. "The heavy-atom effect on 13C NMR chemical shifts." Chemical Reviews, 2004. (Explains the relativistic shielding of Iodine-C3).

  • Fluorine Coupling Constants: Dolbier, W. R.[11] "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Standard reference for C-F coupling magnitudes in aromatics).

  • Synthesis & Characterization: "Synthesis of this compound." Journal of Medicinal Chemistry, (General reference for halo-indazole intermediates).

An In-Depth Technical Guide to the Mass Spectrometry of 6-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 6-Fluoro-3-iodo-1-methyl-1H-indazole, a compound of significant interest in medicinal chemistry and drug development.[1] As researchers and scientists in this field, precise structural characterization is paramount. High-resolution mass spectrometry (HRMS) offers an unparalleled ability to confirm molecular identity and elucidate structural features through fragmentation analysis.[2] This document will detail the theoretical underpinnings and practical considerations for the analysis of this specific molecule, providing a robust framework for its characterization.

Introduction to this compound

Indazole derivatives are a well-established class of heterocyclic compounds with a wide array of biological activities, making them crucial scaffolds in pharmaceutical research.[3] The subject of this guide, this compound, is a halogenated and N-methylated indazole. The presence of fluorine, iodine, and a methyl group on the indazole core imparts unique physicochemical properties that are critical to its function but also influence its behavior in a mass spectrometer. Accurate mass measurement and a thorough understanding of its fragmentation patterns are essential for unambiguous identification in complex matrices, such as during reaction monitoring, metabolite identification, or purity assessment.[4][5]

Chemical Properties and Structure

A foundational understanding of the molecule's properties is crucial for developing an appropriate mass spectrometry methodology.

PropertyValueSource
Molecular Formula C8H6FIN2[6]
Molecular Weight 276.05 g/mol [6]
CAS Number 1257535-15-1[6]

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

For novel or complex small molecules, low-resolution mass spectrometry may not provide sufficient information to distinguish between compounds with similar nominal masses. HRMS is indispensable for providing highly accurate mass measurements, which in turn allows for the confident determination of the elemental composition.[2][7][8]

Predicted Monoisotopic Mass and Isotopic Pattern

The theoretical monoisotopic mass of the protonated molecule, [M+H]⁺, is a critical value for HRMS analysis. This is calculated using the most abundant isotopes of each element.

Ion SpeciesMolecular FormulaTheoretical Monoisotopic Mass (Da)
[M]C8H6FIN2275.95596
[M+H]⁺C8H7FIN2⁺276.96379

The presence of iodine (¹²⁷I) as the sole stable isotope simplifies the isotopic pattern. The primary contributor to the M+1 peak will be the natural abundance of ¹³C.

Experimental Protocol: ESI-HRMS Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, medium molecular weight compounds like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[9]

Sample Preparation
  • Solvent Selection : Dissolve the sample in a solvent system compatible with ESI and the chromatographic method. A typical starting point would be a mixture of methanol or acetonitrile with water.

  • Concentration : Prepare a stock solution of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

  • Acidification : To promote protonation and enhance the [M+H]⁺ signal in positive ion mode, add a small amount of a weak acid, such as 0.1% formic acid, to the final sample solution.

Instrumentation and Parameters

The following are typical starting parameters for an ESI-HRMS system (e.g., a quadrupole time-of-flight [Q-TOF] or Orbitrap mass spectrometer):

  • Ionization Mode : Positive Electrospray Ionization (ESI+)

  • Capillary Voltage : 3.5 - 4.5 kV

  • Nebulizer Gas (N₂) : 2 - 4 Bar

  • Drying Gas (N₂) : 8 - 12 L/min

  • Drying Gas Temperature : 200 - 300 °C

  • Mass Range : m/z 50 - 500

  • Acquisition Mode : Full Scan MS and Tandem MS (MS/MS)

Predicted Fragmentation Pathways and Interpretation

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. By isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. The fragmentation of a molecular ion generally follows rules that favor the formation of more stable ions.[10] For this compound, the primary sites of fragmentation are predictable based on its structure.

Key Fragmentation Reactions

The most labile bonds and likely fragmentation pathways for the [M+H]⁺ ion (m/z 276.96) include:

  • Loss of Iodine Radical (I•) : The carbon-iodine bond is relatively weak and can undergo homolytic cleavage. This would result in a fragment at m/z 150.0.

  • Loss of Methyl Radical (•CH₃) : Cleavage of the N-CH₃ bond would lead to a fragment at m/z 261.9.

  • Loss of HI : Elimination of hydrogen iodide could occur, leading to a fragment at m/z 148.9.

  • Ring Cleavage : Fragmentation of the indazole ring system can also be expected.

Visualization of Predicted Fragmentation

The following diagram illustrates the most probable primary fragmentation pathways for the protonated molecule.

G cluster_frags Primary Fragments M [M+H]⁺ m/z 276.96 frag1 [M+H - I]⁺ m/z 150.0 M->frag1 - I• frag2 [M+H - CH₃]⁺ m/z 261.9 M->frag2 - •CH₃ frag3 [M+H - HI]⁺ m/z 148.9 M->frag3 - HI

Caption: Predicted primary fragmentation pathways of [this compound+H]⁺.

Interpreting the Fragments
  • [M+H - I]⁺ (m/z 150.0) : The observation of this fragment would strongly indicate the presence of iodine and its cleavage from the indazole ring.

  • [M+H - CH₃]⁺ (m/z 261.9) : This fragment is diagnostic for the N-methyl group. Its presence helps to distinguish it from other isomers.[11][12]

  • [M+H - HI]⁺ (m/z 148.9) : This neutral loss is another indicator of the iodo-substituent.

Workflow for Structural Confirmation

A systematic workflow ensures the confident identification of this compound.

G cluster_workflow Analytical Workflow start Sample Infusion (ESI-HRMS) ms1 Full Scan MS Analysis start->ms1 mass_match Accurate Mass Match? (m/z 276.96379 ± 5 ppm) ms1->mass_match ms2 Tandem MS (MS/MS) on precursor ion mass_match->ms2 Yes re_evaluate Re-evaluate Data or Hypothesize Isomer mass_match->re_evaluate No frag_match Fragment Match? (e.g., losses of I, CH₃, HI) ms2->frag_match confirm Structure Confirmed frag_match->confirm Yes frag_match->re_evaluate No

Caption: A logical workflow for the structural confirmation of the target compound.

Conclusion

The mass spectrometric characterization of this compound is a critical step in its application in drug discovery and development. By leveraging high-resolution mass spectrometry with tandem MS techniques, a wealth of structural information can be obtained. The combination of accurate mass measurement of the protonated molecular ion and the logical interpretation of its fragmentation patterns provides a self-validating system for its unambiguous identification. The methodologies and predicted data presented in this guide offer a robust framework for researchers and scientists working with this and structurally related compounds.

References

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Available at: [Link]

  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. Available at: [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated... ResearchGate. Available at: [Link]

  • High Resolution Mass Spectrometry for Drug Discovery and Developm. Longdom Publishing SL. Available at: [Link]

  • Synthesis method of 6-iodine-1H-indazole. Patsnap. Available at: [Link]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • 6-iodo-1H-indazole. PubChem. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation. PMC. Available at: [Link]

  • Methods for preparing indazole compounds. Google Patents.
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

  • 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. ACS Publications. Available at: [Link]

  • Characterization of Isomeric 1,2,4-Oxadiazolyl- N -Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 6-Bromo-7-fluoro-5-iodo-1H-indazole. PubChem. Available at: [Link]

  • Indazole – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Mass spectrometry in small molecule drug development. ResearchGate. Available at: [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC. Available at: [Link]

  • ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. ResearchGate. Available at: [Link]

  • 1-Fluoro-3-iodobenzene. PubChem. Available at: [Link]

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An In-depth Technical Guide to the Purity and Characterization of 6-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Importance of a Privileged Scaffold

6-Fluoro-3-iodo-1-methyl-1H-indazole is more than a mere collection of atoms; it is a meticulously designed chemical intermediate of significant interest in modern drug discovery. The indazole core is a "privileged structure," frequently appearing in pharmacologically active agents targeting a range of diseases.[1][2] The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, while the iodo group serves as a versatile synthetic handle for introducing further molecular complexity, often via palladium-catalyzed cross-coupling reactions.[1] This makes the compound a crucial building block in the synthesis of novel therapeutics, particularly kinase inhibitors for oncology.[3][4]

Given its role as a foundational piece in the development of potential new medicines, the absolute purity and unambiguous characterization of this compound are not just matters of academic rigor—they are prerequisites for translational success. This guide provides a comprehensive framework for establishing the identity, purity, and quality of this critical compound, grounded in the principles of orthogonal analytical validation.

The Imperative of Purity: A Proactive Approach to Quality Control

The synthetic route to this compound, often involving sequential halogenation and methylation of a parent indazole, can introduce a predictable spectrum of process-related impurities.[5][6] These may include:

  • Regioisomers: Methylation of the indazole nitrogen can potentially yield the 2-methyl isomer in addition to the desired 1-methyl product. The tautomeric nature of the indazole ring system makes this a critical consideration.[7]

  • Incomplete Halogenation: Residual 6-fluoro-1-methyl-1H-indazole or 3-iodo-1-methyl-1H-indazole from incomplete reactions.

  • Starting Materials: Unreacted 6-fluoro-1H-indazole or other precursors.

Integrated Analytical Workflow for Quality Assurance

The comprehensive characterization of this compound relies on an orthogonal approach, where each technique provides a unique and complementary piece of information. The workflow ensures that the compound's structure, molecular weight, and purity are all independently verified.

Analytical_Workflow Crude Crude Synthetic Product Purify Purification (Chromatography/Recrystallization) Crude->Purify Removal of Impurities Pure Purified Material (Target Purity >98%) Purify->Pure NMR Structural Confirmation (¹H, ¹³C NMR) Pure->NMR Orthogonal MS Identity & Formula Verification (HRMS) Pure->MS Validation HPLC Purity & Impurity Profile (RP-HPLC-UV) Pure->HPLC Methods CoA Certificate of Analysis (CoA) Issuance NMR->CoA Data Consolidation MS->CoA Data Consolidation HPLC->CoA Data Consolidation

Caption: Integrated workflow for the purification and orthogonal characterization of this compound.

Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural characterization, providing definitive proof of the atomic connectivity. For this compound, both ¹H and ¹³C NMR are essential to confirm the substitution pattern and rule out isomeric impurities.

Causality Behind the Experiment: ¹H NMR confirms the presence and environment of all protons, including the crucial N-methyl group and the specific splitting patterns of the aromatic protons. ¹³C NMR verifies the carbon skeleton, and the chemical shifts are highly sensitive to the electronic effects of the fluorine and iodine substituents. The absence of unexpected signals is as important as the presence of expected ones, serving as a powerful indicator of purity.

Predicted NMR Data Summary

The following table outlines the expected NMR signals. Chemical shifts (δ) are predicted based on known substituent effects on the indazole scaffold.[8]

Analysis Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
¹H NMR ~4.1Singlet (s)N-CH₃Confirms N-methylation and absence of adjacent protons.
~7.2 - 7.8Multiplets (m)Ar-HComplex splitting due to H-H and H-F couplings.
¹³C NMR ~35SingletN-CH₃Typical shift for a methyl group on a nitrogen atom in a heteroaromatic system.
~85SingletC3-IStrong shielding effect from the directly attached iodine atom.
~100 - 150Multiple SignalsAr-CAromatic carbons with distinct shifts due to F and I substituents.
~160 (d, J≈240 Hz)Doublet (d)C6-FLarge one-bond C-F coupling constant is characteristic.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure complete dissolution; vortex gently if necessary.

  • Instrument Setup: Acquire ¹H and ¹³C spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal resolution.

  • Data Acquisition:

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).[8]

Part 2: Molecular Identity Verification by Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which serves to confirm the elemental composition of the molecule. This technique is exceptionally precise and acts as a powerful complement to NMR.

Causality Behind the Experiment: While NMR confirms the structural arrangement, HRMS confirms the fundamental building blocks are correct. For a molecule containing multiple heteroatoms like fluorine, iodine, and nitrogen, verifying the exact mass to within a few parts per million (ppm) provides extremely high confidence in the molecular formula, C₈H₆FIN₂.

Expected Mass Spectrometry Data
Parameter Value Source
Molecular Formula C₈H₆FIN₂[9]
Molecular Weight 276.05 g/mol Calculated
Exact Mass (Monoisotopic) 275.9556Calculated
Expected Ion (ESI+) [M+H]⁺ = 276.9634Calculated

Note: The presence of iodine (¹²⁷I) will result in a clean isotopic pattern, simplifying spectral interpretation.

Experimental Protocol: HRMS Analysis (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.

  • Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical calculated mass. The mass error should ideally be less than 5 ppm.

Part 3: Quantitative Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for quantifying the purity of small-molecule drug candidates and intermediates. It physically separates the main component from impurities, allowing for their detection and quantification.

Causality Behind the Experiment: This method provides a direct, quantitative measure of purity as a percentage of the total detected analytes. By using a UV detector, we can quantify any impurities that contain a chromophore, which is typical for process-related impurities in this synthesis. A reversed-phase C18 column is a robust choice for separating molecules of moderate polarity like our target compound.[10]

HPLC_Logic Sample Sample Injection Column Reversed-Phase C18 Column Sample->Column Separation Separation based on Polarity Column->Separation Main Main Peak (this compound) Separation->Main Slower Elution Impurity Impurity Peaks (e.g., regioisomers, starting materials) Separation->Impurity Faster/Slower Elution Detector UV Detector Main->Detector Impurity->Detector Chromatogram Chromatogram Detector->Chromatogram Quant Purity Calculation (% Area) Chromatogram->Quant

Caption: Logical flow of purity analysis by reversed-phase HPLC.

Typical HPLC Purity Data
Parameter Specification Justification
Purity ≥ 98.0% (by area)Standard for high-quality pharmaceutical intermediates.[9]
Largest Single Impurity ≤ 0.5% (by area)Controls specific known and unknown impurities.
Total Impurities ≤ 2.0% (by area)Ensures overall cleanliness of the material.
Experimental Protocol: Reversed-Phase HPLC
  • System Preparation:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Detector: UV, set to an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of ~1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: Start with a gradient appropriate to elute the compound, for example: 50% B to 95% B over 20 minutes.

    • Run Time: 30 minutes to ensure all late-eluting impurities are observed.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Safety and Handling

As a halogenated heterocyclic compound, this compound requires careful handling. Based on data for structurally related compounds, appropriate precautions should be taken.[11][12]

  • GHS Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

  • Personal Protective Equipment (PPE): Always handle in a fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen) to prevent degradation.[9][12]

Conclusion: An Integrated Seal of Quality

The characterization of this compound is a clear demonstration of modern analytical chemistry's power to ensure the quality of critical pharmaceutical building blocks. No single technique is sufficient. It is the synergistic combination of NMR for structural integrity, HRMS for molecular formula confirmation, and HPLC for quantitative purity assessment that provides the necessary confidence for researchers in drug development. This rigorous, multi-pronged approach ensures that subsequent synthetic steps and biological evaluations are built upon a foundation of unimpeachable quality.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole.
  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Benchchem. (n.d.). 3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4.
  • Chem-Impex. (n.d.). 6-Fluoro-3-iodo-indazole.
  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).
  • Benchchem. (n.d.). 6-Fluoro-4-hydroxy-3-iodo-1H-indazole.
  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
  • Moldb. (n.d.). 885522-07-6 | 6-Fluoro-3-iodo-1H-indazole.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • PubChem - NIH. (n.d.). 6-iodo-1H-indazole | C7H5IN2 | CID 12991241.
  • PMC - NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • Wiley-VCH. (2007). Supporting Information.
  • BLDpharm. (n.d.). 1260741-78-3|6-Bromo-3-iodo-1-methyl-1H-indazole.

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Solubility Profiling of 6-Fluoro-3-iodo-1-methyl-1H-indazole: A Methodological and Theoretical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

6-Fluoro-3-iodo-1-methyl-1H-indazole is a substituted indazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] The physicochemical properties of such molecules, particularly solubility, are critical determinants of their behavior in both synthetic and biological systems. Poor solubility can impede formulation, reduce bioavailability, and ultimately hinder the development of promising therapeutic candidates.[3] This guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. Rather than presenting a simple data table, this document outlines the fundamental principles, experimental protocols, and theoretical considerations necessary for a robust solubility assessment. It is designed to empower researchers to generate reliable solubility data and to interpret it within the context of drug development and chemical synthesis.

Introduction: The Significance of the Indazole Scaffold and Solubility

The indazole ring system, a fusion of benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[2] Its derivatives are known to exhibit a wide array of biological activities, making them valuable building blocks for novel therapeutics.[1][2] The specific compound, this compound, incorporates several key features that influence its chemical behavior:

  • Indazole Core: Provides a rigid, aromatic structure capable of participating in various intermolecular interactions.

  • Fluoro Group (C6): A bioisostere for hydrogen, the fluorine atom can modulate electronic properties, metabolic stability, and binding interactions without significantly increasing steric bulk.

  • Iodo Group (C3): A large, polarizable halogen that is often incorporated as a handle for further synthetic transformations, such as cross-coupling reactions.

  • Methyl Group (N1): The methylation at the N1 position removes the hydrogen bond donor capability of the parent indazole, which can significantly alter its solubility profile compared to its N-H counterpart.

Understanding the solubility of this molecule is paramount for its practical application. In process chemistry, solubility dictates the choice of solvents for reaction, purification, and crystallization. In drug development, aqueous and non-aqueous solubility data are essential for designing effective formulations and predicting oral bioavailability.[3]

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The solubility of a solid solute in a liquid solvent is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

Based on its structure, this compound can be characterized as a largely non-polar, aromatic molecule with some capacity for polar interactions due to the nitrogen atoms and halogen substituents.

Key Factors Influencing Solubility:

  • Polarity: The molecule has a significant non-polar surface area (the fused rings) but also possesses polar features (C-F, C-I, and C-N bonds). We can predict higher solubility in solvents of intermediate polarity or those with specific affinities.

  • Hydrogen Bonding: The N1-methylation prevents this compound from acting as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor at the N2 position. Therefore, it will likely be less soluble in protic solvents (like methanol or ethanol) compared to its unmethylated analog but may still interact favorably with them.

  • Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[3] This is a critical parameter to control and report in any solubility study.

  • Solvent-Solute Interactions:

    • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are expected to be effective due to their ability to engage in dipole-dipole interactions.

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are likely to be good solvents due to their ability to dissolve moderately polar organic compounds.

    • Ethers (e.g., THF, 1,4-Dioxane): These solvents are of intermediate polarity and are often used in reactions involving indazoles, suggesting reasonable solubility.[5][6]

    • Alcohols (e.g., Ethanol, Methanol): Solubility is expected to be moderate. While they are polar and protic, the lack of a hydrogen-bond-donating site on the solute may limit strong interactions.

    • Non-polar Solvents (e.g., Hexanes, Toluene): Solubility is predicted to be low, as these solvents cannot effectively solvate the polar regions of the molecule.

The logical relationship between molecular features and solvent choice is visualized below.

G cluster_solute Solute: this compound cluster_solvent Solvent Selection Rationale Solute Molecular Structure Features Key Structural Features Solute->Features Aromatic Aromatic Rings (Non-polar, π-stacking) Features->Aromatic Halogens Fluoro & Iodo Groups (Polarizability, Dipole) Features->Halogens N_Methyl N1-Methyl Group (No H-bond Donor) Features->N_Methyl N2_Acceptor N2 Atom (H-bond Acceptor) Features->N2_Acceptor High_Sol High Solubility (e.g., DCM, THF, DMF, DMSO) Aromatic->High_Sol van der Waals interactions Low_Sol Low Solubility (e.g., Hexanes, Water) Aromatic->Low_Sol Mismatch with polar solvents Halogens->High_Sol Dipole-Dipole interactions N_Methyl->Low_Sol Reduced affinity for protic networks Mod_Sol Moderate Solubility (e.g., Ethyl Acetate, EtOH) N2_Acceptor->Mod_Sol H-bonding with protic solvents Solvent_Choice Predicted Solubility Solvent_Choice->High_Sol Solvent_Choice->Mod_Sol Solvent_Choice->Low_Sol

Caption: Rationale for solvent selection based on molecular features.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure data is reliable and reproducible, a standardized protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[7][8] This method measures the concentration of a saturated solution after it has been allowed to reach equilibrium with an excess of the solid compound.

Materials and Equipment
  • This compound (solid, purity ≥97%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.01 mg)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Thermostatically controlled shaker or orbital incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. "Excess" is key; enough solid must remain at the end of the experiment to confirm saturation.[7] A starting point of ~10 mg is often sufficient.

    • Record the exact mass of the compound added.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm).

    • Allow the slurry to equilibrate for a minimum of 24-48 hours. For crystalline compounds, reaching equilibrium can be slow, and longer times may be necessary.[8]

  • Sample Collection and Preparation:

    • After equilibration, visually inspect the vials to ensure excess solid remains.

    • Allow the vials to stand undisturbed at the experimental temperature for ~30 minutes to let the solid settle.

    • Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

    • Carefully draw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method. A standard calibration curve must be prepared using known concentrations of the analyte.

  • Data Reporting:

    • Calculate the solubility based on the measured concentration and the dilution factor.

    • Report the solubility in standard units, such as mg/mL or mmol/L, and always specify the temperature at which the measurement was made.

The workflow for this protocol is illustrated below.

G start Start prep Step 1: Preparation Add excess solid solute to a known volume of solvent. start->prep equil Step 2: Equilibration Agitate at constant T for 24-48 hours. prep->equil settle Step 3: Separation Settle, then centrifuge to pellet excess solid. equil->settle filter Step 4: Sampling Withdraw supernatant and filter through 0.22 µm filter. settle->filter analyze Step 5: Analysis Dilute sample and quantify concentration via HPLC-UV. filter->analyze report Step 6: Reporting Calculate and report solubility (e.g., mg/mL) at specified T. analyze->report end_node End report->end_node

Caption: Experimental workflow for the Shake-Flask Solubility Method.

Data Presentation and Interpretation

While specific experimental data for this compound is not publicly available, a rigorous study would present the findings in a clear, tabular format. This allows for easy comparison across different solvent systems.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Solvent ClassSolvent NamePolarity IndexSolubility (mg/mL)Solubility (mmol/L)Observations
Aprotic Polar Dimethyl Sulfoxide (DMSO)7.2[Experimental Value][Calculated Value]High solubility expected.
N,N-Dimethylformamide (DMF)6.4[Experimental Value][Calculated Value]High solubility expected.
Acetonitrile5.8[Experimental Value][Calculated Value]Good solubility expected.
Ethers Tetrahydrofuran (THF)4.0[Experimental Value][Calculated Value]Good solubility expected.
Chlorinated Dichloromethane (DCM)3.1[Experimental Value][Calculated Value]High solubility expected.
Esters Ethyl Acetate4.4[Experimental Value][Calculated Value]Moderate solubility expected.
Alcohols (Protic) Ethanol (95%)4.3[Experimental Value][Calculated Value]Moderate solubility expected.
Methanol5.1[Experimental Value][Calculated Value]Moderate solubility expected.
Aromatic Toluene2.4[Experimental Value][Calculated Value]Low solubility expected.
Non-polar n-Hexane0.1[Experimental Value][Calculated Value]Very low/insoluble.

Interpretation: The collected data should be analyzed in conjunction with the theoretical principles outlined in Section 2. A strong correlation between solvent polarity and solubility would validate the "like dissolves like" principle. Any deviations from the expected trend could suggest specific solute-solvent interactions, such as π-stacking with aromatic solvents or unique dipole interactions.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in both chemical synthesis and pharmaceutical development. This guide provides the necessary theoretical background and a robust, field-proven experimental protocol for its determination. By following the detailed shake-flask methodology, researchers can generate accurate and reliable thermodynamic solubility data. This information is indispensable for rational solvent selection in process development, reaction optimization, and the formulation of this promising indazole derivative for further investigation.

References

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025). ACS Publications. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD. [Link]

  • Indazole – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • WO2006048745A1 - Methods for preparing indazole compounds. (n.d.).
  • Synthesis method of 6-iodine-1H-indazole. (n.d.). Patsnap. [Link]

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A Technical Guide to the Stability and Storage of 6-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Fluoro-3-iodo-1-methyl-1H-indazole (CAS No. 1257535-15-1) is a substituted indazole derivative that serves as a critical building block in medicinal chemistry and drug discovery. The indazole scaffold is recognized as a privileged structure, forming the core of numerous pharmacologically active compounds.[1][2] The unique bifunctional nature of this molecule, featuring a stable fluoro-substituent and a reactive iodo-group, allows for selective and sequential functionalization, such as palladium-catalyzed cross-coupling reactions.[3] This capability is invaluable for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies.

The integrity of such a specialized reagent is paramount for the reproducibility and success of synthetic campaigns. Degradation of the starting material can lead to failed reactions, the formation of complex impurity profiles, and ultimately, misleading biological data. This guide provides an in-depth analysis of the stability of this compound, outlines potential degradation pathways, and establishes rigorous protocols for its optimal storage and handling to ensure its long-term viability in a research setting.

Physicochemical and Hazard Properties

A foundational understanding of the compound's properties is essential for its proper handling.

PropertyValueSource(s)
CAS Number 1257535-15-1[4]
Molecular Formula C₈H₆FIN₂[5]
Molecular Weight 276.05 g/mol
Physical Form Solid
Purity Typically ≥95-98%[4]
GHS Pictogram GHS07 (Harmful/Irritant)
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is governed by its molecular structure, particularly the carbon-iodine (C-I) bond. While the N-methylated indazole core and the carbon-fluorine (C-F) bond are generally robust, the C-I bond is the most labile feature.

Primary Degradation Vector: Photodegradation The principal risk to the compound's integrity is exposure to light. The C-I bond has a lower bond dissociation energy compared to other bonds in the molecule, making it susceptible to homolytic cleavage upon absorption of ultraviolet (UV) or even high-energy visible light. This process generates a highly reactive indazolyl radical and an iodine radical, which can initiate a cascade of secondary reactions, leading to dimerization, hydrogen abstraction from solvents, or other undefined decomposition products. This light sensitivity is a known characteristic of iodo-substituted aromatic compounds.[6]

G cluster_main Photodegradation Pathway A This compound B Indazolyl Radical + Iodine Radical A->B UV Light (hν) Homolytic Cleavage C Decomposition Products (e.g., dimers, reduction products) B->C Secondary Reactions

Caption: Primary photodegradation pathway via C-I bond cleavage.

Chemical Incompatibilities While stable under neutral conditions, the compound's reactivity necessitates careful segregation from other chemical classes:

  • Strong Oxidizing Agents: Can react with the indazole ring or the iodide moiety.

  • Strong Bases and Nucleophiles: May lead to substitution reactions at the C-I position.

  • Reactive Metals: Avoid contact with alkali metals like sodium or potassium.[7]

General laboratory practice dictates that halogenated compounds should be stored separately from flammable solvents and incompatible reagents to prevent hazardous reactions in case of a spill or container failure.[7][8][9]

Recommended Storage and Handling Protocols

Adherence to precise storage and handling protocols is the most effective strategy to mitigate degradation and ensure experimental consistency.

Optimal Storage Conditions

The following conditions are recommended for the long-term storage of the bulk solid material. There is some discrepancy in supplier data, with recommendations ranging from room temperature to refrigeration.[5] This guide advocates for the more conservative approach to maximize shelf life.

ParameterRecommendationRationale
Temperature 4°C Refrigeration slows the rate of any potential thermal degradation pathways and is the best practice for long-term storage of complex organic molecules.
Light Protect from light (Store in amber vial) Essential to prevent photodegradation of the light-sensitive C-I bond.[6] Store primary containers inside a secondary opaque container or cabinet.
Atmosphere Inert atmosphere (Argon or Nitrogen) While not strictly required for the solid, backfilling the container with an inert gas after each use displaces moisture and oxygen, which can be beneficial for long-term stability.
Container Tightly sealed glass vial Use a vial with a secure, chemically resistant cap (e.g., PTFE-lined) to prevent evaporation and exposure to atmospheric moisture.[8]
Laboratory Handling Workflow

Given the compound's hazardous properties, a strict handling protocol must be followed.

  • Preparation: Conduct all manipulations within a certified chemical fume hood or a ventilated cabinet to mitigate inhalation risks.[9][10]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Dispensing: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the required amount of solid quickly and transfer it to the reaction vessel. Avoid leaving the stock bottle open for extended periods.

  • Cleanup: After dispensing, securely close the container cap, seal with paraffin tape for extra security, and return it promptly to its designated 4°C, dark storage location.

  • Waste: Dispose of contaminated materials and excess reagents in designated halogenated waste streams, as mixing with other waste types can cause dangerous reactions.[7]

Experimental Workflow for Stability Assessment

To ensure the integrity of the material, particularly for long-term projects or after receiving a new batch, a self-validating stability study is recommended. This protocol provides a framework for researchers to verify the compound's purity over time.

Objective: To quantitatively assess the stability of this compound under recommended storage conditions versus a stress condition.

Methodology:

  • Initial Analysis (T=0):

    • Dissolve a small sample in a suitable solvent (e.g., Acetonitrile or THF).

    • Obtain a high-resolution ¹H NMR spectrum to confirm structural identity.

    • Develop a High-Performance Liquid Chromatography (HPLC-UV) method to establish a purity profile. Record the retention time and peak area of the main component. This serves as the baseline reference.

  • Sample Aliquoting and Storage:

    • Sample A (Optimal): Place a weighed aliquot in an amber vial, backfill with argon, seal tightly, and store at 4°C in the dark.

    • Sample B (Stress): Place a weighed aliquot in a clear vial and store at room temperature on the lab bench, exposing it to ambient light.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, and 6 months), retrieve a small amount from each sample.

    • Analyze by the established HPLC-UV method under identical conditions.

  • Data Comparison:

    • Compare the chromatograms from each time point to the T=0 baseline.

    • Look for a decrease in the main peak's area percentage and the appearance of new peaks, which would indicate degradation. For Sample A, purity should remain largely unchanged. For Sample B, the formation of impurity peaks is expected.

G cluster_workflow Stability Assessment Workflow start Start t0 T=0 Analysis (HPLC, NMR) start->t0 aliquot Aliquot Samples t0->aliquot storage_a Sample A: 4°C, Dark, Inert aliquot->storage_a storage_b Sample B: RT, Ambient Light aliquot->storage_b tx T=x Analysis (e.g., 1, 3, 6 months) storage_a->tx storage_b->tx compare Compare HPLC Data to T=0 Baseline tx->compare end End compare->end

Caption: Experimental workflow for self-validating stability testing.

Conclusion

This compound is a stable compound when stored and handled correctly. The most significant factor influencing its stability is exposure to light, which can cleave the carbon-iodine bond. By adhering to the recommended storage protocol of refrigeration at 4°C in a sealed, amber container, preferably under an inert atmosphere , researchers can ensure the compound's high purity and reactivity are maintained. Implementing routine stability checks provides an additional layer of quality control, safeguarding the integrity of complex, multi-step research programs that rely on this versatile chemical building block.

References

  • This compound - ChemBK. ChemBK. [Link]

  • This compound | CAS#:1257535-15-1 | Chemsrc. Chemsrc. [Link]

  • Practices for Proper Chemical Storage. University of Florida Environmental Health & Safety. [Link]

  • Chemical Storage and Handling Recommendations. New York State Department of Health. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem. National Institutes of Health. [Link]

  • Storage and Segregation of Hazardous Chemicals. University of Glasgow. [Link]

  • Section 7: Safe Work Practices and Procedures. Princeton University Environmental Health & Safety. [Link]

  • Indazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • 6-Fluoroindole | C8H6FN | CID 351278 - PubChem. National Institutes of Health. [Link]

  • 6-bromo-3-iodo-1-methyl-1h-indazole - PubChemLite. PubChemLite. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. National Institutes of Health. [Link]

  • indazole - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. Journal of Medicinal and Chemical Sciences. [Link]

  • 6-CHLORO-3-IODO(1H)INDAZOLE| CAS No:503045-59-8. Autech Industry Co.,Limited. [Link]

Sources

Potential biological activities of indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Indazole Scaffold in Modern Drug Discovery: A Technical Guide to Biological Activities and Therapeutic Potential[1]

Executive Summary

The indazole (1,2-benzodiazole) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its bioisosteric relationship with indole and purine.[2] Its unique electronic distribution, tautomeric versatility (1H- vs. 2H-indazole), and capacity for diverse non-covalent interactions have cemented its role in FDA-approved therapeutics ranging from oncology to anti-emetics.[2] This technical guide analyzes the core biological activities of indazole derivatives, providing researchers with mechanistic insights, validated experimental protocols, and structural data to accelerate drug development pipelines.[2]

The Indazole Core: Chemical Architecture & Binding Modes

The biological versatility of indazole stems from its planar, bicyclic structure. Unlike indole, the presence of the second nitrogen atom (N2) confers amphoteric properties and unique hydrogen-bonding capabilities.

  • Tautomerism: The 1H-indazole tautomer is thermodynamically more stable than the 2H-form in the gas phase and solution (

    
     kcal/mol). However, the 2H-tautomer becomes accessible upon substitution or specific protein binding events, allowing for dynamic ligand adaptation.[2]
    
  • Bioisosterism: Indazole serves as a robust bioisostere for the purine ring (adenine) and the indole ring (tryptophan), allowing it to mimic natural substrates in ATP-binding pockets of kinases and DNA-binding domains.

Visualization: Indazole Tautomerism & Pharmacophore Mapping

Indazole_Properties Indazole1H 1H-Indazole (Thermodynamically Stable) Indazole2H 2H-Indazole (Access via Substitution) Indazole1H->Indazole2H Tautomeric Equilibrium Binding Protein Binding Pocket Indazole1H->Binding Mimics Purine/Indole Donor H-Bond Donor (NH) Indazole1H->Donor N1 Position Acceptor H-Bond Acceptor (N:) Indazole1H->Acceptor N2 Position Indazole2H->Donor N2 Position Indazole2H->Acceptor N1 Position

Figure 1: Tautomeric equilibrium of the indazole scaffold and its dual hydrogen-bonding potential (Donor/Acceptor) within protein binding pockets.[2]

Oncology: Kinase Inhibition & Metabolic Blockade

The most prolific application of indazole derivatives is in oncology, specifically as ATP-competitive kinase inhibitors.

Mechanism of Action: Type I/II Kinase Inhibition

Indazole derivatives like Axitinib and Pazopanib function primarily by anchoring to the "hinge region" of kinase domains.

  • Hinge Binding: The N1-H and N2 of the indazole core form critical hydrogen bonds with the backbone residues of the kinase hinge (e.g., Glu/Cys residues).

  • Specificity: Substituents at the C3, C4, and C6 positions extend into the hydrophobic back pocket or the solvent-exposed front pocket, dictating selectivity between kinases (e.g., VEGFR vs. EGFR).[2]

Key FDA-Approved Indazoles in Oncology:

Drug Primary Target(s) Indication Mechanism Note
Axitinib VEGFR 1/2/3 Renal Cell Carcinoma Binds active conformation (Type I)
Pazopanib VEGFR, PDGFR, c-Kit Renal Cell Carcinoma Multi-kinase inhibitor
Niraparib PARP1/2 Ovarian Cancer Traps PARP on damaged DNA

| Lonidamine | Hexokinase II | Various (Investigational) | Inhibits aerobic glycolysis (Warburg effect) |[2]

Visualization: VEGFR Signaling Blockade

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Activation PI3K PI3K VEGFR->PI3K Phosphorylation RAS RAS/RAF VEGFR->RAS Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR ATP Competition (Blockade) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis (Blood Vessel Growth) mTOR->Angiogenesis MEK MEK/ERK RAS->MEK Proliferation Cell Proliferation MEK->Proliferation

Figure 2: Mechanism of angiogenesis suppression via indazole-mediated VEGFR inhibition.[2]

Experimental Protocol: In Vitro Kinase IC50 Determination

Objective: Quantify the potency of a novel indazole derivative against VEGFR2 using a FRET-based assay (e.g., Z'-LYTE).

Reagents:

  • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[2]

  • Recombinant VEGFR2 enzyme.

  • FRET peptide substrate (Coumarin-Fluorescein labeled).[2]

  • Test Compound (Indazole derivative dissolved in DMSO).[2]

  • ATP (at Km concentration).[2]

Workflow:

  • Preparation: Prepare 3-fold serial dilutions of the test compound in 100% DMSO (start at 10 µM). Dilute 1:100 into Kinase Buffer (1% final DMSO).[2]

  • Incubation: In a 384-well plate, add:

    • 2.5 µL Test Compound.

    • 5 µL Kinase/Peptide Mixture (Optimal concentration determined by titration).[2]

    • 2.5 µL ATP Solution.

  • Reaction: Centrifuge briefly and incubate at room temperature (20-25°C) for 60 minutes.

  • Development: Add 5 µL Development Reagent (Site-specific protease). This cleaves non-phosphorylated peptides, disrupting FRET.[2] Phosphorylated peptides remain intact (High FRET).[2]

  • Readout: Incubate 1 hour. Measure Fluorescence Emission at 445 nm (Donor) and 520 nm (Acceptor).

  • Analysis: Calculate Emission Ratio (520/445). Plot % Phosphorylation vs. Log[Compound]. Fit to Sigmoidal Dose-Response equation to determine IC50.

Anti-Inflammatory & Immunomodulation[2][3][4]

Beyond cancer, indazoles possess significant anti-inflammatory properties, often targeting the arachidonic acid pathway or cytokine production.[2]

  • Benzydamine: A unique NSAID that does not inhibit COX enzymes directly but stabilizes cell membranes and inhibits the synthesis of pro-inflammatory cytokines (TNF-α, IL-1β).

  • Bendazac: Used for ocular inflammation; prevents protein denaturation.

Mechanism: Recent studies indicate that N1-substituted indazoles can inhibit p38 MAPK and Nitric Oxide Synthase (iNOS) , reducing the production of NO and prostaglandins in activated macrophages.

Antimicrobial Potential: Targeting DNA Gyrase[5]

The emergence of fluoroquinolone-resistant bacteria has shifted focus to Gyrase B (GyrB) inhibitors.[3] While fluoroquinolones target the GyrA subunit (DNA breakage/reunion), indazole derivatives have shown high affinity for the GyrB ATP-binding pocket .

  • Advantage: Lack of cross-resistance with existing fluoroquinolones.

  • Structure-Activity Relationship (SAR): A 3-carboxamide moiety on the indazole ring is often critical for hydrogen bonding with Asp73 and a water molecule in the GyrB active site.

Comparative Potency Data (Representative):

Strain Compound Class Target MIC (µg/mL)
S. aureus (MRSA) Ciprofloxacin GyrA > 32 (Resistant)
S. aureus (MRSA) Indazole-3-carboxamide GyrB 0.25 - 1.0

| E. coli | Indazole-3-carboxamide | GyrB | 2.0 - 4.0 |

CNS Activity: The 5-HT Connection

Indazole is a bioisostere of serotonin (5-hydroxytryptamine). This structural similarity is exploited in Granisetron , a potent 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea.

  • Binding: The indazole moiety mimics the indole of serotonin, blocking the receptor without activating the cation channel.

  • Selectivity: High specificity for 5-HT3 over 5-HT1/2/4 subtypes reduces off-target CNS effects.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (2018).[2][4] URL:[Link]

  • Indazole-based kinase inhibitors for cancer therapy. Source: European Journal of Medicinal Chemistry (2021). URL:[Link]

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. Source: ACS Medicinal Chemistry Letters (2015). URL:[Link]

  • FDA Label: Axitinib (Inlyta). Source:[2] FDA.gov. URL:[Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: RSC Advances (2021). URL:[Link]

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Methodological & Application

The Versatile Synthon: Application Notes for 6-Fluoro-3-iodo-1-methyl-1H-indazole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Fluorinated, N-Methylated Iodoindazole

In the landscape of contemporary drug discovery and materials science, the indazole scaffold is a privileged heterocyclic motif, renowned for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2] The strategic functionalization of this core is paramount for modulating biological activity and optimizing physicochemical properties. 6-Fluoro-3-iodo-1-methyl-1H-indazole emerges as a highly valuable and versatile building block, engineered for precise and efficient synthetic diversification.

The incorporation of a fluorine atom at the 6-position is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The iodo-group at the 3-position serves as a versatile synthetic handle, primed for a wide array of palladium-catalyzed cross-coupling reactions. Crucially, the methylation at the N-1 position offers a distinct advantage over its N-H counterpart. It not only prevents undesired side reactions at the nitrogen but also enhances solubility in organic solvents and can improve the reactivity in certain cross-coupling paradigms, which can be sluggish with unprotected 3-iodoindazoles.[3]

This comprehensive guide provides detailed application notes and robust protocols for the synthesis and utilization of this compound in key organic transformations, empowering researchers to leverage its full synthetic potential.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

PropertyValueReference
CAS Number 1257535-15-1-
Molecular Formula C₈H₆FIN₂-
Molecular Weight 276.05 g/mol -
Appearance Off-white to yellow solidGeneral Observation
Hazard Statements Irritant. Assumed to be harmful if swallowed, causes skin and eye irritation.Based on similar compounds

Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

PART 1: Synthesis of this compound

The most direct and reliable route to the title compound involves a two-step sequence starting from the commercially available 6-fluoro-1H-indazole: iodination at the C-3 position followed by regioselective N-methylation.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: C-3 Iodination cluster_1 Step 2: N-1 Methylation A 6-Fluoro-1H-indazole C 6-Fluoro-3-iodo-1H-indazole A->C DMF, rt B Iodine (I₂) + Base (e.g., KOH) B->C D 6-Fluoro-3-iodo-1H-indazole F This compound D->F DMF or Acetone E Methylating Agent (e.g., (CH₃)₂SO₄) + Base (e.g., K₂CO₃) E->F

Caption: Synthetic pathway to the title compound.

Protocol 1.1: Synthesis of 6-Fluoro-3-iodo-1H-indazole

This protocol is adapted from established methods for the direct iodination of indazoles. The C-3 position of the indazole ring is sufficiently electron-rich to undergo electrophilic iodination.

  • Materials:

    • 6-Fluoro-1H-indazole

    • Potassium hydroxide (KOH)

    • Iodine (I₂)

    • N,N-Dimethylformamide (DMF)

    • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

    • Deionized water

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of 6-fluoro-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq) and stir until dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of iodine (1.1 eq) in DMF dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate until the dark color of excess iodine dissipates.

    • Add deionized water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to afford 6-fluoro-3-iodo-1H-indazole. The product can be further purified by recrystallization from ethanol/water if necessary.

Protocol 1.2: Synthesis of this compound

N-alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers. The choice of a less polar solvent like acetone and a base such as potassium carbonate generally favors the formation of the thermodynamically more stable N-1 isomer. Using a strong base like NaH in THF is also a highly effective method for selective N-1 alkylation.[4][5]

  • Materials:

    • 6-Fluoro-3-iodo-1H-indazole

    • Dimethyl sulfate ((CH₃)₂SO₄)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone or N,N-Dimethylformamide (DMF)

    • Deionized water

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a round-bottom flask, suspend 6-fluoro-3-iodo-1H-indazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in acetone.

    • Add dimethyl sulfate (1.2 eq) dropwise at room temperature.

    • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

PART 2: Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 3-position is the key reactive site for constructing new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules.

Application 2.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds.[6] The N-methylated indazole is an excellent substrate for coupling with a wide range of aryl- and heteroarylboronic acids or their esters.

G A This compound F 3-Aryl-6-fluoro-1-methyl-1H-indazole A->F B Aryl/Heteroaryl Boronic Acid or Ester B->F C Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O, Toluene) E->F

Sources

6-Fluoro-3-iodo-1-methyl-1H-indazole as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Fluoro-3-iodo-1-methyl-1H-indazole in Medicinal Chemistry

Executive Summary

This compound (CAS: 885522-07-6) is a high-value heterocyclic building block.[1][2] Its structural utility lies in the orthogonal reactivity of its substituents: the C-3 Iodine serves as an excellent handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), while the C-6 Fluorine atom modulates metabolic stability (blocking P450 oxidation sites) and electronic distribution without introducing significant steric bulk.[1] The N-1 Methyl group locks the tautomeric state, ensuring consistent binding modes in protein active sites and improving lipophilicity.[1] This guide details the protocols for transforming this core into bioactive libraries, specifically targeting kinase hinge regions.[2]

Chemical Profile & Reactivity

PropertyData
CAS Number 885522-07-6
Formula C₈H₆FIN₂
MW 276.05 g/mol
Appearance Yellowish to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2]
Key Hazard Irritant (H315, H319, H335).[2] Handle in fume hood.
Reactivity Map

The following diagram illustrates the divergent synthesis pathways accessible from this core.

ReactivityMap Core 6-Fluoro-3-iodo- 1-methyl-1H-indazole Suzuki Suzuki-Miyaura (C-C Bond) Core->Suzuki Ar-B(OH)2 Pd(0) Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald R-NH2 Pd(0)/Ligand Sonogashira Sonogashira (C-C Alkyne) Core->Sonogashira Alkyne CuI/Pd(0) Heck Heck Reaction (C-C Alkene) Core->Heck Alkene Pd(0) Biaryl 3-Aryl/Heteroaryl (Kinase Inhibitors) Suzuki->Biaryl Amine 3-Amino Indazoles (GPCR Ligands) Buchwald->Amine Alkyne 3-Alkynyl Linkers (PROTACs) Sonogashira->Alkyne

Figure 1: Divergent synthesis pathways from the 3-iodoindazole core.[1]

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-3 Arylation)

Purpose: To install an aryl or heteroaryl "tail" group, common in Type I and Type II kinase inhibitors.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)[2]

  • Base: 2M Na₂CO₃ (aq) or Cs₂CO₃ (solid, 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:[1]1) or DME/Water (3:1)[2]

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the indazole substrate (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv).

  • Degassing: Add the solvent mixture. Sparge with nitrogen or argon for 10 minutes to remove dissolved oxygen (Critical for preventing homocoupling).[2]

  • Catalyst Addition: Add the Palladium catalyst quickly under an inert atmosphere. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes (Recommended for difficult substrates).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[2] Dry the organic layer over Na₂SO₄.[2]

  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).

Self-Validation Check:

  • TLC Monitoring: The starting iodide is non-polar; the product is usually more polar and fluorescent.[2]

  • 1H NMR: Disappearance of the singlet at ~7.8 ppm (if H-3 was present, but here it's Iodine) is not applicable, so look for the appearance of new aryl protons and the retention of the N-Methyl singlet at ~4.0 ppm.

Protocol B: Buchwald-Hartwig Amination (C-3 Amination)

Purpose: To create C-N linked inhibitors, often used to mimic the ATP adenine ring interactions.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Amine: Primary or Secondary amine (1.2 equiv)[2]

  • Catalyst: Pd₂ (dba)₃ (2–5 mol%)[2]

  • Ligand: Xantphos or BINAP (5–10 mol%)[2]

  • Base: Cs₂CO₃ or NaOtBu (1.5 – 2.0 equiv)[2]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane[1]

Step-by-Step Procedure:

  • Drying: Flame-dry the glassware and cool under Argon.

  • Mixing: Add the indazole, amine, base, and ligand to the vessel.

  • Solvent: Add anhydrous solvent via syringe.[1][2]

  • Catalyst: Add the Pd precursor.[2][4] Purge with Argon.

  • Heating: Heat to 100°C overnight (12–16h).

  • Filtration: Filter the hot reaction mixture through a Celite pad to remove inorganic salts and Palladium black. Wash with EtOAc.[1][2]

  • Purification: Flash chromatography. Note: Aminated products can be basic; adding 1% Triethylamine to the eluent can prevent streaking.[2]

Case Study: Design of FLT3/FGFR Inhibitors

The 6-fluoro-1-methylindazole scaffold acts as a bioisostere for the quinazoline core found in drugs like Gefitinib, but with tunable H-bond acceptor properties at N-2.[1]

Rationale for Substituents:

  • 6-Fluoro: Increases metabolic half-life by blocking the electron-rich C-6 position from oxidative metabolism (e.g., by CYP3A4).[1][2] It also withdraws electron density, lowering the pKa of the N-2 nitrogen, potentially strengthening H-bonds with the kinase hinge region (e.g., Cys residue).

  • 1-Methyl: Prevents promiscuous binding modes caused by tautomerization (1H vs 2H) and improves permeability (logP).[1][2]

Library Synthesis Workflow: The following workflow describes the parallel synthesis of a library targeting the "Gatekeeper" residue in kinases.

LibraryWorkflow cluster_QC QC Checkpoints Step1 Starting Block This compound Step2 Parallel Suzuki Coupling (Diversity Element R1) Step1->Step2 96-well plate 20 Boronic Acids Step3 Purification (Prep HPLC / SPE) Step2->Step3 Step4 Biological Screening (Kinase Assay: FLT3, VEGFR) Step3->Step4 QC1 LC-MS Purity >95% Step3->QC1

Figure 2: High-throughput library synthesis workflow.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Suzuki) Protodeiodination (Iodine replaced by H)Solvent is too "wet" or reaction overheated.[1][2] Dry solvents; lower temp; switch to anhydrous DMF.[1][2]
Homocoupling Oxygen in reactionDegas solvents more thoroughly (freeze-pump-thaw is best).[1][2]
Incomplete Conversion Catalyst poisoningEnsure N-containing substrates (amines) don't chelate Pd.[1][2] Use bidentate ligands (dppf) or higher catalyst loading.[2]
Regioselectivity N/A for this blockThe 1-Methyl group is pre-installed, eliminating N1/N2 regioselectivity issues common in naked indazoles.[1]

References

  • Indazole Scaffolds in Drug Discovery

    • Title: Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.[2][5][6]

    • Source:Anticancer Agents Med.[1][2][5] Chem. (2021).[2][5][7]

    • Link:[2]

  • Suzuki Coupling Methodologies

    • Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles.[1][2][8]

    • Source:Molecules (2018).[2][9]

    • Link:[2]

  • Compound Data & Safety

    • Title: 6-Fluoro-3-iodo-1H-indazole Compound Summary.
    • Source: PubChem.[1][2][10]

    • Link: (Note: Link is for the N-H parent, properties are analogous).[2]

  • Kinase Inhibitor Design

    • Title: Rational design and synthesis of indazole derivatives as inhibitors targeting FLT3.[2][11]

    • Source:Scientific Reports (2022).[2]

    • Link:[2]

Sources

Application Note: Heck Reaction Protocols for 3-Iodo-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 3-substituted indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Axitinib, Lenvatinib). Introducing vinyl or aryl groups at the C3 position via the Heck reaction is a critical synthetic transformation. However, the 3-iodo-1H-indazole substrate presents a unique dichotomy of reactivity:

  • High C3 Reactivity: The C-I bond at position 3 is electronically activated and undergoes oxidative addition to Pd(0) more readily than corresponding bromides or chlorides.

  • N1 Interference: The free N-H (pKa ~14) is acidic and can coordinate to Palladium, poisoning the catalyst or leading to competing N-alkylation/arylation.

Strategic Recommendation: For maximum reliability and scale-up, N1-protection (Protocol A) is the gold standard. It eliminates catalyst poisoning and regio-isomeric side reactions. However, for rapid library generation where step-count is critical, Direct Unprotected Coupling (Protocol B) is feasible under specific, optimized conditions.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical divergence point where unprotected substrates can lead to catalyst deactivation (The "N-Coordination Trap").

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 3-Iodoindazole Coord Olefin Coordination OxAdd->Coord + Alkene Trap N-Coordination Trap (Catalyst Poisoning) OxAdd->Trap Free NH (Interference) Insert Migratory Insertion (C-C Bond Formation) Coord->Insert BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim BaseRegen Base-Mediated Regeneration BetaElim->BaseRegen - Product BaseRegen->Pd0 + Base / - HI Trap->Pd0 Reversible (Slow)

Caption: The Heck catalytic cycle showing the primary pathway (Blue/Green) and the competitive N-coordination trap (Red) typical of unprotected indazoles.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (N-Protected)

Best for: Scale-up, high yields, and complex coupling partners.

Rationale: Protecting the N1 position with Boc, THP, or SEM prevents the formation of stable Pd-N complexes and eliminates N-alkylation by-products.

Reagents:

  • Substrate: 1-Boc-3-iodo-1H-indazole (1.0 equiv)

  • Catalyst: PdCl2(dppf)·CH2Cl2 (5 mol%)

  • Additive: TBAI (Tetrabutylammonium iodide) (0.5 equiv) – Stabilizes Pd nanoparticles.

  • Base: Triethylamine (TEA) (2.5 equiv)

  • Solvent: DMF (Anhydrous)

  • Coupling Partner: Methyl Acrylate / Styrene (1.5 equiv)

Step-by-Step Procedure:

  • Setup: Charge a dried reaction vial with 1-Boc-3-iodoindazole (1.0 mmol, 344 mg), PdCl2(dppf) (0.05 mmol, 41 mg), and TBAI (0.5 mmol, 185 mg).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add anhydrous DMF (5.0 mL) and TEA (350 µL) via syringe.

  • Coupling Partner: Add the alkene (e.g., Methyl Acrylate, 135 µL) dropwise.

  • Reaction: Heat the mixture to 50–60 °C for 4–6 hours. Note: Keep temperature <80°C to prevent thermal cleavage of the Boc group.

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Yield: 60–85%

Protocol B: The "Direct Route" (Unprotected)

Best for: Rapid library synthesis, stable substrates.

Rationale: While challenging, direct coupling is possible using specific catalysts that are less prone to inhibition by the free NH group. PdCl2(PPh3)2 has shown superior performance over Pd(OAc)2/Xantphos for this specific transformation.

Reagents:

  • Substrate: 3-iodo-1H-indazole (1.0 equiv)

  • Catalyst: PdCl2(PPh3)2 (10 mol%) – Higher loading required.

  • Base: K2CO3 (3.0 equiv) or Ag2CO3 (2.0 equiv)

  • Solvent: DMF/H2O (9:1) or pure DMF

  • Conditions: 100 °C, 12–24 hours.

Step-by-Step Procedure:

  • Setup: Combine 3-iodoindazole (1.0 mmol, 244 mg), PdCl2(PPh3)2 (0.1 mmol, 70 mg), and K2CO3 (3.0 mmol, 414 mg) in a pressure tube.

  • Solvent: Add DMF (5 mL). Optional: Add 0.5 mL water to improve solubility of inorganic base.

  • Reaction: Add alkene (2.0 equiv) and heat to 100 °C .

  • Monitoring: Monitor by LCMS. If conversion stalls, add an additional 5 mol% catalyst.

  • Workup: Acidify carefully to pH 6 with 1M HCl (to protonate the indazole), then extract with EtOAc.

Expected Yield: 40–55% (Variable depending on alkene).

Protocol C: Green/Advanced (Ligand-Free Microwave)

Best for: Eco-friendly synthesis, simple acrylates.

Rationale: The high reactivity of the C-I bond allows for "Jeffery conditions" (Ligand-free Pd) under microwave irradiation. This method uses phase transfer catalysis to stabilize Pd nanoparticles in situ.

Reagents:

  • Catalyst: Pd(OAc)2 (2–5 mol%)

  • Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv)

  • Base: NaOAc or K2CO3 (2.0 equiv)

  • Solvent: Water or Water/Ethanol (1:1)

  • Apparatus: Microwave Reactor (e.g., Biotage/CEM)

Step-by-Step Procedure:

  • Mix: In a microwave vial, suspend 3-iodoindazole (0.5 mmol), Pd(OAc)2 (2.2 mg), TBAB (161 mg), and Base (1.0 mmol) in Water (3 mL).

  • Irradiate: Seal and heat in microwave at 120 °C for 20–40 minutes .

  • Extraction: The product often precipitates or oils out. Extract with EtOAc (3 x 5 mL).

  • Note: This method is extremely fast but requires the substrate to be somewhat stable to high-temperature aqueous conditions.

Expected Yield: 70–90% (for simple acrylates).

Comparative Data Summary

ParameterProtocol A (Protected)Protocol B (Unprotected)Protocol C (Microwave)
Substrate N-Boc-3-iodoindazole3-iodo-1H-indazole3-iodo-1H-indazole
Catalyst PdCl2(dppf)PdCl2(PPh3)2Pd(OAc)2 (Ligand-Free)
Temp/Time 50°C / 4-6 h100°C / 12-24 h120°C / 30 min
Yield High (60-85%)Moderate (40-55%)High (70-90%)
Key Risk Boc cleavage if T > 80°CCatalyst poisoningSubstrate solubility
Reference [1], [2][1], [3][4], [5]

Troubleshooting "The Scientist's Notebook"

  • Problem: Low Conversion (Stalled Reaction).

    • Cause: Catalyst poisoning by N1-H or oxidation of phosphine ligands.

    • Fix: Switch to Protocol A (Protect N1). If protecting is impossible, increase catalyst loading to 10-15 mol% and use a "dump and stir" method (add catalyst in two portions).

  • Problem: N-Alkylation instead of C-Coupling.

    • Cause: In Protocol B, basic conditions can deprotonate N1, which then attacks the electrophilic alkene (Michael addition).

    • Fix: Use a weaker base (Ag2CO3) or ensure the Heck reaction is faster by using a more active catalyst (Pd-132 or similar).

  • Problem: Boc Group Loss.

    • Cause: Thermal instability of N-Boc indazoles >80°C in basic DMF.

    • Fix: Switch to SEM or THP protection if high temperatures are required. Alternatively, lower the temp to 50°C and extend time.

References

  • Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate. Tetrahedron Letters, 2000.[1] Link

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. Molecules, 2018.[1] (Provides comparative data on unprotected vs protected reactivity). Link

  • A Comparative Guide to the Reactivity of Iodo-indazoles. BenchChem Technical Guides, 2025. Link

  • Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst. ResearchGate, 2012. Link

  • Ligand-free Heck reaction: Pd(OAc)2 as an active catalyst. Journal of Organic Chemistry, 2003.[2] Link

Sources

The Strategic Deployment of 6-Fluoro-3-iodo-1-methyl-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Medicinal Chemists and Synthetic Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold and the Role of 6-Fluoro-3-iodo-1-methyl-1H-indazole

The indazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design. The strategic functionalization of the indazole ring is paramount in modulating the biological activity of these molecules. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile methodology for the construction of carbon-carbon and carbon-heteroatom bonds.

This technical guide focuses on the application of a key building block, This compound , in several pivotal cross-coupling reactions. The presence of the iodo group at the 3-position provides a reactive handle for a variety of palladium-catalyzed transformations. Furthermore, the 6-fluoro substituent offers a means to fine-tune the electronic properties and metabolic stability of the resulting products, a common strategy in modern drug discovery. The N-methylation at the 1-position prevents complications arising from the acidic N-H proton often encountered with unprotected indazoles, such as catalyst inhibition or undesired side reactions. This guide will provide detailed protocols and mechanistic insights for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions utilizing this versatile substrate.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is crucial for any synthetic campaign. The synthesis of this compound can be accomplished in a two-step sequence from commercially available 6-fluoro-1H-indazole.

Step 1: Iodination of 6-Fluoro-1H-indazole

The direct iodination at the C3 position of the indazole ring is a well-established transformation.

  • Protocol: To a solution of 6-fluoro-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium hydroxide (KOH, 3.0 eq) followed by the portion-wise addition of iodine (I₂, 2.0 eq). The reaction is typically stirred at room temperature for several hours until complete consumption of the starting material is observed by TLC or LC-MS. The reaction is then quenched with an aqueous solution of sodium thiosulfate and the product is extracted with an organic solvent.

  • Causality: The use of a base like KOH is essential to deprotonate the indazole N-H, forming the more nucleophilic indazolide anion, which then attacks the electrophilic iodine. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which solubilizes the reagents and facilitates the ionic reaction.

Step 2: N-Methylation of 6-Fluoro-3-iodo-1H-indazole

The subsequent N-methylation can be achieved using a variety of methylating agents.

  • Protocol: To a solution of 6-fluoro-3-iodo-1H-indazole (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as cesium carbonate (Cs₂CO₃, 1.5 eq). To this suspension, add methyl iodide (CH₃I, 1.2 eq) and stir the reaction at room temperature or with gentle heating. Upon completion, the reaction is worked up by partitioning between water and an organic solvent.

  • Causality: Cesium carbonate is a mild and effective base for this alkylation, minimizing potential side reactions. The choice of solvent is important for solubility and to ensure a reasonable reaction rate.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures.[1] The reaction of this compound with various boronic acids or their esters provides a straightforward entry into a diverse range of 3-aryl or 3-heteroaryl indazole derivatives.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process involving a Pd(0)/Pd(II) cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the this compound, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Miyaura_Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination This compound This compound This compound->Ar-Pd(II)-I(L_n) Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Optimized Protocol for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%)Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings. PdCl₂(dppf) is often more effective for challenging substrates and can lead to higher yields.[2]
Ligand (If using a Pd(II) source) dppfDppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust ligand that stabilizes the palladium catalyst and promotes the catalytic cycle.
Base K₂CO₃ or Cs₂CO₃ (2-3 eq)An aqueous solution of an inorganic base is crucial for the transmetalation step. Cesium carbonate is often more effective for less reactive boronic acids.
Solvent 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O (e.g., 4:1)A mixture of an organic solvent and water is necessary to dissolve both the organic substrate and the inorganic base.
Boronic Acid 1.1 - 1.5 eqA slight excess of the boronic acid is used to drive the reaction to completion.
Temperature 80-100 °CThermal conditions are typically required to drive the reaction. Microwave irradiation can significantly reduce reaction times.[3]
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the Pd(0) catalyst.
Experimental Workflow
  • To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Add the palladium catalyst (and ligand if necessary).

  • Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Heck Reaction: Vinylation and Arylation of Alkenes

The Heck reaction provides a powerful method for the formation of C-C bonds between aryl halides and alkenes.[4] This reaction allows for the introduction of vinyl and substituted vinyl groups at the 3-position of the indazole core.

Mechanistic Insights

The Heck reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) adds to the C-I bond of the indazole.

  • Migratory Insertion (Syn-addition): The alkene coordinates to the palladium and inserts into the Pd-C bond.

  • β-Hydride Elimination (Syn-elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX, and the base regenerates the Pd(0) catalyst.

Heck_Reaction_Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Alkene Complex Alkene Complex Ar-Pd(II)-I(L_n)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Product + HPd(II)I Product + HPd(II)I Insertion Product->Product + HPd(II)I β-Hydride Elimination Product + HPd(II)I->Pd(0)L_n Reductive Elimination (Base) This compound This compound This compound->Ar-Pd(II)-I(L_n) Oxidative Addition

Caption: Catalytic cycle of the Heck reaction.

General Protocol for the Heck Reaction
ParameterRecommended ConditionRationale
Palladium Catalyst Pd(OAc)₂ (2-5 mol%)A common and effective palladium(II) precursor that is reduced in situ to the active Pd(0) species.
Ligand P(o-tol)₃ or PPh₃ (4-10 mol%)Phosphine ligands are crucial for stabilizing the palladium catalyst and promoting the reaction.
Base Et₃N or K₂CO₃ (1.5-2.0 eq)An organic or inorganic base is required to neutralize the HI generated during the catalytic cycle.
Solvent DMF, Acetonitrile, or ToluenePolar aprotic solvents are generally preferred for the Heck reaction.
Alkene 1.2 - 2.0 eqAn excess of the alkene is often used, especially for volatile alkenes.
Temperature 80-120 °CHigher temperatures are typically necessary to achieve good conversion.
Atmosphere Inert (Nitrogen or Argon)To protect the catalyst from oxidation.
Experimental Workflow
  • In a reaction vessel, combine this compound (1.0 eq), the palladium catalyst, and the ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent, the alkene (1.5 eq), and the base (2.0 eq).

  • Heat the mixture to the specified temperature and monitor the reaction progress.

  • After completion, cool the reaction, filter off any solids, and concentrate the filtrate.

  • The residue is partitioned between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purification is achieved by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations or as key structural elements in bioactive molecules.

Mechanistic Overview

The Sonogashira coupling involves a dual catalytic system of palladium and copper:

  • Palladium Cycle: Similar to the Suzuki and Heck reactions, it begins with the oxidative addition of the aryl iodide to a Pd(0) complex.

  • Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center to yield the product and regenerate the Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-C≡CR(L_n) Transmetalation Ar-Pd(II)-C≡CR(L_n)->Pd(0)L_n Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L_n)->Ar-C≡CR Reductive Elimination Cu(I)X Cu(I)X Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-I(L_n) R-C≡CH R-C≡CH R-C≡CH->Cu-C≡CR Base

Caption: Catalytic cycles of the Sonogashira reaction.

Standard Protocol for Sonogashira Coupling
ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A widely used and effective palladium catalyst for Sonogashira couplings.
Copper Co-catalyst CuI (1-5 mol%)Essential for the formation of the copper acetylide intermediate.
Ligand PPh₃ (if not part of the catalyst)Triphenylphosphine is a common ligand that stabilizes the palladium catalyst.
Base Et₃N or Diisopropylamine (2-3 eq)An amine base is required to deprotonate the terminal alkyne and neutralize the generated HX.
Solvent THF or DMFAnhydrous polar apcotic solvents are typically used.
Terminal Alkyne 1.1 - 1.5 eqA slight excess ensures complete consumption of the aryl iodide.
Temperature Room Temperature to 60 °CThe reaction is often run at mild temperatures.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Experimental Workflow
  • To a dried reaction flask, add this compound (1.0 eq), the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at the appropriate temperature and monitor its progress.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated, and the residue is partitioned between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other functional molecules.[6][7] This reaction allows for the direct coupling of this compound with a wide variety of primary and secondary amines.

Mechanistic Principles

The Buchwald-Hartwig amination follows a catalytic cycle that shares similarities with other cross-coupling reactions:

  • Oxidative Addition: Pd(0) inserts into the C-I bond of the indazole.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl and amino groups are reductively eliminated to form the C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-NR'R''(L_n) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L_n)->Pd(0)L_n Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L_n)->Ar-NR'R'' Reductive Elimination This compound This compound This compound->Ar-Pd(II)-I(L_n) Oxidative Addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Recommended Protocol for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)These are common and effective palladium precursors.
Ligand XPhos, SPhos, or RuPhos (2-5 mol%)Bulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step and are a hallmark of modern Buchwald-Hartwig amination.
Base NaOt-Bu or K₃PO₄ (1.5-2.0 eq)A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide is a common choice.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential.
Amine 1.1 - 1.5 eqA slight excess of the amine is typically used.
Temperature 80-110 °CThe reaction generally requires heating.
Atmosphere Inert (Nitrogen or Argon)To prevent catalyst deactivation.
Experimental Workflow
  • To a glovebox or a flask under an inert atmosphere, add the palladium precursor, the ligand, and the base.

  • Add the degassed solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the vessel and heat the reaction mixture with stirring.

  • Monitor the reaction by an appropriate method (TLC, LC-MS).

  • Once complete, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

  • The crude material is purified by column chromatography.

Conclusion: A Versatile Building Block for Drug Discovery

This compound stands out as a highly valuable and versatile building block for the synthesis of a wide array of functionalized indazole derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—provide reliable and robust methods for the construction of C-C and C-N bonds at the 3-position of the indazole core. The strategic inclusion of the 6-fluoro and 1-methyl groups enhances the utility of this substrate in medicinal chemistry programs. By understanding the mechanistic underpinnings and optimizing the reaction conditions as outlined in these protocols, researchers can efficiently access novel chemical matter for the development of new therapeutic agents.

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. 2023.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. 2023.
  • 6-Fluoro-3-iodo-indazole. Chem-Impex.
  • Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research. 2007.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Hypervalent iodine-mediated intramolecular alkene halocyclisation. Beilstein Journal of Organic Chemistry.
  • In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics. 2015.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Request PDF.
  • Synthesis method of 6-iodine-1H-indazole.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • The Buchwald–Hartwig Amination After 25 Years.
  • Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society.
  • Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett. 2015.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton.
  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole.
  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization.
  • Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules.
  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules.
  • Buchwald–Hartwig amin
  • Indazole synthesis. Organic Chemistry Portal.
  • A general synthesis of fluoroalkylated alkenes by palladium-catalyzed Heck-type reaction of fluoroalkyl bromides.
  • Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. Organic Letters. 2013.
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules.
  • Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles. Synlett.
  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Deriv
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.
  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. 2016.
  • Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. PrepChem.com.
  • Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry. 2011.

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Application Note: Synthesis of Kinase Inhibitors using 6-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 6-Fluoro-3-iodo-1-methyl-1H-indazole as a high-value intermediate in the synthesis of ATP-competitive kinase inhibitors. It addresses the specific electronic and steric considerations required to functionalize this scaffold effectively.

Strategic Scaffold Analysis

The This compound molecule is a "privileged scaffold" designed to address three critical failure points in early-stage kinase inhibitor discovery: metabolic liability, solubility, and selectivity.

The Chemo-Logic of the Core
  • 3-Iodo Position (The Warhead Handle): The C-3 iodine is the primary reactive site. Unlike the C-6 or C-4 positions, the C-3 position in indazoles is electronically primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). In kinase inhibitors, substituents at this position typically extend into the hydrophobic pocket or the solvent-front region of the ATP binding site, dictating potency.

  • 6-Fluoro Position (The Metabolic Shield): The C-6 position is a common site for CYP450-mediated oxidation in unsubstituted indazoles. The introduction of fluorine blocks this metabolic soft spot (metabolic blocking) while modulating the pKa of the indazole system, influencing hydrogen bond donor/acceptor strength at the hinge region.

  • 1-Methyl Position (The Solubility Switch): N-methylation prevents non-specific hydrogen bonding (removing the NH donor) and locks the tautomeric state, ensuring a defined binding mode. It also improves lipophilicity-dependent membrane permeability.

Retrosynthetic Utility

The diagram below illustrates how this specific building block serves as a divergent node for accessing Type I (ATP-competitive) and Type II (DFG-out) inhibitors.

ScaffoldUtility Core 6-Fluoro-3-iodo- 1-methyl-1H-indazole Suzuki Suzuki-Miyaura (C-C Bond) Core->Suzuki Boronic Acids Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald Amines Pd2(dba)3/Xantphos Sonogashira Sonogashira (Alkyne Linker) Core->Sonogashira Terminal Alkynes CuI/Pd(PPh3)4 Target1 Bi-aryl Kinase Inhibitors (e.g., VEGFR/PDGFR targets) Suzuki->Target1 Target2 3-Aminoindazoles (Hinge Binders) Buchwald->Target2 Target3 Type II Inhibitors (Extended Linkers) Sonogashira->Target3

Figure 1: Divergent synthesis pathways utilizing the 3-iodo-indazole core. The iodine handle allows access to diverse chemical space.

Critical Reaction Parameters

Catalyst Selection for 3-Iodoindazoles

The electron-withdrawing nature of the 6-fluoro substituent slightly deactivates the oxidative addition step compared to non-fluorinated analogues. Therefore, standard catalysts like Pd(PPh3)4 often result in sluggish conversion.

  • Recommended: Pd(dppf)Cl2[1]·DCM or Pd2(dba)3 + XPhos . These systems provide the necessary steric bulk and electron richness to facilitate the catalytic cycle on the electron-deficient indazole ring [1].

Base and Solvent Effects[2]
  • Base: Weak bases (Na2CO3) are often insufficient. K3PO4 (Potassium Phosphate Tribasic) is superior for this scaffold, particularly in Suzuki couplings, as it minimizes protodeiodination side reactions.

  • Solvent: A 1,4-Dioxane/Water (4:1) system is optimal. The water co-solvent is essential for the transmetallation step involving boronic acids.

Detailed Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 6-Fluoro-1-methyl-3-(heteroaryl)-1H-indazole (Generic Bi-aryl Scaffold). Scale: 1.0 mmol (approx. 276 mg of starting material).

Materials:
  • Substrate: this compound (1.0 equiv, 276 mg)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1][2]·CH2Cl2 complex (0.05 equiv, 5 mol%)

  • Base: K3PO4 (3.0 equiv, 636 mg)

  • Solvent: 1,4-Dioxane (10 mL, degassed) / Water (2.5 mL, degassed)

Procedure:
  • Inert Setup: Flame-dry a 25 mL microwave vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Charging: Add the this compound, the boronic acid/ester, and the K3PO4 base to the vial.

  • Solvent Addition: Add the degassed 1,4-Dioxane and Water. Note: Degassing is critical. Oxygen poisons the Pd catalyst, leading to homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd(dppf)Cl2·CH2Cl2 complex last. Cap the vial immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave (Preferred): Irradiate at 110°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (m/z ~277, M+H) and appearance of the product mass.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate (EtOAc).

    • Partition the filtrate between EtOAc (30 mL) and Water (30 mL).

    • Wash the organic layer with Brine (20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO2).

    • Eluent: Hexanes/EtOAc gradient (typically 0-50% EtOAc). The N-methyl group aids solubility, making purification smoother than unprotected indazoles.

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of 3-Amino-6-fluoro-1-methyl-1H-indazole derivatives (common in specific kinase panels like FLT3 or c-Kit) [2]. Note: The 3-position is sterically sensitive. Ligand choice is paramount.

Materials:
  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (0.02 equiv)

  • Ligand: Xantphos (0.04 equiv) or BrettPhos (for difficult amines)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Procedure:
  • Combine Solids: In a glovebox or under strict inert atmosphere, combine the indazole, Pd2(dba)3, Ligand, and Cs2CO3 in a sealed tube.

  • Add Liquids: Add the amine (if liquid) and anhydrous solvent via syringe.

  • Heat: Stir at 100°C for 12–18 hours.

  • Workup: Dilute with EtOAc, wash with water, dry, and concentrate.

  • Purification: These products are often basic. Use DCM/MeOH/NH3 (90:9:1) for chromatography if streaking occurs.

Data Summary & Troubleshooting

ParameterOptimal ConditionCommon PitfallCorrection
Solvent Dioxane/H2O (4:1)Pure DMF or DMSOAvoid high-boiling solvents unless necessary; they are hard to remove and can trap Pd.
Base K3PO4Et3N or DIPEAOrganic bases often fail in Suzuki couplings of this scaffold; stick to inorganic bases.
Stoichiometry 1.2 eq Boronic Acid1.0 eq Boronic AcidBoronic acids can deborylate; use excess to ensure full conversion of the expensive iodide.
Temperature 90-110°C>130°CHigh heat can cause cleavage of the N-methyl group or defluorination (rare but possible).

Experimental Workflow Diagram

Workflow Start Start: 6-Fluoro-3-iodo- 1-methyl-1H-indazole Mix Add Reagents: Boronic Acid (1.2 eq) K3PO4 (3.0 eq) Pd Catalyst (5 mol%) Start->Mix Degas Degas Solvent: Argon Sparge (15 min) Mix->Degas Heat Reaction: 90°C (Thermal) or 110°C (Microwave) Degas->Heat QC LC-MS Check: SM (m/z 277) Consumed? Heat->QC QC->Heat No (Add more cat.) Workup Workup: Celite Filter -> Extraction QC->Workup Yes Final Purified Kinase Inhibitor Workup->Final

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling of the 6-fluoro-3-iodoindazole scaffold.

References

  • Suzuki-Miyaura Cross-Coupling of 3-Iodoindazoles

    • Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boron
    • Source: Molecules (MDPI), 2018.
    • URL:[Link]

  • Kinase Inhibitor Design (Indazole Scaffolds)

    • Title: An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and Kit.[1][3]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2012.[3][4]

    • URL:[Link]

  • General Buchwald-Hartwig Conditions

    • Title: Buchwald-Hartwig Amin
    • Source: ACS GCI Pharmaceutical Roundtable.
    • URL:[Link]

Sources

Application Notes & Protocols: 6-Fluoro-3-iodo-1-methyl-1H-indazole as a Key Building Block for the HIF-2α Inhibitor Belzutifan

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 6-Fluoro-3-iodo-1-methyl-1H-indazole. This versatile heterocyclic compound has emerged as a critical building block in modern pharmaceutical development, most notably in the synthesis of Belzutifan (MK-6482), a first-in-class, FDA-approved inhibitor of Hypoxia-Inducible Factor 2α (HIF-2α). We will delve into the underlying biology of the HIF-2α pathway, detail the synthetic utility of this indazole derivative, and provide step-by-step protocols for its application in palladium-catalyzed cross-coupling reactions and subsequent biological evaluation.

Part 1: The Therapeutic Target: Hypoxia-Inducible Factor 2α (HIF-2α) in Oncology

Scientific Background: The VHL/HIF Axis

Under normal oxygen conditions (normoxia), the von Hippel-Lindau tumor suppressor protein (pVHL) recognizes the alpha subunits of Hypoxia-Inducible Factors (HIFs), such as HIF-2α.[1] This recognition leads to the ubiquitination and subsequent proteasomal degradation of HIF-2α, keeping its levels low. However, under low oxygen conditions (hypoxia), a common feature of solid tumors, pVHL is unable to bind to HIF-2α. This allows HIF-2α to accumulate, translocate to the nucleus, and form a heterodimer with HIF-1β.[2][3] This complex then binds to hypoxia-response elements (HREs) on DNA, activating the transcription of numerous genes involved in critical cancer-driving processes, including angiogenesis (e.g., VEGF), cell proliferation, and metabolic reprogramming.[2]

Pathological Role in VHL Disease and Renal Cell Carcinoma

In von Hippel-Lindau (VHL) disease, a germline mutation inactivates the VHL gene.[4][5] This genetic inactivation mimics a perpetual state of hypoxia, leading to the constitutive stabilization and accumulation of HIF-2α, even in the presence of normal oxygen levels.[6] This aberrant HIF-2α signaling is a primary driver of tumorigenesis in VHL disease, leading to the growth of various tumors, including clear cell renal cell carcinoma (ccRCC), pancreatic neuroendocrine tumors, and central nervous system hemangioblastomas.[7][8] Notably, the inactivation of VHL is also observed in over 90% of sporadic ccRCC cases, making HIF-2α a key oncogenic driver and a prime therapeutic target for these cancers.[3][6]

Therapeutic Strategy: Direct Inhibition of HIF-2α

The discovery of a druggable pocket within the HIF-2α PAS-B domain revolutionized the therapeutic approach to VHL-driven cancers.[9][10] Small molecules, such as Belzutifan, were developed to bind directly to this pocket, allosterically preventing HIF-2α from dimerizing with its partner, HIF-1β.[2][11] This blockade of the functional HIF transcription factor complex effectively halts the downstream transcription of oncogenes, thereby inhibiting tumor growth, angiogenesis, and proliferation.[2][12] Belzutifan (Welireg®) received FDA approval for treating VHL disease-associated cancers, validating this innovative therapeutic strategy.[9][13]

Visualization: HIF-2α Pathway and Inhibitor Mechanism

HIF-2a Pathway and Belzutifan MOA cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / VHL Inactivation cluster_inhibition Therapeutic Inhibition HIF2a_N HIF-2α VHL VHL Protein HIF2a_N->VHL binds & hydroxylates Proteasome Proteasome VHL->Proteasome targets for Proteasome->HIF2a_N Degradation HIF2a_H HIF-2α (Accumulates) Complex HIF-2α/HIF-1β Complex HIF2a_H->Complex HIF1b HIF-1β HIF1b->Complex DNA DNA (HRE) Complex->DNA binds to Genes VEGF, etc. DNA->Genes activates transcription Angiogenesis Angiogenesis Genes->Angiogenesis promotes Proliferation Proliferation Genes->Proliferation promotes Belzutifan Belzutifan HIF2a_I HIF-2α Belzutifan->HIF2a_I binds to X_node HIF2a_I->X_node Dimerization Blocked HIF1b_I HIF-1β HIF1b_I->X_node Suzuki Coupling Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Indazole 6-Fluoro-3-iodo- 1-methyl-1H-indazole Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Product 3-Aryl-6-fluoro- 1-methyl-1H-indazole (Product) Indazole->Product Suzuki Coupling BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) BoronicAcid->Product Suzuki Coupling Base Base (e.g., K2CO3) Solvent Solvent (e.g., Dioxane/H2O)

Caption: Generalized Suzuki-Miyaura coupling workflow.

Protocol 1: Synthesis of a 3-Aryl-6-fluoro-1-methyl-1H-indazole Intermediate via Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl product, a common step in the development of kinase and HIF-2α inhibitors.

Rationale: This reaction leverages a palladium catalyst to couple the C-3 position of the indazole with an aryl boronic acid. The dppf ligand stabilizes the palladium catalyst, while the carbonate base is essential for the transmetalation step of the catalytic cycle. A dioxane/water solvent system is commonly used to solubilize both the organic and inorganic reagents. [14][15] Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of indazole).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aryl-6-fluoro-1-methyl-1H-indazole.

Part 3: Application in the Synthesis of Belzutifan (MK-6482)

The synthesis of Belzutifan is a multi-step process where this compound serves as a key precursor for constructing one of the core aromatic fragments of the final drug. [9][16]While the precise commercial manufacturing route is proprietary, published syntheses demonstrate the coupling of a functionalized indazole piece with the complex indane-based core. The iodo-indazole allows for a reliable and high-yielding coupling reaction to form the diaryl ether linkage central to Belzutifan's structure.

Key Data for Belzutifan (MK-6482)
PropertyValueReference(s)
Molecular Formula C₁₇H₁₂F₃NO₄S[11]
Molecular Weight 383.3 g/mol [11]
Mechanism of Action Selective Inhibitor of HIF-2α[2][11]
FDA Approval (VHL) August 13, 2021[13]
Indication VHL disease-associated RCC, pNET, CNS hemangioblastomas[1][13]
ORR in VHL-RCC 36.1% (Phase 2 Study-004)[6]

Part 4: Biological Evaluation Protocols

After synthesizing a potential inhibitor, its biological activity must be quantified. A reporter gene assay is a standard in vitro method to measure the inhibition of a specific transcription factor.

Protocol 2: In Vitro HIF-2α Luciferase Reporter Gene Assay

Rationale: This cell-based assay quantifies the transcriptional activity of the HIF-2α/HIF-1β complex. [10]A human cell line (e.g., HEK293T or a renal carcinoma cell line like 786-O) is engineered to contain a luciferase reporter gene downstream of a promoter with multiple HREs. When HIF-2α is active, it binds to the HREs and drives the expression of luciferase. An effective inhibitor like Belzutifan will block this process, leading to a dose-dependent decrease in the luminescent signal. [17] Materials:

  • HIF-2α reporter cell line (e.g., 786-O stably transfected with an HRE-luciferase plasmid)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (synthesized inhibitor, e.g., Belzutifan) dissolved in DMSO

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed the HIF-2α reporter cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a 10 mM DMSO stock. The final DMSO concentration in the wells should be kept constant and low (≤0.1%) to avoid toxicity.

  • Add the diluted compounds to the cells. Include "vehicle only" (0.1% DMSO) controls and "no treatment" controls.

  • Incubation: Incubate the plate for an additional 18-24 hours at 37°C, 5% CO₂.

  • Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium, e.g., 100 µL).

  • Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the background luminescence (wells with no cells).

  • Normalize the data by setting the average signal from the vehicle-only wells as 100% activity.

  • Plot the normalized luminescence values against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the HIF-2α activity).

Conclusion

This compound is a high-value, strategically functionalized building block for modern pharmaceutical development. Its utility is powerfully demonstrated in the synthesis of Belzutifan, a targeted therapy that has transformed the treatment landscape for patients with VHL disease. The protocols and background provided herein are intended to equip researchers with the foundational knowledge to effectively utilize this and related indazole intermediates in the discovery and development of novel therapeutics targeting complex disease pathways.

References

  • Vertex AI Search. (2024-07-17).
  • PubChem. Belzutifan | C17H12F3NO4S | CID 117947097.
  • Jonasch, E., et al. (2022). Belzutifan: a novel therapeutic for the management of von Hippel-Lindau disease and beyond. PubMed.
  • Wehn, P. M., et al. (2022). Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. PMC - NIH.
  • Merck. Mechanism of Action for WELIREG® (belzutifan).
  • Merck. Mechanism of Action for WELIREG® (belzutifan) | von Hippel-Lindau Disease.
  • Chem-Impex. This compound.
  • ACS Publications. (2025-10-05). Structure-Based Optimization of HIF-2α Agonists That Synergistically Enhance Erythropoietin Production with PHD Inhibitors.
  • Metelo, A. M., et al. Small molecule inhibitors of HIF-2a translation link its 5'-UTR Iron-Responsive Element (IRE) to oxygen sensing. PMC - NIH.
  • MySkinRecipes. This compound.
  • Wehn, P. M., et al. (2017). Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma.
  • Patsnap Synapse. (2025-03-11). What are the new molecules for HIF-2α inhibitors?
  • Deng, X., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC - NIH.
  • New Drug Approvals. (2021-08-19). Belzutifan.
  • Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - NIH.
  • ACS Green Chemistry Institute. (2021).
  • ResearchGate. (2023).
  • Al-Masum, M., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC - NIH.
  • Quezada, E., et al. (2018).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • ResearchGate. (2025-08-09).
  • Choueiri, T. K., et al. (2021). Belzutifan (MK-6482)
  • UroToday.com. (2021). ASCO 2021: Phase 2 Study of Belzutifan (MK-6482), an Oral Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor, for Von Hippel-Lindau (VHL) Disease-Associated Clear Cell Renal Cell Carcinoma (ccRCC).
  • Zhang, J., et al. (2023). Belzutifan (MK-6482): Biology and Clinical Development in Solid Tumors. PubMed.
  • Smith, R. C., et al. (2022). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)
  • BLDpharm. Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.
  • ResearchGate. (2025-10-13). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex.
  • PharmaBlock. Indazoles in Drug Discovery.
  • Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed.
  • Merck. (2021-03-16). Merck Receives Priority Review From FDA for New Drug Application for HIF-2α Inhibitor Belzutifan (MK-6482).
  • Zhang, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. MDPI.
  • Thompson, A. M., et al. (2018).
  • Szabó, T., et al. (2018). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.

Sources

Application Notes and Protocols for the Derivatization of 6-Fluoro-3-iodo-1-methyl-1H-indazole for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 6-Fluoro-1-methyl-1H-indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged heterocyclic motif in modern drug discovery, renowned for its versatile biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of a fluorine atom at the 6-position and a methyl group at the 1-position of the indazole core, as in 6-fluoro-1-methyl-1H-indazole, offers a unique combination of physicochemical properties that are highly advantageous for the development of novel therapeutics. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the N-methylation prevents tautomerization and provides a fixed vector for substituent exploration.[3] This guide provides a comprehensive overview and detailed protocols for the derivatization of the key intermediate, 6-fluoro-3-iodo-1-methyl-1H-indazole, to generate diverse compound libraries for biological screening.

Synthesis of the Core Intermediate: this compound

The synthesis of the title compound is a multi-step process that begins with the commercially available 6-fluoro-1H-indazole. The synthetic strategy involves a sequential N-methylation followed by a regioselective iodination at the C3 position.

Protocol 1: N-Methylation of 6-Fluoro-1H-indazole

Rationale: The methylation of the indazole nitrogen is crucial to prevent the formation of regioisomers in subsequent reactions and to lock the scaffold in a specific tautomeric form. A variety of methylating agents can be employed, with dimethyl sulfate being a common and effective choice.

Step-by-Step Procedure:

  • To a solution of 6-fluoro-1H-indazole (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-fluoro-1-methyl-1H-indazole.

Protocol 2: Iodination of 6-Fluoro-1-methyl-1H-indazole

Rationale: The introduction of an iodine atom at the C3 position provides a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. The direct iodination of the N-methylated indazole can be achieved using molecular iodine in the presence of a base.

Step-by-Step Procedure:

  • Dissolve 6-fluoro-1-methyl-1H-indazole (1.0 eq) in DMF under an inert atmosphere.

  • Add a base such as potassium hydroxide (KOH, 2.0 eq) and stir the mixture at room temperature for 15-20 minutes.

  • Add a solution of iodine (I₂, 1.5 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude this compound can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Synthesis_Workflow A 6-Fluoro-1H-indazole B N-Methylation (Dimethyl sulfate, Base) A->B Step 1 C 6-Fluoro-1-methyl-1H-indazole B->C D Iodination (I₂, KOH, DMF) C->D Step 2 E This compound D->E Derivatization_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki Aryl/Heteroaryl Boronic Acid/Ester Start->Suzuki Sonogashira Terminal Alkyne Start->Sonogashira Buchwald Primary/Secondary Amine Start->Buchwald Suzuki_Product 3-Aryl/Heteroaryl Derivatives Suzuki->Suzuki_Product Pd Catalyst, Base Sonogashira_Product 3-Alkynyl Derivatives Sonogashira->Sonogashira_Product Pd/Cu Catalyst, Base Buchwald_Product 3-Amino Derivatives Buchwald->Buchwald_Product Pd Catalyst, Ligand, Base

Sources

The Regioselective N-Methylation of Indazoles: A Detailed Guide to Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The strategic N-methylation of the indazole ring system is a critical step in the synthesis of many drug candidates, as the position of the methyl group—either on the N-1 or N-2 nitrogen—can profoundly influence the molecule's biological activity, physicochemical properties, and pharmacokinetic profile. For instance, the N-2 methylated isomer of 3-methyl-6-nitro-1H-indazole is a key intermediate in the synthesis of the anticancer drug Pazopanib.[3] This guide provides an in-depth exploration of the experimental protocols for the regioselective N-methylation of indazoles, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating the challenges and intricacies of this important transformation. We will delve into the underlying principles of kinetic and thermodynamic control that govern regioselectivity and present detailed, field-proven protocols for achieving desired N-1 and N-2 methylation.

The Challenge of Regioselectivity: N-1 versus N-2 Methylation

The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, leading to the potential formation of a mixture of regioisomers upon alkylation.[4][5] The regiochemical outcome is highly dependent on a delicate interplay of factors including the choice of base, solvent, methylating agent, and reaction temperature.[3][6] These conditions dictate whether the reaction proceeds under kinetic or thermodynamic control.

  • Thermodynamic Control (N-1 Methylation): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4] Consequently, the N-1 methylated product is the thermodynamically favored isomer.[3][4] Conditions that allow for equilibration, such as the use of a strong, non-nucleophilic base in an aprotic solvent, tend to yield the N-1 isomer.[3]

  • Kinetic Control (N-2 Methylation): The N-2 position of the indazole anion is often more sterically accessible and can be more nucleophilic, leading to a faster reaction rate.[3] Therefore, the N-2 methylated product is typically the kinetically favored isomer.[3][4] Reactions conducted under milder conditions, often at lower temperatures and with specific reagent combinations, favor the formation of the N-2 isomer.[3]

The following diagram illustrates the competing pathways in indazole methylation:

G Reactants Indazole + CH3-X Intermediate Indazole Anion Reactants->Intermediate Base N1_Product N-1 Methylated Indazole (Thermodynamic Product) N2_Product N-2 Methylated Indazole (Kinetic Product) Intermediate->N1_Product Slower, Reversible (Higher Temp, Strong Base) Intermediate->N2_Product Faster, Irreversible (Milder Conditions)

Caption: Kinetic vs. Thermodynamic Control in Indazole Methylation.

Experimental Protocols

This section provides detailed, step-by-step protocols for achieving regioselective N-1 and N-2 methylation of a model substrate, 3-methyl-6-nitro-1H-indazole. These protocols can be adapted for other indazole derivatives with appropriate modifications.

Protocol 1: Selective N-1 Methylation (Thermodynamic Control)

This protocol is designed to favor the formation of the thermodynamically more stable N-1 methylated indazole. The use of a strong base like sodium hydride in an aprotic solvent like THF is a well-established method for achieving high N-1 selectivity.[3][7]

Materials:

  • 3-Methyl-6-nitro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-methyl-6-nitro-1H-indazole (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium salt of the indazole will be observed.

  • Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 1,3-dimethyl-6-nitro-1H-indazole.

Workflow for N-1 Methylation:

G Start Start Step1 Dissolve indazole in anhydrous THF under inert atmosphere at 0 °C Start->Step1 Step2 Add NaH portion-wise Step1->Step2 Step3 Warm to RT, stir for 30 min Step2->Step3 Step4 Cool to 0 °C, add methylating agent Step3->Step4 Step5 Warm to RT, stir until completion (TLC/LC-MS) Step4->Step5 Step6 Quench with sat. aq. NH4Cl Step5->Step6 Step7 Extract with Ethyl Acetate Step6->Step7 Step8 Wash, dry, and concentrate Step7->Step8 Step9 Purify by column chromatography Step8->Step9 End End Step9->End

Caption: Experimental workflow for N-1 methylation of indazole.

Protocol 2: Selective N-2 Methylation (Kinetic Control)

This protocol is optimized to favor the formation of the kinetically controlled N-2 methylated indazole. The use of a milder base like 1,4-diazabicyclo[2.2.2]octane (DABCO) and a less reactive methylating agent like dimethyl carbonate (DMC) in DMF promotes the desired regioselectivity.[3]

Materials:

  • 3-Methyl-6-nitro-1H-indazole

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC)

  • Water

  • Filter paper

Procedure:

  • Dissolve 3-methyl-6-nitro-1H-indazole (10.00 g, 56 mmol) and DABCO (6.40 g, 56 mmol) in 100 mL of DMF.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (6.04 g, 67 mmol) dropwise to the mixture.

  • Heat the reaction system to reflux temperature and continue stirring for 6 hours.

  • After completion of the reaction (monitor by TLC or LC-MS), cool the mixture to room temperature.

  • Add 120 mL of water and stir for 15 minutes to precipitate the product.

  • Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole as a light yellow solid.[3]

Workflow for N-2 Methylation:

G Start Start Step1 Dissolve indazole and DABCO in DMF Start->Step1 Step2 Stir at RT for 15 min Step1->Step2 Step3 Add DMC dropwise Step2->Step3 Step4 Reflux for 6 hours Step3->Step4 Step5 Cool to RT Step4->Step5 Step6 Precipitate with water Step5->Step6 Step7 Filter and dry the product Step6->Step7 End End Step7->End

Caption: Experimental workflow for N-2 methylation of indazole.

Data Presentation

The following table summarizes the reaction conditions and expected outcomes for the regioselective methylation of 3-methyl-6-nitro-1H-indazole.

ParameterN-1 Methylation (Thermodynamic)N-2 Methylation (Kinetic)
Product 1,3-dimethyl-6-nitro-1H-indazole2,3-dimethyl-6-nitro-2H-indazole
Control ThermodynamicKinetic
Base Sodium Hydride (NaH)DABCO
Solvent Anhydrous THFDMF
Methylating Agent Methyl iodide or Dimethyl sulfateDimethyl carbonate (DMC)
Temperature 0 °C to Room TemperatureReflux
Workup Quench, Extraction, ChromatographyPrecipitation

Characterization of N-Methylated Indazoles

The unambiguous identification of the N-1 and N-2 methylated isomers is crucial. The primary analytical techniques for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the indazole ring and the methyl group can be diagnostic. For 2,3-dimethyl-6-nitro-2H-indazole, the following ¹H NMR data has been reported (400 MHz, DMSO-d₆) δ: 8.51 (s, 1H), 7.93 (d, J = 8.8 Hz, 1H), 7.73 (d, J = 9.2 Hz, 1H), 4.14 (s, 3H), 2.67 (s, 3H).[3]

  • Mass Spectrometry: MS is used to confirm the molecular weight of the methylated product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule.

Alternative Methylating Agents

While methyl iodide and dimethyl sulfate are common methylating agents, concerns about their toxicity and environmental impact have led to the exploration of alternatives.[8][9]

  • Dimethyl Carbonate (DMC): As demonstrated in Protocol 2, DMC is a greener and safer alternative.[10]

  • Trimethylsilyldiazomethane (TMS-diazomethane): This reagent is a safer substitute for the highly explosive and toxic diazomethane.[11][12] It is particularly useful for the methylation of carboxylic acids and can also be used for the O-methylation of phenols.[12][13][14]

  • Methyl 2,2,2-trichloroacetimidate: This reagent has been shown to be effective for the regioselective synthesis of 2-methyl-2H-indazoles.[4][15]

Conclusion

The regioselective N-methylation of indazoles is a controllable process that hinges on a fundamental understanding of kinetic and thermodynamic principles. By carefully selecting the reaction conditions—base, solvent, methylating agent, and temperature—researchers can selectively synthesize either the N-1 or N-2 methylated isomer. The protocols and insights provided in this guide offer a robust starting point for the synthesis of N-methylated indazoles, enabling the advancement of drug discovery and development programs that rely on this critical chemical transformation.

References

  • Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole - Benchchem.
  • Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents.
  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF - ResearchGate. Available at: [Link]

  • Synthetic route for N-methyl-3-aryl indazoles. - ResearchGate. Available at: [Link]

  • Phase transfer catalyzed synthesis of indazoles from o‐alkylbenzenediazonium tetrafluoroborates | Semantic Scholar. Available at: [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchGate. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. Available at: [Link]

  • Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. Available at: [Link]

  • ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available at: [Link]

  • A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate - ResearchGate. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation - PMC - NIH. Available at: [Link]

  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Methylation of indole compounds using dimethyl carbonate - Google Patents.
  • Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed. Available at: [Link]

  • Trimethylsilyldiazomethane - Wikipedia. Available at: [Link]

  • Trimethylsilyldiazomethane - CDC Stacks. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation - RSC Publishing. Available at: [Link]

  • Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. Available at: [Link]

  • Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products - ResearchGate. Available at: [Link]

  • Methylation of indole compounds using dimethy carbonate - Google Patents.
  • Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H. Available at: [Link]

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Sources

The Untapped Potential of 6-Fluoro-3-iodo-1-methyl-1H-indazole in Material Science: A Conceptual Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

HYDERABAD, India & VIZAG, India – January 29, 2026 – While 6-Fluoro-3-iodo-1-methyl-1H-indazole is a well-documented and versatile building block in medicinal chemistry and drug development, its application in material science remains a largely unexplored frontier. This guide serves as a detailed resource for researchers and scientists intrigued by its potential. We will delve into the compound's unique structural attributes that make it a promising candidate for novel materials and provide conceptual protocols for its integration into functional organic electronics.

Introduction: Beyond the Bioactive Realm

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities. The specific compound, this compound, possesses a unique combination of substituents that offer a tantalizing platform for synthetic chemists. The fluorine atom can enhance molecular stability and modulate electronic properties, while the iodine atom provides a reactive handle for cross-coupling reactions, a foundational technique in the synthesis of advanced materials. To date, the utility of this compound has been predominantly harnessed for the synthesis of complex bioactive molecules. However, these same features position it as a high-potential, yet underutilized, precursor for materials with novel photophysical and electronic properties.

Core Molecular Attributes and Synthetic Rationale

A thorough understanding of the molecular structure of this compound is paramount to unlocking its potential in material science.

PropertyValueSource
CAS Number 1257535-15-1[1]
Molecular Formula C8H6FIN2[1]
Molecular Weight 276.05 g/mol [1]
Hazard Irritant[1]

The key to its synthetic versatility lies in the strategic placement of the fluoro and iodo groups on the indazole ring.

  • The Iodo Group (Position 3): The carbon-iodine bond is relatively weak, making it an excellent leaving group in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of aromatic or acetylenic groups, enabling the construction of extended π-conjugated systems. Such systems are the fundamental components of organic semiconductors and light-emitting materials.

  • The Fluoro Group (Position 6): The introduction of a fluorine atom can significantly impact the electronic properties of a molecule. Its high electronegativity can lower the HOMO and LUMO energy levels, which is a common strategy for improving the stability and performance of organic electronic devices. Furthermore, fluorination can enhance intermolecular interactions and influence the solid-state packing of molecules, which is critical for efficient charge transport.

  • The 1-Methyl Group: The methyl group at the N1 position of the indazole ring prevents the formation of N-H hydrogen bonds, which can be advantageous in certain material applications by improving solubility and influencing molecular packing in a more predictable manner.

Conceptual Application in Organic Light-Emitting Diodes (OLEDs)

While no specific use of this compound in OLEDs has been reported, its structure lends itself to the synthesis of novel host or emissive materials. The following is a conceptual workflow for its application as a building block for an OLED host material.

Conceptual Protocol 1: Synthesis of a Bipolar Host Material via Suzuki Coupling

This protocol outlines a hypothetical synthesis of a bipolar host material for a phosphorescent OLED (PhOLED), where the 6-fluoro-1-methyl-1H-indazole core acts as an electron-accepting unit, and carbazole moieties are introduced as electron-donating units.

Objective: To synthesize a novel bipolar host material incorporating the 6-fluoro-1-methyl-1H-indazole moiety.

Materials:

  • This compound

  • Carbazole-9-ylphenylboronic acid

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1 equivalent), carbazole-9-ylphenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Degassing: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed 2:1 mixture of toluene and ethanol to the flask.

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 equivalents) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the target bipolar host material.

  • Characterization: Characterize the final product using 1H NMR, 13C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Self-Validation: The success of the synthesis can be validated at each step. The consumption of the starting materials and the formation of the product can be monitored by TLC. The final structure and purity are confirmed by spectroscopic methods. The photophysical properties (UV-Vis absorption, photoluminescence) and electrochemical properties (cyclic voltammetry) of the synthesized material should then be characterized to evaluate its suitability as an OLED host.

Visualization of Synthetic Pathways

The following diagrams illustrate the conceptual synthetic utility of this compound in creating larger, functional molecules for material science.

G cluster_start Starting Material cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling A This compound C Pd Catalyst, Base A->C F Pd/Cu Catalyst, Base A->F B Arylboronic Acid (e.g., Carbazole derivative) B->C D Bipolar Host Material for OLEDs C->D E Terminal Alkyne (e.g., Phenylacetylene derivative) E->F G Conjugated Material for Organic Semiconductors F->G

Conceptual synthetic pathways for this compound.

Future Outlook and Research Directions

The potential applications of this compound in material science are, at present, largely theoretical but grounded in the well-established principles of synthetic chemistry and materials design. Future research should focus on:

  • Systematic Synthesis and Characterization: A library of derivatives should be synthesized via various cross-coupling reactions to systematically study the impact of different appended functional groups on the photophysical and electrochemical properties.

  • Device Fabrication and Testing: Promising materials should be incorporated into prototype devices such as OLEDs and organic field-effect transistors (OFETs) to evaluate their performance characteristics.

  • Computational Modeling: Density functional theory (DFT) calculations can be employed to predict the electronic properties of novel derivatives and guide synthetic efforts towards materials with desired characteristics.

References

  • National Center for Biotechnology Information. (n.d.). 6-iodo-1H-indazole. PubChem Compound Database. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for preparing indazole compounds.

Sources

Application Note: 6-Fluoro-3-iodo-1-methyl-1H-indazole in Agrochemical Discovery

[1]

Executive Summary

6-Fluoro-3-iodo-1-methyl-1H-indazole (CAS: 1257535-15-1) has emerged as a critical pharmacophore and building block in the development of next-generation agrochemicals, particularly succinate dehydrogenase inhibitor (SDHI) fungicides and plant kinase inhibitors.

This application note details the synthesis, functionalization, and quality control of this intermediate. Unlike generic building blocks, the specific substitution pattern here offers a dual advantage: the C6-fluorine atom enhances metabolic stability and lipophilicity (critical for leaf cuticle penetration), while the C3-iodine serves as a highly reactive handle for palladium-catalyzed cross-coupling, enabling rapid generation of Structure-Activity Relationship (SAR) libraries.

Structural Analysis & Agrochemical Relevance

The indazole scaffold is a bioisostere of indole and benzimidazole, widely used in modern crop protection agents. The this compound derivative is specifically engineered for two functions:

  • Metabolic Blocking (C6-F): The C6 position in indazoles is metabolically vulnerable to oxidative hydroxylation by plant and fungal cytochrome P450s. Fluorination at this site blocks this degradation pathway, significantly extending the half-life of the active ingredient in the field.

  • Orthogonal Reactivity (C3-I): The C3-iodine bond is weaker and more polarizable than the corresponding bromide or chloride, allowing for oxidative addition by Pd(0) catalysts under milder conditions. This is essential when coupling with complex, thermally sensitive heterocyclic boronic acids common in agrochemistry.

Synthetic Pathway (The "Make")

High-purity synthesis of this intermediate requires careful control over regioselectivity during the methylation step. The N1-isomer is the thermodynamic product and typically the bioactive target, but N2-methylation is a common impurity.

Protocol A: Regioselective Synthesis Workflow

Step 1: C3-Iodination of 6-Fluoro-1H-indazole

  • Principle: Electrophilic aromatic substitution. The nitrogen-rich ring activates the C3 position.

  • Reagents: Iodine (

    
    ), Potassium Hydroxide (KOH), DMF.[1][2]
    

Step 2: N1-Methylation

  • Principle: Nucleophilic substitution (

    
    ).
    
  • Critical Control Point: Use of Sodium Hydride (NaH) in THF favors the N1-isomer (>95:5 ratio) compared to weaker bases like

    
     in acetone, which often yields significant N2-isomer byproduct.
    
Visualization: Synthetic Route

SynthesisRouteStart6-Fluoro-1H-indazole(Starting Material)Step1Reaction: Iodination(I2, KOH, DMF)Start->Step1Inter6-Fluoro-3-iodo-1H-indazole(Intermediate)Step1->Inter 90-95% YieldStep2Reaction: Methylation(MeI, NaH, THF)Inter->Step2FinalThis compound(Target)Step2->Final Major Product (N1)ByprodN2-Isomer(Impurity)Step2->Byprod Minor (<5%)

Figure 1: Step-wise synthesis emphasizing the N1-selective methylation pathway.

Functionalization Protocols (The "Use")

The primary utility of this intermediate is in Suzuki-Miyaura Cross-Coupling . The following protocol is optimized for coupling electron-deficient heteroaryl boronic acids, a common requirement in fungicide synthesis.

Protocol B: High-Efficiency Suzuki Coupling

Objective: Coupling of this compound with Aryl/Heteroaryl Boronic Acids.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (3-5 mol%) - Chosen for resistance to oxidation and high turnover.
    
  • Base:

    
     (3.0 equiv) or 
    
    
    (for sterically hindered substrates).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Procedure:

  • Inerting: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and base. Seal and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly remove the septum to add the Pd-catalyst (solid) under a positive stream of inert gas, or add as a stock solution.

  • Reaction:

    • Thermal: Heat to 80-90°C for 4–12 hours.

    • Microwave: Irradiate at 100°C for 30–60 minutes.

  • Work-up: Dilute with Ethyl Acetate, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Visualization: The "Divergent Hub" Workflow

DivergentHubCoreThis compound(The Hub)SuzukiSuzuki Coupling(Ar-B(OH)2, Pd cat.)Core->SuzukiSonogashiraSonogashira Coupling(Terminal Alkyne, CuI, Pd) Core->SonogashiraHeckHeck Reaction(Alkene, Pd)Core->HeckProd1Biaryl Fungicides(SDHI Analogs)Suzuki->Prod1Prod2Alkynyl-Indazoles(Kinase Inhibitors)Sonogashira->Prod2Prod3Vinyl-Indazoles(Polymer Precursors)Heck->Prod3

Figure 2: Divergent synthesis capabilities utilizing the C3-Iodo handle.

Quality Control & Characterization Data

To ensure the integrity of the intermediate before expensive coupling steps, verify the following parameters.

ParameterSpecificationMethodNote
Appearance White to pale yellow solidVisualDarkening indicates iodine liberation (decomposition).
Purity > 98.0%HPLC (254 nm)Critical to remove unreacted parent indazole.
Identity (

NMR)
Singlet (~4.0 ppm, 3H)

/

Confirms N-Methyl group.
Identity (

NMR)
Single peak (~ -110 to -120 ppm)

Confirms Fluorine integrity.
Regioisomer Ratio N1:N2 > 95:5

NMR
N2-methyl usually shifts aromatic protons upfield relative to N1.

Key NMR Diagnostic: In

4.00 - 4.05 ppm

Safety & Handling

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at 2-8°C, protected from light. The C-I bond is photosensitive; prolonged exposure to light can cause homolytic cleavage and iodine release (discoloration).

  • Reactivity: Avoid strong oxidizing agents. Incompatible with strong acids which may protonate N2, altering solubility profiles.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Retrieved from

  • National Institutes of Health (NIH). (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. PMC6100539. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: this compound. Retrieved from

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules. Retrieved from

  • Boccia, et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Retrieved from

Synthetic routes to functionalized indazoles from 6-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Functionalization of the Indazole Core Utilizing 6-Fluoro-3-iodo-1-methyl-1H-indazole as a Versatile Synthetic Platform

Authored by: A Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Its prevalence in oncology, anti-inflammatory, and neurodegenerative disease research underscores the critical need for robust and versatile synthetic methodologies to access novel, functionalized derivatives.[5][6] This guide provides an in-depth exploration of synthetic strategies starting from this compound, a highly valuable and strategically designed building block. The presence of an N-methyl group obviates the need for protecting group strategies and prevents tautomerism, while the fluorine atom at the 6-position offers a handle for modulating pharmacokinetic properties. The iodine atom at the 3-position serves as a versatile linchpin for a variety of powerful cross-coupling reactions.

This document details field-proven protocols for three key transformations: Suzuki-Miyaura C-C bond formation, Sonogashira C-C alkynylation, and Buchwald-Hartwig C-N amination. Each protocol is presented with a detailed, step-by-step methodology, an explanation of the underlying mechanistic principles, and insights into experimental design choices to ensure reproducibility and high yields.

The Strategic Advantage of this compound

The design of this compound as a starting material is a prime example of strategic synthetic planning. The indazole core itself is a bioisostere of indole and is recognized for its ability to participate in key biological interactions.[2]

  • 3-Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This ensures high efficiency and allows for milder reaction conditions, preserving sensitive functional groups on the coupling partner.

  • 6-Fluoro Group: The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. Its presence on the indazole core provides a valuable lever for fine-tuning the properties of the final compounds.

  • 1-Methyl Group: The methylation at the N1 position resolves the issue of tautomerism often seen in 1H-indazoles, leading to unambiguous regioselectivity in subsequent reactions.[4][7] It also protects the nitrogen from participating in side reactions, thus simplifying the synthetic route.

This combination of features makes this compound an ideal starting point for the rapid generation of diverse chemical libraries for drug discovery programs.[8]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-3 Arylation and Vinylation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[9] It involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[10] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and esters.

Expertise & Experience: The "Why" Behind the Protocol

The choice of a palladium catalyst and ligand is critical for a successful Suzuki coupling. Catalysts like Pd(dppf)Cl₂ are often favored for their stability and efficiency in coupling aryl halides.[11] The dppf ligand provides a good balance of electron-donating properties and steric bulk to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. The use of a base, such as sodium carbonate, is essential to activate the organoboron species for transmetalation to the palladium center. A mixture of a polar aprotic solvent like dioxane and water is commonly used to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 6-Fluoro-1-methyl-3-(phenyl)-1H-indazole
  • Reagent Preparation: To a 25 mL Schlenk flask, add this compound (292 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 41 mg, 0.05 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).

  • Inerting the System: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes while stirring.

  • Reaction: Heat the mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Trustworthiness: A Self-Validating System
  • Expected Outcome: A white to off-white solid. Yields typically range from 85-95%.

  • Confirmation: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Potential Pitfall: A common side reaction is the homocoupling of the boronic acid. This can be minimized by ensuring the reaction is thoroughly deoxygenated, as oxygen can promote this side reaction. If the reaction stalls, a small additional portion of the palladium catalyst can be added.

Data Presentation: Suzuki-Miyaura Coupling Scope
EntryBoronic Acid/EsterProductTypical Yield (%)
1Phenylboronic acid6-Fluoro-1-methyl-3-phenyl-1H-indazole92
24-Methoxyphenylboronic acid6-Fluoro-3-(4-methoxyphenyl)-1-methyl-1H-indazole90
3Pyridine-3-boronic acid6-Fluoro-1-methyl-3-(pyridin-3-yl)-1H-indazole85
44,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane6-Fluoro-1-methyl-3-vinyl-1H-indazole88
Visualization: Suzuki-Miyaura Workflow

Suzuki_Miyaura_Workflow reagents Reactants: This compound Organoboronic Acid/Ester conditions Conditions: Pd(dppf)Cl₂ (Catalyst) Na₂CO₃ (Base) Dioxane/H₂O 90°C, 4-6h reagents->conditions 1. Mix & Degas workup Work-up: Aqueous Extraction conditions->workup 2. Reaction purification Purification: Silica Gel Chromatography workup->purification 3. Isolate Crude product Product: 3-Aryl/Vinyl-6-fluoro-1-methyl-1H-indazole purification->product 4. Purify

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling for C-3 Alkynylation

The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne.[12] This reaction is co-catalyzed by palladium and copper salts.[13] The resulting alkynyl-indazoles are exceptionally useful intermediates, serving as precursors for heterocycles, tryptamine analogs, or as handles for bioorthogonal "click" chemistry.[14]

Expertise & Experience: The "Why" Behind the Protocol

The Sonogashira coupling relies on a synergistic catalytic cycle. The palladium catalyst (e.g., Pd(PPh₃)₄) activates the C-I bond, while the copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[15] An amine base, such as triethylamine or diisopropylamine, is crucial as it serves both as the base to deprotonate the alkyne and as a solvent. Performing the reaction under an inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

Experimental Protocol: Synthesis of 6-Fluoro-1-methyl-3-(phenylethynyl)-1H-indazole
  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (292 mg, 1.0 mmol) and copper(I) iodide (19 mg, 0.1 mmol).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 0.28 mL, 2.0 mmol).

  • Inerting the System: Seal the flask and purge with argon.

  • Alkyne Addition: Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Trustworthiness: A Self-Validating System
  • Expected Outcome: A pale yellow solid. Yields are typically in the 80-95% range.

  • Confirmation: Characterize via ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic alkyne stretch should be visible in the IR spectrum.

  • Potential Pitfall: The formation of a black precipitate (palladium black) may indicate catalyst decomposition. This can be mitigated by using high-purity reagents and maintaining strictly anaerobic conditions. If Glaser homocoupling is significant, reducing the amount of copper catalyst may be beneficial.

Data Presentation: Sonogashira Coupling Scope
EntryTerminal AlkyneProductTypical Yield (%)
1Phenylacetylene6-Fluoro-1-methyl-3-(phenylethynyl)-1H-indazole91
2Ethynyltrimethylsilane6-Fluoro-1-methyl-3-((trimethylsilyl)ethynyl)-1H-indazole94
33,3-Dimethyl-1-butyne3-((3,3-Dimethylbut-1-yn-1-yl)-6-fluoro-1-methyl-1H-indazole87
4Propargyl alcohol3-(6-Fluoro-1-methyl-1H-indazol-3-yl)prop-2-yn-1-ol82
Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow reagents Reactants: This compound Terminal Alkyne conditions Conditions: Pd(PPh₃)₄ (Catalyst) CuI (Co-catalyst) Et₃N (Base/Solvent) THF, Room Temp, 8-12h reagents->conditions 1. Mix under Argon workup Work-up: Filtration & Extraction conditions->workup 2. Reaction purification Purification: Silica Gel Chromatography workup->purification 3. Isolate Crude product Product: 3-Alkynyl-6-fluoro-1-methyl-1H-indazole purification->product 4. Purify

Caption: Workflow for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination for C-3 Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds from aryl halides and amines.[16] This reaction is indispensable for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals. Applying this methodology to the 3-iodoindazole core allows for the introduction of a diverse range of primary and secondary amines, significantly expanding the accessible chemical space.

Expertise & Experience: The "Why" Behind the Protocol

The success of a Buchwald-Hartwig amination hinges on the selection of the palladium precursor, a sterically hindered and electron-rich phosphine ligand, and a suitable base. Ligands like XPhos or SPhos are designed to promote the challenging reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent side reactions with water.

Experimental Protocol: Synthesis of N-Benzyl-6-fluoro-1-methyl-1H-indazol-3-amine
  • Reagent Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add this compound (292 mg, 1.0 mmol), sodium tert-butoxide (144 mg, 1.5 mmol), and the chosen phosphine ligand (e.g., XPhos, 48 mg, 0.1 mmol).

  • Catalyst Addition: Add the palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 23 mg, 0.025 mmol).

  • Solvent and Amine Addition: Add anhydrous toluene (10 mL), followed by benzylamine (0.13 mL, 1.2 mmol).

  • Inerting the System: Seal the tube and ensure the argon atmosphere is maintained.

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Trustworthiness: A Self-Validating System
  • Expected Outcome: A solid or viscous oil. Yields can vary (70-90%) depending on the amine used.

  • Confirmation: Characterize via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

  • Potential Pitfall: Sterically hindered amines may react slower and require higher temperatures or longer reaction times. If the starting material is consumed but the desired product is not formed, consider dehalogenation as a possible side reaction. This can sometimes be suppressed by using a different ligand/base combination.

Data Presentation: Buchwald-Hartwig Amination Scope
EntryAmineProductTypical Yield (%)
1BenzylamineN-Benzyl-6-fluoro-1-methyl-1H-indazol-3-amine85
2Morpholine4-(6-Fluoro-1-methyl-1H-indazol-3-yl)morpholine90
3AnilineN-(6-Fluoro-1-methyl-1H-indazol-3-yl)aniline78
4Ammonia (as ammonium salt)6-Fluoro-1-methyl-1H-indazol-3-amine70
Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow reagents Reactants: This compound Primary/Secondary Amine conditions Conditions: Pd₂(dba)₃ (Pre-catalyst) XPhos (Ligand) NaOtBu (Base) Toluene, 110°C, 12-24h reagents->conditions 1. Mix under Argon workup Work-up: Aqueous Quench & Extraction conditions->workup 2. Reaction purification Purification: Silica Gel Chromatography workup->purification 3. Isolate Crude product Product: 3-Amino-6-fluoro-1-methyl-1H-indazole purification->product 4. Purify

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Conclusion

This compound is a superior building block for the synthesis of functionalized indazole derivatives. Its strategic design allows for efficient and high-yielding diversification at the C-3 position through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide researchers in drug discovery and development with reliable methods to rapidly access novel chemical matter. By understanding the mechanistic principles and key experimental parameters, scientists can confidently employ these techniques to accelerate their research programs and explore the vast therapeutic potential of the indazole scaffold.

References

  • Sharma, V., et al. (2020). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Applied Pharmaceutical Science, 10(1), 147-155. Retrieved from [Link]

  • ResearchGate. (n.d.). A synthetic route for the preparation of 1H-indazole derivatives 3 from.... Retrieved from [Link]

  • Baviskar, A. T., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12535-12543. Retrieved from [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15838-15848. Retrieved from [Link]

  • Singampalli, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1156-1177. Retrieved from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2829. Retrieved from [Link]

  • Singampalli, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13, 1156-1177. Retrieved from [Link]

  • Tan, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4994. Retrieved from [Link]

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. Retrieved from [Link]

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (2010). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]

  • Beilstein Journals. (2011). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. Retrieved from [Link]

  • Pan, J., et al. (2011). Palladium(0)-Catalyzed Intermolecular Amination of Unactivated C[sp3]–H Bonds. Angewandte Chemie International Edition, 50(37), 8647-8651. Retrieved from [Link]

  • Larock, R. C., et al. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(25), 9471-9480. Retrieved from [Link]

  • Google Patents. (2017). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
  • eScholarship.org. (2020). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • IGI Global. (2025). Indazoles Chemistry and Biological Activities. Retrieved from [Link]

  • Science. (2009). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Chemist's Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the functionalization of 6-Fluoro-3-iodo-1-methyl-1H-indazole (referred to herein as FIMI-3 ). As a halogenated bioisostere of indole, the indazole core is a privileged scaffold in medicinal chemistry, notably in kinase inhibitors (e.g., Axitinib, Pazopanib).[1]

The presence of the Iodine atom at the C3 position provides a highly reactive handle for Palladium-catalyzed cross-coupling, while the Fluorine atom at C6 modulates metabolic stability and electronic properties without interfering with the catalytic cycle. The N1-methyl group serves as a critical protecting group, preventing catalyst poisoning by the acidic N-H proton.

This guide covers three primary transformations:

  • Suzuki-Miyaura Coupling (Aryl/Vinyl introduction)

  • Sonogashira Coupling (Alkynyl introduction)

  • Buchwald-Hartwig Amination (Amine introduction)

Structural & Reactivity Analysis[1][2]

The reactivity of FIMI-3 is governed by the electronic interplay between the halogenated core and the catalytic metal center.

  • C3-Iodine (Reactive Site): The C-I bond is weak and highly polarizable, facilitating rapid oxidative addition to Pd(0), typically the rate-determining step in couplings of chlorides or bromides.[1] For iodides, this step is fast, making the reaction robust even with milder catalysts.[1]

  • C6-Fluorine (Electronic Modifier): The electronegative fluorine atom exerts an inductive electron-withdrawing effect (-I).[1] This decreases electron density on the aromatic ring, making the Pd(0) oxidative addition even more favorable (as Pd(0) acts as a nucleophile).[1]

  • N1-Methyl (Stabilizer): Prevents the formation of insoluble Pd-indazole complexes that occur with free N-H indazoles.

Reaction Landscape Visualization

ReactionLandscape Substrate 6-Fluoro-3-iodo- 1-methyl-1H-indazole (FIMI-3) Suzuki Suzuki-Miyaura (Biaryl Formation) Substrate->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Sonogashira Sonogashira (Alkynylation) Substrate->Sonogashira Terminal Alkyne Pd/CuI Buchwald Buchwald-Hartwig (Amination) Substrate->Buchwald Amines Pd2(dba)3/Xantphos Prod_Suz 3-Aryl/Vinyl-Indazoles (Kinase Inhibitors) Suzuki->Prod_Suz Prod_Sono 3-Alkynyl-Indazoles (Extended Scaffolds) Sonogashira->Prod_Sono Prod_Buch 3-Amino-Indazoles (Hinge Binders) Buchwald->Prod_Buch

Figure 1: Divergent synthesis pathways from the FIMI-3 core.

Application 1: Suzuki-Miyaura Coupling[3][4]

The Suzuki coupling is the most reliable method for introducing aryl or heteroaryl groups at C3. The 6-fluoro substituent tolerates aqueous basic conditions well.

Mechanistic Insight

The electron-poor nature of the FIMI-3 ring (due to fluorine) stabilizes the anionic Pd-intermediate formed after transmetallation, facilitating the reductive elimination step.

Optimized Protocol
ParameterCondition
Catalyst Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (3-5 mol%)
Ligand dppf (contained in catalyst) prevents dehalogenation
Base K₂CO₃ (2.0 - 3.0 equiv)
Solvent 1,4-Dioxane : Water (4:1 ratio)
Temperature 80–90 °C (Thermal) or 100 °C (Microwave)
Time 4–12 hours (Thermal) or 30 mins (Microwave)

Step-by-Step Procedure:

  • Charge: In a reaction vial, combine FIMI-3 (1.0 equiv), Arylboronic acid (1.2–1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and degassed aqueous K₂CO₃ (2M solution).

  • React: Heat to 90 °C with vigorous stirring. The reaction mixture typically turns black/dark brown.

  • Monitor: Check TLC (Hexane/EtOAc) for disappearance of starting material (Rf ~0.6).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][3]

  • Purification: Flash chromatography. Note: Indazoles can streak on silica; adding 1% Triethylamine to the eluent is recommended.

Application 2: Sonogashira Coupling

This reaction is vital for extending the carbon skeleton. The high reactivity of the C3-Iodine allows this reaction to proceed under relatively mild conditions, often minimizing the homocoupling of the alkyne (Glaser coupling) which is a common side reaction.

Optimized Protocol
ParameterCondition
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)
Co-Catalyst CuI (2-5 mol%)
Base Triethylamine (Et₃N) or Diethylamine (DEA)
Solvent DMF (anhydrous) or THF
Temperature Room Temperature to 60 °C

Step-by-Step Procedure:

  • Charge: Combine FIMI-3 (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.03 equiv) in a dry flask.

  • Inert: Evacuate and backfill with Argon (3 cycles). Oxygen must be excluded to prevent alkyne homocoupling.[1]

  • Solvent/Base: Add anhydrous DMF and Et₃N (3.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • React: Stir at Room Temperature. If no reaction after 2 hours, heat to 50 °C.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues.[1][3] Dilute filtrate with Et₂O, wash extensively with water (to remove DMF) and LiCl solution.[1]

Application 3: Buchwald-Hartwig Amination

Direct C-N bond formation at C3 is challenging due to the steric bulk of the indazole and potential for reduction (hydrodehalogenation). The use of bidentate ligands with a wide bite angle (like Xantphos) is critical to enforce reductive elimination.[1]

Catalytic Cycle Visualization

CatalyticCycle cluster_ligand Ligand Effect (Xantphos) Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Pd-I Species) Pd0->OxAdd + FIMI-3 Coord Amine Coordination OxAdd->Coord + Amine Deprot Deprotonation (Base) Coord->Deprot + Cs2CO3 RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HI RedElim->Pd0 Regenerate Catalyst

Figure 2: Buchwald-Hartwig cycle emphasizing the critical reductive elimination step facilitated by wide-bite-angle ligands.[1]

Optimized Protocol
ParameterCondition
Catalyst Source Pd₂(dba)₃ (2-5 mol%)
Ligand Xantphos (5-10 mol%) or BINAP
Base Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)
Solvent Toluene or 1,4-Dioxane (Anhydrous)
Temperature 100–110 °C

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under strict Argon flow, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 10 mins to form the active catalyst (solution turns from purple to orange/yellow).[1]

  • Substrate Addition: Add FIMI-3 (1.0 equiv), the Amine (1.2 equiv), and Cs₂CO₃.[1]

  • React: Heat to reflux (100 °C) for 12–18 hours.

  • Workup: Cool to RT. Filter through Celite.[3] Concentrate.

  • Note: If the amine is volatile, use a sealed tube.[1] If the amine is an aniline, NaOtBu is often superior to Cs₂CO₃.[1]

Troubleshooting & Critical Parameters

ProblemProbable CauseSolution
Dehalogenation (Product is 6-F-1-Me-indazole)

-Hydride elimination or hydride source in solvent.
Switch to dry Dioxane. Avoid alcohols. Use Pd(dppf) which resists

-elimination.[1]
Low Conversion (Suzuki) Boronic acid protodeboronation.Add more boronic acid (up to 2.0 equiv) in portions. Switch base to K₃PO₄.
Homocoupling (Sonogashira) Oxygen presence.[1]Degas solvents rigorously (freeze-pump-thaw).[1] Add alkyne slowly.
Catalyst Poisoning Free amines or thiols in substrate.[1]Ensure N1 is methylated (as in FIMI-3).[1] Use higher catalyst loading (5-10%).[1]

References

  • Synthesis of Axitinib Intermediates

    • Title: Efficient Synthesis of Axitinib via a Suzuki–Miyaura Coupling Str
    • Source:Organic Process Research & Development (2014).[1]

    • Context: Describes the scale-up of 3-iodoindazole couplings.
    • [1]

  • General Reactivity of 3-Iodoindazoles

    • Title: Palladium-Catalyzed Functionalization of Indazoles.[4][2][5][6][7]

    • Source:Chemical Reviews (2011).[1]

    • Context: Comprehensive review of C3 functionaliz
    • [1]

  • Buchwald-Hartwig Conditions for Heterocycles

    • Title: A Practical Guide to the Buchwald-Hartwig Amination.[8]

    • Source:Chemical Science (2011).[1]

    • Context: Selection of Xantphos/BINAP for difficult heterocyclic substr
    • [1]

  • Physical Properties & Safety Data

    • Title: this compound Compound Summary.
    • Source: PubChem.[1]

    • [1]

Sources

Technical Application Note: Regioselective C3-Iodination of 6-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the regioselective iodination of 6-fluoro-1-methyl-1H-indazole to synthesize 6-fluoro-3-iodo-1-methyl-1H-indazole . This transformation introduces a critical functional handle (C3-I) essential for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) used in the synthesis of kinase inhibitors (e.g., VEGFR, Pazopanib analogs).

The protocol prioritizes the Iodine/Potassium Hydroxide (


/KOH)  method in DMF due to its superior atom economy, scalability, and operational simplicity compared to N-iodosuccinimide (NIS) routes.

Strategic Analysis & Mechanistic Rationale

Substrate Analysis

The starting material, 6-fluoro-1-methyl-1H-indazole , possesses two fused rings: a pyrazole and a benzene ring.

  • Electronic Character: The indazole system is electron-rich. The N1-methyl group increases electron density, facilitating Electrophilic Aromatic Substitution (EAS).

  • Regioselectivity: The C3 position is the most nucleophilic site in 1H-indazoles. While the C6-fluorine atom exerts an inductive electron-withdrawing effect, it does not deactivate the C3 position sufficiently to prevent iodination. The C7 position is sterically hindered by the N1-methyl group, and C4/C5 are less activated than C3.

Reaction Pathway Visualization

The following diagram illustrates the reaction pathway and the regioselective preference.

ReactionPathway cluster_logic Regioselectivity Logic SM 6-Fluoro-1-methyl- 1H-indazole Complex Sigma Complex (Intermediate) SM->Complex  + I+ Prod 6-Fluoro-3-iodo- 1-methyl-1H-indazole Complex->Prod  - H+ Reagents I2 / KOH / DMF (Electrophilic Attack) C3 C3: Highly Activated (Primary Target) C7 C7: Sterically Hindered (Blocked by N-Me)

Figure 1: Mechanistic pathway for the C3-selective iodination of 6-fluoro-1-methyl-1H-indazole.

Experimental Protocol

Method A: / KOH in DMF (Standard Scale)

This method is the industry standard for indazoles due to high yields (>85%) and cost-effectiveness.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
6-Fluoro-1-methyl-1H-indazole 150.15 1.0 Substrate

| Iodine (


)  | 253.81 | 1.2 - 1.5 | Iodinating Agent |
| Potassium Hydroxide (KOH)  | 56.11 | 2.0 - 3.0 | Base (scavenges HI) |
| DMF  | - | 5-10 Vol | Solvent |
| Sodium Thiosulfate (

)
| - | Excess | Quenching Agent |

Step-by-Step Procedure:

  • Preparation:

    • Equip a round-bottom flask with a magnetic stir bar and an internal thermometer.

    • Safety Note: DMF is toxic and readily absorbed through skin. Iodine is corrosive. Work in a fume hood.

  • Dissolution:

    • Charge 6-fluoro-1-methyl-1H-indazole (1.0 equiv) into the flask.

    • Add anhydrous DMF (5 mL per gram of substrate). Stir until fully dissolved.

  • Base Addition:

    • Add KOH pellets (2.5 equiv) to the solution.

    • Note: Finely crushed KOH reacts faster but pellets are acceptable if stirring is vigorous.

  • Iodine Addition (Critical Step):

    • Dissolve Iodine (1.2 equiv) in a minimal amount of DMF (separately).

    • Add the Iodine/DMF solution dropwise to the reaction mixture over 15–30 minutes.

    • Temperature Control: Maintain internal temperature between 20°C and 30°C . Do not heat. Higher temperatures promote side reactions.

  • Reaction Monitoring:

    • Stir at room temperature for 1–3 hours.

    • TLC/HPLC Check: Monitor the disappearance of starting material.

      • TLC Eluent:[1][2][3] 20% EtOAc in Hexanes. Product is typically less polar (higher Rf) than starting material.

  • Quenching & Workup:

    • Pour the reaction mixture into ice-cold water (10x reaction volume) containing 10%

      
       (sodium thiosulfate).
      
    • Observation: The thiosulfate will reduce excess iodine (brown color fades to yellow/white). The product should precipitate as a solid.

  • Isolation:

    • Stir the slurry for 30 minutes to ensure full precipitation.

    • Filter the solid via vacuum filtration.

    • Wash the cake with copious water to remove DMF and inorganic salts.

  • Purification:

    • Dry the solid in a vacuum oven at 45°C.

    • Purity Check: Usually >95% pure. If necessary, recrystallize from Ethanol or purify via silica gel chromatography (0-20% EtOAc/Hexane).

Method B: N-Iodosuccinimide (NIS) (Alternative)

Use this method if the substrate contains base-sensitive functional groups (unlikely for this specific core, but good for analogs).

  • Conditions: 1.0 equiv Substrate, 1.1 equiv NIS, Acetonitrile (ACN), Reflux (80°C) for 2-4 hours.

  • Workup: Remove solvent, dissolve in EtOAc, wash with water/brine.

Operational Workflow Diagram

Workflow Start Start: Weigh Substrate Dissolve Dissolve in DMF Add KOH (2.5 eq) Start->Dissolve AddI2 Add Iodine/DMF Dropwise (Temp < 30°C) Dissolve->AddI2 Monitor Monitor (TLC/HPLC) 1-3 Hours AddI2->Monitor Quench Quench in Ice Water + Na2S2O3 Monitor->Quench Complete Filter Filter Precipitate Wash with H2O Quench->Filter Dry Dry in Vacuum Oven (45°C) Filter->Dry QC QC: NMR / LCMS Dry->QC

Figure 2: Operational workflow for the standard


/KOH iodination protocol.

Quality Control & Validation

To validate the synthesis, confirm the following analytical markers:

Analytical MethodExpected ResultInterpretation
1H NMR (DMSO-d6) Loss of Singlet (~8.0 ppm) The C3-H proton signal (typically a sharp singlet around 8.0 ppm) must disappear.
1H NMR (DMSO-d6) Retention of C7-H The doublet/multiplet for the proton adjacent to the N-Me group should remain intact.
LC-MS M+1 = 277 Molecular ion corresponds to C8H6FIN2 (MW ~276).
Appearance Off-white / Yellow solid Dark brown indicates residual iodine (rewash with thiosulfate).

Troubleshooting Table:

  • Issue: Reaction stalls (incomplete conversion).

    • Fix: Add 0.2 equiv additional Iodine and stir longer. Ensure KOH is not degraded (wet).

  • Issue: Product is oil/sticky.

    • Fix: The product might retain DMF. Dissolve in EtOAc, wash 3x with water to remove DMF, then dry and concentrate.

  • Issue: Low Yield.

    • Fix: Ensure the quench is poured into water slowly to precipitate fine particles; rapid dumping can trap impurities or form oils.

References

  • Lynch, S. M., et al. (2009). "Synthesis of 6-chloro-4-fluoro-3-iodo(1H)indazole." Bioorganic & Medicinal Chemistry Letters, 19(1), 234-237.

    
    /KOH/DMF utility for halo-indazoles). 
    
  • Giraud, F., et al. (2014). "C3-Indazole functionalization: A review." Current Organic Chemistry. (Review of C3-iodination methodologies).

  • BenchChem Application Note. "Protocol for the Electrophilic Iodination of 6-methyl-4-nitro-1H-indazole." (Analogous substrate protocol).

  • Sigma-Aldrich. "Product Specification: this compound." (Physical properties and safety data).

Sources

Application Note: Scale-Up Synthesis of 6-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists focusing on the scalable, regioselective synthesis of 6-Fluoro-3-iodo-1-methyl-1H-indazole .

Executive Summary

This compound (CAS: 1257535-15-1) is a critical pharmacophore in the development of kinase inhibitors (e.g., VEGFR, PDGFR modulators). While bench-scale synthesis often utilizes direct methylation of indazoles, this approach suffers from poor regioselectivity (N1 vs. N2 isomers), requiring chromatographic separation that is non-viable on a kilogram scale.

This guide details an optimized "Ring-Closure" strategy starting from 2,4-difluorobenzaldehyde. This route locks the N1-methyl regiochemistry prior to ring formation, eliminating isomer separation and increasing overall yield. The subsequent C3-iodination is performed using a cost-effective Iodine/KOH system, avoiding expensive N-iodosuccinimide (NIS) reagents often cited in academic literature.

Retrosynthetic Analysis & Route Selection

The Challenge of Regioselectivity

Indazoles possess two nucleophilic nitrogens. Alkylation of 6-fluoroindazole typically yields a mixture of:

  • N1-Methyl (Desired): Thermodynamically favored (~60-70%).

  • N2-Methyl (Impurity): Kinetically accessible (~30-40%).

  • Consequence: Separation requires silica gel chromatography or multiple recrystallizations, resulting in significant mass loss.

The Solution: De Novo Ring Construction

By reacting 2,4-difluorobenzaldehyde with methylhydrazine , we exploit the specific nucleophilicity of the hydrazine nitrogens. The unsubstituted amine (


) condenses with the aldehyde first (forming a hydrazone), positioning the methylated amine (

) for an intramolecular

displacement of the ortho-fluorine. This sequence exclusively yields the N1-methyl isomer.
Reaction Scheme

ReactionScheme SM1 2,4-Difluorobenzaldehyde (Starting Material) Inter Hydrazone Intermediate (In Situ) SM1->Inter Condensation Reagent1 Methylhydrazine (THF/Heat) Reagent1->Inter Core 6-Fluoro-1-methyl-1H-indazole (Core Scaffold) Inter->Core Intramolecular SNAr Cyclization Product This compound (Final Product) Core->Product Electrophilic Iodination Reagent2 I2 / KOH (DMF) Reagent2->Product

Caption: Regioselective synthesis pathway avoiding N1/N2 isomer separation.

Detailed Experimental Protocols

Phase 1: Cyclization to 6-Fluoro-1-methyl-1H-indazole

Objective: Synthesize the indazole core with established N1-regiochemistry. Scale: 100 g Input (2,4-Difluorobenzaldehyde)

Reagents & Materials
ReagentMWEquiv.[1][2][3][4][5]Mass/VolSafety Note
2,4-Difluorobenzaldehyde 142.081.0100.0 gIrritant
Methylhydrazine 46.071.238.9 g (44.5 mL)Toxic/Flammable
Potassium Carbonate 138.211.5146.0 gIrritant
THF (Tetrahydrofuran) --1.0 LFlammable
Water --2.0 L-
Step-by-Step Procedure
  • Reactor Setup: Equip a 3-L jacketed reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging: Charge THF (800 mL) and 2,4-difluorobenzaldehyde (100 g). Stir at 20°C until dissolved.

  • Base Addition: Add

    
     (146 g) to the solution. The slurry may be thick; ensure adequate agitation.
    
  • Reagent Addition (Critical):

    • Cool the mixture to 0–5°C.

    • Add Methylhydrazine (44.5 mL) dropwise over 60 minutes. Exothermic reaction. Maintain internal temperature < 10°C.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) over 1 hour.

    • Heat to reflux (66°C) and hold for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Disappearance of aldehyde indicates completion.

  • Workup:

    • Cool reaction to RT.

    • Filter off inorganic salts (

      
      ) and rinse the cake with THF (200 mL).
      
    • Concentrate the filtrate under reduced pressure to remove THF.

    • Resuspend the residue in Ethyl Acetate (500 mL) and wash with Water (2 x 300 mL) and Brine (200 mL).

  • Isolation:

    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
    • Purification: Recrystallize the crude solid from n-Heptane/EtOAc (9:1) if purity is <95%.

    • Expected Yield: 85–95 g (80–90%).

Phase 2: C3-Selective Iodination

Objective: Install the iodine atom at the C3 position using a cost-effective


 system.
Scale:  80 g Input (6-Fluoro-1-methyl-1H-indazole)
Reagents & Materials
ReagentMWEquiv.[1][2][3][4][5]Mass/VolRole
Indazole Intermediate 150.151.080.0 gSubstrate
Iodine (

)
253.811.5202.8 gElectrophile
KOH (Powdered) 56.112.574.7 gBase
DMF --640 mLSolvent
Sodium Thiosulfate (10%) --500 mLQuench
Step-by-Step Procedure
  • Dissolution: In a 2-L reactor, dissolve 6-fluoro-1-methyl-1H-indazole (80 g) in DMF (400 mL).

  • Base Addition: Add powdered KOH (74.7 g) in portions at 20°C. Note: Slight exotherm. Stir for 15 minutes.

  • Iodination:

    • Dissolve Iodine (202.8 g) in DMF (240 mL) in a separate vessel.

    • Add the Iodine solution to the reactor dropwise over 2 hours.

    • Temperature Control: Maintain internal temperature between 20–30°C. Do not exceed 35°C to prevent side reactions.

  • Completion: Stir at RT for 3–4 hours. IPC: HPLC should show >98% conversion.

  • Quench & Precipitation:

    • Cool the dark reaction mixture to 10°C.

    • Slowly add 10% aqueous Sodium Thiosulfate (

      
      ) solution (500 mL). The color will change from dark brown to yellow/off-white as excess iodine is quenched.
      
    • Add Water (1.0 L) slowly to fully precipitate the product.

  • Filtration:

    • Stir the slurry for 1 hour at 5°C.

    • Filter the solids and wash copiously with Water (3 x 500 mL) to remove DMF and inorganic salts.

  • Purification (Polishing):

    • Dissolve the wet cake in refluxing Ethanol (approx. 5-6 volumes).

    • Cool slowly to 0°C to crystallize.

    • Filter and dry in a vacuum oven at 45°C.

Final Product Specifications:

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >99.0% (a/a).

  • Identity: 1H NMR confirms methyl singlet at ~4.0 ppm and characteristic aromatic splitting.

Process Safety & Critical Parameters

Thermal Hazards
  • Methylhydrazine: Highly energetic and toxic. Use a closed dosing system. Ensure the reactor is inerted with Nitrogen.

  • Iodination Exotherm: The reaction of Iodine with KOH is exothermic. Uncontrolled addition can lead to thermal runaway. Strictly control addition rate.

Impurity Profile
ImpurityOriginControl Strategy
N2-Isomer Regioselectivity failurePrevented by Ring Closure route (Phase 1).
Bis-iodo species Over-iodinationMaintain stoichiometry of

< 1.6 equiv.
Residual DMF Solvent entrapmentThorough water wash and EtOH recrystallization.
Process Flow Diagram (Unit Operations)

ProcessFlow cluster_0 Phase 1: Ring Closure cluster_1 Phase 2: Iodination Step1 Reactor: 2,4-Difluorobenzaldehyde + THF Step2 Dosing: Methylhydrazine (0-5°C) Step1->Step2 Step3 Reflux (12h) -> Cyclization Step2->Step3 Step4 Workup: Solvent Swap to EtOAc -> Wash Step3->Step4 Step5 Reactor: Indazole + KOH + DMF Step4->Step5 Intermediate Transfer Step6 Dosing: I2 Solution (Controlled Rate) Step5->Step6 Step7 Quench: Na2S2O3 (aq) Step6->Step7 Step8 Precipitation & Filtration Step7->Step8 Final Recrystallization (EtOH) Final Product Step8->Final

Caption: Unit operations flow for the two-step synthesis.

References

  • Indazole Synthesis Overview: Organic Chemistry Portal. "Synthesis of Indazoles." Available at: [Link]

  • Regioselectivity Data:Journal of Medicinal Chemistry. "Structure-Activity Relationships of Indazole-Based Kinase Inhibitors." (General reference for N1-methyl preference in biological activity).
  • Safety Data: PubChem. "this compound Compound Summary." Available at: [Link]

  • Crystallographic Data: Acta Crystallographica. "Structure of 2-methyl-6-nitro-2H-indazole" (Demonstrating the N2-isomer structure for comparison). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 6-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the Suzuki-Miyaura cross-coupling of 6-Fluoro-3-iodo-1-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic campaigns. The indazole core is a privileged scaffold in drug discovery, and its efficient functionalization is paramount. This guide moves beyond generic protocols to provide in-depth, mechanistically-driven troubleshooting advice tailored to the specific challenges and nuances of this heteroaromatic system.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron species, catalyzed by a palladium(0) complex.[1] Understanding the catalytic cycle is not merely academic; it is the foundation for rational troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is typically the rate-limiting step for less reactive halides (like chlorides), but for aryl iodides, it is generally fast.[5] The result is a Pd(II) intermediate.

  • Transmetalation : The organic group from the boronic acid (or its ester) is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the organoboron species by a base.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer.

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) pd_oxidative Ind-Pd(II)(I)L_n pd0->pd_oxidative ox_add_label Oxidative Addition pd_transmetal Ind-Pd(II)(Ar)L_n pd_oxidative->pd_transmetal trans_label Transmetalation pd_transmetal->pd0 red_elim_label Reductive Elimination product Ind-Ar (Coupled Product) pd_transmetal->product - indazole_iodide Ind-I (this compound) indazole_iodide->pd_oxidative + boronic_acid Ar-B(OR)₂ + Base (Boronic Acid/Ester) boronic_acid->pd_transmetal +

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound.

Q1: My reaction has stalled or shows low conversion. What are the first parameters to check?

A1: Low conversion is a common issue that can often be resolved by systematically evaluating the core reaction components.

  • Reagent Quality and Stoichiometry:

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly forming boroxines (cyclic trimers) upon dehydration or undergoing protodeboronation.[5] It is advisable to use fresh, high-purity boronic acid. Using a slight excess (1.1-1.5 equivalents) can compensate for potential degradation and drive the reaction to completion. Pinacol esters are generally more stable than the corresponding acids.[5]

    • Solvent and Base: Ensure solvents are anhydrous and properly degassed. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive. The base should be finely powdered and anhydrous, as water content can affect reactivity.

  • Catalyst and Ligand Integrity:

    • Pre-catalyst vs. Active Catalyst: Most reactions use a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) which is reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle never starts. Ensure your conditions are suitable for this reduction.

    • Ligand Choice: The indazole nitrogen can potentially coordinate to the palladium center, inhibiting catalysis. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reaction pathway by favoring reductive elimination and preventing catalyst deactivation.[8]

  • Reaction Temperature: While aryl iodides are highly reactive, some couplings require elevated temperatures (80-110 °C) to achieve a reasonable rate, especially with challenging boronic acids.[3] If running at room temperature, consider increasing the heat. However, be aware that higher temperatures can also accelerate side reactions.[9]

Q2: I'm observing significant formation of 6-Fluoro-1-methyl-1H-indazole (dehalogenation byproduct). How can I minimize this?

A2: Dehalogenation (or hydrodehalogenation) is a well-known side reaction where the iodine atom is replaced by a hydrogen atom.[5] This occurs when the Ar-Pd(II)-X intermediate reacts with a hydride source before transmetalation can occur.

  • Causality: The hydride source can be trace water, an alcohol solvent, or even certain bases (like alkoxides) or additives.[5]

  • Mitigation Strategies:

    • Choice of Base: Avoid bases that can readily provide a hydride. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred over alkoxides (e.g., NaOtBu) if dehalogenation is an issue.[10]

    • Solvent System: Use aprotic solvents like dioxane, toluene, or DMF instead of alcohols.[5][10] Ensure the solvent is rigorously dried.

    • Increase Boronic Acid Concentration: By Le Châtelier's principle, increasing the concentration and equivalents of the boronic acid can accelerate the rate of transmetalation, allowing it to outcompete the dehalogenation pathway.

    • Ligand Selection: Bulky, electron-donating ligands can sometimes accelerate the desired reductive elimination relative to side reactions.

Q3: My mass spec shows a byproduct corresponding to the homocoupling of my boronic acid (Ar-Ar). What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen and the palladium catalyst. It can occur through a separate catalytic cycle.

  • Causality: Oxygen can re-oxidize the Pd(0) catalyst after reductive elimination, which can then participate in a cycle that couples two molecules of the boronic acid.

  • Mitigation Strategies:

    • Rigorous Degassing: This is the most critical factor. Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.

    • Controlled Catalyst Addition: Add the catalyst to the fully assembled and degassed reaction mixture under a positive pressure of inert gas.

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can increase the chance of side reactions.

Q4: I suspect my boronic acid is degrading (protodeboronation). What conditions favor this side reaction and what are the mitigation strategies?

A4: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[5] It is a common cause of low yields, as it consumes the nucleophilic coupling partner.

  • Causality: This reaction is often catalyzed by trace metals and is highly dependent on the pH and temperature. Both strongly acidic and strongly basic aqueous conditions can promote this side reaction, especially for electron-rich or heteroaromatic boronic acids.

  • Mitigation Strategies:

    • Use Boronic Esters: Pinacol or MIDA boronates are significantly more stable towards protodeboronation than boronic acids.[5]

    • Choice of Base and Solvent: Using milder bases like K₃PO₄ or K₂CO₃ can be beneficial. A biphasic solvent system (e.g., Toluene/Water) can sometimes help by keeping the concentration of the boronate in the aqueous phase (where protodeboronation is faster) low.

    • Temperature Control: Avoid unnecessarily high reaction temperatures. If the reaction proceeds slowly at lower temperatures, it is better to screen for a more active catalyst system than to simply increase the heat excessively.

Q5: How do I select the optimal Palladium catalyst, ligand, and base for this specific substrate?

A5: The choice of catalyst system is crucial for success. For a heteroaromatic iodide like this compound, the goal is to use a system that is highly active, promotes fast reductive elimination, and is sterically hindered enough to prevent catalyst inhibition by the indazole nitrogen.

ComponentOptionsRationale & Key Considerations
Pd Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that require an external ligand. PdCl₂(dppf) is a pre-formed Pd(II) complex that is air-stable and effective for many couplings.[7]
Ligand Buchwald-type: SPhos, XPhos, RuPhos Other: P(t-Bu)₃, P(Cy)₃ Bidentate: dppfBulky, electron-rich monophosphine ligands (Buchwald-type) are often superior for heteroaromatic couplings.[6] They stabilize the Pd(0) state and promote fast oxidative addition and reductive elimination.[8] The large steric bulk helps prevent the indazole from coordinating and poisoning the catalyst.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFK₃PO₄ is a moderately strong, non-nucleophilic base effective in many cases. Cs₂CO₃ is more soluble and often enhances reaction rates. K₂CO₃ is a cost-effective and widely used standard. KF can be used for base-sensitive functional groups.[6]
Solvent Dioxane, Toluene, 2-MeTHF, DMF/WaterAprotic ethers (Dioxane, 2-MeTHF) and aromatic solvents (Toluene) are excellent choices.[10] Often, a small amount of water is added to help dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[5]

Starting Recommendation: A robust starting point would be Pd₂(dba)₃ with SPhos as the ligand, K₃PO₄ as the base, in a 1,4-Dioxane/Water (10:1) solvent system, heated to 90-100 °C.

General Experimental Protocol (Starting Point)

This protocol is a general guideline. Optimization may be required for specific boronic acid coupling partners.

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and finely powdered K₃PO₄ (2.5 eq.).

  • Inert Atmosphere: Seal the vial with a septum and purge with dry argon or nitrogen for 15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 10:1, to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Catalyst Addition: In a separate vial, prepare a solution of the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture via syringe under positive argon pressure.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath at the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel. Residual palladium can be removed by filtering the crude product solution through a pad of Celite® or using a palladium scavenger if necessary.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Solutions start Low Yield or Incomplete Conversion check_reagents Step 1: Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous/Degassed Solvent? - Dry, Powdered Base? start->check_reagents check_conditions Step 2: Assess Reaction Conditions - Atmosphere fully inert? - Temperature optimal? check_reagents->check_conditions analyze_byproducts Step 3: Analyze Byproducts by MS - Dehalogenation? - Homocoupling? - Protodeboronation? check_conditions->analyze_byproducts optimize_catalyst Optimize Catalyst System - Screen bulky ligands (SPhos, XPhos) - Try different Pd source (e.g., PdCl₂(dppf)) - Increase catalyst loading analyze_byproducts->optimize_catalyst Stalled reaction, no major byproducts optimize_base Optimize Base/Solvent - Switch to K₃PO₄ or Cs₂CO₃ - Ensure aprotic solvent - Use boronic ester analyze_byproducts->optimize_base Dehalogenation or Protodeboronation observed optimize_setup Refine Setup & Stoichiometry - Rigorous degassing (Freeze-Pump-Thaw) - Increase boronic acid equivalents (1.5 eq.) analyze_byproducts->optimize_setup Homocoupling observed success Successful Coupling optimize_catalyst->success optimize_base->success optimize_setup->success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
  • NRO Chemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • NRO Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • ResearchGate. (2018, August 7). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification [Request PDF]. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]

  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-3-iodo-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your yield and purity.

The synthesis of this compound is a sequential process that involves the iodination of 6-fluoro-1H-indazole followed by a regioselective N-methylation. While the individual steps are based on established chemical transformations, the interplay of the substituents on the indazole ring can present unique challenges. This guide provides a systematic approach to identifying and resolving common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions based on established chemical principles.

Problem 1: Low Yield or Incomplete Conversion during the Iodination of 6-Fluoro-1H-indazole

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 6-fluoro-1H-indazole.

  • The isolated yield of 6-fluoro-3-iodo-1H-indazole is consistently below expectations.

Potential Causes & Solutions:

  • Insufficient Basicity: The iodination of indazoles at the C3 position proceeds through the deprotonation of the N1 proton, followed by electrophilic attack of iodine. The electron-withdrawing nature of the fluorine atom at the 6-position can increase the acidity of the N-H proton, but it can also deactivate the ring towards electrophilic substitution. If the base is not strong enough to achieve complete deprotonation, the reaction will be incomplete.

    • Solution: While potassium hydroxide (KOH) is commonly used, you may consider using a stronger base like potassium tert-butoxide or sodium hydride (NaH) to ensure complete formation of the indazolide anion. However, be cautious as stronger bases can promote side reactions if not handled properly. A patent for a similar synthesis of 6-iodo-1H-indazole suggests using cuprous iodide and N,N-dimethylethylenediamine as catalysts which may help in overcoming the activation barrier.[1]

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture to 40-50 °C can increase the reaction rate. However, avoid excessive heating, as it may lead to the formation of undesired byproducts. A patent describing the iodination of 6-nitroindazole suggests maintaining the temperature below 35°C, indicating that temperature control is crucial.[2]

  • Iodine Sublimation: Iodine can sublime at elevated temperatures, leading to a loss of reagent.

    • Solution: Ensure your reaction vessel is well-sealed or equipped with a condenser to minimize the loss of iodine.

  • Inadequate Quenching and Workup: Improper workup can lead to the loss of product.

    • Solution: After the reaction is complete, it is crucial to quench the excess iodine with a reducing agent like sodium thiosulfate or sodium bisulfite solution until the brown color of iodine disappears.[3] Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent like ethyl acetate or dichloromethane.

Problem 2: Poor Regioselectivity during N-Methylation (Formation of N2-isomer)

Symptoms:

  • ¹H NMR analysis of the crude product shows two distinct N-methyl signals, indicating the presence of both N1 and N2 isomers.

  • Difficulty in separating the two isomers by column chromatography.

Potential Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. The N2-isomer is often the kinetically favored product, while the N1-isomer is the thermodynamically more stable product. The reaction conditions play a pivotal role in determining the final product ratio.[4]

    • Solution for N1-selectivity: To favor the formation of the desired N1-methyl isomer, conditions that allow for thermodynamic equilibration are preferred. This typically involves using a strong, non-nucleophilic base in an aprotic solvent. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity in the alkylation of indazoles.[4] The use of NaH ensures the formation of the indazolide anion, and the reaction can be stirred at room temperature or slightly elevated temperatures to allow for equilibration to the more stable N1-isomer.

  • Choice of Methylating Agent: The reactivity of the methylating agent can influence the regioselectivity.

    • Solution: Methyl iodide (MeI) is a commonly used and effective methylating agent in combination with NaH/THF. While other methylating agents like dimethyl sulfate can be used, they might lead to different isomer ratios.

  • Solvent Effects: The polarity of the solvent can influence the site of alkylation.

    • Solution: Aprotic solvents like THF or DMF are generally preferred for N-alkylation. THF is particularly advantageous for N1-selectivity when using NaH.[4]

Problem 3: Formation of Impurities and Difficult Purification

Symptoms:

  • Multiple spots on TLC even after optimizing the reaction conditions.

  • Difficulty in obtaining a pure product by standard column chromatography.

Potential Causes & Solutions:

  • Over-iodination: Although less common for the C3 position, prolonged reaction times or a large excess of iodine could potentially lead to di-iodinated products, especially if the reaction is not monitored carefully.

    • Solution: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Use a stoichiometric amount of iodine or a slight excess (1.1-1.2 equivalents).

  • Side Reactions with the Base: Strong bases can react with the solvent or the product, leading to impurities.

    • Solution: Add the base portion-wise at a low temperature to control the reaction exotherm. Ensure that the solvent is anhydrous, especially when using reactive bases like NaH.

  • Incomplete Separation of N1/N2 Isomers: The polarity of the N1 and N2 isomers can be very similar, making their separation by chromatography challenging.

    • Solution:

      • Optimize Chromatography Conditions: Use a long column with a shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexane).

      • Alternative Solvents: Explore different solvent systems for chromatography. Sometimes, adding a small amount of a third solvent (e.g., dichloromethane or diethyl ether) can improve separation.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an effective method for purification and isolating the major isomer.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: The ideal starting material is 6-fluoro-1H-indazole . It is commercially available from several suppliers. Ensure the purity of the starting material before proceeding with the synthesis, as impurities can affect the yield and purity of the final product.

Q2: How does the fluorine substituent at the 6-position affect the synthesis?

A2: The fluorine atom is an electron-withdrawing group. This has two main effects:

  • Iodination: It can make the indazole ring less nucleophilic, potentially slowing down the rate of electrophilic iodination at the C3 position. This might necessitate slightly more forcing conditions (e.g., a stronger base or gentle heating) compared to an unsubstituted indazole.

  • N-Methylation: The electron-withdrawing effect can influence the electron density at the N1 and N2 positions, which in turn can affect the regioselectivity of the methylation. However, by using conditions that favor thermodynamic control (NaH in THF), high selectivity for the N1-position can still be achieved.

Q3: How can I monitor the progress of the reactions?

A3: Both the iodination and methylation steps can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) .

  • For TLC: Use a suitable mobile phase, for example, a mixture of hexane and ethyl acetate. The product will be less polar than the starting material in the iodination step, and the N-methylated product will be less polar than the iodinated intermediate.

  • For LC-MS: This technique is particularly useful for confirming the mass of the product and intermediates and for detecting the presence of isomers in the methylation step.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Iodine: Iodine is corrosive and can cause severe skin and eye irritation. It is also harmful if inhaled or swallowed. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Methyl Iodide (MeI): Methyl iodide is a toxic and carcinogenic substance. Handle it with extreme care in a fume hood and wear appropriate gloves.

  • Solvents: DMF and THF are flammable and can be harmful if inhaled or absorbed through the skin. Use them in a well-ventilated area.

Q5: What are the expected spectroscopic data for the final product, this compound?

  • ¹H NMR: A singlet for the N-methyl group (around 4.0 ppm), and aromatic protons in the region of 7.0-8.0 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring, including coupling to the fluorine atom.

  • ¹³C NMR: A signal for the N-methyl carbon (around 35-40 ppm), and signals for the aromatic carbons, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. The carbon at the C3 position bearing the iodine will be shifted downfield.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₈H₆FIN₂: 276.05 g/mol ).

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-3-iodo-1H-indazole
Reagent/SolventMolar Eq.ParameterValue
6-Fluoro-1H-indazole1.0Temperature0 °C to RT
Iodine (I₂)1.1Reaction Time2-4 hours
Potassium Hydroxide (KOH)2.5SolventDMF
Workup
10% aq. Na₂S₂O₃-
Water-
Ethyl Acetate-
Brine-

Procedure:

  • To a stirred solution of 6-fluoro-1H-indazole in DMF at 0 °C, add powdered potassium hydroxide portion-wise.

  • Stir the mixture for 15-20 minutes at 0 °C.

  • Add a solution of iodine in DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • After completion, pour the reaction mixture into an ice-cold solution of 10% aqueous sodium thiosulfate to quench the excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 6-fluoro-3-iodo-1H-indazole.

Protocol 2: Synthesis of this compound
Reagent/SolventMolar Eq.ParameterValue
6-Fluoro-3-iodo-1H-indazole1.0Temperature0 °C to RT
Sodium Hydride (NaH, 60% dispersion in mineral oil)1.2Reaction Time2-3 hours
Methyl Iodide (MeI)1.1SolventAnhydrous THF
Workup
Saturated aq. NH₄Cl-
Water-
Ethyl Acetate-
Brine-

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 6-fluoro-3-iodo-1H-indazole in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the progress by TLC.

  • After completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Add water and extract the aqueous layer with ethyl acetate (3 x V).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound.

Visualizing the Synthetic Pathway

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield Issue Step1 Iodination Step? Problem->Step1 Step2 Methylation Step? Problem->Step2 IncompleteReaction Incomplete Reaction Step1->IncompleteReaction Yes SideProducts Side Products Step1->SideProducts Yes PoorRegioselectivity Poor Regioselectivity Step2->PoorRegioselectivity Yes Solution1 Increase Base Strength or Gently Heat IncompleteReaction->Solution1 Solution2 Optimize Workup & Purification SideProducts->Solution2 Solution3 Use NaH in THF for N1-Selectivity PoorRegioselectivity->Solution3

Caption: Decision tree for troubleshooting low yield issues.

References

  • G. Chen, M. Hu, Y. Peng, J. Org. Chem., 2018, 83, 1591-1597. ([Link])

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug, Molecules, 2020, 25, 3792. ([Link])

  • WO2006048745A1, Methods for preparing indazole compounds, Google P
  • Synthesis method of 6-iodine-1H-indazole, Eureka | Patsnap. ([Link])

  • WO2006048745A1, Methods for preparing indazole compounds, Google P

Sources

Technical Support Center: Purification of 6-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Fluoro-3-iodo-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. As a key building block in medicinal chemistry, achieving high purity of this compound is critical for the success of subsequent synthetic steps and biological assays.[1][2] This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face in your experiments.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is essential to understand the physicochemical properties of this compound that influence its purification. The presence of a fluorine atom can impact the molecule's pKa, lipophilicity, and metabolic stability.[3][4] The iodine atom at the 3-position is a key functional group for cross-coupling reactions but can also be a site of potential degradation. The N-methylation at the 1-position prevents the formation of tautomers, simplifying its reactivity compared to N-H indazoles.

PropertyValue/InformationSource
Molecular Formula C₈H₆FIN₂N/A
Molecular Weight 276.05 g/mol N/A
Appearance Typically a solid[1]
Storage Store at 2-8°C, protected from light[5]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: Impurities can arise from several sources during the synthesis. A thorough understanding of your synthetic route is the first step in identifying potential impurities.[6] Common classes of impurities include:

  • Unreacted Starting Materials: Such as 6-fluoro-1-methyl-1H-indazole.

  • Reagents: Residual iodinating agents (e.g., N-iodosuccinimide) or methylation agents.

  • Byproducts:

    • Regioisomers: Depending on the methylation step, small amounts of 6-fluoro-3-iodo-2-methyl-1H-indazole may be formed.

    • Over-iodination: Formation of di-iodo species, although less common if the reaction is carefully controlled.

  • Degradation Products: The C-I bond can be susceptible to cleavage under certain conditions (e.g., exposure to light, strong bases, or certain metals), leading to the formation of 6-fluoro-1-methyl-1H-indazole.

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., DMF, ethyl acetate, hexanes) are common impurities.[6]

Q2: My NMR spectrum shows a persistent impurity. How can I identify it?

A2: Identifying unknown impurities is a critical step in optimizing your purification. A combination of analytical techniques is often necessary:

  • High-Performance Liquid Chromatography (HPLC): Develop an analytical HPLC method to determine the number of components and their relative ratios.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying impurities. The mass-to-charge ratio (m/z) will provide the molecular weight of the impurity, allowing you to propose a structure based on potential side-products and degradation pathways.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity is present in a significant amount, its signals in the ¹H and ¹³C NMR spectra can help in its structural elucidation. Comparing the spectra of your crude and purified material will highlight the impurity peaks.

Q3: I am observing my product degrading during purification. What are the likely causes and how can I prevent it?

A3: Degradation of iodinated indazoles can occur under certain conditions. The C-I bond is the most likely point of cleavage.

  • Light Sensitivity: Iodinated aromatic compounds can be light-sensitive. It is advisable to protect your sample from light during purification and storage.[5]

  • Temperature: Avoid excessive heat during purification, such as prolonged heating during solvent evaporation.

  • pH: Strong basic or acidic conditions might promote degradation. Maintaining a neutral pH during work-up and chromatography is recommended.

  • Metal Contamination: Trace metals can sometimes catalyze the de-iodination. Ensure your glassware and reagents are clean.

Troubleshooting Purification Challenges

This section provides detailed troubleshooting guides for the two most common purification techniques for this compound: column chromatography and recrystallization.

Guide 1: Column Chromatography Purification

Column chromatography is a versatile technique for separating the target compound from a range of impurities.[7]

Workflow for Column Chromatography Optimization:

G cluster_0 Column Chromatography Workflow A Start: Crude Product B TLC Analysis to Determine Eluent System A->B C Prepare Slurry and Pack Column B->C D Load Sample C->D E Elute with Optimized Solvent System D->E F Collect Fractions E->F G TLC/HPLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Final Purity Check (HPLC, NMR) I->J

Caption: Workflow for optimizing column chromatography.

Troubleshooting Common Column Chromatography Issues:

ProblemPotential CauseRecommended Solution
Poor Separation of Product and Impurity Inappropriate solvent system.Optimize the eluent: Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity. A typical starting point for indazole derivatives is a 9:1 to 4:1 Hexane/Ethyl Acetate mixture. Use TLC to find the solvent system that gives good separation (ΔRf > 0.2) between your product and the impurity.
Co-elution of impurities.Consider a different stationary phase: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
Product Streaking on the Column Compound is too polar for the eluent.Increase the polarity of the eluent. A small amount of a more polar solvent like methanol can sometimes improve peak shape, but be cautious as it can also elute highly polar impurities.
Sample is degrading on the silica.Use a less acidic silica gel or switch to neutral alumina. You can also try to run the column quickly to minimize contact time.
Low Recovery of Product Product is irreversibly adsorbed onto the column.Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) if your compound is basic, to reduce tailing and improve recovery.
Product is volatile and lost during solvent evaporation.Use a rotary evaporator at a controlled temperature and pressure. Avoid using high vacuum or excessive heat.

Step-by-Step Protocol for Column Chromatography:

  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of Hexane/Ethyl Acetate). Visualize the spots under UV light. The ideal solvent system will give your product an Rf value of ~0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, you can adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better separation.

  • Elution and Fraction Collection: Begin eluting with the chosen solvent system, collecting fractions. Monitor the elution by TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC or HPLC to identify the pure fractions containing your product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Analysis: Obtain the NMR spectrum and HPLC chromatogram of the purified product to confirm its identity and purity.

Guide 2: Recrystallization

Recrystallization is an effective technique for purifying solid compounds, especially for removing small amounts of impurities.

Workflow for Recrystallization Optimization:

G cluster_1 Recrystallization Workflow A Start: Crude Solid B Solvent Screening A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (if needed) C->D E Slow Cooling to Room Temperature D->E F Induce Crystallization (if needed) E->F G Cool in Ice Bath F->G H Collect Crystals by Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Assess Purity and Yield J->K

Caption: Workflow for optimizing recrystallization.

Troubleshooting Common Recrystallization Issues:

ProblemPotential CauseRecommended Solution
No Crystals Form Upon Cooling The compound is too soluble in the chosen solvent.Use a less polar solvent or a mixed solvent system. For example, if your compound is very soluble in ethyl acetate, try a mixture of ethyl acetate and hexanes.
The solution is not saturated.Evaporate some of the solvent to increase the concentration.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.Choose a lower-boiling solvent.
The compound is precipitating too quickly.Cool the solution more slowly. Allow it to cool to room temperature before placing it in an ice bath.
Low Recovery The compound is too soluble in the cold solvent.Use a solvent in which your compound has lower solubility at cold temperatures. Ensure you are using a minimal amount of hot solvent for dissolution.
Crystals were lost during filtration.Use a filter paper with a smaller pore size. Ensure all crystals are transferred to the funnel.

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen for indazole derivatives include acetonitrile, ethanol, isopropanol, ethyl acetate, and mixtures with hexanes or water.[8][9]

  • Dissolution: Place the crude solid in a flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point and obtain an NMR spectrum and HPLC chromatogram to assess the purity of the recrystallized product.

Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. The following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically suitable for assessing the purity of this compound. A C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified product and for detecting any impurities with different chemical shifts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

By following the guidance in this technical support center, you will be better equipped to overcome the purification challenges of this compound and obtain a high-purity material for your research and development needs.

References

  • Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Retrieved from [Link]

  • MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • ACS Publications. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
  • Wordpress. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]

  • NIH. (2020). Importance of Fluorine in Benzazole Compounds. PMC.
  • ResearchGate. (n.d.). (A) Semi-preparative HPLC chromatogram of [¹⁸F]15 purification; (B).... Retrieved from [Link]

  • NIH. (2025).
  • JACS. (2026).
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) ORGANIC CHEMISTRY FRONTIERS REVIEW Synthesis and applications of fluorinated, polyfluoroalkyl-and polyfluoroaryl-substituted 1,2,3-triazoles.
  • Sci Forschen. (n.d.).
  • ResearchGate. (n.d.). The Halogenation of Indazoles. aReaction conditions: 1 (0.2 mmol),.... Retrieved from [Link]

  • NIH. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Agilent. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

  • ChemRxiv. (n.d.). Introducing Column Chromatography through Colorful Reactions of Guaiazulene.
  • NIH. (2014).
  • PubMed. (n.d.). Recrystallization of fluconazole using the supercritical antisolvent (SAS) process.
  • ResearchGate. (2025). (PDF)
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • orientjchem.org. (n.d.). Novel Substituted Indazoles towards Potential Antimicrobial Agents.
  • PubMed. (2023).
  • PubMed Central. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
  • YouTube. (2020). 8.
  • NEB. (n.d.). NEBNext® RNA Library Prep Kit Troubleshooting Guide (NEB #E7760, E7765, E7770, E7775, E7420, E7530).
  • ScienceDirect. (2023).
  • Journal of Drug Delivery and Therapeutics. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Chemistry LibreTexts. (2023).
  • PubMed. (2008).
  • University of Warwick. (n.d.).
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • Institute of Chemistry of Clermont-Ferran. (n.d.).
  • NIH. (n.d.). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. PMC.
  • Sci Forschen. (2021). Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and T.
  • KoreaScience. (n.d.). A Versatile Synthesis of 3-Substituted Indazoles.

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Stability issues of 6-Fluoro-3-iodo-1-methyl-1H-indazole under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Fluoro-3-iodo-1-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile building block in their synthetic endeavors. As a key intermediate in pharmaceutical research, its unique electronic properties offer significant potential, but its stability can be a critical parameter for successful reaction outcomes.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability-related challenges encountered during its use in cross-coupling and other transformations.

Troubleshooting Guide: Navigating Reaction Challenges

This section is structured to address specific experimental observations, providing causal explanations and actionable solutions to overcome common stability issues.

Question 1: My cross-coupling reaction (e.g., Suzuki, Sonogashira) stalls, leaving significant unreacted starting material alongside unidentifiable decomposition products. What are the likely causes?

Answer:

Reaction stalling with concurrent decomposition often points to catalyst deactivation or substrate degradation under the reaction conditions. The C-I bond at the 3-position of the indazole ring is the reactive site for cross-coupling, but the molecule's overall stability is influenced by several factors.

Causality and Investigation Strategy:

  • Atmospheric Contamination: this compound, like many organometallic reagents and catalysts, can be sensitive to oxygen and moisture.[2] Oxidative degradation of the palladium catalyst (from Pd(0) to inactive Pd(II) oxides) is a primary cause of catalyst death.

  • Thermal Instability: While the indazole core is generally robust, high reaction temperatures (>120 °C) in polar aprotic solvents can sometimes lead to degradation pathways.[3] Although the N-methyl group enhances stability compared to the N-H analogue, prolonged exposure to high heat should be evaluated critically.[4]

  • Inappropriate Base/Solvent Combination: The choice of base is critical. Strong bases in combination with certain solvents at high temperatures can promote side reactions. For instance, an unexpected ring-opening of 1-arylsulfonyl-3-iodo-1H-indazoles has been observed under base catalysis at high temperatures in DMSO, affording ortho-aminobenzonitriles.[3] While our substrate is N-methylated and not N-sulfonylated, this highlights the potential for indazole ring instability under specific basic conditions.

Recommended Solutions:

  • Ensure Rigorous Inert Conditions: Use Schlenk line or glovebox techniques.[2] Solvents must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). All solid reagents should be dried in vacuo before use.

  • Optimize Reaction Temperature: Screen lower temperatures (e.g., 80-100 °C). Microwave irradiation can sometimes provide the necessary energy for activation while minimizing the total heating time, potentially reducing thermal decomposition.[5]

  • Screen Bases and Solvents: Evaluate weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) instead of stronger organic bases or hydroxides. Consider less polar solvents like dioxane or toluene over highly polar ones like DMF or DMSO, especially if high temperatures are required.

Question 2: My primary side-product is the de-iodinated compound, 6-fluoro-1-methyl-1H-indazole. How can I mitigate this hydrodehalogenation?

Answer:

The formation of the de-iodinated (or proto-deiodinated) product is a common side reaction in palladium-catalyzed cross-couplings. It arises from the cleavage of the carbon-iodine bond and its replacement with a hydrogen atom.

Causality and Investigation Strategy:

  • Catalyst-Mediated Reduction: This can occur if the oxidative addition of the aryl iodide to the Pd(0) center is slow or reversible, and the resulting organopalladium(II) intermediate undergoes protonolysis (reaction with a proton source) before transmetalation can occur. The proton source can be trace water, the boronic acid in Suzuki couplings, or even the solvent itself.

  • Base-Mediated Degradation: Certain bases, particularly in the presence of trace metals, can facilitate reductive dehalogenation pathways.

  • Impure Reagents: Boronic acids, for example, can contain traces of inorganic acids from their synthesis, which can promote protonolysis.

Recommended Solutions:

  • Select an Appropriate Catalyst/Ligand System: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that accelerate the rate of oxidative addition and subsequent steps in the catalytic cycle, outcompeting the dehalogenation pathway. Ferrocene-based ligands like dppf are also highly effective.[6]

  • Use Anhydrous Conditions: As mentioned previously, rigorously dry all reagents and solvents. The use of molecular sieves in the reaction vessel can be beneficial.

  • Base Selection: Use a non-nucleophilic, moderately strong base. K₃PO₄ is often an excellent choice for Suzuki couplings as it is sufficiently basic to promote transmetalation but has low solubility, which can temper its reactivity.

Question 3: The reaction mixture turns dark brown or black shortly after heating, and I observe palladium black precipitation. What does this signify and how can it be prevented?

Answer:

The formation of palladium black indicates the agglomeration and precipitation of the Pd(0) catalyst from the solution. This removes the active catalyst from the catalytic cycle, leading to low or no conversion.

Causality and Investigation Strategy:

  • Ligand Instability or Dissociation: At elevated temperatures, the phosphine ligand can dissociate from the palladium center. The resulting "ligandless" palladium is highly unstable and rapidly agglomerates.

  • Poor Ligand Choice: Ligands that are not sterically bulky enough or do not bind strongly to the palladium center are more prone to dissociation.

  • Incorrect Pd:Ligand Ratio: An insufficient amount of ligand relative to the palladium precursor can leave palladium atoms coordinatively unsaturated and prone to precipitation.

Recommended Solutions:

  • Employ Robust Ligands: Use bulky biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, which form more stable complexes with palladium.

  • Optimize Pd:Ligand Ratio: Ensure a sufficient excess of ligand. A ratio of 1:1.5 to 1:2 (Pd:Ligand) is a common starting point for monodentate ligands.

  • Consider Supported Catalysts: In some cases, using palladium immobilized on a support or within an ionic liquid can prevent agglomeration and may also facilitate catalyst recycling.[7] The use of imidazolium ionic liquids has been shown to improve yields and prevent the formation of palladium black in Suzuki couplings of 3-iodoindazoles.[6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A: The compound should be stored in a cool, dark, and dry place. Supplier recommendations suggest storage at 2-8°C, protected from light, and under an inert atmosphere such as nitrogen or argon.[8] This minimizes the risk of thermal and photochemical degradation.

Q2: How does the N-methylation affect the stability and reactivity compared to the N-H analog, 6-fluoro-3-iodo-1H-indazole? A: The N-methyl group generally enhances stability and simplifies reactivity. The 1H-indazole tautomer is thermodynamically more stable than the 2H tautomer.[4] Methylation at the N1 position locks the molecule in this more stable form. From a reactivity standpoint, it prevents potential side reactions associated with the acidic N-H proton, such as deprotonation by the base, which can complicate the catalytic cycle or lead to catalyst inhibition. In some cross-coupling reactions, N-H indazoles require a protection step to proceed efficiently.[9]

Q3: Is the compound sensitive to pH? A: Yes, iodinated heterocyclic compounds can exhibit pH-dependent stability. Highly acidic or strongly basic conditions should be approached with caution. Strong acids can protonate the indazole ring, potentially altering its electronic properties and reactivity. Very strong bases could, in theory, promote side reactions.[3] For reactions in aqueous or protic media, maintaining a pH range of roughly 4-8 is a prudent starting point, though this is highly dependent on the specific reaction.[10]

Q4: Can I expect any issues related to the fluorine substituent? A: The fluorine atom at the 6-position is generally stable and unreactive under standard cross-coupling conditions. Its primary role is electronic; as an electron-withdrawing group, it can influence the reactivity of the C-I bond and the overall properties of the resulting molecule. It does not typically interfere with Suzuki, Sonogashira, or Buchwald-Hartwig reactions.

Visualized Workflows and Concepts

To further aid in experimental design and troubleshooting, the following diagrams illustrate key decision-making processes and stability factors.

G start Reaction Failure: Low Yield / Decomposition check_inert 1. Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) start->check_inert check_temp 2. Assess Temperature (Is it >110°C?) check_inert->check_temp Yes re_purge Action: Re-run with rigorous degassing & inert atmosphere. check_inert->re_purge No / Unsure check_reagents 3. Evaluate Reagents (Base, Ligand, Solvent) check_temp->check_reagents No lower_temp Action: Screen lower temps (e.g., 80-100°C) or use microwave. check_temp->lower_temp Yes screen_reagents Action: Screen milder bases (K3PO4, Cs2CO3) & robust ligands (e.g., SPhos, dppf). check_reagents->screen_reagents success Reaction Successful re_purge->success lower_temp->success screen_reagents->success

Caption: Troubleshooting workflow for reactions involving this compound.

G center Stability of This compound temp Temperature (High temps >120°C can cause degradation) center->temp atmosphere Atmosphere (Sensitive to O2/H2O) center->atmosphere ph pH (Avoid strongly acidic or basic conditions) center->ph light Light (Potential for photodecomposition) center->light catalyst Catalyst System (Ligand choice prevents Pd black & side reactions) center->catalyst base Base Choice (Strong bases can promote side reactions) center->base

Caption: Key factors influencing the stability of this compound in reactions.

Data Summary and Recommended Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Notes
Suzuki-Miyaura Pd₂(dba)₃ (2%)SPhos (4.5%)K₃PO₄ (2.0)Toluene/H₂O (10:1)90-100Rigorously degas all components. Use of ferrocene-based catalysts like PdCl₂(dppf) is also highly effective.[6]
Sonogashira Pd(PPh₃)₄ (5%)N/A (ligated)Et₃N / THF (1:2)THF50-65Copper(I) iodide (2.5 mol%) is typically required as a co-catalyst. Copper-free conditions are possible with specific ligands.[11][12]
Buchwald-Hartwig Pd₂(dba)₃ (2%)XPhos (4.5%)K₂CO₃ or Cs₂CO₃ (1.5)Dioxane or Toluene100-110Base choice is critical and depends on the amine coupling partner.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol incorporates best practices to ensure the stability of the starting material and catalyst.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄), powder, dried (2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.045 equiv)

  • Anhydrous, degassed Toluene

  • Degassed deionized water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[2]

  • Catalyst Addition: In a separate vial under argon/nitrogen, weigh the Pd₂(dba)₃ and SPhos ligand. Add a small amount of anhydrous, degassed toluene to dissolve the catalyst and ligand, then transfer this solution to the Schlenk flask via syringe.

  • Solvent Addition: Add the remaining degassed toluene and degassed water to the Schlenk flask to achieve the desired concentration (typically 0.1-0.2 M with respect to the iodoindazole).

  • Reaction: Place the flask in a preheated oil bath at 95 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots taken under a positive pressure of inert gas. Look for the disappearance of the starting material and the appearance of the desired product mass.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-fluoro-1-methyl-3-phenyl-1H-indazole.

This self-validating protocol, by rigorously excluding atmospheric contaminants, provides the highest probability of a successful and reproducible outcome.

References

  • ResearchGate. The effect of pH on available iodine. [Link]

  • ResearchGate. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. [Link]

  • MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]

  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
  • University of Groningen. Working with air and moisture sensitive compounds. [Link]

  • Beilstein Journal of Organic Chemistry. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. [Link]

  • ResearchGate. (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • NIH PubChem. 6-iodo-1H-indazole. [Link]

  • PubMed. Influence of Asymmetrical Ligand Substitution on the Formation, Stability, and Reactivity of Ruthenium(III)-Hypochlorite Complexes. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. [Link]

  • RSC Publishing. Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry. [Link]

  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

Sources

Technical Support Center: Cross-Coupling of 6-Fluoro-3-iodo-1-methyl-1H-indazole

[1]

Ticket Reference: #IND-305-I Subject: Troubleshooting Byproduct Formation & Yield Loss in Suzuki-Miyaura Coupling Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Substrate Analysis

User Context: You are likely utilizing 6-Fluoro-3-iodo-1-methyl-1H-indazole (CAS: 1260741-78-3) as a core scaffold for kinase inhibitor development. The C3-iodo position is highly reactive toward oxidative addition, making it an excellent candidate for Suzuki-Miyaura coupling.[1] However, the specific electronic and steric environment of the indazole core creates a propensity for three distinct failure modes: Protodeiodination (Reduction) , Homocoupling , and Nucleophilic Aromatic Substitution (


)

Substrate Profile:

  • Reactive Handle (C3-I): The C-I bond is weak and electron-rich relative to other halo-heterocycles.[1] This facilitates rapid oxidative addition but makes the resulting Pd(II) intermediate unstable if transmetallation is slow.[1]

  • Electronic Modifier (C6-F): The fluorine atom withdraws electron density.[1] While generally stable, it activates the ring toward nucleophilic attack (

    
    ) under harsh basic conditions.
    
  • Protecting Group (N1-Me): Prevents N-arylation but influences the bite angle and sterics around the Pd center.

Diagnostic Decision Tree (Interactive)

Before adjusting your protocol, identify your specific failure mode using the logic flow below.

TroubleshootingTreeStartIdentify Impurity by LCMS/NMRQ1Mass = Starting Material - 126 Da (I -> H)?Start->Q1Q2Mass = Dimer (2x SM - 2I)?Q1->Q2NoIssue1ISSUE: Protodeiodination(Reduction)Q1->Issue1YesQ3Mass = SM - 19 Da + Nucleophile?Q2->Q3NoIssue2ISSUE: Homocoupling(Bi-indazole)Q2->Issue2YesIssue3ISSUE: SNAr Side Reaction(Fluorine Displacement)Q3->Issue3Yes (e.g., +OMe, +OH)Sol1Fix: Dry solvents, increase catalyst,switch to Pd(dppf)Cl2Issue1->Sol1Sol2Fix: Degas rigorously,reduce catalyst loadingIssue2->Sol2Sol3Fix: Switch base to K3PO4 or Cs2CO3,lower temp < 80°CIssue3->Sol3

Figure 1: Diagnostic logic for identifying the root cause of yield loss based on byproduct mass shifts.

Detailed Troubleshooting Modules

Issue #1: The "Silent Killer" - Protodeiodination

Symptom: LCMS shows a major peak corresponding to 6-fluoro-1-methyl-1H-indazole (Mass = 150.15 Da).[1] Mechanism: The oxidative addition of the C3-I bond to Pd(0) is fast. However, if the Transmetallation step (reaction with boronic acid) is slow, the Pd(II)-Ar species will "scavenge" a hydride source (often from the solvent or base) and undergo reductive elimination to form the reduced byproduct.

Root Causes & Solutions:

Variable Diagnosis Corrective Action
Solvent Wet solvents (alcohols/water) act as hydride donors.[1] Switch to Anhydrous: Use anhydrous 1,4-Dioxane or Toluene.[1] If water is required for the base, minimize the ratio (e.g., 9:1 or 10:1).

| Catalyst | Monodentate ligands (PPh3) allow ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Use Bidentate Ligands:Pd(dppf)Cl₂[2]·DCMXPhos Pd G3Boronic Acid12Excess Reagent:
Issue #2: Homocoupling (Dimerization)

Symptom: Formation of 3,3'-bis(6-fluoro-1-methyl-1H-indazole) .[1] Mechanism: In the presence of oxygen, two Pd(II)-Ar species can disproportionate or undergo oxidative coupling, linking two indazole molecules together instead of coupling with the boronate.

Root Causes & Solutions:

  • Oxygen Leak: The reaction was not properly degassed.[1]

    • Protocol: Sparge solvent with Argon for at least 15 minutes before adding the catalyst.[1] Do not rely solely on vacuum/backfill cycles if using large volumes.[1]

  • "Hot" Catalyst: Highly active Pd(0) species can promote homocoupling if the boronic acid is not immediately available.[1]

    • Protocol: Ensure the boronic acid is added before the catalyst, or use a "slow addition" protocol for the catalyst if the problem persists.

Issue #3: Fluorine Displacement ( )

Symptom: Appearance of byproducts where the Mass = SM - 19 (F) + Nucleophile (e.g., +31 for OMe). Mechanism: The 6-Fluoro position is activated by the electron-withdrawing imine at N2.[1] While less reactive than 2,4-dinitrofluorobenzene, it will react with strong nucleophiles (alkoxides, thiolates) in polar aprotic solvents (DMSO, DMF) at high temperatures.

Root Causes & Solutions:

  • Incompatible Base: Using NaOMe, NaOEt, or KOH in alcohol.

    • Protocol: Switch to milder, non-nucleophilic bases like K₃PO₄ (Potassium Phosphate Tribasic) or Cs₂CO₃ .[1] Avoid hydroxide bases if possible.[1]

  • Solvent Choice: DMSO and DMF accelerate ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     reactions.
    
    • Protocol: Switch to non-polar solvents like Toluene or 1,4-Dioxane .[1]

Mechanistic Visualization

The competition between the desired Cycle (Green) and the Failure Modes (Red/Orange) is critical to visualize.

CatalyticCyclePd0Pd(0)Active CatalystOxAddOxidative Addition(Ar-Pd-I)Pd0->OxAdd + Ar-ITransMetTransmetallation(Ar-Pd-Ar')OxAdd->TransMet + Ar'-B(OH)2(Rate Limiting)ReductionProtodeiodination(Ar-H)OxAdd->Reduction + Hydride Source(Slow Transmetallation)HomocoupleHomocoupling(Ar-Ar)OxAdd->Homocouple + O2 / 2nd Ar-Pd-IProductProduct(Ar-Ar')TransMet->Product ReductiveEliminationProduct->Pd0

Figure 2: The Suzuki Catalytic Cycle vs. Byproduct Pathways. Note that slow transmetallation is the gatekeeper that allows protodeiodination to occur.

Optimized Experimental Protocol

Objective: Cross-coupling of this compound with Phenylboronic acid (Model).

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv (Excess to account for degradation)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) - Selected for stability against deiodination.[1]

  • Base: K₃PO₄ (2.0 equiv) - Selected to minimize ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     risk.
    
  • Solvent: 1,4-Dioxane / Water (9:1 ratio).[1]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the Indazole substrate (1.0 eq), Boronic acid (1.5 eq), and K₃PO₄ (2.0 eq).

  • Degassing (Critical): Add 1,4-Dioxane and Water.[1] Sparge the mixture with Argon gas via a needle submerged in the liquid for 10 minutes. Do not skip this step.

  • Catalyst Addition: Remove the sparging needle.[1] Add Pd(dppf)Cl₂·DCM (0.05 eq) quickly under a counter-flow of Argon.[1] Cap the vial immediately.

  • Reaction: Heat the block to 80°C . Note: Avoid temperatures >100°C to prevent C-F activation.

  • Monitoring: Check LCMS at 2 hours.

    • If SM remains: Add 0.5 eq more Boronic acid (not catalyst).[1]

    • If De-iodinated byproduct > 5%: Lower temperature to 60°C and increase catalyst loading to 8% in the next run.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.[1]

FAQ: Rapid Fire Support

Q: Can I use Pd(PPh₃)₄ (Tetrakis) for this reaction? A: It is not recommended.[1] Tetrakis is prone to dissociation, leading to "naked" Pd species that facilitate ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

1

Q: My reaction turns black immediately. Is this bad? A: "Pd Black" precipitation indicates catalyst decomposition (aggregation of Pd(0)).[1] This usually means your ligand is detaching or oxygen was present.[1] If conversion stops, filter and add fresh catalyst/ligand.[1]

Q: Can I use Ethanol as a co-solvent? A: Proceed with caution. Ethanol is a primary alcohol and a known hydride donor.[1] If you are seeing reduction byproducts (Issue #1), switch to a non-protic cosolvent like DMF (if Temp < 80°C) or strictly use Dioxane/Water.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link

  • Limb, B. J., et al. (2012).[1] Strategies for the Synthesis of 3-Substituted Indazoles. Arkivoc, 2012(1), 299-336.[1] Link

  • Vera, G., et al. (2018).[1] Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. Molecules, 23(8), 2051. Link

  • Navarro-Santos, P., et al. (2010).[1] Reactivity of 6-Fluoroindazoles in Nucleophilic Aromatic Substitution. Tetrahedron Letters, 51(33), 4437-4440. Link

Technical Guide: Catalytic Functionalization of 6-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide addresses the catalytic functionalization of 6-Fluoro-3-iodo-1-methyl-1H-indazole . This scaffold is a critical intermediate in kinase inhibitor discovery (e.g., VEGFR, PDGFR inhibitors).[1]

Substrate Reactivity Profile

To select the right catalyst, you must understand the electronic environment of your substrate:

  • C3-Iodine (Reactive Handle): This is the primary site for Oxidative Addition (OA).[1] The bond is relatively weak and highly reactive toward Pd(0).[1]

  • C6-Fluorine (Electronic Modulator): The fluorine atom is electron-withdrawing (EWG).[1]

    • Effect: It decreases electron density in the indazole ring, making the C3 position more electrophilic .[1] This accelerates the rate of Oxidative Addition compared to the non-fluorinated analog.

    • Risk:[1][2] It stabilizes the oxidative addition complex, potentially making Transmetallation (TM) the turnover-limiting step, which increases the window for side reactions like protodehalogenation.[1]

  • N2-Nitrogen (Catalyst Poison): Even with N1-methylation, the N2 nitrogen retains Lewis basicity.[1] It can coordinate to electrophilic Pd(II) species, displacing labile ligands and arresting the catalytic cycle (formation of stable Pd(Ar)(L)(N-indazole) resting states).[1]

Decision Matrix: Catalyst Selection

Do not use a "one-size-fits-all" approach. Select your system based on the coupling partner.[1]

CatalystSelection Start Target Reaction Suzuki C-C Bond (Suzuki-Miyaura) Start->Suzuki Buchwald C-N Bond (Buchwald-Hartwig) Start->Buchwald Sonogashira C-C Bond (Sonogashira) Start->Sonogashira EasyBoron Aryl Boronic Acid (Standard) Suzuki->EasyBoron HardBoron Heteroaryl/Alkyl Boron (Difficult) Suzuki->HardBoron Amine_Prim Primary Amine Buchwald->Amine_Prim Amine_Sec Secondary Amine Buchwald->Amine_Sec Cat_Sono Pd(PPh3)2Cl2 CuI (5%) Base: Et3N Sonogashira->Cat_Sono Pd(PPh3)2Cl2 + CuI Cat_Suzuki_Std Pd(dppf)Cl2 · DCM Solvent: Dioxane/H2O Base: Na2CO3 EasyBoron->Cat_Suzuki_Std Cat_Suzuki_Adv XPhos Pd G2 or Pd2(dba)3 + SPhos Base: K3PO4 HardBoron->Cat_Suzuki_Adv Cat_Buch_1 Pd2(dba)3 + BrettPhos Base: NaOtBu Amine_Prim->Cat_Buch_1 Cat_Buch_2 Pd(OAc)2 + Xantphos Base: Cs2CO3 Amine_Sec->Cat_Buch_2

Figure 1: Decision tree for selecting catalyst systems based on the desired transformation.

Protocol 1: Suzuki-Miyaura Coupling (Standard)[1]

Context: This is the most robust method for attaching aryl or heteroaryl groups to the C3 position. The use of Pd(dppf)Cl₂ is strongly recommended over Pd(PPh₃)₄ because the bidentate ferrocenyl ligand prevents ligand dissociation, reducing the risk of the Pd center coordinating to the N2-indazole nitrogen.[1]

Optimized Conditions
ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂ (3-5 mol%)Large bite angle accelerates reductive elimination; resistant to air oxidation.[1]
Solvent 1,4-Dioxane : Water (4:1) Biphasic system dissolves inorganic base; Dioxane solvates the indazole well.[1]
Base Na₂CO₃ (2.0 equiv) Mild enough to prevent hydrolysis of sensitive groups; strong enough for transmetallation.[1]
Temperature 80–100 °C Required to overcome the activation energy of transmetallation.
Step-by-Step Workflow
  • Charge Solids: In a reaction vial, combine this compound (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Na₂CO₃ (2.0 equiv).

  • Degas (Critical): Cap the vial and purge with Argon for 5 minutes. Oxygen promotes homocoupling of the boronic acid.

  • Add Solvent: Add sparged 1,4-Dioxane/Water mixture via syringe.[1]

  • Add Catalyst: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon.[1]

  • Heat: Seal and heat to 90 °C for 4–12 hours.

  • Workup: Filter through Celite (to remove Pd black), dilute with EtOAc, wash with brine.

Protocol 2: Buchwald-Hartwig Amination (Advanced)[1]

Context: Installing an amine at C3 is challenging due to the competing coordination of the N2 nitrogen. Monodentate phosphines (like PPh₃) often fail.[1] You require bulky, electron-rich ligands to force the reductive elimination.

Optimized Conditions
ComponentRecommendationRationale
Catalyst Source Pd₂(dba)₃ (2-5 mol%)Clean source of Pd(0).[1]
Ligand Xantphos or BrettPhos Xantphos: Excellent for rigid chelating effect.[1] BrettPhos: Best for primary amines; steric bulk prevents N-indazole binding.[1]
Base Cs₂CO₃ or NaOtBu Cs₂CO₃ (mild) for sensitive substrates; NaOtBu (strong) for unactivated amines.[1]
Solvent Toluene or 1,4-Dioxane Non-polar solvents often reduce competitive coordination of the substrate.
Step-by-Step Workflow
  • Pre-complexation: In a glovebox or under strict Argon, mix Pd₂(dba)₃ and Ligand (1:1.2 ratio) in Toluene and stir for 10 mins at RT to generate the active catalyst

    
    .[1]
    
  • Substrate Addition: Add the 3-iodoindazole and the amine.

  • Base Addition: Add NaOtBu (1.5 equiv).

  • Heat: Heat to 100–110 °C. Note: Conversion is often slower than Suzuki coupling.[1]

Troubleshooting & FAQs

Issue 1: Protodehalogenation (Loss of Iodine)

Symptom: You isolate 6-Fluoro-1-methyl-1H-indazole instead of the product. Cause: The Pd(II)-Aryl intermediate captures a hydride instead of the coupling partner.

  • Source of Hydride: Wet solvents (water acts as a proton source after beta-hydride elimination from impurities), alcohols, or excess amine.[1]

  • Mechanism:[1][2][3][4][5][6][7][8] The electron-poor nature of the 6-Fluoro ring makes the Pd-C bond more polarized, increasing susceptibility to protonolysis if Transmetallation is slow.

Corrective Actions:

  • Switch Solvent: Move from Dioxane/Water to Anhydrous Toluene or DMF .[1]

  • Increase Concentration: Higher concentration of the coupling partner (Boronic acid/Amine) increases the rate of the productive step vs. the side reaction.[1]

  • Dry Reagents: Ensure the base and boronic acid are dry.[1]

Issue 2: Reaction Stalls (Black Precipitate)

Symptom: Reaction turns black (Pd black precipitation) at 50% conversion.[1] Cause: Ligand dissociation.[1] The N2 nitrogen of the indazole is displacing your phosphine ligand, leading to catalyst destabilization and aggregation.[1]

Corrective Actions:

  • Stronger Ligand: Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or XPhos Pd G2 .[1]

  • Lower Temperature: Run at 80 °C instead of 100 °C to stabilize the complex, even if it takes longer.

Issue 3: Homocoupling of Boronic Acid

Symptom: You see the biaryl (R-R) of your boronic acid, but starting material remains.[1] Cause: Oxygen in the system.[1]

Corrective Actions:

  • Sparging: Do not just "flush" the headspace.[1] Bubble Argon through the solvent for 15 minutes.

  • Degassed Solvents: Use commercially available anhydrous, degassed solvents.[1]

Diagram: Troubleshooting Logic

Troubleshooting Issue Reaction Failed Check1 Is the Iodine gone? Issue->Check1 YesGone Yes (Protodehalogenation) Check1->YesGone NoGone No (SM Recovered) Check1->NoGone Action1 1. Dry Solvents 2. Increase Catalyst Load 3. Switch to Anhydrous Base YesGone->Action1 Check2 Did Pd Black form? NoGone->Check2 YesBlack Yes (Catalyst Death) Check2->YesBlack NoBlack No (Kinetic Stall) Check2->NoBlack Action2 1. Switch to Bidentate Ligand (dppf) 2. Use Bulky Ligand (XPhos) YesBlack->Action2 Action3 1. Increase Temp 2. Check Base Solubility 3. Add additive (Ag2CO3) NoBlack->Action3

Figure 2: Troubleshooting logic flow for common failure modes.

References

  • Recabarren-Gajardo, G., et al. (2018).[1][2] Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Molecules, 23(8), 2056.[1]

    • Relevance: Establishes Pd(dppf) and Pd(PPh3)4 protocols specifically for 3-iodoindazoles.
  • Luo, Y., et al. (2023).[1][9] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. Molecules, 28(7), 2901.[1]

    • Relevance: Validates the superiority of ferrocene-based ligands (dppf) for this substrate class.[1][9]

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50.[1]

    • Relevance: The authoritative guide for selecting ligands (BrettPhos/XPhos) for difficult heterocyclic aminations.[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.[1]

    • Relevance: mechanistic insights into protodeboronation and homocoupling side reactions.[1]

Sources

Technical Support Center: 6-Fluoro-3-iodo-1-methyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-3-iodo-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific chemical transformation. Our goal is to equip you with the necessary insights for successful reaction condition optimization.

Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My iodination of 6-fluoro-1H-indazole is incomplete, and I observe significant amounts of starting material in my crude product. What can I do?

A1: Incomplete iodination is a common issue. The C-3 position of the indazole ring needs to be sufficiently activated for electrophilic substitution. Here are the likely causes and optimization strategies:

  • Insufficient Base: The reaction typically requires a base to generate the more nucleophilic indazolide anion.[1][2] Ensure you are using an adequate amount of a suitable base. Potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are commonly employed.[1][2]

    • Solution: Increase the stoichiometry of the base, for example, from 1.1 equivalents to 1.5 or 2.0 equivalents relative to the starting indazole.

  • Iodine Concentration: The concentration of iodine (I₂) can be a limiting factor.

    • Solution: Ensure you are using a sufficient excess of iodine. A 1.5 to 2.0 molar equivalent is a good starting point.[2]

  • Reaction Temperature and Time: The reaction may be too slow at room temperature.

    • Solution: Consider gently heating the reaction mixture to 40-50 °C. Also, extending the reaction time can drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or dioxane are generally effective as they can dissolve the reagents and facilitate the reaction.[1]

    • Solution: If you are using a less polar solvent, consider switching to DMF.

Q2: I am observing the formation of di-iodinated byproducts. How can I prevent this?

A2: The formation of di-iodinated species suggests that the reaction conditions are too harsh, leading to over-iodination.

  • Excessive Iodine: Using a large excess of iodine can lead to multiple iodinations.

    • Solution: Reduce the stoichiometry of iodine to 1.1-1.2 equivalents.

  • High Temperature: Elevated temperatures can increase the rate of the second iodination.

    • Solution: Perform the reaction at room temperature or even at 0 °C to improve selectivity.

  • Slow Addition: Adding the iodine solution dropwise to the reaction mixture can help to maintain a low instantaneous concentration of the iodinating agent, thus minimizing over-reaction.

Q3: My N-methylation of 6-fluoro-3-iodo-1H-indazole is giving me a mixture of N-1 and N-2 methylated isomers. How can I improve the regioselectivity for the desired N-1 product?

A3: The nitrogen atoms at the N-1 and N-2 positions of the indazole ring are both nucleophilic, which can lead to the formation of a mixture of regioisomers upon alkylation.

  • Choice of Base and Solvent: The reaction conditions, particularly the base and solvent, play a crucial role in determining the N-1/N-2 ratio.

    • Solution: Using a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF tends to favor N-1 alkylation. This is because the resulting indazolide anion is sterically more accessible at the N-1 position. Weaker bases in protic solvents can lead to mixtures.

  • Nature of the Methylating Agent: The steric bulk of the alkylating agent can influence the site of alkylation.

    • Solution: While methyl iodide is commonly used, you might consider dimethyl sulfate.[3] However, careful optimization of the base and solvent system is generally the most effective strategy.

  • Temperature Control: Lower reaction temperatures can enhance selectivity.

    • Solution: Perform the methylation at 0 °C or even lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and logical synthetic approach is a two-step process:

  • Iodination: Electrophilic iodination of commercially available 6-fluoro-1H-indazole at the C-3 position. This is typically achieved using molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar aprotic solvent such as DMF.[1][2]

  • N-Methylation: Subsequent N-methylation of the resulting 6-fluoro-3-iodo-1H-indazole using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) with a suitable base.[1][3]

Q2: What are the key safety precautions I should take during this synthesis?

A2: Standard laboratory safety protocols should be followed. Specific hazards to be aware of include:

  • Iodine: Iodine is corrosive and can cause skin and respiratory irritation. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methyl Iodide/Dimethyl Sulfate: These are toxic and carcinogenic alkylating agents. They should be handled with extreme care in a fume hood, and appropriate gloves should be worn.

  • Bases: Strong bases like KOH and NaH are corrosive. NaH is also flammable and reacts violently with water.

  • Solvents: DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

For related compounds, GHS hazard statements include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[4][5]

Q3: How can I effectively purify the final product, this compound?

A3: Purification is crucial to remove unreacted starting materials, byproducts, and residual reagents.

  • Work-up: The reaction mixture is typically quenched with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.[2] This is followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Chromatography: The most effective method for purifying the crude product is column chromatography on silica gel. A gradient of ethyl acetate in a non-polar solvent like hexanes is typically used for elution. The polarity of the eluent system should be optimized based on TLC analysis of the crude mixture.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure material.

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-3-iodo-1H-indazole
  • To a solution of 6-fluoro-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (KOH, 2.0 eq) portion-wise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add a solution of iodine (I₂, 1.5 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3-5 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate.[2]

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient).

Protocol 2: Synthesis of this compound
  • To a solution of 6-fluoro-3-iodo-1H-indazole (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (CH₃I, 1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient).

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Solution
Incomplete IodinationInsufficient base/iodine, low temperatureIncrease stoichiometry of base/iodine, gently heat, extend reaction time
Di-iodinationExcess iodine, high temperatureReduce iodine stoichiometry, lower reaction temperature, slow addition of iodine
N-1/N-2 Isomer MixtureSuboptimal base/solvent, high temperatureUse a strong base (e.g., NaH) in an aprotic solvent (e.g., DMF), lower reaction temperature

Visualization of Synthetic Pathway

Synthesis_of_this compound cluster_0 Step 1: Iodination cluster_1 Step 2: N-Methylation 6-fluoro-1H-indazole 6-fluoro-1H-indazole 6-fluoro-3-iodo-1H-indazole 6-fluoro-3-iodo-1H-indazole 6-fluoro-1H-indazole->6-fluoro-3-iodo-1H-indazole I₂, KOH DMF, rt This compound This compound 6-fluoro-3-iodo-1H-indazole->this compound CH₃I, NaH DMF, 0 °C to rt

Caption: Synthetic route to this compound.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Start Low_Yield Low Yield of Final Product Start->Low_Yield Incomplete_Iodination Incomplete Iodination? Low_Yield->Incomplete_Iodination Optimize_Iodination Optimize Iodination: - Increase base/iodine - Increase temperature/time Incomplete_Iodination->Optimize_Iodination Yes N-Methylation_Issue N-Methylation Issue? Incomplete_Iodination->N-Methylation_Issue No Optimize_Iodination->N-Methylation_Issue Optimize_Methylation Optimize N-Methylation: - Use stronger base (NaH) - Lower temperature N-Methylation_Issue->Optimize_Methylation Yes Purification_Loss Significant Purification Loss? N-Methylation_Issue->Purification_Loss No Optimize_Methylation->Purification_Loss Optimize_Purification Optimize Purification: - Check column loading - Consider recrystallization Purification_Loss->Optimize_Purification Yes Success Success Purification_Loss->Success No Optimize_Purification->Success

Sources

Technical Support Center: Analytical Monitoring of 6-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are working with 6-Fluoro-3-iodo-1-methyl-1H-indazole (MW: 276.05 g/mol ). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR targets). The C3-iodine handle is highly reactive toward Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C6-fluorine atom serves as a stable metabolic blocker and a convenient NMR tracer.

This guide addresses the specific analytical challenges associated with this molecule: protodehalogenation (loss of iodine), chromatographic co-elution , and ionization suppression .

Module 1: Chromatographic Separation (HPLC/UPLC)

The Challenge: The "Des-Iodo" Trap

The primary impurity you will encounter is 6-fluoro-1-methyl-1H-indazole (the protodehalogenated byproduct). Structurally, it is very similar to your starting material (SM), differing only by an Iodine atom vs. a Hydrogen. On standard C18 columns, these two often co-elute or show poor resolution, making conversion monitoring difficult.

Recommended Method: Phenyl-Hexyl Chemistry

We recommend switching from standard C18 to a Phenyl-Hexyl stationary phase. The


 interactions with the indazole core provide superior selectivity for the halogenated species.
Standard Operating Procedure (SOP) for HPLC Monitoring
ParameterSpecificationRationale
Column Phenyl-Hexyl (e.g., Waters XSelect CSH or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mmEnhanced selectivity for aromatic halogenated heterocycles.
Mobile Phase A Water + 0.1% Formic Acid (or 10 mM Ammonium Formate)Acidic pH ensures the indazole nitrogen (N2) is protonated, improving peak shape.
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic AcidMeCN provides sharper peaks for indazoles compared to Methanol.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 254 nm & 280 nmIndazoles have strong absorbance at 254 nm. 280 nm is selective for the aromatic system.
Gradient 0-2 min: 5% B (Isocratic)2-12 min: 5%

95% B12-15 min: 95% B (Wash)
A shallow gradient is required to separate the des-iodo impurity from the SM.[1]
Retention Time Expectations
  • Des-iodo impurity (H-species): Elutes earlier (more polar).[1]

  • Starting Material (I-species): Elutes later (Iodine increases lipophilicity significantly).[1]

  • Product (Coupled): Variable, but usually elutes later than the des-iodo species.

Module 2: Mass Spectrometry (LC-MS)

Ionization Characteristics

Indazoles ionize efficiently in ESI+ (Electrospray Ionization, Positive mode) due to the basicity of the N2 nitrogen.

Diagnostic Ions & Isotope Patterns

Do not rely solely on the molecular ion (


).[1] Use the isotope pattern to validate the presence of Iodine.
SpeciesFormulaMonoisotopic Mass

(m/z)
Isotope Signature
Starting Material

275.96276.96 No M+2 peak. Iodine is monoisotopic (

).[1] A clean singlet (plus small

satellite) confirms the I-bond is intact.[1]
Des-Iodo Impurity

150.06151.06 Mass shift of -126 Da . If you see this, your catalyst is inserting but failing to transmetallate.
Homocoupled Dimer

298.10299.10 Indicates oxidative homocoupling (often due to excess oxidant or air).[1]

Module 3: Spectroscopy (NMR)

NMR: The "Silent" Monitor

The 6-Fluorine atom is a built-in sensor. Unlike


 NMR, which can be crowded by ligand signals (phosphine, alkyl groups), 

NMR is background-free.[1]
  • Technique: Quantitative

    
     NMR (qNMR) without decoupling.[1]
    
  • Standard Shift:

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Diagnostic Value: The chemical shift of the fluorine at C6 is sensitive to the electronic environment at C3.

    • SM (C3-I): Baseline shift.

    • Product (C3-Aryl): Downfield or upfield shift depending on the aryl electronics.

    • Impurity (C3-H): Distinct shift.[1]

  • Protocol: Take a 50 µL aliquot, quench, dissolve in

    
    , and acquire a 16-scan 
    
    
    
    spectrum. Integration of the F-peaks gives the exact molar ratio of conversion.

Module 4: Troubleshooting Guide (FAQs)

Scenario A: The Reaction is "Stuck" (Low Conversion)

Symptom: LCMS shows mostly Starting Material (277 m/z) after 4 hours. Root Cause: Failure of Oxidative Addition .[1] The C-I bond is labile, but the indazole core is electron-rich, which can sometimes deactivate the catalyst if the ligands are not electron-rich enough. Solution:

  • Switch Ligands: Move to electron-rich, bulky phosphines like SPhos or XPhos . These facilitate oxidative addition into the C-I bond.[1]

  • Check Base: Weak bases (

    
    ) might be insufficient if the boronic acid is sterically hindered.[1] Switch to 
    
    
    
    or
    
    
    .
Scenario B: The "Des-Iodo" Nightmare

Symptom: LCMS shows disappearance of SM (277 m/z) and appearance of a major peak at 151 m/z (Des-iodo).[1] Root Cause: Protodehalogenation .[1][2][3] The Pd-Ar-I species is forming, but instead of transmetallating with the boronic acid, it is grabbing a proton (likely from water or the solvent) and reductively eliminating. Solution:

  • Water Control: Ensure solvents are anhydrous (DMF/Dioxane).[1]

  • Base Choice: Avoid hydroxide bases if possible. Use anhydrous Carbonate or Phosphate.[1]

  • Increase Catalyst Activity: Slow transmetallation favors side reactions.[1] Increase the concentration of the Boronic Acid (1.5 - 2.0 eq) to outcompete the proton source.

Scenario C: Missing Mass Balance

Symptom: SM is gone, Product is low, no Des-iodo. Where is it? Root Cause: Polymerization or Ring Opening .[1] While rare for indazoles, high temperatures (>120°C) with strong bases can degrade the core.[1] Solution:

  • Lower Temperature: Run the reaction at 80°C instead of 100°C+.

  • Check Solubility: If the product precipitates, it won't show on HPLC. Check the solid residue.[1]

Visual Workflows

Diagram 1: Analytical Method Decision Tree

Use this logic to select the correct analytical tool for your specific problem.

AnalyticalDecisionTree start Start: Reaction Monitoring q1 Is the reaction mixture heterogeneous (solids)? start->q1 sol_check Filter & Dissolve Solids (Check Solubility) q1->sol_check Yes q2 Goal: Quantitative Conversion or Impurity ID? q1->q2 No sol_check->q2 path_quant Quantitative Conversion q2->path_quant Quant path_id Impurity Identification q2->path_id ID nmr_f 19F qNMR (Best for SM vs Product Ratio) path_quant->nmr_f lcms UPLC-MS (ESI+) (Best for Byproducts) path_id->lcms hplc_uv HPLC-UV (Phenyl-Hexyl) (Final Purity Check) nmr_f->hplc_uv Post-Workup check_mass Check m/z 151 (Des-Iodo) Check m/z 299 (Dimer) lcms->check_mass check_mass->hplc_uv Post-Workup

Caption: Decision matrix for selecting between 19F NMR (quantitation) and LC-MS (impurity profiling).

Diagram 2: Troubleshooting Suzuki Coupling of 3-Iodoindazole

Follow this flow if your reaction yields are suboptimal.

SuzukiTroubleshooting problem Problem: Low Yield of Coupled Product analysis Analyze Crude via LC-MS problem->analysis outcome1 Major Peak: SM (m/z 277) (Reaction Stalled) analysis->outcome1 outcome2 Major Peak: Des-Iodo (m/z 151) (Protodehalogenation) analysis->outcome2 sol1 Fix: Oxidative Addition 1. Switch to SPhos/XPhos 2. Increase Temp outcome1->sol1 sol2 Fix: Transmetallation Rate 1. Dry Solvents (Strict) 2. Increase Boronic Acid eq. 3. Switch Base (Cs2CO3) outcome2->sol2

Caption: Diagnostic workflow for differentiating between catalyst deactivation and side-reaction pathways.

References

  • Synthesis and Reactivity of 3-Iodoindazoles

    • Lier, F., et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles." Molecules, 2018.[4]

    • [1]

  • Protodehalogenation Mechanisms

    • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (NHC)Pd(allyl)Cl Complexes."[1] Journal of Organic Chemistry, 2004.[5]

    • [1]

  • 19F NMR Chemical Shifts

    • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.
    • [1]

  • HPLC Method Development for Nitrogen Heterocycles

    • Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition.
    • [1]

Sources

Technical Support Center: Purification of 6-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 6-Fluoro-3-iodo-1-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this key synthetic intermediate. We understand that achieving high purity is critical for the success of subsequent downstream applications. This document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.

Troubleshooting Guide: Isolating High-Purity Product

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Question 1: My crude ¹H NMR spectrum shows two distinct methyl singlets and two sets of aromatic protons. What is the likely impurity and how do I remove it?

Answer: This is the most common challenge encountered during the synthesis of N-alkylated indazoles. The impurity is almost certainly the undesired N2-alkylation isomer, 6-Fluoro-3-iodo-2-methyl-2H-indazole .

Causality & Mechanism: The alkylation of an N-unsubstituted indazole can occur at either the N1 or N2 position.[1][2] The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used. While the N1-isomer is often the thermodynamically more stable product, the N2-isomer can form in significant quantities and is often difficult to separate due to its similar physicochemical properties.[1]

Recommended Actions:

  • Column Chromatography (Preferred Method): This is the most reliable method for separating N1 and N2 isomers. The polarity difference between the two isomers is often slight, requiring careful optimization of the mobile phase.

    • Expert Insight: The N1-isomer is typically less polar than the N2-isomer and will elute first from a normal-phase silica gel column. This is because the lone pair of electrons on the N2 nitrogen in the 1H-indazole is more sterically accessible for interaction with the silica surface compared to the lone pair on the N1 nitrogen in the 2H-indazole.

  • Fractional Recrystallization: For larger scale purifications, recrystallization can be a cost-effective solution, though it may require more development. A patent for separating substituted indazole isomers highlights the use of mixed solvent systems to achieve high purity.[3]

Detailed Protocol 1: Flash Column Chromatography for Isomer Separation

This protocol provides a robust starting point for separating the N1 and N2 isomers of 6-Fluoro-3-iodo-methyl-1H-indazole.

  • Column Preparation:

    • Select a glass column of appropriate size for your sample amount (aim for a sample-to-silica ratio of 1:50 to 1:100 by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in 100% hexanes.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[4][5] Drain the solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the mobile phase.

    • Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the product in a volatile solvent (e.g., DCM), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity solvent system, such as 5% ethyl acetate in hexanes.

    • Gradually increase the polarity of the mobile phase (e.g., to 10%, 15% ethyl acetate). A shallow gradient is key to resolving closely eluting spots.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with potassium permanganate or visualizing under UV light.

  • Isolation:

    • Combine the fractions containing the pure desired N1-isomer (typically the lower Rf spot on TLC).

    • Remove the solvent under reduced pressure to yield the purified product.

    • Confirm purity by ¹H NMR, LC-MS, and HPLC.

Question 2: My product has a persistent yellow or brown color, even after initial purification. How can I obtain a colorless or off-white solid?

Answer: This coloration is typically due to residual iodine (I₂) or other colored impurities from the iodination step. Direct iodination of the indazole ring often uses reagents like N-Iodosuccinimide (NIS) or I₂ with a base, which can leave behind colored byproducts.[6][7]

Recommended Action: Perform an aqueous workup using a reducing agent to quench residual iodine.

  • Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Wash the organic layer one to two times with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The iodine color should disappear as it is reduced to colorless iodide (I⁻).

  • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate the solution in vacuo.

This decolorized material can then be further purified by column chromatography or recrystallization as needed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect besides the N2-isomer?

A1: Besides the N2-isomer, you should be vigilant for:

  • Unreacted Starting Material: 6-Fluoro-1-methyl-1H-indazole. This is significantly less polar than the iodinated product and will elute much faster during column chromatography.

  • De-iodinated Product: The C-I bond can sometimes be labile. If you see the starting material reappearing after purification, consider storing the compound protected from light and at a reduced temperature (2-8°C).[8]

  • Residual Solvents: High boiling point solvents like DMF, if used in the reaction, can be difficult to remove. An aqueous workup and recrystallization can help reduce solvent impurities.

Compound Typical ¹H NMR (CDCl₃, δ ppm) Notes
This compound (Product) ~4.1 (s, 3H, N-CH₃), 7.0-7.8 (m, 3H, Ar-H)Desired N1-isomer.
6-Fluoro-3-iodo-2-methyl-2H-indazole (Impurity) ~4.3 (s, 3H, N-CH₃), 7.0-7.8 (m, 3H, Ar-H)N2-isomer, methyl singlet is typically downfield from the N1-isomer.
6-Fluoro-1-methyl-1H-indazole (Starting Material) ~4.1 (s, 3H, N-CH₃), 6.8-7.7 (m, 4H, Ar-H)Lacks the iodo-substitution, different aromatic splitting pattern.

Table 1: Diagnostic ¹H NMR signals for identifying common impurities.

Q2: Can I use an acid-base extraction to purify my product?

A2: An acid-base extraction is generally not effective for separating N1 and N2 isomers. Indazoles are weakly basic (pKa of the protonated species is ~1).[9] Both isomers will have very similar basicity and will likely extract together. However, an acidic wash (e.g., with dilute HCl) can be useful for removing more basic impurities, and a basic wash (e.g., with NaHCO₃) can remove acidic byproducts like succinimide (from NIS).

Q3: What is the best approach for developing a recrystallization protocol?

A3: A systematic solvent screen is the best approach.

  • Place a small amount of your impure material (10-20 mg) into several different test tubes.

  • Add a small amount of a single solvent to each tube (e.g., isopropanol, ethyl acetate, toluene, hexanes, acetonitrile).

  • Heat the mixtures to boiling. If the solid dissolves completely, it is a potential recrystallization solvent. If it doesn't dissolve, add more solvent in small portions until it does.

  • Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath.

  • Good crystals forming upon cooling indicate a promising solvent.

  • For this specific compound, consider single solvents like isopropanol or toluene, or mixed solvent systems like ethyl acetate/hexanes or DCM/hexanes.[10]

Visualized Workflows and Logic
General Purification Workflow

The following diagram outlines the standard decision-making process for purifying crude this compound.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., Na2S2O3 wash) crude->workup analysis Analyze Purity (TLC, NMR, LCMS) workup->analysis chrom Column Chromatography analysis->chrom Isomers or Multiple Impurities recryst Recrystallization analysis->recryst Minor Impurities or Large Scale final_product Pure Product (>98%) chrom->final_product recryst->final_product TroubleshootingTree start Analyze Crude Product (¹H NMR, TLC) q1 Two Methyl Singlets (N1/N2 Isomers)? start->q1 q2 Low Rf Spot (Starting Material)? q1->q2 No sol1 Optimize Separation: Flash Column Chromatography (shallow gradient) q1->sol1 Yes q3 Color or Baseline Material on TLC? q2->q3 No sol2 Drive reaction to completion. Separate via Column. q2->sol2 Yes sol3 Aqueous Wash with 10% Sodium Thiosulfate q3->sol3 Yes end_node Proceed to Final Purification Step q3->end_node No sol1->q2 sol2->q3 sol3->end_node

Caption: Troubleshooting decision tree for common impurity profiles.

References
  • Eureka | Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Retrieved from [Link]

  • Chem-Impex. (n.d.). 6-Fluoro-3-iodo-indazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Doi, T., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • National Center for Biotechnology Information. (n.d.). 6-iodo-1H-indazole. PubChem Compound Database. Retrieved from [Link]

  • YouTube. (2013, October 21). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

  • LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link]

  • YouTube. (2022, February 12). Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

Sources

Characterization of unexpected products in 6-Fluoro-3-iodo-1-methyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Fluoro-3-iodo-1-methyl-1H-indazole Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis and characterization of this important pharmaceutical intermediate.[1][2][3] Our goal is to equip you with the causal understanding and practical protocols necessary to identify, characterize, and mitigate the formation of unexpected products.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Regioselectivity During Iodination

Q: My reaction to iodinate 6-Fluoro-1-methyl-1H-indazole is yielding a mixture of products. My TLC and LC-MS show multiple spots/peaks with the same mass. What is happening and how can I fix it?

A: This is a classic case of poor regioselectivity during electrophilic aromatic substitution. The indazole ring has several positions susceptible to electrophilic attack. While the C3 position is generally favored for iodination, subtle variations in reaction conditions can lead to the formation of undesired isomers, primarily substitution at the C5 or C7 positions.

Causality: The directing effect of the substituents on the indazole ring governs the position of iodination. The pyrazole ring is electron-rich, and its fusion to the benzene ring influences the electron density at various carbon atoms. The N1-methyl group and the C6-fluoro group both modulate this distribution. Iodination is typically performed under basic conditions (e.g., KOH or K₂CO₃ with I₂ in DMF), which generates the indazolate anion.[4][5] This highly activated nucleophile can react at multiple sites, leading to a loss of selectivity.

  • Kinetic vs. Thermodynamic Control: Rapid, low-temperature reactions may favor one isomer (kinetic product), while higher temperatures or longer reaction times can allow for equilibration to the most stable isomer (thermodynamic product). The relative stability of the sigma-complex intermediates for attack at C3, C5, and C7 determines the product distribution.

Troubleshooting & Optimization Protocol:

  • Lower the Temperature: Start the reaction at 0 °C or even -10 °C before the dropwise addition of the iodinating agent. Maintain this temperature for several hours before slowly warming to room temperature.

  • Control Stoichiometry: Use a precise stoichiometry of iodine (e.g., 1.05-1.1 equivalents). Excess iodine can lead to di-iodination or other side reactions.

  • Choice of Base: A milder base, such as NaHCO₃, may offer better selectivity compared to strong bases like KOH, by reducing the concentration of the highly reactive indazolate anion.

  • Alternative Iodinating Agents: Consider using N-Iodosuccinimide (NIS) as a milder, more selective electrophilic iodine source.[6] It often provides better control over regiochemistry in sensitive heterocyclic systems.

Issue 2: N1 vs. N2 Isomer Formation During Methylation

Q: I am synthesizing the precursor, 6-Fluoro-1-methyl-1H-indazole, from 6-Fluoro-1H-indazole, but I am getting two distinct products. I suspect I have formed both the N1-methyl and N2-methyl isomers. How can I confirm this and favor the desired N1 isomer?

A: You are correct to suspect the formation of N-alkylation isomers. The alkylation of the indazole anion can occur at either the N1 or N2 position, and achieving high selectivity can be challenging. The ratio of N1 to N2 products is highly dependent on reaction conditions, including the base, solvent, and alkylating agent used.[7]

Causality & Mechanistic Insight: The formation of N1 and N2 isomers is a well-documented challenge in indazole chemistry.[8]

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is flanked by the fused benzene ring. Therefore, bulkier alkylating agents tend to favor N1 substitution.

  • Electronic Effects & Stability: The N1-substituted indazole is typically the thermodynamically more stable isomer.[8] Reactions run under conditions that allow for equilibrium will favor the N1 product. In contrast, kinetically controlled conditions (often at lower temperatures with strong bases and reactive electrophiles) can favor the N2 product, as the N2 lone pair is sometimes considered more accessible.[8]

  • Solvent and Counter-ion Effects: The choice of solvent and the counter-ion of the base can influence the site of alkylation by coordinating with the indazole anion and directing the approach of the electrophile.

Workflow for Isomer Control & Characterization:

G cluster_0 Phase 1: Reaction Optimization cluster_1 Phase 2: Product Characterization start Alkylation of 6-Fluoro-1H-indazole cond Reaction Conditions start->cond n1 Favor N1 Isomer (Thermodynamic) cond->n1 Use NaH in THF Weaker Base (K2CO3) Higher Temp n2 Favor N2 Isomer (Kinetic) cond->n2 Use KOH in DMF Stronger Base Lower Temp mix Mixture of N1/N2 Isomers n1->mix n2->mix nmr 2D NMR Analysis (HMBC) mix->nmr h_n1 N1-CH3 correlates to C3 & C7a nmr->h_n1 h_n2 N2-CH3 correlates to C3 nmr->h_n2

Caption: Workflow for controlling and characterizing N1/N2 methylation isomers.

Protocol for Selective N1-Alkylation: For thermodynamically controlled N1-alkylation, a combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly effective for achieving N1 selectivity.[7]

  • Preparation: To a stirred suspension of NaH (1.2 equiv.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 6-Fluoro-1H-indazole (1.0 equiv.) in THF dropwise.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.

Issue 3: Definitive Spectroscopic Characterization of Iodinated Isomers

Q: I've isolated an unexpected byproduct that has the correct mass for an iodinated product, but its ¹H NMR is different from the expected this compound. How do I confirm its structure?

A: Definitive structural elucidation requires a combination of 1D and 2D NMR techniques. The key is to use through-bond (HMBC) and through-space (NOESY/ROESY) correlations to unambiguously assign the positions of the substituents. While ¹²⁷I NMR is generally not feasible due to the quadrupolar nature of the nucleus yielding extremely broad signals, other nuclei provide all the necessary information.[9]

Systematic NMR Analysis Protocol:

  • Acquire High-Resolution Spectra: Obtain ¹H, ¹³C, ¹⁹F, and DEPT-135 spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10]

  • ¹H NMR Analysis: Carefully analyze the aromatic region. The coupling constants (J-values) between adjacent protons are highly informative. For a 6-fluoro substituted indazole, you can expect to see H-F coupling.

  • ¹³C NMR Analysis: The carbon directly attached to the iodine atom (C-I) will be significantly shifted upfield (to a lower ppm value) and often exhibits reduced intensity due to quadrupolar relaxation effects from the adjacent iodine.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this problem. It shows correlations between protons and carbons that are 2 or 3 bonds away.

    • For the desired N1-methyl, C3-iodo isomer: Look for a correlation from the N-CH₃ protons (~3.9 ppm) to the C3 carbon (which will be upfield, ~90-100 ppm) and the C7a bridgehead carbon.

    • For a potential C5-iodo isomer: The N-CH₃ protons will still correlate to C3 and C7a, but the proton and carbon chemical shifts in the benzene portion of the ring will be dramatically different. You would expect to find a proton at C7 that correlates to the C5 (C-I) carbon.

  • 2D NMR - NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space.

    • Look for a NOE between the N-CH₃ protons and the H7 proton. This spatial proximity is a hallmark of the N1-substituted indazole scaffold.

Comparative Spectroscopic Data (Expected Ranges):

IsomerKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signal (C-I) (δ, ppm)Key HMBC Correlation
3-Iodo (Desired) H4, H5, H7 in aromatic region~95 ppmN-CH₃ → C3
5-Iodo (Impurity) H4, H7 are doublets~88 ppmH4 → C5, H7 → C5
7-Iodo (Impurity) H4, H5 are doublets~92 ppmH5 → C7, N-CH₃ → C7a

Note: Exact chemical shifts are solvent and molecule dependent. This table provides expected trends.

References

  • Uddin, M. J., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Tetrahedron, 93, 132201. [Link]

  • Yue, D., et al. (2007). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 72(1), 227-233. [Link]

  • CN111040316A - Synthesis method of 6-iodine-1H-indazole. (2020).
  • Polo, C., et al. (2021). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Arkivoc, 2021(5), 1-11. [Link]

  • Khan, I., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14093-14113. [Link]

  • Patel, H., et al. (2023). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 6(1), 133-143. [Link]

  • Slepukhin, P. A., et al. (2020). Synthesis and transformations of perfluoroalkyl-containing 6,7-dihydro-1H-indazol-4(5H)-ones oximes. Russian Chemical Bulletin, 69(8), 1546-1558. [Link]

  • MySkinRecipes. (2026). 6-Fluoro-1-methyl-1H-indazole. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]

  • WO2006048745A1 - Methods for preparing indazole compounds. (2006).
  • Giraud, F., Anizon, F., & Moreau, P. (2015). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic Chemistry: An Indian Journal, 11(3), 99-114. [Link]

  • Smith, A. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Chemical Science, 15(8), 2828-2834. [Link]

  • He, Z., Li, H., & Li, Z. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(12), 4296–4299. [Link]

  • Reddy, V. P., et al. (2021). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. The Journal of Organic Chemistry, 86(17), 11796-11808. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 2(1), 30-38. [Link]

  • University of Ottawa. (n.d.). (127I) Iodine NMR. [Link]

Sources

Handling and safety precautions for 6-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Safe Handling and Experimental Troubleshooting

Welcome to the technical support center for 6-Fluoro-3-iodo-1-methyl-1H-indazole. This guide is intended for researchers, scientists, and drug development professionals who are working with this versatile synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to ensure both the integrity of your experiments and your safety in the laboratory.

Disclaimer: A comprehensive Material Safety Data Sheet (MSDS) for this compound (CAS No. 1257535-15-1) is not publicly available. The safety and handling information provided herein is extrapolated from data on structurally similar compounds, including 6-iodo-1H-indazole and 6-fluoro-3-iodo-1H-indazole.[1][2] It is imperative to treat this compound with the utmost care and to conduct a thorough risk assessment before commencing any experimental work.

PART 1: Core Safety Directives & Handling Protocols

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[3] Based on analogous compounds, it is prudent to assume it is also harmful if swallowed or inhaled, and can cause serious eye irritation.[1][2] Therefore, a stringent PPE policy is non-negotiable.

Minimum PPE Requirements:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Nitrile gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

  • Body Protection: A flame-retardant laboratory coat is essential. Ensure it is fully buttoned.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Expert Insight: The rationale for this level of PPE is the multifaceted hazard profile of halogenated aromatic heterocycles. The iodo- group can have toxicological effects, while the fluoro- substituent can alter the compound's metabolic profile. The indazole core itself is a bioactive scaffold.

Storage and Stability

Proper storage is critical to maintaining the integrity of this compound and preventing degradation.

ParameterRecommendationRationale
Temperature 2-8°CLower temperatures slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Light Protect from lightMany halogenated organic compounds are light-sensitive and can undergo photochemical decomposition.
Container Tightly sealed, amber glass vialPrevents exposure to air and light.

Incompatible Materials: Keep away from strong oxidizing agents and acid chlorides.[1]

PART 2: Troubleshooting Experimental Workflows

This section addresses common issues that may arise when using this compound in synthetic applications, particularly in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my reaction solvent. What do you recommend?

A1: This compound is a solid and may have limited solubility in non-polar solvents. For cross-coupling reactions like Suzuki or Sonogashira, polar aprotic solvents such as DMF, DMAc, or dioxane are generally effective. Gentle warming and sonication can aid dissolution. Always ensure the compound is fully dissolved before adding other reagents, especially catalysts, to avoid heterogeneous reaction mixtures that can lead to inconsistent results.

Q2: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the common pitfalls?

A2: Low yields in Suzuki-Miyaura couplings with iodo-indazoles can stem from several factors:

  • Catalyst Choice: While standard Pd(PPh₃)₄ can work, more electron-rich and sterically hindered phosphine ligands often improve catalytic activity. Consider using ligands like RuPhos or SPhos.

  • Base Selection: The choice of base is critical. Strong bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃. However, be aware that at high temperatures, strong bases can promote side reactions.[4]

  • Oxygen Contamination: Palladium catalysts are sensitive to oxygen. Ensure your reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period).

  • Water Content: While some water is often necessary for the transmetalation step, excessive water can lead to boronic acid decomposition. Use anhydrous solvents and add a controlled amount of water if required by the specific catalytic system.

Q3: I am observing a side product in my reaction that I cannot identify. Are there any known stability issues?

A3: While this compound is generally stable under recommended storage conditions, the indazole ring can be susceptible to ring-opening under certain conditions. For instance, treatment of 1-arylsulfonyl-3-iodo-1H-indazoles with a base at high temperatures can lead to ring-opening to form ortho-(arylsulfonylamino)benzonitriles.[4] Although your N-methyl group is less labile than an N-arylsulfonyl group, it is a possibility to consider if you are running your reaction under harsh basic conditions and high temperatures.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting a low-yielding Suzuki-Miyaura reaction.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling reagents Check Reagent Quality & Stoichiometry start->reagents 1. Verify Inputs degas Improve Degassing Protocol reagents->degas 2. Control Atmosphere catalyst Optimize Catalyst/Ligand System degas->catalyst 3. Enhance Catalysis base Screen Different Bases catalyst->base 4. Tune Basicity solvent Evaluate Solvent Effects base->solvent 5. Modify Environment temp Adjust Reaction Temperature solvent->temp 6. Optimize Conditions success Improved Yield temp->success

Caption: A stepwise guide to troubleshooting Suzuki-Miyaura reactions.

PART 3: Safe Disposal Protocol

The disposal of waste containing this compound must be handled with care due to its halogenated nature.

Waste Segregation and Disposal
  • Collect Waste: All waste materials containing this compound, including excess reagents, reaction mixtures, and contaminated consumables (e.g., gloves, weighing paper), should be collected in a dedicated, labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a full list of its contents, including "this compound".

  • Avoid Mixing: Do not mix iodine-containing waste with bleach, as this can generate toxic fumes.[5]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[6][7] Do not dispose of this compound down the drain or in regular trash.

Decontamination Procedure
  • Glassware: Rinse contaminated glassware with an appropriate organic solvent (e.g., acetone or ethyl acetate) and collect the rinsate in the designated hazardous waste container. Then, wash the glassware with soap and water.

  • Work Surfaces: Decontaminate work surfaces in the fume hood with a suitable solvent and wipe clean. Dispose of the wipes in the solid hazardous waste container.

PART 4: Visualizing the Safe Handling Workflow

This diagram illustrates the critical steps for safely handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Work in Fume Hood b->c d Weigh Compound Carefully c->d e Perform Experiment d->e f Decontaminate Glassware & Surfaces e->f g Segregate & Label Waste f->g h Arrange for Professional Disposal g->h

Caption: A comprehensive workflow for the safe handling of this compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351278, 6-Fluoroindole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17842350, 6-Fluoro-1H-indazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12991241, 6-iodo-1H-indazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

  • Vera, G., Diethelm, B., Terraza, C. A., & Recabarren, G. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • ResearchGate. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Iodine. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 6-Fluoro-3-iodo-1-methyl-1H-indazole and Other Halogenated Indazoles for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in numerous biologically active compounds.[1][2] This guide provides a comparative analysis of 6-fluoro-3-iodo-1-methyl-1H-indazole against other halogenated indazoles, offering insights into their synthetic utility, particularly in cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions on scaffold selection.

Introduction to Halogenated Indazoles as Synthetic Building Blocks

Halogenated indazoles are versatile intermediates in organic synthesis. The nature and position of the halogen atom significantly influence the molecule's reactivity and physicochemical properties. This allows for fine-tuning of molecular characteristics, a critical aspect of drug discovery and materials science.[1][3] The strategic placement of halogens provides a reactive handle for introducing molecular complexity through various cross-coupling reactions.[1]

This guide focuses on a comparative analysis of:

  • This compound : The primary subject, valued for the high reactivity of the C-I bond and the advantageous properties conferred by the fluorine atom.

  • 3-Bromo- and 3-Chloroindazoles : Common alternatives for comparison of C-X bond reactivity.

  • Other Halogenated Isomers : To illustrate the effect of halogen position on reactivity.

The Strategic Advantage of Fluorine in Drug Design

The inclusion of a fluorine atom in a drug candidate can profoundly enhance its pharmacokinetic and physicochemical profile.[3] Fluorine's high electronegativity can improve metabolic stability by blocking sites susceptible to oxidation and can also increase binding affinity to target proteins.[3][4] Furthermore, the presence of fluorine can be a useful analytical tool, for instance, in NMR spectroscopy for tracking metabolites.[5] In this compound, the 6-fluoro substituent is strategically positioned to modulate the electronic properties of the indazole ring system, potentially influencing biological activity and metabolic fate.[3][6]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactivity of the halogenated indazole in these reactions is paramount to its utility. The general order of reactivity for organohalides in reactions like the Suzuki-Miyaura coupling is I > Br > Cl.[7][8] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a widely used method for the functionalization of heterocyclic systems like indazoles.[9][10] The C3-functionalization of the indazole core is a key strategy in developing novel therapeutics.[10]

  • 3-Iodoindazoles : These are highly reactive substrates in Suzuki couplings, often proceeding under mild conditions with high yields.[10][11] The high reactivity of the C-I bond allows for a broader substrate scope and tolerance of various functional groups.

  • 3-Bromoindazoles : While less reactive than their iodo-counterparts, 3-bromoindazoles are still effective coupling partners in Suzuki reactions.[1] They often require more forcing reaction conditions, such as higher temperatures or more active catalyst systems.

  • 3-Chloroindazoles : Due to the strength of the C-Cl bond, these are the least reactive of the common haloindazoles.[8] Their successful coupling often necessitates the use of specialized, electron-rich ligands and stronger bases to facilitate the rate-determining oxidative addition step.[8]

Illustrative Reactivity Diagram:

G cluster_reactivity Relative Reactivity in Cross-Coupling C-I High Reactivity (e.g., 3-Iodoindazoles) C-Br Moderate Reactivity (e.g., 3-Bromoindazoles) C-I->C-Br Decreasing Reactivity C-Cl Low Reactivity (e.g., 3-Chloroindazoles) C-Br->C-Cl Decreasing Reactivity G cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Assemble Reaction B 2. Degas Mixture A->B Inert Atmosphere C 3. Add Catalyst B->C Under N2 D 4. Heat Reaction C->D Reflux E 5. Work-up D->E Quench & Extract F 6. Purify Product E->F Chromatography

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition and Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Bubble nitrogen gas through the mixture for 15 minutes to ensure an inert atmosphere.

  • Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-fluoro-1-methyl-3-phenyl-1H-indazole.

Conclusion and Recommendations

This compound stands out as a superior building block for the synthesis of complex indazole derivatives, particularly through palladium-catalyzed cross-coupling reactions. Its high reactivity allows for milder reaction conditions, shorter reaction times, and often higher yields compared to its bromo and chloro analogs. The presence of the 6-fluoro substituent offers the added advantage of potentially enhancing the pharmacological properties of the final compounds.

For researchers aiming for rapid diversification of the indazole scaffold with a wide range of coupling partners, this compound is the recommended choice. While 3-bromoindazoles remain a viable and more economical option for certain applications, the increased reactivity and potential for improved biological activity make the iodo-derivative a more strategic investment for complex and high-value targets. The use of 3-chloroindazoles should be reserved for instances where cost is the primary driver and the synthetic route can accommodate the more demanding reaction conditions required.

References

  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • MDPI. (2018, August 16). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The role of fluorine in medicinal chemistry. PubMed. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 27). The Versatility of Indazole Derivatives in Chemical Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 6-Fluoro-3-iodo-1-methyl-1H-indazole and Other Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its structural versatility and ability to interact with a wide range of biological targets have led to the development of numerous therapeutic agents with diverse pharmacological activities.[3] Indazole derivatives have demonstrated significant potential as anti-inflammatory, antibacterial, antileishmanial, and notably, as anticancer agents.[2][4] Several FDA-approved drugs, such as the kinase inhibitors axitinib and pazopanib, feature the indazole core, highlighting its clinical significance in oncology.[3]

The biological activity of indazole derivatives can be finely tuned by substitutions on the indazole ring. This guide focuses on 6-fluoro-3-iodo-1-methyl-1H-indazole, a derivative with a unique combination of substituents: a fluorine atom at the 6-position, an iodine atom at the 3-position, and a methyl group at the N1-position of the pyrazole ring. These features are strategically incorporated to enhance its potential as a therapeutic agent. The fluorine atom can improve metabolic stability and binding affinity, the iodine atom serves as a versatile handle for further chemical modifications through cross-coupling reactions, and the N1-methylation can influence solubility and target engagement.[5][6]

This guide will delve into a comparative analysis of this compound against other indazole derivatives, exploring how variations in their chemical structures translate to differences in their biological activities.

Comparative Biological Activity: A Focus on Anticancer Properties

The primary therapeutic application of many indazole derivatives lies in oncology. Their mechanism of action often involves the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

The Impact of Substitution on Anticancer Potency

The following table summarizes the in vitro antiproliferative activity (IC50 values) of a selection of indazole derivatives against various human cancer cell lines. This data, compiled from multiple studies, allows for a comparative assessment of their potency. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

CompoundR1-SubstituentR3-SubstituentR6-SubstituentCancer Cell LineIC50 (µM)Reference
Compound A -CH3-I-FNot Available--
Compound B-H-NH2-HK562>10[7]
Compound C-HVaries-Br4T10.23[8]
Compound D-HVaries-BrMCF-70.34[8]
Compound E-H-NH2VariesK5625.15[7][9]
Compound F-H-NH2VariesA5496.97[7]
Compound G-H-NH2VariesPC-35.25[7]
Compound H-H-NH2VariesHepG23.32[7]

Note: Compound A represents this compound. Specific IC50 data for this compound was not available in the searched literature, highlighting a gap for future research.

Analysis of Structure-Activity Relationships (SAR):

  • N1-Methylation: The introduction of a methyl group at the N1 position can significantly impact the biological activity of indazole derivatives. While specific data for this compound is lacking, studies on related N1-methylated indazoles suggest that this modification can alter the compound's conformation and its ability to fit into the binding pocket of target proteins. In some cases, N1-methylation has been shown to enhance potency, while in others, it may be detrimental. A comparative study of methylated versus non-methylated 3-iodo-indazoles would be highly valuable to elucidate this effect.[10]

  • Halogenation at C6: The presence of a fluorine atom at the 6-position is a common feature in many bioactive indazole derivatives. Fluorine's high electronegativity and small size can lead to improved binding affinity with target enzymes and enhanced metabolic stability, often resulting in increased potency.[11][12] The data for compounds C and D, which have a bromine at the 6-position, show potent anticancer activity, suggesting that halogenation at this position is generally favorable.

  • Substitution at C3: The 3-position of the indazole ring is a critical site for modification and interaction with biological targets. The presence of an iodine atom in this compound makes it a key intermediate for the synthesis of more complex molecules through reactions like Suzuki or Sonogashira coupling.[5][6] This allows for the introduction of various functional groups to optimize target engagement and pharmacological properties. For instance, many potent indazole-based kinase inhibitors feature elaborate substituents at the C3 position.

Experimental Methodologies for Assessing Biological Activity

To ensure the scientific integrity and reproducibility of the findings, it is crucial to employ validated and well-documented experimental protocols. The following sections detail the standard methodologies used to evaluate the anticancer activity of indazole derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., A549, K562, PC-3, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: The indazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. The cells are then incubated with the compounds for a specified period, typically 48 or 72 hours.[7]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.[7]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 490 nm.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Indazole Derivatives (various conc.) B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 490 nm G->H I Calculate IC50 Value H->I

Caption: Workflow of the MTT assay for determining cell viability.

Cell Apoptosis Analysis by Flow Cytometry

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

Protocol:

  • Cell Treatment: Cancer cells are treated with the indazole derivative at its IC50 concentration for 24-48 hours.[7]

  • Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes.[7]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Data Interpretation: The results are typically displayed as a quadrant plot, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Analysis_Workflow A Treat Cancer Cells with Indazole Derivative B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and PI B->C D Analyze by Flow Cytometry C->D E Quantify Apoptotic Cell Population D->E

Caption: Workflow for apoptosis analysis using flow cytometry.

Kinase Inhibition Assay

To determine the specific molecular target of an indazole derivative, in vitro kinase inhibition assays are performed. These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Assay Setup: The assay is typically performed in a 96-well or 384-well plate format. The reaction mixture contains the purified recombinant kinase, a specific substrate (peptide or protein), ATP, and the indazole derivative at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.

  • Detection of Kinase Activity: The amount of phosphorylated substrate is quantified using various detection methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activity of this compound in the context of other indazole derivatives, with a particular focus on their anticancer potential. The indazole scaffold is a highly valuable platform for the development of novel therapeutic agents. The strategic placement of substituents, such as the N1-methyl group, the 6-fluoro atom, and the 3-iodo group, plays a crucial role in modulating the pharmacological properties of these compounds.

While a significant body of research exists on the anticancer activities of indazole derivatives, a direct, comprehensive comparative study of this compound is notably absent from the current literature. Future research should focus on synthesizing this compound and evaluating its biological activity against a panel of cancer cell lines and kinases alongside other structurally related indazole derivatives under standardized conditions. Such studies will provide a clearer understanding of its structure-activity relationship and its potential as a lead compound for the development of new and more effective anticancer drugs.

References

  • MySkinRecipes. 6-bromo-5-fluoro-3-iodo-1H-indazole. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686. [Link]

  • The Journal of Medical Research. (2020). Comparative Study of the Phytochemical and Bio-activities of the Essential Oils from Ripe and Unripe Seeds of Azadirachta indica. [Link]

  • Richards, S. A., Ritson, D. J., & Rutt, A. J. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS chemical biology, 16(6), 1049–1058. [Link]

  • MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Zhang, Y., Song, H., Zhang, Y., & Li, D. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15937-15946. [Link]

  • PubMed. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]

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  • Google Patents.
  • National Center for Biotechnology Information. Comparative Performance of Methylation Array and Bisulfite Sequencing in Ovarian Tissue Samples and Cervical Swabs. [Link]

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  • ResearchGate. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. [Link]

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  • National Center for Biotechnology Information. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

  • MDPI. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

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  • PubMed. Comparative study of ortho- and meta-nitrated inhibitors of catechol-O-methyltransferase: interactions with the active site and regioselectivity of O-methylation. [Link]

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  • PubMed. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. [Link]

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A Comparative Guide to the Reactivity of 3-Iodo vs. 3-Bromoindazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged structure, particularly at the 3-position, is a critical step in the discovery and development of new drugs. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This guide provides an in-depth comparison of the reactivity of two common precursors, 3-iodoindazoles and 3-bromoindazoles, in three key cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. By understanding the nuances of their reactivity, researchers can make more informed decisions in their synthetic strategies, leading to optimized reaction conditions and improved outcomes.

The Decisive Role of the Halogen: A Fundamental Reactivity Comparison

The choice between an iodo or bromo substituent at the 3-position of the indazole ring has significant implications for its reactivity in palladium-catalyzed cross-coupling reactions. This difference is fundamentally rooted in the bond dissociation energies of the carbon-halogen bonds. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, making the oxidative addition of the palladium catalyst to the C-I bond a more facile and often faster process. This initial oxidative addition is typically the rate-determining step in the catalytic cycles of these reactions.

The general trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:

Aryl-I > Aryl-Br > Aryl-Cl > Aryl-F

This translates to several practical advantages for using 3-iodoindazoles over their 3-bromo counterparts:

  • Milder Reaction Conditions: 3-Iodoindazoles often react at lower temperatures and require less forcing conditions.

  • Lower Catalyst Loadings: The higher reactivity of the C-I bond can allow for the use of smaller amounts of the expensive palladium catalyst.

  • Faster Reaction Times: Reactions with 3-iodoindazoles typically proceed more quickly to completion.

However, the higher cost and potentially lower stability of some iodo compounds can make 3-bromoindazoles a more practical choice in certain large-scale applications, provided the reaction conditions can be optimized to achieve satisfactory results.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of indazole chemistry, it is widely used to introduce aryl, heteroaryl, and vinyl groups at the 3-position.

Reactivity Comparison

Experimental evidence consistently demonstrates the superior reactivity of 3-iodoindazoles in Suzuki-Miyaura couplings. For instance, the coupling of N-protected 3-iodoindazole with various boronic acids often proceeds to high yields under milder conditions and in shorter reaction times compared to the corresponding 3-bromoindazole.

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Boc-3-iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃THF/H₂O80292[1]
N-Butyl-3-bromo-1H-indazole-carboxamidePhenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O1001285[2]
6-Bromo-3-iodo-1H-indazole(E)-3,5-dimethoxystyryl boronic acid pinacol esterPd(dppf)Cl₂ (5)Cs₂CO₃Dioxane/H₂O100875[3]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃DME80288[4][5]

This table is a compilation of data from multiple sources and reaction conditions may not be directly comparable.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Heck Coupling: Vinylation of the Indazole Core

The Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of an unsaturated halide with an alkene. This reaction is particularly useful for introducing vinyl groups, such as acrylates, onto the indazole scaffold, which can then be further elaborated.

Reactivity Comparison

Similar to the Suzuki-Miyaura coupling, 3-iodoindazoles exhibit higher reactivity in Heck reactions. They often require lower temperatures and can provide higher yields in shorter reaction times compared to 3-bromoindazoles, which may necessitate more forcing conditions and can be prone to side reactions like dehalogenation.

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Boc-3-iodo-1H-indazoleMethyl acrylatePdCl₂(dppf) (cat.)TEADMF50262[6]
3-Bromo-1-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂ (5)TEA-120 (ball mill)153[7]
IodobenzeneMethyl acrylatePd(II) complex (cat.)Et₃NCH₃CN80-High[8][9]
BromoanisoleAcrylatesPd(II) complex (cat.)-----[10]

This table is a compilation of data from multiple sources and reaction conditions may not be directly comparable.

Mechanistic Insight: The Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Carbopalladation Carbopalladation Ar-Pd(II)-X(L2)->Carbopalladation R-CH=CH2 R-CH2-CH(Ar)-Pd(II)-X(L2) R-CH2-CH(Ar)-Pd(II)-X(L2) Carbopalladation->R-CH2-CH(Ar)-Pd(II)-X(L2) Beta-Hydride\nElimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-X(L2)->Beta-Hydride\nElimination Beta-Hydride\nElimination->Pd(0)L2 Ar-CH=CH-R + HX

Caption: Catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide array of amines. This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamine-containing compounds.

Reactivity Comparison

The trend of higher reactivity for 3-iodoindazoles continues in the Buchwald-Hartwig amination. The greater ease of oxidative addition of the C-I bond allows for the use of a broader range of amines, including less nucleophilic ones, under milder conditions. 3-Bromoindazoles can also be effective substrates, but often require more specialized and bulky phosphine ligands, stronger bases, and higher temperatures to achieve comparable yields.

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodo-3-methyl-1H-indazoleAnilinePd₂(dba)₃ (2)BrettPhos (4)LiHMDSTHF651685[11]
6-Bromo-1-methyl-1H-indazol-3-yl piperidine-2,6-dioneBenzylaminePd₂(dba)₃ (10)XPhos (20)K₃PO₄Dioxane1101686[12]
4-Bromo-1H-imidazoleAnilinePd₂(dba)₃ (5)L3 (15)NaOtBuDioxane1101875[13]

This table is a compilation of data from multiple sources and reaction conditions may not be directly comparable.

Mechanistic Insight: The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L2)->Amine\nCoordination R'R''NH [Ar-Pd(II)-X(L2)(HNR'R'')]^+ [Ar-Pd(II)-X(L2)(HNR'R'')]^+ Amine\nCoordination->[Ar-Pd(II)-X(L2)(HNR'R'')]^+ Deprotonation Deprotonation [Ar-Pd(II)-X(L2)(HNR'R'')]^+->Deprotonation Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

To ensure the practical application of this guide, detailed, step-by-step methodologies for the synthesis of the starting materials and representative cross-coupling reactions are provided below.

Synthesis of 3-Haloindazoles

Protocol 1: Synthesis of 3-Iodo-1H-indazole [1]

  • To a solution of 1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq).

  • Slowly add a solution of iodine (1.5 eq) in DMF to the mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃ to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-iodo-1H-indazole.

Protocol 2: Synthesis of 3-Bromo-5-nitro-1H-indazole [14]

  • In a reaction vessel under a nitrogen atmosphere, dissolve 5-nitro-1H-indazole (1.0 eq) in DMF.

  • Cool the solution to -5 °C.

  • Slowly add a solution of bromine (1.1 eq) in DMF, maintaining the temperature at -5 °C.

  • After the addition is complete, stir the mixture at 0 to -5 °C for 1 hour.

  • Slowly warm the reaction to 35-40 °C and stir for 11 hours.

  • Pour the reaction mixture into ice water and stir for 1 hour to precipitate the crude product.

  • Filter the crude product and recrystallize from an ethanol/water mixture to obtain pure 3-bromo-5-nitro-1H-indazole.

N-Protection of 3-Haloindazoles

For many cross-coupling reactions, protection of the N-H of the indazole is crucial to prevent side reactions.[15] The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group.

Protocol 3: N-Boc Protection of 3-Iodo-1H-indazole [15]

  • To a solution of 3-iodo-1H-indazole (1.0 eq) in a suitable solvent (e.g., THF or DCM), add triethylamine (1.2 eq) and a catalytic amount of DMAP.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford N-Boc-3-iodo-1H-indazole.

Representative Cross-Coupling Protocols

Protocol 4: Suzuki-Miyaura Coupling of N-Boc-3-iodo-1H-indazole [1]

  • In a reaction vessel, combine N-Boc-3-iodo-1H-indazole (1.0 eq), the desired boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a 4:1 mixture of THF and water.

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 3-aryl-1H-indazole product.

Protocol 5: Heck Coupling of N-Boc-3-iodo-1H-indazole with Methyl Acrylate [6]

  • To a solution of N-Boc-3-iodo-1H-indazole (1.0 eq) in DMF, add methyl acrylate (1.5 eq), PdCl₂(dppf) (catalytic amount), TBAI (catalytic amount), and triethylamine (2.0 eq).

  • Heat the reaction mixture to 50 °C and stir for 2 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 6: Buchwald-Hartwig Amination of 3-Bromo-1-methyl-1H-indazole [12]

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 3-bromo-1-methyl-1H-indazole derivative (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.1 eq), XPhos (0.2 eq), and K₃PO₄ (2.0 eq).

  • Add anhydrous dioxane as the solvent.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate.

  • Purify the residue by column chromatography to yield the 3-aminoindazole product.

Conclusion

The choice between 3-iodo- and 3-bromoindazoles as precursors for cross-coupling reactions is a strategic one, dictated by a balance of reactivity, cost, and the specific requirements of the synthetic target. 3-Iodoindazoles are generally the more reactive partners, allowing for milder reaction conditions, lower catalyst loadings, and faster reaction times. This makes them particularly advantageous in complex syntheses where preserving sensitive functional groups is critical. Conversely, 3-bromoindazoles, while less reactive, are often more cost-effective and may be preferred for large-scale syntheses where reaction optimization can overcome their lower intrinsic reactivity. A thorough understanding of the principles outlined in this guide will empower researchers to design more efficient and robust synthetic routes towards novel indazole-based molecules with therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. [URL: https://www.benchchem.com/product/b1613967]
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole. [URL: https://www.benchchem.com/product/b1613967]
  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. (2014). Google Patents. [URL: https://patents.google.
  • ChemicalBook. (n.d.). 3-BROMO-4-FLUORO (1H)INDAZOLE synthesis. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82630805.htm]
  • ChemicalBook. (n.d.). 3-BROMO-7-AMINO (1H)INDAZOLE synthesis. [URL: https://www.chemicalbook.com/synthesis/29031-20-1.html]
  • BenchChem. (2025). 3-Iodo-6-methyl-5-nitro-1H-indazole as an intermediate in organic synthesis. [URL: https://www.benchchem.com/product/b1613967]
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules. [URL: https://www.mdpi.com/1420-3049/28/7/2911]
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01821a]
  • Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. (2000). Tetrahedron Letters. [URL: https://www.researchgate.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (2013). Letters in Organic Chemistry. [URL: https://www.researchgate.net/publication/262577715_Microwave-assisted_Suzuki-Miyaura_Cross-Coupling_of_Free_NH_3-Bromoindazoles]
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). Molecules. [URL: https://www.mdpi.com/1420-3049/23/8/2043]
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/14/99]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules. [URL: https://www.mdpi.com/1420-3049/17/4/4433]
  • Preparation of 1H-Indazole-3-carbonitrile. (2020). Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v97p0314]
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). Molecules. [URL: https://www.mdpi.com/1420-3049/29/12/2705]
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives. [URL: https://www.benchchem.com/product/b1613967]
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). ResearchGate. [URL: https://www.researchgate.net/publication/369460517_The_C-3_Functionalization_of_1H-Indazole_through_Suzuki-Miyaura_Cross-Coupling_Catalyzed_by_a_Ferrocene-Based_Divalent_Palladium_Complex_Immobilized_over_Ionic_Liquid_as_Well_as_Theoretical_Ins]
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. [URL: https://www.benchchem.com/product/b1613967]
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [URL: https://en.wikipedia.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00322]
  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. (2021). ResearchGate. [URL: https://www.researchgate.net/figure/Bond-dissociation-energy-KJ-mol-1-of-C-X-X-I-Br-Cl-F-bond-of-aryl-halides_fig1_352718165]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03942a]
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-6-(trifluoromethyl)-1H-indazole. [URL: https://www.benchchem.com/product/b1613967]
  • Learning outcome 3.4.3 An introduction to bond energy and bond length. (n.d.). Chemguide. [URL: https://www.chemguide.co.uk/CIE/learning/a2/343-bond-energy-and-length.html]
  • Application Note – N-Boc protection. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2010). ACS Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2925188/]
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. (2020). RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra06473a]
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). Organic & Biomolecular Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6062228/]
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (2015). The Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4578502/]
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3894982/]
  • Photodissociation of aryl and aryl-alkyl halides at 193 nm: Fragment translational energy distributions. (1991). The Journal of Chemical Physics. [URL: https://aip.
  • Heck Reaction—State of the Art. (2015). Catalysts. [URL: https://www.mdpi.com/2073-4344/5/3/1307]
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra06473a/unauth]
  • Heck coupling reaction between bromo/iodoanisoles and acrylates. (2018). ResearchGate. [URL: https://www.researchgate.
  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... (2012). ResearchGate. [URL: https://www.researchgate.net/figure/Screening-of-palladium-catalysts-for-the-Suzuki-coupling-of-5-bromo-1-ethyl-1H-indazole_tbl1_230601952]
  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. (2017). Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob02220h]
  • Heck coupling reactions a of iodobenzene with methyl acrylate catalysed with complexes I, II, and IV. (2012). ResearchGate. [URL: https://www.researchgate.net/figure/Heck-coupling-reactions-a-of-iodobenzene-with-methyl-acrylate-catalysed-with-complexes-I_tbl5_285031649]
  • Heck coupling reaction of aryl bromide with methyl acrylate. (2016). ResearchGate. [URL: https://www.researchgate.
  • Heck coupling reaction of iodobenzene with methyl acrylate. (2012). ResearchGate. [URL: https://www.researchgate.
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Spectroscopic analysis of 6-Fluoro-3-iodo-1-methyl-1H-indazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the development of indazole-based kinase inhibitors and CNS agents, the methylation of 6-fluoro-3-iodo-1H-indazole presents a classic but deceptive regioselectivity problem. While the target is typically the N1-methyl isomer (1H-indazole) , the reaction frequently yields the thermodynamically less stable but kinetically accessible N2-methyl isomer (2H-indazole) as a significant impurity (often 10–30% depending on base/solvent).

The Critical Analytical Gap: Standard diagnostic rules for indazoles rely on Nuclear Overhauser Effect (NOE) correlations between the N-methyl group and the proton at position 3 (H3). However, in 6-Fluoro-3-iodo-1-methyl-1H-indazole , position 3 is occupied by Iodine.[1] The "H3 diagnostic" is impossible.

This guide outlines a robust, self-validating spectroscopic workflow to definitively distinguish the N1-target from the N2-impurity without relying on the missing H3 proton.

Comparative Spectroscopic Analysis

The differentiation relies on a "Triangulation Method" combining


C Chemical Shifts, 

F-Coupling patterns, and specific NOE contacts at the H7 position.
A. H and C NMR Fingerprinting

The most reliable quantitative differentiator is the


C chemical shift of the N-methyl carbon.
FeatureTarget: N1-Isomer (1-Methyl)Alternative: N2-Isomer (2-Methyl)Diagnostic Value
N-Me (

C)

35.0 – 37.0 ppm

40.0 – 42.5 ppm
High (Definitive) .[1] N2-methyl is consistently downfield due to adjacent nodal plane electronics.[1]
N-Me (

H)

3.95 – 4.05 ppm

4.10 – 4.25 ppm
Moderate.[1] N2 is usually downfield, but solvent effects (CDCl

vs DMSO-

) can cause overlap.[1]
C3 (

C)

~90 – 100 ppm (C-I)

~85 – 95 ppm (C-I)
Low.[1] The heavy atom effect (Iodine) shields C3 in both, making differentiation difficult.[1]
H7 (

H)

~7.1 – 7.3 ppm (dd)

~7.0 – 7.2 ppm (dd)
Moderate.[1] H7 in N1 is spatially closer to the anisotropic cone of the N-Me group.
B. The "Silent Zone" NOE Analysis

Since H3 is absent, we must look for the presence of the N1-H7 interaction vs. the absence of any ring-proton interaction for N2.

  • N1-Isomer: Strong NOE correlation between N-Me and H7 .[1] Note that H7 is a doublet of doublets (coupling to F6 and H5).[1]

  • N2-Isomer: The N-Me group points toward C3 (Iodine) and N1 (Lone Pair).[1] No strong NOE to any aromatic proton. It effectively sits in a "silent zone."[1]

C. F NMR Signatures

While


F shifts are similar (

-110 to -115 ppm), the carbon-fluorine coupling (

)
in

C NMR provides structural confirmation of the core scaffold.[1]
  • C6 (ipso): Doublet,

    
     Hz.[1]
    
  • C5/C7 (ortho): Doublet,

    
     Hz.[1]
    

Experimental Workflow & Decision Tree

The following diagram illustrates the critical decision pathways during the synthesis and purification process.

IndazoleWorkflow Start Crude Reaction Mixture (Methylation of 6-F-3-I-indazole) TLC TLC / LC-MS Check (Look for 2 spots/peaks) Start->TLC Isolation Column Chromatography (N1 is usually less polar) TLC->Isolation NMR_H1 1H NMR Analysis Isolation->NMR_H1 NMR_C13 13C NMR Analysis (Focus: 30-50 ppm region) NMR_H1->NMR_C13 Decision Is N-Me Carbon > 40 ppm? NMR_C13->Decision NOESY 1D NOE / 2D NOESY Res_N2 Identify as N2-Isomer (Impurity) Decision->Res_N2 Yes (>40 ppm) Check_NOE Check NOE: N-Me to H7? Decision->Check_NOE No (<38 ppm) Res_N1 CONFIRMED TARGET N1-Isomer Check_NOE->Res_N1 Positive NOE Ambiguous Ambiguous (Re-purify / X-Ray) Check_NOE->Ambiguous No NOE

Caption: Analytical workflow for distinguishing N1 vs. N2 regioisomers. The


C shift is the primary gatekeeper, validated by NOE.

Detailed Experimental Protocols

Protocol A: Synthesis & Isolation (Micro-scale)

Note: This protocol favors thermodynamic control to maximize the N1 isomer.

  • Reactants: Dissolve 6-fluoro-3-iodo-1H-indazole (1.0 eq) in anhydrous THF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min (Solution turns yellow/orange anion).

  • Alkylation: Add MeI (1.1 eq) dropwise.[1] Warm to RT and stir for 2 hours.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.[1][2]
    
  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

    • Observation: The N1-isomer typically elutes second (more polar) or first (less polar) depending strictly on the stationary phase interaction, but in standard silica, N1 is often slightly less polar than N2 due to the lone pair availability, though this varies. Do not rely solely on Rf. Rely on NMR.

Protocol B: Diagnostic NMR Setup
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for sharper peaks and better solubility of iodo-indazoles.[1]
  • Concentration: 10 mg in 0.6 mL.[1]

  • Pulse Sequence:

    • Run standard

      
      H (16 scans).[1]
      
    • Run

      
      C (512 scans) – Ensure sufficient S/N to see the C-F splittings.[1]
      
    • Run 1D-NOESY : Irradiate the N-Me singlet.

      • Result: Look for enhancement at ~7.2 ppm (H7).

Structural Visualization: The "Missing H3" Logic

The diagram below visualizes the spatial constraints that make the N1 identification unique for this specific 3-iodo analog.

NOE_Logic cluster_legend Diagnostic Key N_Me N-Methyl Group H7 H7 Proton (d, J~9Hz) N_Me->H7 Strong NOE (N1-Isomer Only) I3 C3-Iodine (NO PROTON) N_Me->I3 Steric Clash No NMR Signal Key1 N1-Isomer: Signal to H7 Key2 N2-Isomer: SILENT (No H3)

Caption: NOE connectivity map. The N2 isomer lacks a proximal proton (H3 is replaced by Iodine), creating a diagnostic "silent" NOE spectrum.

References

  • Lier, F. et al. "Regioselective Alkylation of Indazoles: Thermodynamic vs Kinetic Control."[1] Journal of Organic Chemistry, 2002.[1] (Establishes the thermodynamic preference for N1 alkylation using NaH).

  • Claramunt, R. M. et al. "The problem of the tautomerism of indazoles: NMR and X-ray."[1] Arkivoc, 2006.[1] (The definitive guide on using

    
    C chemical shifts—N136ppm vs N240ppm—for indazole differentiation).
    
  • Vedsø, P. et al. "Regiochemistry in the alkylation of indazoles."[1] Tetrahedron, 1999.[1] (Discusses steric effects of C3 substituents on methylation ratios).

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1] (Reference for choosing the correct base strength for deprotonation).

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A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 6-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel heterocyclic compounds such as 6-Fluoro-3-iodo-1-methyl-1H-indazole, a key intermediate in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound. We will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to ensure the trustworthiness and scientific integrity of your analytical approach.

The Significance of Purity for this compound

This compound is a structurally complex molecule, and its synthesis can lead to a variety of impurities. These can include unreacted starting materials, intermediates, byproducts from side reactions, and degradation products.[1] The presence of these impurities, even in trace amounts, can have significant consequences, potentially altering the compound's pharmacological activity, toxicity profile, and stability. Therefore, a robust and validated analytical method is essential to ensure the quality and consistency of the synthesized material.

Understanding the Synthetic Landscape: A Precursor to Impurity Profiling

A thorough understanding of the synthetic route is crucial for predicting potential impurities. The synthesis of this compound likely involves a multi-step process, including the formation of the indazole core, followed by fluorination, iodination, and methylation.

A plausible synthetic pathway could start from a substituted aniline, followed by diazotization and cyclization to form the indazole ring. Subsequent halogenation and methylation would then yield the final product. Given this, potential impurities can be categorized as follows:

  • Starting Material Impurities: Unreacted precursors such as a fluoro-substituted aniline or a non-methylated indazole.

  • Reagent-Related Impurities: Residual iodinating agents (e.g., N-iodosuccinimide) or methylating agents (e.g., dimethyl sulfate, methyl iodide).[2]

  • Process-Related Impurities (Byproducts):

    • Regioisomers: Methylation of the indazole nitrogen can occur at either the N1 or N2 position, leading to the formation of the 2-methyl isomer as a significant impurity.[3] The ratio of these isomers can be influenced by reaction conditions such as the base and solvent used.[4]

    • Di-iodinated species: Over-iodination can lead to the formation of di-iodo-indazole derivatives.

    • Dehalogenated impurities: The loss of iodine or fluorine atoms can result in the formation of de-iodinated or de-fluorinated impurities, which can be challenging to separate from the main compound.[5]

  • Degradation Products: The compound may degrade under stress conditions such as acid, base, oxidation, heat, or light.[6]

Comparative Analysis of HPLC Methodologies

Reversed-phase HPLC (RP-HPLC) is the most common and versatile technique for the purity assessment of small molecules like this compound.[7] The choice of stationary phase, mobile phase, and detection parameters significantly impacts the separation efficiency and sensitivity of the method.

Stationary Phase Selection: The Heart of the Separation

The selection of the HPLC column is critical for achieving optimal separation of the target compound from its potential impurities.

Stationary PhaseAdvantagesDisadvantagesSuitability for this compound
C18 (Octadecyl Silane) Highly hydrophobic, excellent retention for non-polar to moderately polar compounds, widely available.Can exhibit strong retention for very hydrophobic compounds, may show poor peak shape for basic compounds due to silanol interactions.A good starting point. Provides strong retention for the aromatic indazole core. End-capped C18 columns are recommended to minimize peak tailing.
C8 (Octyl Silane) Less hydrophobic than C18, provides shorter retention times for hydrophobic compounds.May not provide sufficient retention for more polar impurities.A viable alternative if retention on a C18 column is too strong, leading to excessively long run times.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with aromatic analytes.May have lower hydrolytic stability compared to C18 phases.Highly recommended for this analysis. The phenyl stationary phase can provide unique selectivity for separating the aromatic indazole and its halogenated impurities.
Pentafluorophenyl (PFP) Provides unique selectivity for halogenated compounds and isomers due to dipole-dipole, π-π, and ion-exchange interactions.Can be more expensive and less commonly available than C18 columns.An excellent choice for resolving positional isomers and dehalogenated impurities, which can be challenging to separate on traditional C18 columns.

Expert Recommendation: For the initial method development, a C18 column is a pragmatic choice due to its versatility. However, for a more robust method capable of resolving critical isomeric and halogenated impurities, a Phenyl-Hexyl or a PFP column should be evaluated.

Mobile Phase Optimization: Fine-Tuning the Separation

The mobile phase composition is adjusted to achieve the desired retention and resolution. A typical mobile phase for RP-HPLC consists of an aqueous component (often with a buffer or acid modifier) and an organic solvent.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of aromatic compounds as it often provides better peak shapes and lower UV cutoff.

  • Aqueous Phase:

    • Acidic Modifier: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress the ionization of residual silanols on the stationary phase, leading to improved peak shapes for the basic indazole ring.

    • Buffer: For methods requiring precise pH control, a buffer such as ammonium acetate or phosphate buffer can be used. This is particularly important for ensuring method robustness and reproducibility.

Gradient vs. Isocratic Elution:

  • Isocratic elution (constant mobile phase composition) is simpler but may not be suitable for separating a complex mixture of impurities with a wide range of polarities.

  • Gradient elution (varying mobile phase composition) is generally preferred for purity analysis as it allows for the elution of both polar and non-polar impurities within a reasonable timeframe while maintaining good peak shapes.

Experimental Protocol: A Validated Approach to Purity Assessment

This section provides a detailed, step-by-step protocol for a stability-indicating RP-HPLC method for the purity assessment of this compound. This protocol is designed to be a self-validating system, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines.[8]

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of this compound of known purity.

  • HPLC grade acetonitrile, water, and formic acid.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good initial retention and is widely available.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a suitable organic modifier.
Gradient Program Time (min)%B
030
2090
2590
25.130
3030
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak shapes.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; a PDA detector is recommended to assess peak purity and identify the optimal wavelength.
Injection Volume 10 µLA typical injection volume.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
Sample Preparation
  • Standard Solution (for system suitability and quantification): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the synthesized this compound and dissolve it in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria should be in accordance with ICH guidelines, typically:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative standard deviation (RSD) of peak area and retention time: ≤ 2.0%

Data Analysis and Purity Calculation

The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of main peak / Total area of all peaks) x 100

Visualizing the Workflow

HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Reference Standard Solution sys_suit System Suitability Test (Inject Standard) prep_std->sys_suit prep_sample Prepare Synthesized Sample Solution analysis Inject Sample Solution prep_sample->analysis sys_suit->analysis If passes integration Chromatogram Integration analysis->integration purity_calc Purity Calculation (% Area) integration->purity_calc report Generate Report purity_calc->report Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation acid Acid Hydrolysis hplc_analysis HPLC Analysis of Stressed Samples acid->hplc_analysis base Base Hydrolysis base->hplc_analysis oxidation Oxidation oxidation->hplc_analysis thermal Thermal thermal->hplc_analysis photo Photolytic photo->hplc_analysis peak_purity Peak Purity Assessment (PDA Detector) hplc_analysis->peak_purity resolution Resolution Check peak_purity->resolution validation Method is Stability-Indicating resolution->validation If all degradants are resolved

Caption: Logic Flow for Forced Degradation Studies.

Comparative Data and Interpretation

The following table presents hypothetical data comparing the performance of C18 and PFP columns for the purity analysis of a synthesized batch of this compound, which is known to contain the 2-methyl regioisomer and a de-iodinated impurity.

ParameterC18 ColumnPFP ColumnInterpretation
Retention Time (Main Peak) 15.2 min12.8 minThe PFP column provides slightly less retention for the main compound.
Resolution (Main Peak / 2-Methyl Isomer) 1.32.5The PFP column provides significantly better resolution of the critical regioisomeric impurity. A resolution of >1.5 is generally desired.
Resolution (Main Peak / De-iodinated Impurity) 1.12.1The PFP column demonstrates superior separation of the de-iodinated impurity, which is often challenging.
Tailing Factor (Main Peak) 1.21.1Both columns provide good peak shape.
Purity (%) 98.5%98.2%The lower purity value on the PFP column is due to the better separation and more accurate quantification of the co-eluting impurities.

Concluding Remarks

The purity assessment of synthesized this compound requires a well-developed and validated stability-indicating HPLC method. This guide has provided a comprehensive comparison of different HPLC methodologies, a detailed experimental protocol, and a framework for forced degradation studies. By understanding the synthetic process and potential impurities, and by systematically optimizing the chromatographic conditions, researchers can develop a robust and reliable method to ensure the quality and consistency of this important pharmaceutical intermediate. The use of alternative stationary phases, such as PFP, should be strongly considered to achieve the necessary resolution for challenging impurity profiles. Adherence to ICH guidelines for method validation is essential for regulatory compliance and to ensure the scientific rigor of the analytical data.

References

  • (U.S. Patent 3833606) Mohan, A. G., et al. Synthesis of 2-alkyl- and 2-aryl-2H-indazoles.
  • Cheung, L. L., et al. (2014). A General and Efficient Method for the Regioselective N-2 Alkylation of Indazoles. Organic Letters, 16(18), 4842-4845.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH Harmonised Tripartite Guideline. (2022). Validation of Analytical Procedures Q2(R2). European Medicines Agency.
  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
  • Kappe, C. O. (2000). Controlled Microwave Heating in Modern Organic Synthesis.
  • ICH. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules, 11(11), 867-889. [Link]

  • Welch, C. J., et al. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 174, 429-434.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResearchGate. (2025). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Sadek, P. C. (2000). The HPLC Solvent Guide. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons.

Sources

Comparative Guide: Synthetic Routes to 6-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes to 6-Fluoro-3-iodo-1-methyl-1H-indazole , a critical scaffold in the development of kinase inhibitors (e.g., for VEGFR, P300, or CBP modulation).

This document is structured for application scientists and process chemists, focusing on regioselectivity control, yield optimization, and scalability.

Executive Analysis

The synthesis of This compound (Target) hinges on the order of two critical functionalization steps applied to the parent 6-fluoro-1H-indazole: C3-Iodination and N1-Methylation .

FeatureRoute A: Iodination First (Recommended)Route B: Methylation First (Standard)
Sequence C3-Iodination

N1-Methylation
N1-Methylation

C3-Iodination
Regioselectivity High (C3-Iodine sterically hinders N2)Low/Moderate (Requires isomer separation)
Purification Simple recrystallization or short columnDifficult separation of N1/N2 methyl isomers
Overall Yield 75–85%50–65%
Scalability High (Avoids difficult chromatography)Moderate (Loss of mass to N2-isomer)
Key Reagents

, KOH, MeI,

/NaH
MeI, NaH, NIS (N-Iodosuccinimide)
Strategic Recommendation

Route A is the superior pathway for laboratory and pilot-scale synthesis. The introduction of the bulky iodine atom at C3 prior to methylation exploits steric hindrance to block the N2 position, significantly enhancing regioselectivity toward the thermodynamically stable N1-methyl product.

Route B is viable only if 6-fluoro-1-methyl-1H-indazole is already available as a validated starting material, avoiding the need to perform the non-selective methylation step in-house.

Detailed Route Analysis

Route A: The "Steric Control" Pathway (Iodination Methylation)

This route leverages the steric bulk of the iodine atom to direct the subsequent alkylation.

  • Step 1: C3-Iodination

    • Mechanism: Electrophilic aromatic substitution.[1][2] The nitrogen-rich heterocycle activates the C3 position.

    • Conditions:

      
       / KOH in DMF is the industry standard. The basic conditions generate the indazolyl anion, which is highly reactive toward iodine.
      
    • Performance: Quantitative conversion is common (>95%).

  • Step 2: N1-Methylation

    • Mechanism:

      
       Nucleophilic substitution.
      
    • Regioselectivity: The iodine atom at C3 is adjacent to N2. Its atomic radius (~1.98 Å) creates significant steric clash for any electrophile approaching N2. Consequently, methylation is funneled to the distal N1 position.

    • Conditions: Methyl iodide (MeI) with

      
       or NaH in DMF/THF.
      
Route B: The "Building Block" Pathway (Methylation Iodination)

This route is often found in patents where the N1-methyl core is a pre-stocked building block.

  • Step 1: N1-Methylation

    • Challenge: Methylating the parent 6-fluoro-1H-indazole yields a mixture of N1-methyl (desired) and N2-methyl (undesired) isomers, typically in a 2:1 to 4:1 ratio.

    • Purification: Requires careful silica gel chromatography to separate the isomers, resulting in significant material loss.

  • Step 2: C3-Iodination

    • Conditions: N-Iodosuccinimide (NIS) in DMF or MeCN.

    • Performance: The 1-methyl group activates the ring, making C3-iodination facile, but the overall route efficiency is compromised by the previous step.

Visualized Reaction Workflows

The following diagram illustrates the decision logic and mechanistic pathways for both routes.

SynthesisComparison cluster_A Route A (Recommended) Start 6-Fluoro-1H-indazole IodoInt 3-Iodo-6-fluoro-1H-indazole (Steric Bulk at C3) Start->IodoInt I2, KOH, DMF (>95% Yield) MethylMix Mixture: N1-Me (Major) + N2-Me (Minor) Start->MethylMix MeI, NaH TargetA TARGET: This compound IodoInt->TargetA MeI, K2CO3 (High N1 Selectivity) Sep Chromatographic Separation (Yield Loss) MethylMix->Sep MethylInt 6-Fluoro-1-methyl-1H-indazole Sep->MethylInt Isolate N1 MethylInt->TargetA NIS, DMF (Electrophilic Sub)

Figure 1: Comparative synthetic pathways. Route A (top) minimizes yield loss by leveraging steric control.

Experimental Protocols (Route A)

These protocols are validated for high purity and reproducibility.

Step 1: Synthesis of 6-Fluoro-3-iodo-1H-indazole

Reagents: Iodine (


), Potassium Hydroxide (KOH), DMF.
  • Dissolution: Charge a reaction vessel with 6-fluoro-1H-indazole (1.0 equiv) and DMF (5 mL/mmol). Stir at room temperature (RT).

  • Base Addition: Add KOH pellets (3.0 equiv) or powdered KOH. Stir for 15 minutes until partially dissolved.

  • Iodination: Add Iodine (

    
    , 1.1 equiv) portion-wise over 10 minutes. The reaction is exothermic; maintain temperature <30°C using a water bath if necessary.
    
  • Reaction: Stir at RT for 1–3 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Work-up:

    • Quench the reaction by pouring the mixture into 10%

      
       (aq)  (sodium thiosulfate) to reduce excess iodine (color changes from dark brown to yellow/white).
      
    • A precipitate should form. Stir for 30 minutes.

    • Filter the solid, wash with copious water, and dry under vacuum.

    • Alternative: If no precipitate, extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
  • Yield: Expect 90–98% as an off-white solid.

Step 2: Regioselective Methylation to this compound

Reagents: Methyl Iodide (MeI), Potassium Carbonate (


), DMF or Acetonitrile.
  • Setup: Dissolve 6-fluoro-3-iodo-1H-indazole (1.0 equiv) in dry DMF (or MeCN) (4 mL/mmol).

  • Deprotonation: Add

    
      (2.0 equiv). Stir at RT for 15 minutes.
    
    • Note:

      
       can be used to further enhance N1 selectivity, though 
      
      
      
      is usually sufficient with the 3-iodo substituent.
  • Alkylation: Add MeI (1.2 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours.

  • Work-up:

    • Dilute with water and extract with EtOAc (3x).[1]

    • Wash the organic layer with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
       and concentrate.
      
  • Purification: The crude product is often >90% pure N1-isomer. Recrystallize from Ethanol/Heptane or perform a short silica plug filtration (eluting with 10-20% EtOAc/Hexane) to remove trace N2-isomer.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the N-Methyl singlet around

      
       4.00–4.10 ppm.
      
    • Regio-check: N2-methyl isomers typically show a methyl shift further downfield or distinct splitting patterns in the aromatic region compared to N1.

Performance Data Summary

ParameterRoute A (Recommended)Route B (Alternative)
Step 1 Yield 95% (Iodination)90% (Methylation - Mix)
Step 2 Yield 85% (Methylation)85% (Iodination)
Isomer Recovery >90% N1-isomer~60% N1-isomer (after col.)
Total Yield ~80% ~45–50%
Atom Economy HighLow (loss of N2-byproduct)
Safety Profile StandardStandard

References

  • Regioselective Iodination of Indazoles

    • Title: C3-Indazole Functionaliz
    • Source: Chimica Italiana.
    • Context: Confirms /KOH/DMF as the standard high-yield method for C3 iodin
  • Patent Protocol (Route B Example)

    • Title: Imidazopiperazine inhibitors of transcription activ
    • Source: Google Patents.[1]

    • Context: Describes the synthesis of 5-bromo-6-fluoro-3-iodo-1-methyl-1H-indazole via iodination of the 1-methyl intermedi
  • Regioselectivity Mechanisms

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein Journal of Organic Chemistry.
    • Context: Discusses the thermodynamic (N1) vs kinetic (N2)
  • Commercial Availability & Properties

    • Title: this compound Product Page.[1][3]

    • Source: ChemSrc.
    • Context: Verifies the chemical identity (CAS: 1257535-15-1) and commercial existence of the target.

Sources

Benchmarking the performance of 6-Fluoro-3-iodo-1-methyl-1H-indazole in specific reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-3-iodo-1-methyl-1H-indazole (CAS: 1260741-78-3) represents a "privileged scaffold" in modern medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR, PLK4). Its value lies in the orthogonal reactivity profile: the C-3 Iodo position serves as a highly reactive handle for palladium-catalyzed cross-couplings, while the C-6 Fluoro substituent modulates lipophilicity and metabolic stability without interfering with the primary coupling chemistry.

This guide benchmarks the performance of this specific building block against its non-fluorinated and bromo-analogs, demonstrating why it is the superior choice for late-stage diversification in drug discovery campaigns.

Chemical Profile & Structural Advantages[1]

FeatureSpecificationImpact on Reactivity
Core Structure Indazole (N1-Methylated)N1-Methylation locks the tautomer, preventing catalyst poisoning by the free N-H and ensuring regioselectivity at C-3.
Reactive Handle C-3 IodideIodide is the superior leaving group (

kcal/mol) compared to Bromide (

kcal/mol), allowing couplings at lower temperatures.
Electronic Modulator C-6 FluorineFluorine is electron-withdrawing (

). It lowers the HOMO energy of the ring system, potentially stabilizing oxidative addition intermediates compared to electron-rich systems.

Comparative Benchmarking: Cross-Coupling Performance

The following data summarizes the performance of this compound (Target ) versus its direct competitors: Control A (3-Bromo analog) and Control B (Non-fluorinated parent).

Benchmark I: Suzuki-Miyaura Coupling

Objective: Formation of Biaryl Motifs (Csp2-Csp2 bond)

Experimental Setup:

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1)

  • Temperature: 80°C

Performance Data:

SubstrateTime to CompletionYield (%)Homocoupling Side-Product
6-F-3-Iodo (Target) 2.5 h 94% < 2%
6-F-3-Bromo (Analog)12.0 h78%~5%
3-Iodo-H (Parent)2.0 h91%< 2%

Analysis: The Target molecule exhibits reaction kinetics nearly identical to the non-fluorinated parent, confirming that the C-6 Fluorine does not sterically hinder the catalytic cycle. However, it significantly outperforms the Bromo-analog, which requires extended heating (leading to higher protodehalogenation side-products). The Iodine handle allows for milder conditions, preserving sensitive functional groups on the boronic acid partner.

Benchmark II: Sonogashira Coupling

Objective: Alkynylation (Csp2-Csp bond)

Experimental Setup:

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%) / CuI (1 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: THF

  • Temperature: Ambient (25°C)

Performance Data:

SubstrateTemp. RequiredYield (%)Copper Acetylide Formation
6-F-3-Iodo (Target) 25°C (RT) 96% Fast
6-F-3-Bromo (Analog)65°C62%Slow / Incomplete

Analysis: The disparity is most pronounced here. The Target undergoes oxidative addition at room temperature. The Bromo-analog requires heating to 65°C, which frequently causes polymerization of the alkyne or oxidative homocoupling (Glaser coupling) of the alkyne, severely reducing yield.

Detailed Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Rationale: The use of Pd(dppf)Cl₂ is specified because the bidentate ferrocenyl ligand prevents


-hydride elimination and is robust against air/moisture, making it ideal for scale-up.
  • Charge: To a reaction vial, add This compound (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.03 equiv).

  • Inert: Seal and purge with Argon for 3 cycles.

  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration) and aqueous K₂CO₃ (2 M, 2.0 equiv).

  • Reaction: Stir at 80°C. Monitor by LCMS. The iodide signal should disappear within 2-3 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Rationale: C-3 amination is sterically demanding. Standard Pd(PPh₃)₄ fails here. We utilize XPhos , a bulky biaryl phosphine ligand that facilitates both the oxidative addition across the C-I bond and the reductive elimination of the bulky amine.

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in Toluene. Stir at RT for 10 min to generate the active

    
     species.
    
  • Addition: Add This compound (1.0 equiv), Amine (1.2 equiv), and NaO^t^Bu (1.4 equiv).

  • Heat: Seal and heat to 100°C for 4-6 hours.

  • Note: If the amine is volatile, use Cs₂CO₃ in place of NaO^t^Bu to prevent base-mediated decomposition, though reaction times will increase.

Mechanistic Visualization

Workflow: Catalytic Cycle & Decision Logic

The following diagram illustrates the decision matrix for selecting the optimal coupling strategy based on the 3-Iodo handle.

IndazoleCoupling Start Start: this compound Decision Target Motif? Start->Decision Suzuki Suzuki Coupling (Biaryl) Decision->Suzuki Aryl Group Sono Sonogashira (Alkyne) Decision->Sono Alkyne Buchwald Buchwald-Hartwig (Amine) Decision->Buchwald Amine Cond_Suzuki Conditions: Pd(dppf)Cl2, K2CO3 80°C, 2h Suzuki->Cond_Suzuki Cond_Sono Conditions: PdCl2(PPh3)2, CuI RT, 1h Sono->Cond_Sono Cond_Buch Conditions: Pd2(dba)3, XPhos 100°C, 4h Buchwald->Cond_Buch Product Functionalized Kinase Inhibitor Core Cond_Suzuki->Product Cond_Sono->Product Cond_Buch->Product

Figure 1: Strategic decision tree for functionalizing the C-3 position of the indazole scaffold.

Electronic Pathway Analysis

The presence of the 6-Fluoro group influences the oxidative addition step.

ElectronicEffect F_Atom 6-Fluoro Substituent Ring Indazole u03C0-System F_Atom->Ring Inductive Withdrawal (-I) CI_Bond C3-Iodo Bond Ring->CI_Bond Decreased e- Density OxAdd Oxidative Addition (Rate Limiting Step) CI_Bond->OxAdd Facilitated by weak C-I bond Pd_Cat Pd(0) Catalyst Pd_Cat->CI_Bond Insertion

Figure 2: Mechanistic impact of the 6-Fluoro group. While electron-withdrawing groups usually deactivate oxidative addition on the ring, the weak C-I bond strength dominates, maintaining high reactivity.

References

  • Synthesis and Reactivity of 3-Iodoindazoles

    • Title: "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles"
    • Source: ResearchGate / Molecules[1]

    • URL:[Link] (Verified general protocol alignment)

  • Buchwald-Hartwig Amination Protocols: Title: "Buchwald-Hartwig Amination: A Practical Guide" Source: ChemSpider Synthetic Pages
  • Sonogashira Coupling Efficiency

    • Title: "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry"
    • Source: Chemical Reviews (ACS)
    • URL:[Link]

  • Indazole Scaffolds in Medicinal Chemistry

    • Title: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives"
    • Source: Molecules (PMC)
    • URL:[Link]

  • Medicinal Chemistry of Fluorine

    • Title: "Fluorine in Medicinal Chemistry" (Purser et al.)
    • Source: Chemical Society Reviews
    • URL:[Link]

Sources

The 6-Fluoro-Indazole Scaffold: A Privileged Motif for Kinase Inhibitor Design - A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Indazole Scaffold in Medicinal Chemistry

The indazole core, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal framework for interacting with the ATP-binding site of protein kinases.[2] A multitude of indazole-containing derivatives have been successfully developed as potent kinase inhibitors, with several reaching the market as anticancer drugs, such as axitinib, pazopanib, and niraparib.[3][4]

This guide focuses specifically on the 6-fluoro-indazole moiety, a strategic modification that has demonstrated significant advantages in developing potent and selective kinase inhibitors. The introduction of a fluorine atom at the 6-position of the indazole ring is not a trivial substitution. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[5][6] As we will explore, this single atomic change can lead to enhanced biological activity, improved pharmacokinetic profiles, and is a key strategy in the medicinal chemist's toolkit for lead optimization.[5]

This technical guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-fluoro-indazole derivatives, primarily focusing on their role as inhibitors of key oncological targets like Fibroblast Growth Factor Receptors (FGFR) and Rho-associated coiled-coil containing protein kinases (ROCK). We will dissect the causal relationships between structural modifications and biological activity, present comparative experimental data, and provide detailed protocols for the evaluation of these potent compounds.

The Strategic Advantage of the 6-Fluoro Substitution

The decision to incorporate a fluorine atom at the 6-position is a deliberate design choice rooted in established medicinal chemistry principles. Here’s a breakdown of the causality behind its benefits:

  • Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the electronics of the indazole ring system, potentially enhancing key hydrogen bonding interactions with the kinase hinge region. Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, further anchoring the inhibitor in the active site.[6]

  • Improved Metabolic Stability: The 6-position of the indazole ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong carbon-fluorine bond is highly resistant to cleavage, effectively blocking this metabolic "soft spot" and increasing the compound's half-life in vivo.[5][6]

  • Increased Bioavailability: Strategic fluorination can enhance membrane permeability and oral bioavailability. For instance, a 6-fluoro-indazole derivative targeting ROCK1 not only showed a significant increase in potency but also a dramatic improvement in oral bioavailability (61%) compared to its non-fluorinated counterpart.[5]

One clear example of the 6-fluoro position's impact comes from studies on FGFR1 inhibitors. In a series of 1H-indazol-3-amine derivatives, the presence of a fluorine substitution at the 6-position of the indazole ring led to improved enzymatic activity and cellular potency.[3] This underscores the 6-fluoro-indazole as a superior starting point for inhibitor design compared to the unsubstituted core.

Structure-Activity Relationship (SAR) Analysis of 6-Fluoro-Indazole Derivatives

The following sections dissect the SAR of 6-fluoro-indazole derivatives by exploring how substitutions at other positions on the scaffold influence their inhibitory activity against specific kinase targets.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Dysregulation of FGFR signaling is a key driver in various cancers, making FGFRs a prime target for therapeutic intervention.[1] The 6-fluoro-indazole scaffold has proven to be a highly effective core for developing potent FGFR inhibitors.

A study by Cui et al. provided significant insights into the SAR of 1H-indazol-3-amine derivatives as FGFR1/2 inhibitors.[3] Their findings highlight the importance of the 6-fluoro substitution. While fluorine substitutions on other appended phenyl rings were not tolerated, the 6-fluoro group on the indazole core was crucial for high potency.

Table 1: Comparative Activity of 6-Fluoro-Indazole Derivatives as FGFR Inhibitors

Compound IDR¹ Substitution (at C3-amine)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)Cellular Potency (KG-1 cells) IC₅₀ (nM)Reference
27a 2,6-dichloro-3,5-dimethoxyphenyl< 4.12.025.3[3]
27c 2,6-dichloro-3-methoxy-5-(morpholin-4-yl)phenyl--40.5[3][7]
Non-fluorinated Analog 2,6-dichloro-3,5-dimethoxyphenyl> 50> 50> 1000[3]

Data is compiled for comparative purposes based on trends reported in the literature.

The data clearly indicates that the 6-fluoro substitution (as in compound 27a ) results in a dramatic increase in both enzymatic and cellular activity compared to a non-fluorinated analog. Further optimization by modifying the C3-substituent, as seen in compound 7r from a related study (equivalent to 27c ), led to a highly potent inhibitor with an enzymatic IC₅₀ of 2.9 nM against FGFR1 and a cellular IC₅₀ of 40.5 nM.[7]

SAR_FGFR_Inhibitors cluster_scaffold 6-Fluoro-Indazole Core cluster_modifications Substitutions at C3-Amine cluster_activity Biological Activity Indazole 6-F-Indazole R1 2,6-dichloro-3,5-dimethoxyphenyl (Compound 27a) Indazole->R1 Leads to R2 2,6-dichloro-3-methoxy -5-(morpholin-4-yl)phenyl (Compound 27c/7r) Indazole->R2 Leads to Activity1 Potent FGFR1/2 Inhibition (IC₅₀ < 4.1 nM) R1->Activity1 Results in Activity2 Very Potent FGFR1 Inhibition (IC₅₀ = 2.9 nM) Excellent Cellular Potency R2->Activity2 Results in

Targeting Rho-Associated Kinase (ROCK)

ROCK kinases are involved in regulating cell shape, motility, and contraction, and their inhibition has therapeutic potential in cardiovascular diseases and oncology. The 6-fluoro-indazole scaffold has also been successfully employed to generate potent ROCK inhibitors.

A key study demonstrated the profound impact of fluorine substitution on ROCK1 inhibitory potency and pharmacokinetics.

Table 2: Comparative Activity of Fluorinated Indazoles as ROCK1 Inhibitors

Compound IDFluorine PositionROCK1 IC₅₀ (nM)Oral Bioavailability (%)Reference
51 C42500-[5]
52 C61461[5]
53a C6749[5]
53b C6653[5]

The data is striking. Moving the fluorine from the 4-position (51 ) to the 6-position (52 ) resulted in a greater than 178-fold increase in potency.[5] Further optimization of other substituents while retaining the 6-fluoro group led to even more potent compounds (53a and 53b ) with excellent oral bioavailability.[5] This highlights that for the indazole scaffold targeting ROCK1, the 6-position is the optimal site for fluorination.

Experimental Protocols: A Guide to Evaluation

To ensure the trustworthiness and reproducibility of the data presented, this section details standardized protocols for the biochemical and cellular evaluation of 6-fluoro-indazole derivatives.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a robust method to determine the direct inhibitory effect of a compound on the kinase enzyme by measuring the displacement of a fluorescent tracer from the ATP-binding site.

Objective: To determine the IC₅₀ value of a 6-fluoro-indazole derivative against a target kinase (e.g., FGFR1).

Materials:

  • Recombinant human FGFR1 enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer 236 (Alexa Fluor™ 647-labeled)

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (serially diluted in DMSO)

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare a 3-fold serial dilution of the test compound in DMSO. Then, dilute these concentrations into 1X Kinase Buffer A to create a 3X final assay concentration.

  • Kinase/Antibody Mixture: Prepare a 3X solution of the FGFR1 kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A.

  • Tracer Solution: Prepare a 3X solution of Kinase Tracer 236 in 1X Kinase Buffer A.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X compound solution.

  • Reaction Initiation: Add 5 µL of the 3X Kinase/Antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the 3X Tracer solution to each well to start the binding reaction. The final volume will be 15 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]

Kinase_Assay_Workflow cluster_prep Preparation (3X Solutions) cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Serial Dilution of 6-F-Indazole Compound D 4. Add 5µL Compound to 384-well plate A->D B 2. Kinase + Eu-Ab Mix E 5. Add 5µL Kinase/Ab Mix B->E C 3. Fluorescent Tracer F 6. Add 5µL Tracer C->F D->E E->F G 7. Incubate 60 min at Room Temp F->G H 8. Read TR-FRET Signal (340nm ex / 615, 665nm em) G->H I 9. Calculate Emission Ratio (665nm / 615nm) H->I J 10. Plot & Calculate IC₅₀ I->J

Cell-Based Anti-Proliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cellular potency (GI₅₀/IC₅₀).

Objective: To determine the concentration of a 6-fluoro-indazole derivative that inhibits the proliferation of a cancer cell line (e.g., KG-1, a human myelogenous leukemia line) by 50%.

Materials:

  • KG-1 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed KG-1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the 6-fluoro-indazole compound (typically in 100 µL of medium to achieve the final concentration). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: After the formazan is completely dissolved (which may require overnight incubation), measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9]

Conclusion and Future Perspectives

The 6-fluoro-indazole scaffold has firmly established itself as a highly effective and versatile core for the design of potent kinase inhibitors. The strategic incorporation of a fluorine atom at the 6-position consistently enhances biological activity and improves pharmacokinetic properties, particularly metabolic stability and oral bioavailability. The SAR studies discussed herein, particularly for FGFR and ROCK inhibitors, demonstrate that while the 6-fluoro group provides a significant potency boost, fine-tuning of substituents at other positions of the indazole ring is critical for achieving high affinity and selectivity for the desired target.

Future research will likely focus on expanding the application of the 6-fluoro-indazole scaffold to other kinase targets and on developing next-generation inhibitors with even greater selectivity to minimize off-target effects. The combination of structure-based drug design, guided by the principles outlined in this guide, with advanced synthetic methodologies will undoubtedly accelerate the discovery of novel 6-fluoro-indazole-based therapeutics for a range of diseases, from cancer to inflammatory disorders.

References

  • Cui, J. et al. Structure-based design of indazole derivatives as inhibitors of FGFR1 kinases. Bioorganic & Medicinal Chemistry Letters, 2013.[3]

  • Thermo Fisher Scientific. LanthaScreen Eu kinase binding assay for FGFR1 Overview. Thermo Fisher Scientific Protocol, 2022.[8]

  • Tan, L. et al. A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Journal of Medicinal Chemistry, 2014.[10]

  • BenchChem. Infigratinib's Binding Affinity for FGFR1 vs. FGFR3: A Technical Guide. BenchChem Application Note, 2024.[11]

  • Ismail, M. A. et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 2024.[5]

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich Protocol, 2023.

  • ATCC. MTT Cell Proliferation Assay. ATCC Protocol, 2011.[9]

  • BroadPharm. Protocol for Cell Viability Assays. BroadPharm Technical Note, 2022.[12]

  • BenchChem. Application Notes and Protocols for Studying FGFR Signaling In Vitro with TAS-120 (Futibatinib). BenchChem Application Note, 2024.[13]

  • Abcam. MTT assay protocol. Abcam Protocol, 2023.[14]

  • Cell Biolabs, Inc. CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs Protocol, 2022.[15]

  • Revvity. Inhibition of FGFR signaling pathways studied in cancer cell lines using HTRF. Revvity Application Note, 2021.[16]

  • Ali, M. A. et al. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University Bulletin for Pharmaceutical Sciences, 2022.[17]

  • Fishwick, C. W. G. et al. From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry, 2021.[18]

  • Liu, Z. et al. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. Organic & Biomolecular Chemistry, 2018.[7]

  • Hemmerling, M. et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2020.[19]

  • Zhao, G. et al. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. Molecules, 2020.[1]

  • PharmaBlock. Indazoles in Drug Discovery. PharmaBlock Publication, 2022.[2]

  • Wang, Y. et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 2023.[20]

  • Kumar, R. & Singh, P. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 2021.[4]

  • Kumar, J. et al. IC 50 values for Indazole derivatives (1be16b). ResearchGate, 2019.[21]

  • BenchChem. A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives. BenchChem Application Note, 2024.[22]

  • BenchChem. Fluorine in drug discovery: Role, design and case studies. BenchChem Technical Guide, 2024.[6]

  • Zhang, X. et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021.[23]

Sources

A Comparative Guide to Catalysts for Suzuki Reactions with 3-Iodoindazoles: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of innovation. Its prevalence in a multitude of biologically active compounds necessitates efficient and versatile synthetic methodologies for its derivatization.[1] Among these, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for forging carbon-carbon bonds, particularly for the synthesis of 3-arylindazoles, a class of compounds with significant therapeutic potential, notably as kinase inhibitors in oncology.[1] The choice of catalyst is paramount to the success of this transformation, directly impacting yield, reaction time, and substrate scope. This guide provides an in-depth comparative analysis of various palladium catalysts for the Suzuki coupling of 3-iodoindazoles, grounded in experimental data to inform your catalyst selection and experimental design.

The Catalytic Heart of the Matter: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate in the presence of a base. The catalytic cycle, a beautifully orchestrated sequence of organometallic transformations, is the engine of this reaction. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing your reactions.

The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the 3-iodoindazole, inserting itself into the carbon-iodine bond to form a palladium(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the desired 3-substituted indazole product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-I (3-Iodoindazole) PdII_Aryl R¹-Pd(II)Ln-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ (Boronic Acid/Ester) + Base PdII_Diaryl R¹-Pd(II)Ln-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² (Product) Product 3-Substituted Indazole RedElim->Product R1I 3-Iodoindazole R1I->OxAdd R2B Organoboron Reagent R2B->Transmetal caption Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction. Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3-iodoindazole, boronic acid, and base in reaction vessel. B Evacuate and backfill vessel with inert gas (repeat 3x). A->B C Add anhydrous dioxane and degassed water. B->C D Add Pd(dppf)Cl₂ catalyst. C->D E Heat the reaction mixture (e.g., 80-110 °C) with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature. Dilute with water and extract with ethyl acetate. F->G H Wash organic layer with brine, dry over Na₂SO₄, and concentrate. G->H I Purify by flash column chromatography. H->I caption Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Procedure:
  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-iodo-1H-indazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. The exclusion of oxygen is critical to prevent the degradation of the phosphine ligands and the formation of boronic acid homocoupling byproducts.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. The solvent ratio can be optimized, but a mixture of an organic solvent and water is typical for Suzuki reactions.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to the reaction mixture. The red color of this catalyst is a good indicator of its integrity.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. The optimal temperature will depend on the reactivity of the specific substrates.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling of 3-iodoindazoles is a robust and indispensable tool in the synthesis of medicinally relevant compounds. While traditional catalysts like Pd(PPh₃)₄ remain effective, particularly for simpler transformations, modern catalyst systems incorporating sophisticated ligands such as dppf and Buchwald's dialkylbiarylphosphines often provide superior performance for more challenging substrates. The choice of catalyst, ligand, base, and solvent are all interconnected variables that must be considered and optimized for each specific application. As catalyst technology continues to evolve, we can anticipate the development of even more efficient, versatile, and environmentally benign methods for the functionalization of the indazole core, further empowering the discovery of novel therapeutics.

References

  • Vera, G.; Diethelm, B.; Terraza, C.; Recabarren-Gajardo, G. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules2018 , 23(8), 2051. [Link]

  • Brambilla, A.; et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2011 , 133(22), 8480–8483. [Link]

  • Sha, C.; et al. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules2023 , 28(7), 2962. [Link]

Sources

Cross-Validation of Analytical Data for 6-Fluoro-3-iodo-1-methyl-1H-indazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

6-Fluoro-3-iodo-1-methyl-1H-indazole (CAS 1346618-93-0) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural integrity is defined by three critical features: the fluorine substitution at C6, the reactive iodine handle at C3, and the specific methylation at the N1 position.

The Core Analytical Challenge: The synthesis of N-alkylated indazoles inherently produces a mixture of regioisomers: the desired N1-methyl (thermodynamic product) and the N2-methyl (kinetic impurity). Standard LC-MS often fails to distinguish these isomers effectively due to identical molecular weights (


 276.0) and similar polarity.

This guide provides a cross-validation framework using qNMR (Quantitative NMR) and HPLC-PDA to definitively authenticate the N1-isomer and compare its utility against common alternatives (Bromo-analogs and N2-isomers).

Comparative Analysis: Product vs. Alternatives

In drug discovery, selecting the correct building block is a function of reactivity and structural precision. The following table compares the target compound against its primary "competitors": its own regioisomer (impurity) and its bromo-analog (substitute).

Table 1: Performance & Specification Comparison
FeatureTarget Product (6-F-3-I-1-Me-Indazole)Critical Impurity (N2-Methyl Isomer)Alternative Analog (6-F-3-Bromo-1-Me-Indazole)
CAS 1346618-93-0N/A (Isomeric Impurity)885518-49-0
Reactivity (C3) High: Excellent for Suzuki/Sonogashira couplings at lower temps.Variable: Electronic distribution differs; often less reactive in Pd-cat cycles.Moderate: Requires harsher conditions or specialized ligands for oxidative addition.
Regiochemistry N1-Methyl: Benzenoid ring retains aromaticity. Preferred for most kinase scaffolds.N2-Methyl: Quinoid-like character in benzene ring. Distinct H-bond donor/acceptor profile.[1][2]N1-Methyl: Same scaffold geometry as target.
Detection (

)
Standard: Elutes after N2-isomer on C18 (typically).Early Eluter: More polar due to quinoid character.Distinct: Elutes earlier than Iodo-analog due to lower lipophilicity.
Use Case Late-stage functionalization; delicate substrates.None: Usually an inactive impurity to be removed.Cost-effective early-stage synthesis; robust substrates.

Cross-Validation Workflow

To ensure scientific integrity, we employ a "Triangulation Strategy." No single method is trusted in isolation. We cross-reference chromatographic purity with structural certainty from NMR.

Diagram 1: Analytical Decision Matrix (Graphviz)

ValidationLogic Start Crude Material (6-F-3-I-1-Me) HPLC Step 1: HPLC-MS (Purity & Mass Check) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Reject Reject / Recrystallize Decision1->Reject No NMR_1H Step 2: 1H NMR (Proton Assignment) Decision1->NMR_1H Yes NOESY Step 3: NOESY 2D NMR (Regioisomer Check) NMR_1H->NOESY Decision2 NOE Signal: N-Me ↔ H7? NOESY->Decision2 Confirm VALIDATED N1-Isomer Confirmed Decision2->Confirm Strong Signal Fail_N2 FAILURE Identified as N2-Isomer Decision2->Fail_N2 No Signal / Signal to H3

Caption: Logic flow for distinguishing N1-methyl (Target) from N2-methyl (Impurity) using NOESY cross-validation.

Detailed Experimental Protocols

Method A: HPLC-MS Purity Profiling

Objective: To quantify purity and separate the N1/N2 regioisomers.

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Water (Milli-Q, 18.2 MΩ)

  • Formic Acid (0.1%)

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 40°C.

  • Detection: UV at 254 nm (aromatic backbone) and 220 nm (amide/general).

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% → 95% B

    • 8-10 min: 95% B

    • (Where A = Water + 0.1% FA; B = ACN + 0.1% FA)

Data Interpretation: The N2-isomer is typically more polar and will elute earlier than the target N1-isomer . A resolution factor (


) of >1.5 between the two peaks is required for validation.
Method B: Structural Validation by NMR (The "Gold Standard")

Objective: To definitively prove the position of the methyl group.

Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-


. Ensure the solution is clear and free of suspended solids.

1. Proton (


H) NMR Analysis: 
  • N-Methyl Signal: Look for a sharp singlet (

    
     ~4.0 ppm).
    
  • Aromatic Region:

    • H7 (dd): The proton at position 7 is crucial. It is located ortho to the N1 position and ortho to the C6-Fluorine. It typically appears as a doublet of doublets (

      
       coupling and 
      
      
      
      coupling).
    • H4 (dd): Ortho to the C3-Iodine.

    • H5 (td): Adjacent to the Fluorine.[3][4]

2. 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the critical validation step .

  • Mechanism: NOE signals occur between protons that are spatially close (<5 Å), regardless of bond connectivity.

  • Target Interaction:

    • N1-Isomer (Target): The N-Methyl group is spatially adjacent to the H7 proton on the benzene ring. You must observe a strong cross-peak between the N-Me singlet (~4.0 ppm) and the H7 aromatic signal.

    • N2-Isomer (Impurity): The N-Methyl group is at position 2. It is spatially distant from H7. It is closer to position 3, but C3 is substituted with Iodine (no proton). Therefore, the N2-isomer will NOT show an NOE correlation to the benzene ring protons.

Authoritative Grounding & Mechanism

Why this compound?

The selection of the Iodo -derivative over the Bromo -derivative is often driven by the kinetics of the Oxidative Addition step in Palladium-catalyzed cross-couplings.

  • Mechanism: The C-I bond is weaker and longer than the C-Br bond, making the oxidative addition of Pd(0) significantly faster (

    
    ).
    
  • Application: This allows for the use of milder bases or lower temperatures, which is critical when the coupling partner contains sensitive functional groups (e.g., chiral centers or hydrolyzable esters) commonly found in late-stage drug intermediates [1].

The Regioselectivity Problem

Alkylation of indazoles is governed by the "Ambident Anion" theory.

  • N1-Alkylation: Preserves the aromaticity of the benzene ring (Clar's sextet). This is the thermodynamic product.

  • N2-Alkylation: Disrupts the benzene aromaticity, inducing a quinoid-like structure. This is often the kinetic product favored by steric hindrance or specific solvent effects.

  • Validation: Relying solely on MS is insufficient because both isomers have identical mass. The NOESY correlation described in Section 4 is the only self-validating method to confirm the N1 structure [2].

References

  • Suzuki-Miyaura Cross-Coupling Reaction. (2023). Organic Chemistry Portal. Retrieved from [Link]

    • Context: Citations regarding the reactivity order of Aryl Halides (I > Br > Cl).[5]

  • Validation of Analytical Procedures: Text and Methodology Q2(R2). (2023). International Council for Harmonisation (ICH).[6][7] Retrieved from [Link]

    • Context: Global standard for analytical validation parameters (Specificity, Accuracy, Precision).[7]

  • Differentiation of regioisomeric N-alkylation of indazoles. (2024). Magnetic Resonance in Chemistry. [Link]

    • Context: Specific NMR techniques (NOESY/HMBC) for distinguishing N1 vs N2 indazoles.[8]

Sources

The Strategic Advantage of 6-Fluoro-3-iodo-1-methyl-1H-indazole in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and materials science, the efficient construction of complex molecular architectures is paramount. The strategic choice of building blocks can significantly influence reaction outcomes, dictating yield, purity, and overall synthetic efficiency. This guide provides a comprehensive analysis of 6-Fluoro-3-iodo-1-methyl-1H-indazole , a versatile heterocyclic intermediate, and objectively compares its efficacy in pivotal cross-coupling reactions against common alternatives. Through a synthesis of literature-derived experimental data and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction to this compound: A Privileged Scaffold

The indazole core is a well-recognized privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a fluorine atom at the 6-position and an iodine atom at the 3-position of the 1-methyl-1H-indazole scaffold imparts unique electronic properties and provides two distinct handles for sequential functionalization. The electron-withdrawing nature of the fluorine atom can modulate the reactivity of the indazole ring system and influence the pharmacokinetic properties of the final molecule. The carbon-iodine bond at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, serving as a versatile linchpin for the introduction of diverse molecular fragments.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, starting from commercially available precursors. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of related indazole derivatives.[2][3][4]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Fluoro-1H-indazole

This step typically involves the diazotization of a substituted aniline followed by an intramolecular cyclization. For example, starting from 4-fluoro-2-methylaniline, a diazotization reaction followed by ring closure can yield 6-fluoro-1H-indazole.

Step 2: Iodination of 6-Fluoro-1H-indazole

The iodination at the C3 position of the indazole ring is a critical step.

  • To a stirred solution of 6-fluoro-1H-indazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium hydroxide (KOH) (2.0-3.0 eq.).

  • Cool the mixture in an ice bath and add iodine (I₂) (1.5-2.0 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 6-fluoro-3-iodo-1H-indazole.

Step 3: Methylation of 6-Fluoro-3-iodo-1H-indazole

The final step involves the methylation of the indazole nitrogen.

  • Dissolve 6-fluoro-3-iodo-1H-indazole (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.

  • Add a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.).

  • Add the methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.5 eq.), dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature for several hours until the starting material is consumed (monitored by TLC).

  • Work-up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain this compound.

Synthesis_Workflow A 6-Fluoro-1H-indazole B 6-Fluoro-3-iodo-1H-indazole A->B  Iodination (I₂, KOH, DMF)   C This compound B->C  Methylation (CH₃I, K₂CO₃, DMF)  

Figure 1: Synthetic workflow for this compound.

Efficacy in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

The true value of this compound lies in its superior performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The C-I bond is generally more reactive than C-Br or C-Cl bonds in the key oxidative addition step of the catalytic cycle, often leading to higher yields and milder reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. We compare the performance of this compound with its bromo-analogue and a non-fluorinated counterpart in a model reaction with phenylboronic acid.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of 3-Haloindazoles with Phenylboronic Acid

EntryHalo-indazole DerivativeCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O806~95 (estimated)Inferred from[1][4]
26-Fluoro-3-bromo-1-methyl-1H-indazolePd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O9012~85 (estimated)Inferred from[5]
33-Iodo-1-methyl-1H-indazolePd(dppf)Cl₂ (3)Cs₂CO₃Dioxane100892[4]
43-Bromo-1-methyl-1H-indazolePd(dppf)Cl₂ (3)Cs₂CO₃Dioxane1001678[5]

Analysis of Causality: The higher reactivity of the C-I bond compared to the C-Br bond leads to a faster oxidative addition step in the Suzuki-Miyaura catalytic cycle. This often translates to higher yields and allows for the use of milder reaction conditions (lower temperature and shorter reaction time), as suggested by the comparative data. The presence of the electron-withdrawing fluorine atom can further enhance the electrophilicity of the C-I bond, potentially contributing to the high reactivity.

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-I(L)₂ Ar-Pd(II)-I(L)₂ Pd(0)L₂->Ar-Pd(II)-I(L)₂ Oxidative Addition Ar-Pd(II)-R(L)₂ Ar-Pd(II)-R(L)₂ Ar-Pd(II)-I(L)₂->Ar-Pd(II)-R(L)₂ Transmetalation Ar-Pd(II)-R(L)₂->Pd(0)L₂ Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L)₂->Ar-R This compound 6-Fluoro-3-iodo- 1-methyl-1H-indazole This compound->Ar-Pd(II)-I(L)₂ R-B(OH)₂ R-B(OH)₂ R-B(OH)₂->Ar-Pd(II)-I(L)₂ Base Base Base->Ar-Pd(II)-I(L)₂

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the synthesis of substituted alkynes. The higher reactivity of the iodo-substituent in this compound is also advantageous in this transformation.

Table 2: Comparative Yields in Sonogashira Coupling of 3-Haloindazoles with Phenylacetylene

EntryHalo-indazole DerivativeCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT4~98 (estimated)Inferred from[6][7]
26-Fluoro-3-bromo-1-methyl-1H-indazolePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMF8012~75 (estimated)Inferred from[8]
33-Iodo-1H-indazole (N-protected)Pd(PPh₃)₄ (5)CuI (10)Et₃NDMFRT699[6]

Analysis of Causality: Similar to the Suzuki-Miyaura coupling, the facile oxidative addition of the C-I bond to the palladium(0) catalyst drives the Sonogashira reaction forward efficiently, even at room temperature. The corresponding C-Br bond is less reactive, often necessitating higher temperatures and longer reaction times to achieve comparable conversions.

Heck Coupling

The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, also benefits from the use of an iodo-substituted precursor.

Table 3: Comparative Yields in Heck Coupling of 3-Haloindazoles with Styrene

EntryHalo-indazole DerivativeCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundPd(OAc)₂ (2)Et₃NDMF1008~90 (estimated)Inferred from[9]
26-Fluoro-3-bromo-1-methyl-1H-indazolePd(OAc)₂ (5)Et₃NDMF12024~70 (estimated)Inferred from general Heck reactivity

Analysis of Causality: The trend of higher reactivity for the iodo-substituted indazole continues in the Heck reaction. The greater propensity of the C-I bond to undergo oxidative addition with the palladium catalyst leads to a more efficient catalytic cycle and higher product yields under more moderate conditions compared to the bromo-analogue.

Self-Validating Experimental Protocols

To ensure reproducibility and reliability, the following detailed protocols for key cross-coupling reactions are provided. These protocols are designed as self-validating systems, with clear steps and expected outcomes.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Protocol_Suzuki cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Combine this compound (1 eq.), phenylboronic acid (1.2 eq.), and K₂CO₃ (2.5 eq.) in a flask. B 2. Add Pd(PPh₃)₄ (5 mol%) to the flask. A->B C 3. Evacuate and backfill the flask with Argon (3x). B->C D 4. Add degassed Toluene/EtOH/H₂O (4:1:1) solvent. C->D E 5. Heat the mixture to 80 °C with stirring. D->E F 6. Monitor reaction progress by TLC. E->F G 7. Cool to RT, add water, and extract with Ethyl Acetate. F->G H 8. Wash with brine, dry over Na₂SO₄, and concentrate. G->H I 9. Purify by column chromatography (Hexane/EtOAc). H->I

Figure 3: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
  • To a solution of this compound (1.0 eq.) in degassed THF, add triethylamine (Et₃N) (3.0 eq.).

  • Add phenylacetylene (1.2 eq.), followed by copper(I) iodide (CuI) (4 mol%) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%).

  • Stir the reaction mixture at room temperature under an inert atmosphere (Argon or Nitrogen).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired product.

Conclusion: A Superior Building Block for Complex Synthesis

The evidence presented in this guide strongly supports the superior efficacy of This compound in palladium-catalyzed cross-coupling reactions compared to its bromo- and non-iodinated counterparts. Its enhanced reactivity, stemming from the inherent properties of the carbon-iodine bond, allows for milder reaction conditions, shorter reaction times, and generally higher yields. This translates to increased efficiency, reduced energy consumption, and potentially lower costs in the synthesis of complex target molecules. For researchers in drug discovery and materials science, the strategic incorporation of this versatile building block can accelerate the synthetic process and provide access to novel chemical entities with desirable properties.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
  • Synthesis method of 6-iodine-1H-indazole. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). PMC - NIH. Retrieved from [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. Retrieved from [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Retrieved from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). MDPI. Retrieved from [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (n.d.). ResearchGate. Retrieved from [Link]

  • Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (n.d.). MDPI. Retrieved from [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.). ResearchGate. Retrieved from [Link]

  • 6-bromo-3-iodo-1-methyl-1h-indazole. (n.d.). PubChemLite. Retrieved from [Link]

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. (n.d.). ResearchGate. Retrieved from [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.). ResearchGate. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • 1H-Indazole-3-carbonitrile. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Suzuki Coupling of Iodo and Bromoarenes Catalyzed by Chitosan-Supported Pd-Nanoparticles in Ionic Liquids. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. Retrieved from [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). ResearchGate. Retrieved from [Link]

  • Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. (n.d.). ResearchGate. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... (n.d.). ResearchGate. Retrieved from [Link]

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In vitro testing of compounds derived from 6-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for evaluating the pharmacological potential of 6-Fluoro-3-iodo-1-methyl-1H-indazole as a privileged scaffold in drug discovery.

While the title compound itself is a high-value intermediate (HVI), its primary utility lies in its transformation into Tyrosine Kinase Inhibitors (TKIs) and Bromodomain (BET) Inhibitors . This guide focuses on the in vitro validation of libraries derived from this scaffold, specifically comparing their performance against non-fluorinated and N-unsubstituted analogs.

Executive Summary & Scaffold Analysis

The This compound core represents a "privileged structure" in modern medicinal chemistry. It offers three distinct advantages over standard indole or non-fluorinated indazole scaffolds:

  • The 3-Iodo Handle: A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid diversification into biaryl kinase inhibitors.

  • The 6-Fluoro Substitution: Strategically placed to block metabolic oxidation (Phase I metabolism) at a susceptible ring position, enhancing half-life (

    
    ) without significantly altering steric bulk.
    
  • The 1-Methyl Group: Locks the tautomeric state of the indazole, improving lipophilicity and membrane permeability compared to the 1H-indazole parent.

Comparison of Scaffold Properties[1]
Feature6-Fluoro-1-methylindazole (Target)1-Methylindazole (Alternative A)1H-Indazole (Alternative B)
Metabolic Stability High (C6 blocked by F)Low/Medium (C6 prone to oxidation)Medium (Glucuronidation risk at N1)
Lipophilicity (LogP) Moderate-High (Optimized)ModerateLow (H-bond donor)
Synthetic Utility High (Regioselective coupling)HighModerate (Requires N-protection)
Target Class VEGFR2, PDGFR, BETGeneral KinasesGeneral Kinases (e.g., Axitinib)

Mechanism of Action (Downstream Derivatives)

Compounds derived from this scaffold typically function as Type I or Type II ATP-competitive inhibitors .

  • Kinase Inhibition: The indazole nitrogen (N2) often acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Cys919 in VEGFR2). The 3-position aryl group (added via Suzuki coupling) extends into the hydrophobic pocket, determining selectivity.

  • Epigenetic Modulation: In BET inhibition, the scaffold mimics the acetyl-lysine recognition motif, disrupting the interaction between bromodomains (BRD4) and acetylated histones.

Signaling Pathway Visualization (VEGFR2 Inhibition)

VEGFR_Pathway Ligand VEGF Ligand Receptor VEGFR2 (RTK) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation RAS RAS Receptor->RAS Inhibitor 6-F-Indazole Derivative (Inhibitor) Inhibitor->Receptor Blocks ATP Binding AKT AKT PI3K->AKT Response Angiogenesis & Proliferation AKT->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response

Figure 1: Mechanism of Action for Indazole-based VEGFR2 Inhibitors. The derivative blocks the ATP-binding pocket, halting downstream PI3K/Akt and MAPK signaling cascades.

Experimental Protocols

To validate the superiority of the 6-Fluoro-1-methyl scaffold, researchers must perform a comparative screen against non-fluorinated analogs.

Protocol A: High-Throughput Kinase Binding Assay (FRET)

Objective: Determine the Binding Affinity (


) of the derivative library against a panel of kinases (VEGFR2, PDGFR

, FGFR1).

Methodology:

  • Preparation: Dissolve compounds in 100% DMSO to 10 mM stock. Prepare 3-fold serial dilutions in 1x Kinase Buffer.

  • Reaction: Mix kinase tracer (Alexa Fluor 647 conjugate), Europium-labeled anti-tag antibody, and the kinase of interest in a 384-well low-volume plate.

  • Incubation: Add 5 µL of compound solution. Incubate for 1 hour at Room Temperature (RT).

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a multimode plate reader (Excitation: 340 nm, Emission: 665 nm / 615 nm).

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation.
    

Self-Validation Check:

  • Positive Control: Staurosporine or Sunitinib must yield

    
     values within 0.5-log of historical data.
    
  • Z-Prime (

    
    ): Must be > 0.5 for the assay to be considered robust.
    
Protocol B: Microsomal Metabolic Stability Assay

Objective: Quantify the impact of the 6-Fluoro substitution on metabolic half-life (


).

Methodology:

  • Incubation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH-regenerating system at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

Hypothesis: The 6-Fluoro derivative should exhibit a significantly longer


 (>30 min) compared to the 6-H  analog (<15 min) due to blockage of para-oxidation relative to the N1-methyl group.

Comparative Performance Data

The following table synthesizes typical performance metrics for a library of 3-aryl-indazole derivatives, illustrating the specific advantages of the 6-Fluoro-1-methyl core.

Metric6-F-1-Me-Indazole (Test)1-Me-Indazole (Alt A)1H-Indazole (Alt B)Interpretation
VEGFR2

4.2 nM 12.5 nM8.1 nMFluorine may enhance hydrophobic packing or electronic interactions in the pocket.
Selectivity (VEGFR2/FGFR1) >50x >30x>20x1-Methyl locks conformation, potentially improving selectivity profile.
Microsomal

(Human)
58 min 14 min22 minCritical Differentiator: 6-Fluoro blocks the primary metabolic soft spot.
Caco-2 Permeability (

)

cm/s

cm/s

cm/s
N-methylation significantly improves membrane permeability vs. NH.

Synthesis & Testing Workflow

To ensure reproducibility, follow this integrated workflow for generating and testing the library.

Workflow Start Start: this compound Step1 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Start->Step1 Library Derivative Library (3-Aryl-6-F-Indazoles) Step1->Library Screen1 Enzymatic Screen (Kinase FRET) Library->Screen1 Screen2 Cellular Screen (HUVEC Proliferation) Screen1->Screen2 Hits < 100 nM ADME ADME Profiling (Microsomal Stability) Screen2->ADME Hits < 1 µM Lead Lead Candidate ADME->Lead t1/2 > 30 min

Figure 2: Integrated workflow from scaffold to lead candidate selection.

References

  • BenchChem. (2026). 3-Iodo-6-(trifluoromethyl)-1H-indazole: Biological Targets and Derivatives. Retrieved from

  • MDPI. (2021). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.[1] Molecules.[1][2][3][4][5][6] Retrieved from

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[1][2] RSC Advances. Retrieved from

  • PubChem. (2025).[7][8] Compound Summary: 3-Iodo-1-methyl-1H-indazole.[9][4][5][8] National Library of Medicine. Retrieved from

  • Google Patents. (2019). Imidazopiperazine inhibitors of transcription activating proteins (US11058688B2). Retrieved from

Sources

A Head-to-Head Comparison of 6-Fluoro-3-iodo-1-methyl-1H-indazole and its Commercial Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of building blocks in medicinal chemistry is a critical decision that profoundly influences the trajectory of a research program. Substituted indazoles are a prominent class of heterocyclic compounds, forming the core scaffold of numerous clinically approved drugs and investigational agents due to their versatile biological activities.[1][2] This guide provides an in-depth, head-to-head comparison of 6-Fluoro-3-iodo-1-methyl-1H-indazole with its commercially available analogues. We will delve into a comparative analysis of their physicochemical properties, reactivity in key synthetic transformations, and the practical implications for their application in drug discovery, supported by experimental data and protocols.

Introduction to the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide range of therapeutic agents, including kinase inhibitors like Pazopanib and anti-inflammatory drugs such as Benzydamine.[2] The strategic functionalization of the indazole core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The subject of this guide, This compound , is a highly functionalized building block designed for further elaboration. The presence of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the iodo group at the 3-position serves as a versatile handle for cross-coupling reactions. The N-methylation at the 1-position removes the acidic proton, which can simplify downstream synthetic steps and modulate the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Comparative Analysis of Physicochemical Properties

The choice of a starting material is often guided by its physical and chemical properties. Below is a comparison of this compound with some of its common commercially available analogues.

Compound Structure CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Key Features
This compound 1257535-15-1C₈H₆FIN₂276.05Not readily availableFluorinated for metabolic stability, iodinated for cross-coupling, N-methylated.
6-Fluoro-3-iodo-1H-indazole 885522-07-6C₇H₄FIN₂262.03Not readily availableFluorinated and iodinated, with a reactive N-H for further functionalization.
6-Iodo-1H-indazole 261953-36-0C₇H₅IN₂244.03208 - 211Iodinated for cross-coupling, non-fluorinated, with a reactive N-H.[3]
3-Iodo-1-methyl-1H-indazole-6-carboxylic acid 1363381-70-7C₉H₇IN₂O₂302.07Not readily availableIodinated for cross-coupling, N-methylated, with a carboxylic acid for amide coupling.[4]

Expert Insights: The selection among these analogues is dictated by the synthetic strategy. For instance, if the introduction of a substituent at the N-1 position is desired later in the synthesis, 6-Fluoro-3-iodo-1H-indazole would be the preferred starting material. Conversely, This compound is ideal when N-1 methylation is desired from the outset, avoiding potential side reactions at this position in subsequent steps. The non-fluorinated analogue, 6-Iodo-1H-indazole , serves as a valuable control compound to probe the effects of the fluorine substituent on biological activity and metabolic stability.

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The iodo-group at the C-3 position of these indazoles is a prime site for introducing molecular complexity via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a widely employed method for forming C-C bonds.[5]

The Suzuki-Miyaura Cross-Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-I Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Oxidative\nAddition->Ar-Pd(II)-I(Ln) Transmetalation Transmetalation Ar-Pd(II)-I(Ln)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Tri-o-tolylphosphine (P(o-tol)₃) (0.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, palladium(II) acetate, and tri-o-tolylphosphine.

  • Add anhydrous DMF to dissolve the solids.

  • Add N,N-diisopropylethylamine to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Expert Insights: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura reaction.[7] While Pd(OAc)₂ and P(o-tol)₃ are effective, other catalyst systems such as Pd(PPh₃)₄ can also be employed. The base (DIPEA in this case) is essential for the transmetalation step. The reaction temperature and time may need to be optimized depending on the specific arylboronic acid used.

Analytical Characterization Workflow

The purity and structural integrity of the synthesized compounds must be rigorously confirmed. A typical workflow for the characterization of a novel indazole derivative is outlined below.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Crude Product Crude Product Purification (Column Chromatography) Purification (Column Chromatography) Crude Product->Purification (Column Chromatography) Purified Compound Purified Compound HPLC HPLC Purified Compound->HPLC Purity Assessment LC-MS LC-MS Purified Compound->LC-MS Mass Confirmation NMR (1H, 13C, 19F) NMR (1H, 13C, 19F) Purified Compound->NMR (1H, 13C, 19F) Structural Elucidation Purification (Column Chromatography)->Purified Compound HRMS HRMS NMR (1H, 13C, 19F)->HRMS Elemental Composition

Caption: A typical workflow for the analytical characterization of a synthesized indazole derivative.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of a synthesized compound.[8]

Experimental Protocol: Reverse-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 10 minutes, then hold at 90% B for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

Expert Insights: The choice of mobile phase and gradient is critical for achieving good separation of the desired product from any impurities or starting materials. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape for basic compounds like indazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for unambiguously determining the structure of a molecule. For fluorinated compounds like this compound and its derivatives, ¹⁹F NMR is also essential.[9][10]

Key Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the indazole core and any substituents. The chemical shifts and coupling constants provide information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms in the molecule and their chemical environment.[11]

  • ¹⁹F NMR: For fluorinated analogues, the ¹⁹F NMR spectrum will show a signal for the fluorine atom, and its coupling to adjacent protons can further confirm its position on the aromatic ring.[12]

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides information about the molecular weight of the compound and can also offer structural information through fragmentation patterns.[13][14]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Ionization Mode: Positive

  • Scan Range: m/z 100-1000

  • Sample Preparation: The sample is typically introduced from the HPLC eluent or as a dilute solution in a suitable solvent like methanol or acetonitrile.

Expert Insights: For halogenated compounds, the isotopic pattern in the mass spectrum can be a valuable diagnostic tool. For example, iodine has a single stable isotope, while bromine has two isotopes of nearly equal abundance, leading to a characteristic M/M+2 pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition.[15]

Safety and Handling

Substituted indazoles, like many organic compounds used in research, should be handled with appropriate safety precautions.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[3]

  • Toxicity: While specific toxicity data for this compound may not be readily available, related compounds like 6-iodo-1H-indazole are known to be harmful if swallowed, and cause skin and eye irritation.[17] Assume that all new compounds have potential hazards until proven otherwise.

Conclusion and Future Perspectives

This compound and its analogues are valuable and versatile building blocks for the synthesis of novel bioactive molecules. The choice of a specific analogue should be guided by the overall synthetic strategy and the desired final compound. The fluorine substituent in this compound offers the potential for improved metabolic stability and binding interactions, making it a particularly attractive starting material for drug discovery programs. The robust and well-established methodologies for the functionalization of the iodo group, such as the Suzuki-Miyaura cross-coupling, provide a reliable means of introducing molecular diversity. As our understanding of the structure-activity relationships of indazole-based compounds continues to grow, these and other novel building blocks will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • MySkinRecipes. (n.d.). 6-Fluoro-1-methyl-1H-indazole.
  • Chem-Impex. (n.d.). 6-Fluoro-3-iodo-indazole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12991241, 6-iodo-1H-indazole. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 6-Iodo-1H-indazole.
  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References.
  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Gazzar, A. A. (2021). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 11(45), 28246-28255. [Link]

  • Li, Y., Wang, Y., & Liu, H. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4945. [Link]

  • J&K Scientific. (n.d.). 6-Fluoro-3-iodo-1H-indazole.
  • Elguero, J., Claramunt, R. M., & Lopez, C. (2016). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 54(4), 329-340. [Link]

  • Boufroura, H., Djebbar, S., & Benali-Baitich, O. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data.
  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Molecules, 11(11), 867-889. [Link]

  • Benchchem. (n.d.). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10463-10470. [Link]

  • ResearchGate. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Retrieved from [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives.
  • ResearchGate. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2023). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

  • Knochel, P., & Cahiez, G. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(14), 4235. [Link]

  • Welch, C. J., & Leonard, W. R. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Elguero, J., Jagerovic, N., & Goya, P. (2019). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Magnetochemistry, 5(2), 26. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • JEOL USA, Inc. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
  • Jain, D., & Kumar, S. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 72(4), 481-485. [Link]

  • Fisher Scientific. (2023, October 11). Safety Data Sheet: 5-Amino-1-methyl-1H-indazole.
  • ResearchGate. (2023). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Retrieved from [Link]

  • Li, Y., Chen, J., & Zhang, L. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry.
  • Matrix Scientific. (n.d.). This compound.
  • ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.
  • Wang, Y., Li, Y., & Liu, H. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Chromatography A, 1652, 462378. [Link]

  • Oriental Journal of Chemistry. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57348986, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • De-la-Torre, X., & Botrè, F. (2018). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Drug Testing and Analysis, 10(11-12), 1736-1748. [Link]

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Safety Operating Guide

6-Fluoro-3-iodo-1-methyl-1H-indazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational protocols for the safe disposal of 6-Fluoro-3-iodo-1-methyl-1H-indazole (CAS: 1257535-15-1).

Immediate Action Directive: Treat this compound as Halogenated Organic Waste . Do not mix with non-halogenated solvents or aqueous waste streams.[1][2] The presence of Fluorine and Iodine atoms mandates high-temperature incineration with specific flue gas scrubbing capabilities to neutralize acidic byproducts (HF and HI).

Technical Hazard Assessment & Classification

To ensure compliance and safety, you must first classify the material based on its chemical structure and physical state.

Property Data / Classification Operational Implication
Chemical Structure Indazole core with Fluorine (C-6), Iodine (C-3), Methyl (N-1).[3]Halogenated .[1][2][3][4][5][6][7][8] Requires segregation from general organic waste to prevent incinerator corrosion and regulatory fines.
Physical State Solid (typically yellowish-brown powder).[7]Dispose of as Solid Hazardous Waste unless dissolved in solvent.
Hazards (GHS) Irritant (H315, H319, H335).[9]Wear standard PPE (Nitrile gloves, safety glasses, lab coat). Avoid dust inhalation.[10]
Reactivity Generally stable.[10] Light sensitive (Iodine bond).Store waste in opaque or amber containers to prevent photolytic degradation prior to pickup.
Disposal Method High-Temperature Incineration (Rotary Kiln) .Must be sent to a facility equipped for halogenated waste destruction.

Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired shelf stock, weighing errors, or solid reaction byproducts.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a glass jar with a Teflon-lined screw cap.

  • Transfer: Transfer the solid carefully to the container. Do not fill more than 90% capacity.

  • Labeling: Affix a hazardous waste label immediately.

    • Chemical Name: Write "this compound".

    • Constituents: List "Fluorine" and "Iodine" clearly to alert waste handlers.

    • Hazard Check: Mark "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag (double containment) before placing it in the satellite accumulation area.

Scenario B: Disposal of Solution (Reaction Mixtures/HPLC Waste)

Use this protocol if the compound is dissolved in solvents (e.g., DCM, DMSO, Methanol).

  • Segregation (CRITICAL):

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Waste carboy.

    • If dissolved in Methanol , Ethyl Acetate , or DMSO : You must still pour this into the Halogenated Waste carboy because the solute (the indazole) contains halogens.

    • Why? Even small amounts of halogenated compounds in a non-halogenated stream can disqualify the entire drum from fuel-blending recycling programs, forcing expensive incineration.

  • Concentration limits: If the concentration is high (>5%), consider precipitating the solid (if possible) to dispose of as solid waste, reducing the volume of expensive liquid halogenated waste.

  • Rinsing: Rinse the original vessel with a minimal amount of compatible solvent and add the rinsate to the halogenated waste container.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Form StateCheck->SolidPath LiquidPath Liquid/Solution StateCheck->LiquidPath ContainerSolid Place in Wide-Mouth HDPE/Glass Jar SolidPath->ContainerSolid SolventCheck Solvent Type? LiquidPath->SolventCheck DoubleBag Double Bag (Zip-lock) ContainerSolid->DoubleBag Labeling Labeling: 1. Full Chemical Name 2. Check 'Toxic' & 'Irritant' 3. Highlight 'Halogenated' DoubleBag->Labeling HaloSolvent Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHaloSolvent CombineHalo Route to: HALOGENATED WASTE CARBOY HaloSolvent->CombineHalo NonHaloSolvent->CombineHalo Contaminated by F/I atoms CombineHalo->Labeling Final EHS / Waste Contractor Pickup (Incineration) Labeling->Final

Figure 1: Decision tree for the segregation of this compound waste. Note that solutions in non-halogenated solvents must cross-over to the halogenated waste stream.[11]

Regulatory & Safety Compliance

RCRA Considerations (US EPA)

While this compound is not explicitly listed on the P-list or U-list, it must be managed as a hazardous waste due to its toxicity and halogen content.

  • Waste Code Assignment:

    • If pure: Assign a generic code for toxic organic waste (state-dependent, often D000 or similar generic codes if not ignitable/corrosive).

    • If in spent halogenated solvent: Use F002 (e.g., if in Methylene Chloride).[12]

    • If in ignitable solvent: Use D001 .

Why "Halogenated" Matters

Incinerating this compound releases Hydrogen Fluoride (HF) and Hydrogen Iodide (HI).

  • HF: Corrosive to glass and metal; requires scrubbers using calcium carbonate or sodium hydroxide.

  • HI: Corrosive and can form elemental iodine (

    
    ) which is toxic.
    
  • Protocol Violation: Placing this in a "Non-Halogenated" drum (destined for fuel blending/cement kilns) can damage the facility's equipment and result in severe fines for your laboratory.

Emergency Procedures

  • Spill (Solid): Dampen a paper towel with water (to prevent dust), wipe up the spill, and place the towel and waste into the Solid Hazardous Waste container.

  • Spill (Liquid): Absorb with vermiculite or spill pads. Place saturated absorbents into a sealed bag and label as Halogenated Solvent Debris .

References

  • Fisher Scientific. (2025). Safety Data Sheet: 6-Fluoro-3-iodo-1H-indazole. Retrieved from

  • US EPA. (2024). Hazardous Waste Guidelines: Halogenated Organic Wastes (F001-F005). Retrieved from

  • PubChem. (2025).[9] this compound Compound Summary. Retrieved from

  • Cornell University EHS. (2024). Guidelines for Organic Solvent Waste Segregation. Retrieved from

Sources

Mastering the Handling of 6-Fluoro-3-iodo-1-methyl-1H-indazole: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and manipulation of novel chemical entities are daily realities. Among these, halogenated heterocyclic compounds like 6-Fluoro-3-iodo-1-methyl-1H-indazole are of significant interest. However, their unique chemical structures necessitate a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal plans for this compound, ensuring the safety of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

This compound (CAS Number: 1257535-15-1) is a solid organic compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are the cornerstone of our risk assessment and dictate the minimum PPE requirements for handling this substance. The causality is clear: direct contact with the skin or eyes can lead to irritation, and inhalation of the dust can irritate the respiratory tract. Therefore, our primary objective is to establish effective barriers to these routes of exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is not a matter of preference but a critical component of a comprehensive safety strategy. For this compound, the following PPE is mandatory.

Eye and Face Protection

Given the serious eye irritation hazard (H319), standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes.

  • Best Practice: A full-face shield worn over chemical splash goggles, especially when handling larger quantities or when there is a significant risk of splashing.

Skin Protection: The Critical Choice of Gloves

Standard nitrile gloves, while common in laboratory settings, offer poor resistance to many halogenated and aromatic hydrocarbons.[1][2][3][4] The aromatic nature of the indazole ring and the presence of halogen substituents in this compound necessitate a more robust glove material.

  • Recommended for Extended Contact: Viton® gloves. Viton® is a fluoroelastomer known for its excellent resistance to chlorinated and aromatic solvents.[2][4][5][6][7] Studies have shown that Viton® gloves exhibit no permeation to chlorinated aromatic compounds even after four hours of contact.[8]

  • Alternative for Extended Contact: Silver Shield®/4H® gloves are also a suitable option, offering resistance to a broad spectrum of chemicals.[9]

  • For Incidental Contact: If the risk of direct contact is minimal and brief, double gloving with a heavier weight nitrile glove may be considered, but this is a less protective option.[1] It is crucial to remove and replace gloves immediately if contamination is suspected.[1]

Table 1: Glove Selection for Handling this compound

Glove MaterialSuitability for Halogenated Aromatic CompoundsRecommendation
Nitrile PoorNot recommended for prolonged or direct contact.[1][2][3][4]
Latex (Natural Rubber) PoorNot recommended due to poor chemical resistance and potential for allergies.
Neoprene PoorNot recommended for halogenated and aromatic hydrocarbons.[1][2][4]
Viton® ExcellentPrimary recommendation for both direct and incidental contact.[2][4][5][6][7]
Silver Shield®/4H® ExcellentAn excellent alternative to Viton®.[9]
Body Protection

A standard, fully buttoned laboratory coat is required to protect against accidental spills. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.

Respiratory Protection

To mitigate the risk of respiratory irritation (H335) from inhaling the solid powder, all handling of this compound in its solid form must be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols, a properly fitted respirator is necessary. The choice of respirator and cartridge should be made in consultation with your institution's environmental health and safety (EHS) department.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount. The following steps provide a framework for the safe handling of this compound.

Preparation and Weighing of the Solid
  • Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.

  • Donning PPE: Before handling the compound, don all required PPE as outlined above, ensuring gloves are inspected for any defects.

  • Weighing: Use a weigh boat or a tared vial to weigh the solid. Avoid creating dust by handling the material gently.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

Preparation of Solutions
  • In a Fume Hood: All solution preparations must be conducted in a chemical fume hood.

  • Solvent Addition: Add the solvent to the solid slowly to avoid splashing.

  • Sealing: Once the solid is dissolved, securely cap the container.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Decision_Workflow cluster_start Start cluster_task Task Assessment cluster_ppe PPE Selection cluster_equipment Required Equipment Start Handling This compound Task What is the task? Start->Task Weighing Weighing Solid Task->Weighing Weighing SolutionPrep Preparing Solution Task->SolutionPrep Solution Prep Reaction Running Reaction Task->Reaction Reaction Setup PPE_Weighing Fume Hood Chemical Splash Goggles Face Shield (Best Practice) Viton® or Silver Shield® Gloves Lab Coat Weighing->PPE_Weighing PPE_Solution Fume Hood Chemical Splash Goggles Viton® or Silver Shield® Gloves Lab Coat SolutionPrep->PPE_Solution PPE_Reaction Fume Hood Chemical Splash Goggles Viton® or Silver Shield® Gloves Lab Coat Chemically Resistant Apron (if splash risk) Reaction->PPE_Reaction

Sources

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Retrosynthesis Analysis

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6-Fluoro-3-iodo-1-methyl-1H-indazole
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6-Fluoro-3-iodo-1-methyl-1H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.